molecular formula C28H33ClO15 B12381983 Peonidin 3-rutinoside

Peonidin 3-rutinoside

Cat. No.: B12381983
M. Wt: 645.0 g/mol
InChI Key: KDFHRPXMWKFYPK-DCFICEFQSA-N
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Description

Peonidin 3-rutinoside is a useful research compound. Its molecular formula is C28H33ClO15 and its molecular weight is 645.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H33ClO15

Molecular Weight

645.0 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride

InChI

InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+;/m0./s1

InChI Key

KDFHRPXMWKFYPK-DCFICEFQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

Peonidin 3-rutinoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, that contributes to the vibrant red, purple, and blue pigmentation of numerous fruits and flowers. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for peonidin 3-rutinoside, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound consists of an aglycone, peonidin, which is the 3'-O-methylated derivative of cyanidin. This aglycone is attached to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position through an O-glycosidic bond.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]methyl]oxan-2-yl]oxy]chromenylium[1]
CAS Number 27539-32-8[2][3]
Molecular Formula C28H33O15 (cation) or C28H33ClO15 (chloride salt)[4][5]
Molecular Weight 609.55 g/mol (cation) or 645.01 g/mol (chloride salt)[3][5]
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point Not readily available in the literature.
Solubility Water: 0.72 g/L. Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.
logP (Octanol-Water Partition Coefficient) 0.77 (ALOGPS), -0.61 (ChemAxon)
pKa (Strongest Acidic) 6.4 (ChemAxon)
UV-Vis Absorption Maximum (λmax) ~520 nm (in acidic methanol)
Polar Surface Area 241.36 Ų

Table 3: Spectroscopic Data of this compound and Related Compounds

Spectroscopy Data for this compound or closely related structures
UV-Vis The maximum absorption wavelength (λmax) for this compound is approximately 520 nm in an acidic solution, which is characteristic of the flavylium (B80283) cation form of anthocyanins.
Mass Spectrometry The molecular weight of the cation is approximately 609.18 g/mol (monoisotopic mass). Fragmentation in MS/MS typically involves the loss of the rutinose moiety (308 Da) to yield the peonidin aglycone with an m/z of 301.
¹H NMR Data for the structurally similar Cyanidin-3-O-rutinoside (in CD3OD, 600 MHz) shows characteristic signals for the aromatic protons of the anthocyanidin core and the sugar protons of the rutinose moiety. The key difference for this compound would be the presence of a methoxy (B1213986) group signal (~3.9-4.0 ppm).
¹³C NMR Data for Cyanidin-3-O-rutinoside (in CD3OD, 150 MHz) reveals signals for the carbons of the flavonoid skeleton and the two sugar units. For this compound, an additional signal for the methoxy carbon would be expected around 56-57 ppm.

Chemical Structure of this compound

Caption: Chemical structure of the this compound cation.

Experimental Protocols

Extraction and Isolation from Lonicera caerulea (Haskap Berry)

This protocol is adapted from methodologies for anthocyanin extraction from haskap berries, a rich source of this compound.

Materials and Reagents:

  • Fresh or frozen haskap berries

  • Ethanol (80% in water, acidified with 0.1% HCl)

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol (acidified with 0.1% HCl)

  • Deionized water (acidified with 0.1% HCl)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize 100 g of haskap berries with 500 mL of acidified 80% ethanol.

  • Extraction: Stir the mixture for 2 hours at room temperature, protected from light.

  • Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 x g for 20 minutes.

  • Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Purification (SPE):

    • Condition a C18 SPE cartridge by washing with acidified methanol followed by acidified water.

    • Load the concentrated aqueous extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Product: Evaporate the methanol from the eluate to obtain the purified this compound-rich extract.

Experimental Workflow for Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification start Haskap Berries homogenize Homogenization (Acidified Ethanol) start->homogenize extract Extraction (2h, RT, dark) homogenize->extract filter_centrifuge Filtration & Centrifugation extract->filter_centrifuge concentrate Concentration (Rotary Evaporator) filter_centrifuge->concentrate spe C18 SPE concentrate->spe wash Wash (Acidified Water) spe->wash elute Elution (Acidified Methanol) wash->elute evaporate Evaporation elute->evaporate purified Purified Peonidin 3-rutinoside evaporate->purified

Caption: General workflow for the extraction and purification of this compound.

Analytical Quantification by HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compound. For example: 0-20 min, 10-30% B; 20-30 min, 30-50% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm

  • Quantification: Based on a calibration curve generated with a pure standard of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are believed to be mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound can directly scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Its antioxidant capacity is attributed to the phenolic hydroxyl groups on the flavonoid B-ring.

Anti-inflammatory Activity

Studies on related anthocyanins suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Putative Signaling Pathways

While direct evidence for this compound is still emerging, research on structurally similar anthocyanins provides strong indications of its potential molecular targets.

PI3K/Akt Signaling Pathway: Studies on cyanidin-3-rutinoside, which differs from this compound by only one methoxy group, have demonstrated its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Activation of this pathway by this compound could have implications for its potential role in metabolic disorders.

Putative PI3K/Akt Signaling Pathway Modulation

G P3R This compound Receptor Cell Surface Receptor P3R->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Responses (e.g., Cell Survival, Growth, Metabolism) pAkt->Downstream

Caption: Hypothetical activation of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway: Peonidin 3-glucoside, another closely related anthocyanin, has been shown to inhibit the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation. By modulating this pathway, this compound could potentially influence processes like cell proliferation, differentiation, and apoptosis.

Putative MAPK Signaling Pathway Modulation

G P3R This compound MAPKKK MAPKKK P3R->MAPKKK Inhibits Stress Cellular Stress / Inflammatory Stimuli Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors GeneExpression Altered Gene Expression (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->GeneExpression

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, makes it a compelling candidate for further investigation in the context of drug discovery and development for a variety of chronic diseases. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of this compound to fully unlock its utility in a clinical setting.

References

An In-depth Technical Guide to the Biosynthesis of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peonidin (B1209262) 3-rutinoside is an O-methylated anthocyanin responsible for the vibrant magenta and purplish-red hues in numerous flowers, fruits, and vegetables. As a member of the flavonoid class of secondary metabolites, it not only contributes to plant pigmentation but also exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the biosynthetic pathway of Peonidin 3-rutinoside, from its primary metabolic precursors to the final glycosylation steps. It includes detailed enzymatic reactions, quantitative data on enzyme kinetics and metabolite abundance, and robust experimental protocols for the study and quantification of these molecules. This document is intended to serve as a critical resource for researchers engaged in flavonoid biochemistry, metabolic engineering, and natural product-based drug discovery.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of the anthocyanidin core, which is subsequently modified through methylation and sequential glycosylation to yield the final product.

Phenylpropanoid and Flavonoid Core Biosynthesis

The initial steps are common to the synthesis of most flavonoids:

  • L-phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

  • trans-Cinnamic acid is hydroxylated to form 4-coumaric acid by Cinnamate 4-hydroxylase (C4H).

  • 4-coumaric acid is activated with coenzyme A to produce 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

  • Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone .

  • Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone (B1672756) naringenin .

  • Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (DHK) .

Branching Towards Cyanidin (B77932) and Peonidin

From dihydrokaempferol, the pathway branches towards cyanidin- and peonidin-based anthocyanins:

  • Flavonoid 3'-Hydroxylase (F3'H) is a critical enzyme that hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ) .[1][2][3]

  • Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of DHQ to form leucocyanidin (B1674801) .[1][2]

  • Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin .[1][4]

  • O-Methyltransferase (OMT) catalyzes the final step in peonidin aglycone biosynthesis by adding a methyl group to the 3'-hydroxyl group on the B-ring of cyanidin, converting it to peonidin .[1][3]

Final Glycosylation Steps

Aglycones like peonidin are unstable and are rapidly stabilized by glycosylation:

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT) attaches a glucose moiety from UDP-glucose to the 3-hydroxyl position of peonidin, forming the more stable Peonidin 3-O-glucoside .[1][5][6]

  • Anthocyanidin 3-O-glucoside Rhamnosyltransferase (RT) then catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 6"-hydroxyl position of the glucose moiety on Peonidin 3-O-glucoside, yielding the final product, This compound .[7][8]

The sugar donors for these reactions, UDP-glucose and UDP-rhamnose, are synthesized via their own dedicated pathways.[6][9]

Peonidin_3_rutinoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Pathway cluster_anthocyanin Anthocyanin Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL 4-Coumaric Acid 4-Coumaric Acid Cinnamic Acid->4-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Peonidin Peonidin Cyanidin->Peonidin OMT Peonidin 3-O-glucoside Peonidin 3-O-glucoside Peonidin->Peonidin 3-O-glucoside 3GT This compound This compound Peonidin 3-O-glucoside->this compound RT UDP-glucose UDP-glucose UDP-glucose->Peonidin 3-O-glucoside UDP-rhamnose UDP-rhamnose UDP-rhamnose->this compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate preference of key enzymes in the pathway are critical for understanding metabolic flux. The following table summarizes known kinetic parameters for enzymes involved in the later stages of peonidin biosynthesis.

EnzymeOrganismSubstrateKm (µM)Vmax / Relative ActivityReference
AOMT (PsAOMT)Paeonia suffruticosaCyanidin 3,5-di-O-glucoside29.5 ± 2.110.32 ± 0.21 (pkat mg⁻¹)[1]
3GT (Fh3GT2)Freesia hybridaPeonidin25.1 ± 1.8100% (Relative Activity)[6]
3GT (Fh3GT2)Freesia hybridaCyanidin43.5 ± 3.243.1% (Relative Activity)[6]
RT Silene dioicaCyanidin 3-O-glucoside2200Not specified[7]
RT Silene dioicaUDP-L-rhamnose90Not specified[7]
Abundance in Natural Sources

The concentration of this compound and its direct precursors varies significantly across different plant species and cultivars.

CompoundNatural SourceConcentrationReference
This compound Sweet Cherry (Prunus avium)0.60 - 27.50 mg/100g FW[9]
This compound European Plum (Prunus domestica)4.85 mg/100g FW[9]
This compound Sour Cherry (Prunus cerasus)609.18152 (m/z)[4]
Peonidin-derived anthocyanins Purple Peony (P. suffruticosa)94% of total anthocyanins[1]
Cyanidin-derived anthocyanins Red Peony (P. tenuifolia)76% of total anthocyanins[1]
Peonidin Raw Cranberries42 mg/100g[10]
Cyanidin 3-rutinoside Michelia crassipes1.89 - 10.83 (units not specified)[11]

Experimental Protocols

Protocol 1: Extraction and Quantification of Anthocyanins by HPLC

This protocol details a standard method for extracting and quantifying this compound from plant tissue.

1. Materials and Reagents:

  • Lyophilized and powdered plant material

  • Extraction Solvent: Methanol (B129727)/Water/Formic Acid (70:29:1, v/v/v)[9]

  • HPLC Solvents:

    • Solvent A: Water/Formic Acid (95:5, v/v)[12]

    • Solvent B: Acetonitrile/Formic Acid (95:5, v/v)[12]

  • 0.45 µm PTFE syringe filters

  • HPLC system with a PDA/DAD detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 4-5 µm)

2. Extraction Procedure:

  • Weigh approximately 100 mg of lyophilized, powdered plant tissue into a microcentrifuge tube.

  • Add 2 mL of extraction solvent.[12]

  • Vortex vigorously for 5 minutes.

  • Sonciate the mixture in an ultrasonic bath for 20-30 minutes at controlled room temperature.[9][12]

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.[12]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., Synergy 4 μ Polar-RP 80A).[12]

  • Column Temperature: 40°C.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 520 nm.[9][12]

  • Injection Volume: 10 µL.[12]

  • Gradient Program:

    • 0-30 min: 5% to 40% Solvent B

    • 30.1-40 min: Hold at 5% Solvent B for re-equilibration[12]

  • Quantification: Identify this compound by comparing its retention time and UV-Vis spectrum to a pure standard. Calculate concentration by generating a standard curve with a serial dilution of the pure standard.[9]

Protocol 2: Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for producing flavonoid-modifying enzymes (e.g., OMTs, GTs) for in vitro characterization.

1. Materials and Reagents:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

2. Procedure:

  • Cloning: Subclone the full-length cDNA of the target enzyme into the expression vector. Transform the construct into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.4-0.6.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for several hours at a lower temperature (e.g., 16-20°C) to improve protein solubility.[13]

  • Lysis:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Protein concentration can be determined using a Bradford assay.

Protocol 3: In Vitro Enzyme Assay

This protocol describes a method to determine the activity and substrate specificity of a purified recombinant enzyme.

1. Reaction Mixture (Example for a Glycosyltransferase):

  • 50 mM HEPES buffer (pH 8.0)[6]

  • 10 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose)[6]

  • 100 µM flavonoid substrate (e.g., Cyanidin, Peonidin, Peonidin 3-O-glucoside)[6]

  • 1-5 µg of purified recombinant enzyme

  • Total reaction volume: 50-200 µL

2. Procedure:

  • Combine the buffer, UDP-sugar, and substrate in a microcentrifuge tube and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate for a defined period (e.g., 5-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding an equal volume of acidified methanol (e.g., 5% HCl in methanol).[6]

  • Centrifuge to pellet the denatured enzyme.

  • Analyze the supernatant by HPLC (using the method in Protocol 4.1) to identify and quantify the reaction product.

3. Kinetic Analysis:

  • To determine Km and Vmax values, perform the assay with a fixed, saturating concentration of one substrate (e.g., UDP-sugar) while varying the concentration of the other substrate (e.g., flavonoid) over a wide range (e.g., 5-200 µM).[1]

  • Quantify the product formation at each substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations of Experimental Workflows

Enzyme_Characterization_Workflow start Identify Candidate Gene (e.g., via transcriptome analysis) clone Clone cDNA into Expression Vector (e.g., pET) start->clone express Heterologous Expression in E. coli or Pichia clone->express purify Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) express->purify verify Verify Protein Purity & Size (SDS-PAGE) purify->verify assay Perform In Vitro Enzyme Assays verify->assay hplc Analyze Reaction Products (HPLC-DAD/MS) assay->hplc kinetics Determine Kinetic Parameters (Km, Vmax) end Characterized Enzyme kinetics->end specificity Test Substrate & Regio- Specificity specificity->end hplc->kinetics hplc->specificity

Caption: General workflow for recombinant enzyme characterization.

References

Spectroscopic and Mechanistic Insights into Peonidin 3-rutinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic properties of Peonidin 3-rutinoside, a naturally occurring anthocyanin with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

Position¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm (J in Hz)
Aglycone (Peonidin)
2164.1
3145.5
4135.28.86 (s, 1H)
5157.4
694.96.59 (s, 1H)
7164.2
8113.06.84 (s, 1H)
9159.1
10103.2
1'120.0
2'112.77.93 (d, J=1.8 Hz, 1H)
3'147.5
4'149.8
5'113.77.73 (d, J=1.2 Hz, 1H)
6'119.9
3'-OCH₃57.23.95 (s, 3H)
Rutinoside Moiety
Glucose
1''101.55.22 (d, J=6.6 Hz, 1H)
2''75.83.96-3.99 (m, 1H)
3''78.63.90 (s, 1H)
4''70.83.75-3.76 (m, 1H)
5''77.93.69-3.71 (m, 1H)
6''62.23.96-3.99 (m, 2H)
Rhamnose
1'''106.1
2'''70.6
3'''77.7
4'''82.5
5'''67.0
6'''17.5

Note: The presented data is a compilation from various sources and may require further experimental verification for complete and unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed for the analysis of anthocyanins.

Table 2: ESI-MS/MS Data for this compound

ParameterValue
Ionization ModePositive
Precursor Ion [M]⁺ (m/z)609.2
Major Fragment Ion (m/z)301.1
Fragmentation PathwayLoss of the rutinoside moiety
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of the electronic transitions within a molecule. For anthocyanins, the maximum absorption in the visible range is responsible for their color.

Table 3: UV-Vis Spectroscopic Data for this compound

ParameterValue
SolventAcidified Methanol (B129727)
Maximum Absorption Wavelength (λmax)~520 nm

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, purification, and analysis of this compound.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is outlined below.

G Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., berries, plums) B Homogenization and Extraction with Acidified Methanol A->B C Filtration/Centrifugation B->C D Crude Extract C->D E Solid-Phase Extraction (SPE) with C18 Cartridge D->E F Fraction Collection E->F G Solvent Evaporation F->G H Purified this compound G->H

Caption: General workflow for the extraction and purification of this compound.

Protocol:

  • Sample Preparation: Fresh or frozen plant material is lyophilized and ground to a fine powder.

  • Extraction: The powdered material is extracted with a solution of acidified methanol (e.g., methanol:water:formic acid, 70:29:1 v/v/v) at a solid-to-liquid ratio of 1:10 (w/v) with agitation in the dark for 2-4 hours.[1]

  • Filtration and Concentration: The extract is filtered or centrifuged to remove solid debris. The supernatant is then concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.[1]

  • Purification: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and the cartridge is washed with acidified water to remove polar impurities. The anthocyanin fraction, including this compound, is then eluted with acidified methanol.[1]

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is used.

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically methanol-d₄ (CD₃OD).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for the complete assignment of proton and carbon signals.

Mass Spectrometry

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: A gradient elution is typically used with two solvents: Solvent A (e.g., 5% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).[1]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive ion mode is preferred for anthocyanins.[1]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring the transition from the precursor ion (m/z 609.2) to the product ion (m/z 301.1).[1]

UV-Vis Spectroscopy

Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation: The purified this compound is dissolved in an appropriate solvent, such as acidified methanol, to a known concentration.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm to determine the maximum absorption wavelength (λmax). For quantification, absorbance is typically measured at the λmax around 520 nm.[1]

Biological Signaling Pathway

Research suggests that anthocyanins, including compounds structurally similar to this compound, can modulate key cellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for regulating cell growth, proliferation, and survival.[1]

G Putative Modulation of the PI3K/Akt Signaling Pathway by this compound P3R This compound Receptor Growth Factor Receptor P3R->Receptor Activates? PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response Regulates

Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.

The diagram illustrates the potential mechanism by which this compound may exert its biological effects through the activation of the PI3K/Akt signaling cascade, leading to the regulation of various cellular processes. Further research is needed to fully elucidate the specific molecular interactions.

References

Peonidin 3-rutinoside: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin. The document covers its fundamental chemical properties, natural abundance, detailed experimental protocols for its analysis, and current understanding of its biological activities and associated signaling pathways.

Core Chemical and Physical Data

Peonidin 3-rutinoside is a water-soluble pigment belonging to the flavonoid family, responsible for the vibrant red and purple hues in numerous plants. Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety.

Identifier Value Reference
Chemical Name Peonidin 3-O-rutinoside[1]
Synonyms LMPK12010237[2]
CAS Number 27539-32-8 (Chloride form)[3][4][5]
Molecular Formula C₂₈H₃₃O₁₅ (Cation)[1]
C₂₈H₃₃ClO₁₅ (Chloride salt)[4][6]
Molecular Weight 609.55 g/mol (Cation)[1][7]
645.01 g/mol (Chloride salt)[4][6]
Polyphenol Class Flavonoids[1]
Polyphenol Sub-class Anthocyanins[1]

Natural Occurrence and Abundance

This compound is distributed across a variety of fruits, with notable concentrations in berries and stone fruits. Its abundance is subject to variations based on cultivar, environmental conditions, and ripeness at harvest.[1] Recently, colored potato varieties, particularly purple-fleshed Solanum tuberosum L., have been identified as a novel and significant source.

Natural Source Genus/Species Abundance (mg/100g Fresh Weight) Reference
European PlumPrunus domestica4.85[1]
Sweet CherryPrunus avium0.60 - 27.50[1]
StrawberryFragaria × ananassa7.6[1]
BlackcurrantRibes nigrum0.000 - 1.280[1]
GooseberryRibes uva-crispa0.00 - 0.06[1]
Purple PotatoSolanum tuberosum L.Yields depend on cultivar and extraction efficiency[3]

Biological Activity and Signaling Pathways

Emerging research highlights the therapeutic potential of this compound, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][3] While direct studies on this compound are ongoing, research on structurally similar anthocyanins provides significant insights into its mechanisms of action.

Signaling Pathway Modulation:

  • PI3K/Akt Pathway: Like other flavonoids, this compound is hypothesized to modulate the PI3K/Akt signaling pathway, which is integral to regulating cell growth, proliferation, and survival.[1][3] Its influence on this pathway may involve affecting the activity of PI3K and the subsequent phosphorylation of Akt, which in turn regulates downstream proteins involved in apoptosis and cell cycle progression.[3]

  • MAPK Pathway: this compound is believed to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This may involve influencing upstream kinases, thereby affecting the activation of key inflammatory mediators like JNK and p38.[3] Studies on the related compound, peonidin 3-glucoside, have shown it can inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[5]

  • CaMKII Pathway: Research on delphinidin (B77816) 3-rutinoside, an anthocyanin with a similar structure, has shown it can stimulate glucagon-like peptide-1 (GLP-1) secretion through the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway in murine gut cells.[1] This suggests a potential mechanism for this compound in metabolic regulation.

PI3K_Akt_Signaling_Pathway Diagram 1: Putative Modulation of the PI3K/Akt Pathway P3R This compound PI3K PI3K P3R->PI3K modulates Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream regulates Response Cell Growth, Survival, Proliferation Downstream->Response

Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.[1][3]

MAPK_Signaling_Pathway Diagram 2: Postulated Influence on the MAPK Pathway P3R This compound UpstreamKinases Upstream Kinases P3R->UpstreamKinases inhibits JNK_p38 JNK / p38 UpstreamKinases->JNK_p38 activates Inflammation Inflammation, Apoptosis JNK_p38->Inflammation

Caption: Postulated influence of this compound on the MAPK signaling pathway.[3][5]

Experimental Protocols

The following section details standardized methodologies for the extraction, quantification, and biological assessment of this compound.

4.1. Extraction and Purification from Plant Material

This protocol outlines a general procedure for isolating this compound from plant sources, such as purple potatoes or berries.[1][3]

  • Materials and Reagents:

    • Lyophilized and powdered plant material

    • Methanol (B129727) (HPLC grade)

    • Formic acid or Hydrochloric acid

    • Deionized water

    • Solid-Phase Extraction (SPE) C18 cartridges

  • Procedure:

    • Extraction: Macerate the powdered plant material in an acidified methanol/water solution (e.g., 80:20 v/v methanol:water with 0.1% HCl). Sonication can be used to enhance extraction efficiency.

    • Clarification: Centrifuge the mixture to pellet solid debris. Collect the supernatant.

    • Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.

    • SPE Purification:

      • Condition a C18 SPE cartridge with methanol, followed by acidified water.

      • Load the aqueous crude extract onto the cartridge.

      • Wash the cartridge with acidified water to remove sugars and other highly polar impurities.

      • Elute the anthocyanin fraction, including this compound, with acidified methanol.

    • Final Preparation: Evaporate the solvent to yield a purified anthocyanin extract, which can be used for analysis or further purification by preparative HPLC.

Extraction_Workflow Diagram 3: General Workflow for Extraction and Analysis Plant Plant Material (e.g., Purple Potato) Extract Solvent Extraction (Acidified Methanol) Plant->Extract Purify Solid-Phase Extraction (C18 Cartridge) Extract->Purify Analyze Quantification (HPLC-DAD) Purify->Analyze Result Purified Peonidin 3-rutinoside Analyze->Result

Caption: General workflow for this compound analysis from natural sources.[1]

4.2. Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the accurate quantification of this compound.[1]

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution using two solvents is typical.

      • Solvent A: Acidified water (e.g., 5% formic acid in water).

      • Solvent B: Acetonitrile or methanol.

    • Detection: The DAD should be set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.

    • Quantification: Generate a calibration curve using a certified standard of this compound at multiple concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

4.3. In Vitro Antioxidant Capacity Assays

The antioxidant potential of this compound can be evaluated using several common assays. Data for the closely related Peonidin 3-glucoside is often used as a reference.

Assay Compound Result Unit Reference
FRAPPeonidin 3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol[2]
ORACPeonidin 3-glucoside5.92 ± 0.52µmol TE/µmol[2]
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the this compound sample to the wells of a 96-well microplate.

    • Add the DPPH solution to each well and incubate in the dark.

    • Measure the decrease in absorbance at approximately 517 nm. A lower absorbance indicates higher radical scavenging activity.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer. Warm the reagent to 37°C.

    • Add 20 µL of the sample or standard (Trolox) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm. The increase in absorbance correlates with the reducing power of the sample.[2]

Conclusion

This compound stands out as a bioactive compound with considerable potential for applications in the pharmaceutical and nutraceutical sectors. Its well-documented antioxidant and anti-inflammatory properties, coupled with its modulatory effects on key cellular signaling pathways like PI3K/Akt and MAPK, underscore its therapeutic promise. The identification of abundant natural sources and the establishment of robust analytical protocols are critical for advancing research and development. Future investigations should focus on further elucidating the specific molecular targets of this compound and validating its efficacy in preclinical and clinical models to fully harness its health benefits.

References

The Biological Activity of Peonidin 3-rutinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antioxidant, anti-inflammatory, and anti-cancer properties of Peonidin 3-rutinoside, including its mechanisms of action and relevant experimental protocols.

This compound is a naturally occurring anthocyanin, a class of flavonoids that impart vibrant red, purple, and blue colors to many plants.[1] Beyond its role as a pigment, this compound has garnered significant scientific interest for its potential therapeutic applications, driven by its potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC34H43O20+[4]
Molecular Weight771.7 g/mol [4]
AppearanceRed, purple, or blue water-soluble pigment[5][6]
StabilityMost stable in acidic conditions (pH < 3)[6]

Natural Sources and Abundance

This compound is found in a variety of fruits and vegetables. The concentration can vary significantly based on the cultivar, growing conditions, and ripeness at harvest.[7]

Natural SourceGenus/SpeciesAbundance (mg/100g FW)Reference(s)
European PlumPrunus domestica4.85[7]
Sweet CherryPrunus avium0.60 - 27.50[7]
StrawberryFragaria × ananassa7.6[7]
BlackcurrantRibes nigrum0.000 - 1.280[7]
GooseberryRibes uva-crispa0.00 - 0.06[7]
Purple PotatoSolanum tuberosum L.Present, but not always quantified[1][8]

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. These actions are often attributed to its ability to modulate key cellular signaling pathways.[2]

Antioxidant Activity

The potent antioxidant properties of this compound stem from its molecular structure, which allows it to effectively neutralize reactive oxygen species (ROS).[5] This activity is crucial in mitigating oxidative stress, a key factor in the pathophysiology of numerous chronic diseases.[5] The antioxidant effects of this compound are not limited to direct radical scavenging; it also modulates intracellular signaling pathways like the Nrf2-ARE pathway to upregulate the expression of antioxidant enzymes.[5]

While specific quantitative data for this compound is limited, data for the closely related Peonidin 3-glucoside provides a valuable reference.

Antioxidant Capacity of Peonidin 3-glucoside

AssayCompoundResultUnitReference
FRAPPeonidin 3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol[5]
ORACPeonidin 3-glucoside5.92 ± 0.52µmol TE/µmol[5]
Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[2] It is believed to exert these effects by modulating inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[1][2] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.[9][10]

Anti-cancer Properties

Emerging research suggests that this compound and related anthocyanins possess anti-cancer properties.[3][11] These effects are attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor cell invasion and metastasis.[3][11][12] The modulation of signaling pathways such as PI3K/Akt and MAPK is implicated in these anti-cancer activities.[1][3] For instance, the related compound Peonidin 3-glucoside has been shown to inhibit lung cancer metastasis by downregulating the MAPK pathway.[3][12]

Modulation of Cellular Signaling Pathways

The biological activities of this compound are intricately linked to its ability to modulate key cellular signaling pathways.

Nrf2-ARE Signaling Pathway

Anthocyanins like this compound can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[5] This pathway is a critical regulator of the cellular antioxidant response.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3R This compound Keap1 Keap1 P3R->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes promotes transcription Nrf2_n->ARE binds to

Activation of the Nrf2-ARE signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in diseases like cancer.[1] this compound may modulate this pathway, affecting downstream processes.[1][7]

PI3K_Akt_Pathway P3R This compound Receptor Cell Surface Receptor P3R->Receptor binds PI3K PI3K P3R->PI3K modulates Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream regulates Cell_Response Cell Growth, Proliferation, Survival pAkt->Cell_Response Downstream->Cell_Response leads to

Modulation of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation.[1] this compound is thought to exert anti-inflammatory and pro-apoptotic effects by modulating this pathway.[1][3]

MAPK_Pathway P3R This compound Upstream_Kinase Upstream Kinase P3R->Upstream_Kinase inhibits JNK JNK Upstream_Kinase->JNK activates p38 p38 Upstream_Kinase->p38 activates AP1 AP-1 JNK->AP1 activates p38->AP1 activates Cellular_Response Inflammation, Apoptosis AP1->Cellular_Response mediates

Modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[2] this compound can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3R This compound IKK IKK P3R->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_n->Proinflammatory_Genes promotes transcription

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound

A multi-step process is required to isolate this compound from plant material.[1]

Extraction_Purification_Workflow Plant_Material Plant Material (e.g., Purple Potato) Preparation Washing, Peeling, Freeze-drying, Milling Plant_Material->Preparation Extraction Solvent Extraction (Acidified Methanol (B129727)/Ethanol) Preparation->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Anthocyanin Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Purification->SPE Initial Cleanup Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Final Purification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Identification & Purity Analysis (HPLC-DAD, LC-MS/MS) Pure_Compound->Analysis

Workflow for the isolation and identification of this compound.

1. Plant Material Preparation:

  • Fresh plant material (e.g., purple potato tubers) is washed, peeled, and then freeze-dried.[1]

  • The lyophilized material is milled into a fine powder.[1]

2. Extraction:

  • The powdered material is subjected to solvent extraction using an acidified solvent like methanol or ethanol (B145695) to stabilize the anthocyanins.[7]

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[1]

3. Purification:

  • Solid-Phase Extraction (SPE): The crude extract is redissolved and loaded onto a C18 SPE cartridge. The cartridge is washed to remove impurities, and the anthocyanin fraction is eluted with acidified methanol.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high purity, the concentrated fraction from SPE is further purified using preparative HPLC with a C18 reverse-phase column and a gradient elution system.[1]

4. Identification and Analysis:

  • HPLC-Diode Array Detection (DAD): Confirms the retention time and UV-Vis spectrum.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern for unambiguous identification.[1][7]

In Vitro Antioxidant Capacity Assays

Several assays can be used to determine the antioxidant capacity of this compound.[5]

Antioxidant_Assay_Workflow Sample_Prep Sample Preparation (this compound dilutions) Assay_Selection Assay Selection Sample_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP ORAC ORAC Assay Assay_Selection->ORAC Incubation Incubation with Reagent DPPH->Incubation ABTS->Incubation FRAP->Incubation ORAC->Incubation Measurement Absorbance/Fluorescence Measurement (Microplate Reader) Incubation->Measurement Data_Analysis Data Analysis (Calculation of IC50 or Trolox Equivalents) Measurement->Data_Analysis Result Antioxidant Capacity Data_Analysis->Result

General workflow for in vitro antioxidant capacity assessment.

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[5]

  • Procedure:

    • Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate.[5]

    • Add the this compound sample to the ABTS•+ solution.[5]

    • Measure the decrease in absorbance at 734 nm.[5]

2. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Principle: Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[5]

  • Procedure:

    • Prepare the FRAP reagent.[5]

    • Add the sample to the FRAP reagent and incubate at 37°C.[5]

    • Measure the absorbance at 593 nm.[5]

In Vivo Anti-inflammatory Efficacy Protocol: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory effects of compounds.[2]

1. Animals: Male Wistar rats (180-220 g) are typically used.[2] 2. Dosing: this compound is administered orally (e.g., 50 and 100 mg/kg body weight) one hour before carrageenan injection.[2] 3. Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[2] 4. Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2] 5. Sample Collection: At the end of the experiment, blood and inflamed paw tissue are collected for further analysis (e.g., cytokine levels, histological examination).[2]

Conclusion

This compound is a promising bioactive compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antioxidant, anti-inflammatory, and anti-cancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for drug development and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this natural compound.

References

An In-depth Technical Guide on the Antioxidant Mechanism of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble flavonoids that impart red, purple, and blue pigmentation to many fruits and vegetables.[1][2][3] Beyond its role as a natural colorant, this compound has attracted significant scientific interest for its potent antioxidant properties and potential therapeutic applications in mitigating oxidative stress-related diseases.[1][2][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathophysiology of numerous chronic and degenerative conditions.[1] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support advanced research and development.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is multifaceted, involving both direct interaction with free radicals and indirect modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The molecular structure of this compound, like other anthocyanins, is central to its ability to directly neutralize reactive oxygen species.[1] Its phenolic structure possesses hydroxyl groups that can readily donate hydrogen atoms or electrons to stabilize free radicals, thereby terminating damaging chain reactions.[1][5] This direct scavenging capacity has been quantified using various in vitro assays.

Indirect Cellular Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, this compound exerts powerful indirect antioxidant effects by modulating key intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.[1][4] This pathway is a master regulator of the cellular antioxidant response.[6][7]

Under normal, homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held inactive in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[5][8][9]

Upon exposure to oxidative stress or electrophilic compounds like this compound, cysteine residues within Keap1 are modified, causing a conformational change that leads to the dissociation of Nrf2.[9] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[6][8] This binding initiates the transcription of a suite of Phase II antioxidant and detoxification enzymes, including:

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[10][11]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[10][11]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[10]

  • Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory functions.[12][13]

By upregulating these endogenous defenses, this compound enhances the cell's intrinsic capacity to combat oxidative insults.[6][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induce Conformational Change P3R This compound P3R->Keap1 Induce Conformational Change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Ub Ubiquitin Nrf2_inactive->Ub Ubiquitination Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Dissociation & Nuclear Translocation Proteasome Proteasome Degradation Ub->Proteasome Leads to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Genes Activates Transcription Enzymes Antioxidant Enzyme Synthesis Genes->Enzymes Upregulates Enzymes->ROS Neutralizes cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound & Control add_sample Add 100 µL of Sample, Control, or Blank to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, Room Temp.) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_percent Calculate % Scavenging vs. Control measure->calculate_percent calculate_ic50 Plot Curve and Determine IC50 Value calculate_percent->calculate_ic50 cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism P3R This compound ROS Reactive Oxygen Species (ROS) P3R->ROS Donates H+ / e- Keap1 Modulates Keap1-Nrf2 Pathway P3R->Keap1 Neutral Neutralized Species ROS->Neutral Scavenging ARE Activates ARE Keap1->ARE Enzymes Upregulates Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Protection Enhanced & Sustained Cellular Protection Enzymes->Protection

References

Peonidin 3-rutinoside: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red and purple pigments in various fruits and vegetables, including blackcurrants, sweet cherries, and plums.[1][2] Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties.[2][3] Chronic inflammation is a key pathological factor in numerous diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[4] This guide provides an in-depth technical overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data, providing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Modulation of Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its related anthocyanins are attributed to their ability to modulate critical intracellular signaling pathways and reduce the production of pro-inflammatory mediators.[5] The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[7][8] This translocation initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Studies on related anthocyanins suggest that this compound likely exerts its anti-inflammatory effect by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB/p65 and suppressing the expression of downstream inflammatory targets.[7][8][11]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation P3R This compound P3R->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial cascade in the inflammatory response.[12] Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which also regulate the expression of inflammatory genes.[13] Peonidin glycosides have been shown to attenuate the phosphorylation of ERK1/2 and p38, thereby inhibiting downstream inflammatory processes.[7][13] This suggests this compound may suppress inflammation by blocking MAPK-mediated signaling.[1][11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_pathway Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Translocation & Activation P3R This compound P3R->MAPK Inhibits Phosphorylation Genes Inflammatory Gene Expression AP1->Genes

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

While research specifically quantifying the anti-inflammatory effects of this compound is emerging, studies on closely related compounds like Peonidin 3-glucoside (P3G) and the aglycone Peonidin provide strong indicative evidence. The data is summarized below.

Table 1: In Vitro Anti-inflammatory Effects of Peonidin and its Glycosides
CompoundCell LineInflammatory StimulusMeasured ParameterConcentrationResult
Peonidin-3-O-glucoside (P3G)THP-1 MacrophagesSARS-CoV-2 Spike ProteinIL-6, IL-1β, IL-18 (mRNA)1.25–10 µg/mLSignificant, dose-dependent suppression.[14]
Peonidin-3-O-glucoside (P3G)THP-1 MacrophagesSARS-CoV-2 Spike ProteinIL-6, IL-1β, IL-18 (protein)1.25–10 µg/mLSignificant, dose-dependent inhibition.[14]
Peonidin-3-O-glucoside (P3G)AML-12 hepatocytesFree Fatty Acids (FFA)IL-6, TNF-α, IL-1β100-300 µMSignificant, dose-dependent reduction.[15]
Peonidin-3-O-glucoside (P3G)AML-12 hepatocytesFree Fatty Acids (FFA)NF-κB activation100-300 µMSignificant, dose-dependent reduction.[15][16]
Peonidin (aglycone) & Malvidin (B83408)Primary human adipocytesLipopolysaccharide (LPS)IL-6, IL-1β, IL-8, TNF-α, COX-2 (mRNA)CombinationSignificant decrease in expression.[9]
Cyanidin-3-rutinoside*HL-60 cells-ApoptosisNot specifiedInduced apoptosis via p38 MAPK and JNK activation.[17]

*Note: Cyanidin-3-rutinoside is structurally similar to this compound and its effects on MAPK pathways are considered relevant.

Table 2: In Vivo Anti-inflammatory Effects of Peonidin and Related Compounds
CompoundAnimal ModelDoseRouteMeasured ParameterResult
This compoundCarrageenan-induced paw edema in rats (Proposed)50-100 mg/kgOral gavagePaw volumeExpected reduction in edema.[5]
Peonidin 3-glucosideLewis Lung Carcinoma metastasis in miceNot specifiedNot specifiedLung metastasisSignificant inhibition (P < 0.001).[13]
Cyanidin-3-O-glucoside*LPS-induced acute respiratory distress in mice1h before LPSPretreatmentPro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALFSignificant inhibition.[11]

*Note: Cyanidin-3-O-glucoside is a closely related anthocyanin often studied for its potent anti-inflammatory effects in vivo.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vitro and in vivo assays used to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Inhibition of Inflammatory Mediators in Macrophages

This protocol details the procedure for measuring the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect culture supernatants and centrifuge to remove debris.

    • Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm to ensure the observed inhibitory effects are not due to cytotoxicity.

In_Vitro_Workflow start Start culture Culture & Seed RAW 264.7 Cells start->culture treat Pre-treat with This compound culture->treat stimulate Stimulate with LPS (24h incubation) treat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay (Assess Cell Viability) stimulate->mtt griess Griess Assay (Measure NO) collect->griess elisa ELISA (Measure Cytokines) collect->elisa analyze Data Analysis griess->analyze elisa->analyze mtt->analyze end End analyze->end

Caption: In vitro experimental workflow for anti-inflammatory assessment.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.[5][18]

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC)

    • Group II: Carrageenan Control

    • Group III: this compound (e.g., 50 mg/kg) + Carrageenan

    • Group IV: this compound (e.g., 100 mg/kg) + Carrageenan

    • Group V: Positive Control (e.g., Indomethacin 5 mg/kg) + Carrageenan

  • Dosing: Administer this compound, vehicle, or Indomethacin via oral gavage one hour before the carrageenan injection.[5]

  • Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[5][18]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

  • Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and dissect the paw tissue for analysis of MPO activity (a marker of neutrophil infiltration) or cytokine levels.[19]

In_Vivo_Workflow start Start acclimatize Acclimatize Wistar Rats start->acclimatize group Group Animals (Control, P3R, Indomethacin) acclimatize->group dose Administer Compound (Oral Gavage, t=-1h) group->dose measure_initial Measure Initial Paw Volume (t=0) dose->measure_initial induce Inject Carrageenan (Sub-plantar, t=0) measure_initial->induce measure_final Measure Paw Volume (t=1, 2, 3, 4, 5h) induce->measure_final analyze Calculate Edema Volume & % Inhibition measure_final->analyze end End analyze->end

Caption: In vivo workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-inflammatory potential. Its mechanism of action is primarily linked to the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While quantitative data for this compound is still being established, evidence from closely related anthocyanins strongly supports its efficacy in reducing the expression and production of key inflammatory mediators.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Comprehensive Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and the activity of its metabolites.[20]

  • Direct Target Identification: Identifying the specific kinases or proteins within the inflammatory cascades that this compound directly interacts with.

  • In Vivo Efficacy: Conducting further in vivo studies in various chronic inflammatory disease models to validate the therapeutic potential observed in acute models.

  • Structure-Activity Relationship (SAR): Investigating how the rutinoside moiety influences the compound's stability and bioactivity compared to its aglycone (peonidin) and other glycosides.[21]

The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers to further explore and validate the anti-inflammatory properties of this compound, paving the way for its potential application in novel anti-inflammatory therapies.

References

Peonidin 3-rutinoside: A Comprehensive Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety. Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] This in-depth technical guide provides a comprehensive overview of the in vitro and in vivo studies on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.

I. In Vitro Studies

In vitro studies are crucial for elucidating the biochemical and cellular mechanisms of action of this compound. These studies have primarily focused on its antioxidant, anti-inflammatory, and anticancer activities.

A. Antioxidant Activity

This compound exhibits significant antioxidant activity by neutralizing reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous chronic diseases.[1] The antioxidant capacity of this compound and its related glycosides has been evaluated using various assays.

Quantitative Data: Antioxidant Capacity of Peonidin Glycosides

AssayCompoundResultUnit
FRAPPeonidin 3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol
ORACPeonidin 3-glucoside5.92 ± 0.52µmol TE/µmol

Experimental Protocols: In Vitro Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[1]

  • Materials: this compound sample, DPPH, Methanol (B129727) (or ethanol), Ascorbic acid or Trolox (positive control), 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution.

    • Prepare a methanolic solution of DPPH.

    • Add 100 µL of various concentrations of the sample or standard to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against sample concentrations.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1]

  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.[1]

  • Materials: this compound sample, ABTS solution, Potassium persulfate, Methanol (or ethanol), Trolox (positive control), 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the sample or Trolox standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated, and the TEAC value of the sample is calculated from this curve.[1]

3. Ferric Reducing Antioxidant Power (FRAP) Assay [1]

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[1]

  • Materials: this compound sample, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), Ferrous sulfate (B86663) or Trolox (standards), 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare the FRAP reagent and warm it to 37°C.[1]

    • Prepare a series of dilutions of the sample and standards.

    • Add 20 µL of each sample or standard to a 96-well plate.[1]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[1]

    • Incubate at 37°C for 4-30 minutes.[1]

    • Measure the absorbance at 593 nm.[1]

  • Calculation: A standard curve is constructed, and the FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.[1]

4. Oxygen Radical Absorbance Capacity (ORAC) Assay [1]

  • Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored in the presence and absence of the antioxidant.

  • Materials: this compound sample, Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (standard), Phosphate (B84403) buffer, 96-well black microplate, Fluorescence microplate reader.

  • Procedure:

    • Prepare solutions of fluorescein, AAPH, Trolox, and the sample in phosphate buffer.

    • Add 25 µL of the sample, blank, or Trolox standard to the wells.

    • Add 150 µL of the fluorescein solution to each well and incubate.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Measure the fluorescence decay kinetically over time.

  • Calculation: The ORAC value is calculated from the net area under the curve (AUC) of the sample compared to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).[1]

Signaling Pathway: Nrf2-ARE Activation

Anthocyanins, including this compound, can exert antioxidant effects by modulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of antioxidant and detoxification enzymes.[1]

Nrf2_ARE_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS ROS ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ub Ub Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Antioxidant\nEnzymes Antioxidant Enzymes ARE->Antioxidant\nEnzymes Upregulates Expression Nrf2_n Nrf2 Nrf2_n->ARE Binds

Nrf2-ARE signaling pathway activation by anthocyanins.
B. Anti-inflammatory Activity

This compound is predicted to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[4]

Signaling Pathway: NF-κB Inhibition

By potentially inhibiting upstream kinases or NF-κB itself, this compound can prevent the transcription of pro-inflammatory mediators.[5]

NFkB_Pathway cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Inflammatory\nStimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Ub Ub IκBα->Ub Ubiquitination Nucleus Nucleus NF-κB->Nucleus Translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_n NF-κB NF-κB_n->Pro-inflammatory\nGenes Activates Transcription

Predicted inhibition of the NF-κB inflammatory pathway.
C. Anticancer Activity

Studies on this compound and related anthocyanins suggest a pro-apoptotic role in cancer cells. For instance, cyanidin-3-rutinoside (B1257026) has been shown to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway.[5] Peonidin 3-glucoside has been shown to cause cell cycle arrest and induce apoptosis in breast cancer cells.[6]

Quantitative Data: Anticancer Activity of Peonidin and Cyanidin (B77932) Glycosides

CompoundCell LineAssayConcentration% Cell Viability
Peonidin 3-glucosideHS578T (Breast Cancer)MTT10 µMSignificant inhibition
Peonidin 3-glucosideHS578T (Breast Cancer)MTT30 µMSignificant decrease
Cyanidin 3-glucosideHS578T (Breast Cancer)MTT10 µMSignificant reduction
Cyanidin 3-glucosideMCF-7 (Breast Cancer)MTT110 µg/ml (IC50 at 24h)50%
Cyanidin 3-glucosideMCF-7 (Breast Cancer)MTT60 µg/ml (IC50 at 48h)50%
Cyanidin 3-glucosideCaco-2 (Colon Cancer)CCK-80.20 - 0.25 mg/mLSignificant decrease

Experimental Protocol: MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials: Cancer cell line (e.g., HS578T), DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT solution, DMSO, 96-well plate, Incubator, Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Cancer

This compound and related anthocyanins are thought to influence multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[7][8]

PI3K/Akt Pathway Modulation

Dysregulation of the PI3K/Akt pathway is implicated in various cancers. This compound may modulate this pathway, leading to the regulation of proteins involved in cell cycle progression and apoptosis.[7]

PI3K_Akt_Pathway Growth\nFactors Growth Factors Receptor\nTyrosine Kinase Receptor Tyrosine Kinase Growth\nFactors->Receptor\nTyrosine Kinase Activates PI3K PI3K Receptor\nTyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits

Modulation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway Modulation

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound may exert anti-inflammatory and pro-apoptotic effects by modulating this pathway.[7]

MAPK_Pathway Extracellular\nStimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Extracellular\nStimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription\nFactors Transcription Factors MAPK->Transcription\nFactors Activates This compound This compound This compound->MAPKKK Inhibits Cellular\nResponses Proliferation, Inflammation, Apoptosis Transcription\nFactors->Cellular\nResponses Regulates

Modulation of the MAPK signaling pathway.

II. In Vivo Studies

In vivo studies are essential to evaluate the physiological effects, bioavailability, and therapeutic potential of this compound in whole organisms.

A. Bioavailability and Metabolism

The bioavailability of anthocyanins, including this compound, is generally low and varies among individuals.[1] After oral ingestion, it is absorbed from the stomach and small intestine and undergoes extensive metabolism by both host and microbial enzymes.[1] The primary metabolic transformations include deglycosylation, phase II conjugation (glucuronidation, sulfation, and methylation), and degradation into smaller phenolic compounds by the gut microbiota.[1]

Quantitative Data: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma

Due to a scarcity of studies on this compound, data on the closely related cyanidin 3-rutinoside is presented.

CompoundFood Source/DoseCmax (nmol/L)Tmax (h)
Cyanidin 3-rutinosideBlackcurrant Extract~20~1.5

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[1]

  • Dosing: Oral gavage of this compound (e.g., 50-100 mg/kg body weight).[5]

  • Procedure:

    • Administer this compound to the animals.

    • Collect serial blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[1]

    • Collect urine and feces over a defined period using metabolic cages.[1]

    • Process plasma and urine samples, often involving protein precipitation and solid-phase extraction (SPE).[1]

    • Analyze the samples using HPLC-MS/MS to quantify the parent compound and its metabolites.[6]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life are calculated.[1]

Pharmacokinetic_Workflow Oral\nAdministration Oral Administration Absorption Absorption Oral\nAdministration->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Blood\nSampling Blood Sampling Distribution->Blood\nSampling Excretion Excretion Metabolism->Excretion Urine/Feces\nCollection Urine/Feces Collection Excretion->Urine/Feces\nCollection Sample\nProcessing Sample Processing Blood\nSampling->Sample\nProcessing Urine/Feces\nCollection->Sample\nProcessing LC-MS/MS\nAnalysis LC-MS/MS Analysis Sample\nProcessing->LC-MS/MS\nAnalysis Pharmacokinetic\nModeling Pharmacokinetic Modeling LC-MS/MS\nAnalysis->Pharmacokinetic\nModeling

In Vivo Pharmacokinetic Study Workflow.
B. Anti-inflammatory Efficacy

In vivo models of inflammation are used to assess the anti-inflammatory potential of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [5]

  • Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema, which can be quantified.

  • Animal Model: Male Wistar rats (180-220 g).[5]

  • Dosing: Oral gavage of this compound (50 and 100 mg/kg body weight).[5]

  • Procedure:

    • Administer this compound or vehicle one hour before carrageenan injection.[5]

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]

    • Measure paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours post-injection.[5]

    • At the end of the experiment, collect blood for cytokine analysis and paw tissue for histological and biochemical analysis.[5]

  • Endpoints: Paw edema, serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), histological assessment of inflammation, and tissue levels of antioxidant enzymes.[5]

C. Anticancer Efficacy

Xenograft models are commonly used to evaluate the in vivo antitumor activity of compounds like this compound.

Experimental Protocol: Lewis Lung Carcinoma (LLC) Xenograft Model in Mice [5]

  • Principle: Human or murine cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • Animal Model: C57BL/6 mice.[5]

  • Dosing: Oral gavage of this compound (100 and 200 mg/kg body weight).[5]

  • Procedure:

    • Subcutaneously inject LLC cells into the flank of the mice.[5]

    • When tumors reach a palpable size, randomize mice into treatment and control groups.[5]

    • Administer this compound or vehicle daily for a specified period (e.g., 21 days).[5]

    • Measure tumor volume and body weight regularly.[5]

    • At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).[5]

  • Endpoints: Tumor growth inhibition, changes in body weight (as an indicator of toxicity), and molecular markers of apoptosis and cell proliferation in tumor tissue.[5]

InVivo_Anticancer_Workflow Tumor Cell\nInoculation Tumor Cell Inoculation Tumor\nDevelopment Tumor Development Tumor Cell\nInoculation->Tumor\nDevelopment Randomization Randomization Tumor\nDevelopment->Randomization Treatment Treatment (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

References

Peonidin 3-rutinoside: A Comprehensive Technical Review of its Health Benefits and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids that impart vibrant red, purple, and blue pigmentation to a wide variety of fruits and vegetables.[1][2] Structurally, it is characterized by a peonidin aglycone—an O-methylated derivative of cyanidin (B77932)—covalently linked to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position.[3] Beyond its role as a natural colorant, Peonidin 3-rutinoside has attracted significant scientific interest for its potential therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][4][5] This technical guide provides an in-depth overview of the health benefits of this compound, focusing on its mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Abundance and Bioavailability

This compound is found in numerous plant sources, particularly in berries and stone fruits.[1] The concentration of this compound can vary significantly based on factors such as cultivar, growing conditions, and ripeness at harvest.[1]

Table 1: Concentration of this compound in Various Food Sources

Food SourceGenus/SpeciesConcentration Range (mg/100g Fresh Weight)
Sweet CherryPrunus avium0.60 - 27.50[1]
European PlumPrunus domestica4.85[1]
StrawberryFragaria × ananassa7.6[1]
BlackcurrantRibes nigrum0.00 - 1.28[1]
Sour CherryPrunus cerasus2.70[6]
GooseberryRibes uva-crispa0.00 - 0.06[1]

The bioavailability of anthocyanins, including this compound, is generally considered low and exhibits significant inter-individual variability.[7] Following ingestion, it undergoes extensive metabolism in the gastrointestinal tract and liver.[7] Due to a scarcity of pharmacokinetic studies focused specifically on this compound, data from the closely related and often co-occurring cyanidin 3-rutinoside are presented to provide a relevant quantitative insight.[7]

Table 2: Pharmacokinetic Parameters of a Structurally Related Anthocyanin in Humans

CompoundFood Source/DoseCmax (nmol/L)Tmax (h)
Cyanidin 3-rutinosideBlackcurrant Extract~20~1.5

Data is for Cyanidin 3-rutinoside, presented as a proxy due to limited specific data for this compound.[7]

Health Benefits and Mechanisms of Action

Preclinical research suggests that this compound exerts its biological effects through the modulation of key cellular signaling pathways.[4][8]

Antioxidant Activity

Like many anthocyanins, this compound is a potent antioxidant.[1][5] Its chemical structure allows it to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage, which is implicated in the pathogenesis of numerous chronic diseases.[5][9]

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[1][8] One of the primary mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10] In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] By potentially inhibiting upstream kinases or NF-κB itself, this compound can suppress the production of these inflammatory mediators.[3][10]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits P_IkB P-IκBα NFkB_p65_p50_N NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_N Translocation Ub_Proteasome Ub-Proteasome Degradation P_IkB->Ub_Proteasome Peonidin This compound Peonidin->IKK Inhibits DNA DNA NFkB_p65_p50_N->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt P_Akt P-Akt (Active) Downstream Downstream Targets (e.g., mTOR, Bad) P_Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Downstream->Apoptosis Inhibits Peonidin This compound Peonidin->PI3K Modulates MAPK_Pathway Stress_Signal Stress Signal Upstream_Kinase Upstream Kinase (e.g., MEK1) Stress_Signal->Upstream_Kinase MAPK MAPK (e.g., ERK1/2, JNK, p38) Upstream_Kinase->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., MMPs) Transcription_Factors->Gene_Expression Regulates Inflammation_Apoptosis Inflammation, Apoptosis, Invasion Gene_Expression->Inflammation_Apoptosis Peonidin This compound Peonidin->Upstream_Kinase Inhibits Workflow_Analysis Start Plant Material (e.g., Berries) Extraction Solvent Extraction (Acidified Methanol/Ethanol) Start->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Solid-Phase Extraction C18) Crude_Extract->Purification Purified_Fraction Purified Anthocyanin Fraction Purification->Purified_Fraction Analysis Analysis (HPLC-DAD / LC-MS/MS) Purified_Fraction->Analysis Quantification Identification & Quantification Analysis->Quantification

References

Peonidin 3-rutinoside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, which are foundational to its use in various traditional medicine systems.[1] This technical guide provides an in-depth overview of this compound, focusing on its natural sources, experimental protocols for its analysis, and its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Natural Sources and Abundance

This compound is found in a variety of plant species, many of which have a history of use in traditional medicine. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. Berries and stone fruits are particularly rich sources.[1]

Natural SourceGenus/SpeciesAbundance (mg/100g FW)
European PlumPrunus domestica4.85
BlackcurrantRibes nigrum0.000 - 1.280
Sweet CherryPrunus avium0.60 - 27.50
GooseberryRibes uva-crispa0.00 - 0.06
StrawberryFragaria × ananassa7.6
RaspberryRubus idaeusPresent, but not always quantified
BlueberryVaccinium corymbosumPresent, but not always quantified

Pharmacological Activities and Bio-analytical Data

While specific quantitative data for the bioactivity of this compound is limited in publicly available literature, data from closely related anthocyanins, such as Peonidin 3-glucoside and Cyanidin 3-rutinoside, provide valuable insights into its potential efficacy.

Antioxidant Activity

The antioxidant properties of anthocyanins are a cornerstone of their therapeutic potential. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The IC50 value, representing the concentration required to scavenge 50% of the radicals, is a standard metric of antioxidant potency.

CompoundAssayIC50 Value (µM)
Cyanidin-3-rutinosideDPPH8.78[1]
Petunidin-3-O-glucosideSuperoxide Scavenging6.96[1]
Cyanidin-3-O-rutinosideSuperoxide Scavenging45.94[1]
Oenin (Malvidin-3-glucoside)Nitric Oxide Scavenging11.81[1]
Myrtillin (Delphinidin-3-glucoside)Nitric Oxide Scavenging15.52[1]
Cyanidin-3-O-rutinosideNitric Oxide Scavenging18.14[1]
Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. This compound and related anthocyanins are believed to exert anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Compound/ExtractAssayEffectConcentrationCell Line
Peonidin 3-glucosideIL-6, IL-1β, IL-18 SecretionSignificant inhibition1.25-10 µg/mLA549 and THP-1
Ethyl acetate (B1210297) fraction of Ulmus pumila L. barkNitric Oxide ProductionIC50 = 161.0 µg/mL[2]-RAW 264.7
Grape-seed procyanidinsNitric Oxide ProductionIC50 = 50 µg/mL[3]-RAW 264.7
Cytotoxicity in Cancer Cell Lines

Preliminary research suggests that peonidin and its glycosides may possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineAssayIncubation Time (hours)IC50 Value
PeonidinSPCA-1 (Human Lung Adenocarcinoma)MTT48161.31 µg/mL
Peonidin 3-glucosideHS578T (Human Breast Carcinoma)MTT48> 200 µg/mL

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the solvent extraction of this compound from plant sources.

Materials and Reagents:

  • Lyophilized and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Formic acid or Hydrochloric acid

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)

Procedure:

  • Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.

  • Extraction Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions stabilize the anthocyanins.

  • Extraction: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). For enhanced extraction, ultrasound-assisted extraction (UAE) can be employed for 30-60 minutes.

  • Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Purification (Optional): For cleaner samples, use Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by acidified water. Load the crude extract and wash with acidified water to remove polar impurities. Elute the anthocyanins with acidified methanol and evaporate the solvent.

plant Plant Material (e.g., Berries) powder Freeze-drying & Grinding plant->powder extraction Solvent Extraction (Acidified Methanol) powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Anthocyanin Extract concentration->crude_extract spe Solid-Phase Purification (SPE) crude_extract->spe purified_extract Purified this compound spe->purified_extract

Extraction Workflow for this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a standard method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With a C18 reverse-phase column.

  • Mobile Phase: A gradient elution using two solvents is typical:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Detection: DAD set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.

  • Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area in the sample chromatogram is used to calculate the concentration based on the standard curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This in vitro assay measures the radical scavenging activity of a compound.

Materials and Reagents:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

  • Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A blank should contain methanol instead of the sample.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.[4]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cellular assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials and Reagents:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • This compound sample

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix with Griess Reagent according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

seed_cells Seed RAW 264.7 Cells adhere Incubate Overnight seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Griess Reagent Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % NO Inhibition measure_absorbance->calculate_inhibition P3R This compound Receptor Cell Surface Receptor P3R->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Phosphorylates Downstream Downstream Effects (Cell Survival, Growth) pAkt->Downstream Regulates P3R This compound Upstream Upstream Kinases P3R->Upstream Inhibits JNK JNK Upstream->JNK Activates p38 p38 Upstream->p38 Activates Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis

References

A Technical Guide to the Discovery and Isolation of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Peonidin 3-rutinoside

This compound is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in a multitude of plants. Beyond their role as natural colorants, anthocyanins, including this compound, are gaining significant attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for research and drug development.[1] This compound is of particular interest due to its potential to modulate cellular processes relevant to chronic diseases.[2]

While traditionally associated with fruits like berries and plums, recent investigations have identified novel and abundant sources of this compound, such as colored varieties of Solanum tuberosum L. (purple potato).[2] The exploration of diverse botanical sources is crucial for ensuring a sustainable supply for ongoing research and potential pharmaceutical applications.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and quantitative data to support scientific endeavors in this field.

Natural Sources and Abundance

This compound is found in a variety of fruits and vegetables.[3][4] The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and ripeness at harvest.[3] Below is a summary of its abundance in several key natural sources.

Natural SourceGenus/SpeciesAbundance (mg/100g Fresh Weight)
European PlumPrunus domestica4.85
BlackcurrantRibes nigrum0.000 - 1.280
Sweet CherryPrunus avium0.60 - 27.50
GooseberryRibes uva-crispa0.00 - 0.06
StrawberryFragaria × ananassa7.6
RaspberryRubus idaeusPresent, but not always quantified
BlueberryVaccinium corymbosumPresent, but not always quantified
Purple PotatoSolanum tuberosum L.Varies by cultivar; a significant source

Experimental Protocols: From Plant to Purified Compound

The isolation of this compound involves a multi-step process encompassing extraction from the plant matrix followed by purification to achieve the desired level of purity for research and analytical purposes.

Sample Preparation

Proper preparation of the plant material is critical for efficient extraction.

  • Plant Material: Fresh plant material (e.g., fruits, tubers) should be thoroughly washed. For tubers like purple potatoes, peeling may be done to process the peel and flesh separately.[2]

  • Lyophilization: The plant material is freeze-dried (lyophilized) to remove water, which helps in preserving the integrity of the anthocyanins and facilitates grinding.

  • Grinding: The lyophilized material is milled into a fine powder to increase the surface area for solvent extraction.

Extraction of Crude Anthocyanin Mixture

Solvent extraction is a widely used method to extract anthocyanins from the prepared plant powder.

  • Solvent System: An acidified polar solvent is typically used. A common mixture is methanol (B129727) or ethanol (B145695) and water (e.g., 70:29:1 or 80:20 v/v/v) acidified with a small amount of formic acid or hydrochloric acid (e.g., 0.1-1%). The acidic conditions are crucial for maintaining the stability of anthocyanins in their colored flavylium (B80283) cation form.

  • Procedure:

    • The powdered plant material is suspended in the extraction solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

    • The mixture is agitated, for instance, on a shaker at room temperature for up to 24 hours.[2] To prevent photodegradation, the process should be carried out in the dark.[2]

    • For enhanced efficiency, ultrasound-assisted extraction (UAE) can be employed by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[3]

    • The mixture is then filtered (e.g., through Whatman No. 1 filter paper) to separate the solid debris.[2]

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude anthocyanin extract.

Purification of this compound

The crude extract contains a mixture of various anthocyanins and other phenolic compounds. A multi-step purification process is necessary to isolate this compound.

  • Solid-Phase Extraction (SPE):

    • Stationary Phase: A C18 SPE cartridge is commonly used for the initial cleanup and concentration of anthocyanins.

    • Procedure:

      • The C18 cartridge is conditioned with methanol followed by acidified water.

      • The crude extract, redissolved in a minimal amount of acidified water, is loaded onto the cartridge.

      • The cartridge is washed with acidified water to remove sugars and other polar impurities.[2]

      • The anthocyanin fraction is then eluted with acidified methanol.

  • Column Chromatography:

    • Macroporous Resin Chromatography: Resins like Amberlite XAD-7 can be effective in separating anthocyanins from other polyphenols. The extract is loaded onto the column, washed with water, and then eluted with an increasing gradient of ethanol in water.[2]

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is useful for separating anthocyanins based on their molecular size.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final step for obtaining highly pure this compound is preparative HPLC.

    • Column: A C18 reverse-phase column is typically used.[2]

    • Mobile Phase: A gradient elution system is employed, commonly consisting of:

      • Solvent A: Acidified water (e.g., with 5% formic acid).[2]

      • Solvent B: Acetonitrile or methanol.[2]

    • Gradient: The gradient typically starts with a high proportion of Solvent A, with a gradual increase in the concentration of Solvent B to elute the compounds.[2]

    • Detection: A UV-Vis detector set at the characteristic absorbance maximum for anthocyanins (around 520 nm) is used.[2]

    • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified this compound.[2]

Identification and Characterization

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): This technique provides the retention time and UV-Vis spectrum, which are characteristic of the compound.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique determines the molecular weight and fragmentation pattern of the molecule, allowing for unambiguous identification.[2][5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the isolation and identification of this compound and its potential interaction with key cellular signaling pathways.

cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Plant Material Plant Material Lyophilization & Grinding Lyophilization & Grinding Plant Material->Lyophilization & Grinding Solvent Extraction Solvent Extraction Lyophilization & Grinding->Solvent Extraction Purification Purification (SPE, Column Chromatography) Solvent Extraction->Purification Preparative HPLC Preparative HPLC Purification->Preparative HPLC HPLC-DAD HPLC-DAD (Quantification) Preparative HPLC->HPLC-DAD LC-MS/MS LC-MS/MS (Identification)

Workflow for the isolation and identification of this compound.

This compound is believed to exert its biological effects by modulating key cellular signaling pathways.[2]

This compound This compound PI3K PI3K This compound->PI3K Modulation Akt Akt PI3K->Akt Cell Growth & Proliferation Cell Growth & Proliferation Akt->Cell Growth & Proliferation Cell Survival Cell Survival Akt->Cell Survival

Modulation of the PI3K/Akt signaling pathway by this compound.

This compound This compound MAPKKK MAPKKK (e.g., MEKK, ASK1) This compound->MAPKKK Modulation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Inflammation & Apoptosis Inflammation & Apoptosis MAPK->Inflammation & Apoptosis

Modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The identification of diverse and abundant natural sources of this compound, such as colored potatoes, presents new opportunities for the large-scale production of this valuable bioactive compound.[2] The detailed experimental protocols outlined in this guide provide a robust framework for its successful isolation and purification. Further research is essential to fully elucidate the specific molecular mechanisms through which this compound modulates critical signaling pathways, which will be pivotal in unlocking its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product chemistry and drug development.

References

Peonidin 3-Rutinoside: A Comprehensive Technical Guide to its Core Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin (B1209262) 3-rutinoside, a prominent anthocyanin, is a water-soluble glycosidic pigment that imparts red and purple hues to various plant tissues. Beyond its role in coloration, this specialized metabolite is a critical component of the plant's defense arsenal (B13267) against a spectrum of biotic and abiotic threats. Its functions are deeply rooted in its potent antioxidant capabilities and its involvement in complex signaling networks that govern stress responses. This technical guide provides an in-depth examination of the mechanisms through which peonidin 3-rutinoside contributes to plant resilience. It details its role in mitigating oxidative damage from environmental stressors and its function as a chemical barrier against pathogens. The guide synthesizes quantitative data on its activity, presents detailed experimental protocols for its study, and visualizes the intricate biosynthetic and signaling pathways that regulate its production and action. This document serves as a foundational resource for professionals seeking to understand and leverage the protective properties of this compound in plant science and natural product development.

Introduction to this compound

This compound is a member of the flavonoid family, specifically an anthocyanin. Structurally, it consists of the aglycone peonidin O-methylated derivative of cyanidin) linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety at the 3-hydroxyl position. This glycosylation enhances its stability and solubility within the plant cell, primarily in the vacuole.[1] While abundant in fruits like sweet cherries, European plums, and various berries, its presence is not merely for pigmentation.[2] Flavonoids are integral to plant interactions with their environment, playing roles in attracting pollinators, protecting against UV radiation, and, most critically, defending against environmental stresses.[1][3]

Plants, being sessile, have evolved sophisticated defense systems where specialized metabolites are paramount. This compound functions within this system through two primary modes:

  • Abiotic Stress Tolerance: By neutralizing harmful reactive oxygen species (ROS) generated during periods of drought, salinity, or extreme temperatures.[4]

  • Biotic Stress Resistance: By acting as a phytoanticipin or phytoalexin, providing a direct chemical defense against invading pathogens like bacteria and fungi.[5]

This guide will explore these roles in detail, elucidating the molecular mechanisms, presenting relevant quantitative data, and outlining the methodologies used to investigate these functions.

Role in Abiotic Stress Tolerance

Abiotic stresses such as drought, high salinity, and temperature extremes disrupt cellular homeostasis, leading to the overproduction of ROS like superoxide (B77818) anions and hydrogen peroxide.[4][6] These molecules can cause significant oxidative damage to lipids, proteins, and nucleic acids. Plants counter this threat by upregulating their antioxidant systems, in which anthocyanins like this compound play a crucial role.[3][7]

The accumulation of this compound is a documented response to various abiotic stresses.[8] For instance, transgenic bamboo expressing the maize Lc gene (a bHLH transcription factor) showed enhanced accumulation of this compound and cyanidin (B77932) 3-rutinoside, which correlated with increased tolerance to drought and cold stress.[8] The primary defense mechanism is direct ROS scavenging, a capacity endowed by the phenolic structure of the peonidin aglycone, which can readily donate electrons or hydrogen atoms to neutralize free radicals.

Quantitative Data: Antioxidant Capacity

The antioxidant potential of peonidin derivatives has been quantified using various in vitro assays. While specific data for this compound is often embedded within studies of total anthocyanin extracts, data from its aglycone (peonidin) and closely related glucosides provide a strong indication of its capacity.

CompoundAssayResultUnitReference
Peonidin 3-glucosideDPPH IC₅₀More effective than peonidinµM[9]
Peonidin 3-glucosideFRAP0.9 - 5.2µmol TE/µmol[10]
Peonidin 3-glucosideORAC5.92 ± 0.52µmol TE/µmol[10]
Cyanidin 3-rutinosideDPPH EC₅₀8.78µM[9]
Cyanidin 3-rutinosideSuperoxide Scavenging EC₅₀45.94µM[9]

Note: TE = Trolox Equivalents. IC₅₀/EC₅₀ = Half-maximal inhibitory/effective concentration, a measure of potency.

Signaling Pathway for Abiotic Stress Response

Abiotic stress triggers a signaling cascade that leads to the upregulation of anthocyanin biosynthesis. This involves the perception of the stress signal, generation of secondary messengers like ROS and plant hormones (e.g., abscisic acid), and the activation of specific transcription factors that control the expression of biosynthetic genes.

Abiotic_Stress_Response AbioticStress Abiotic Stress (Drought, Salinity, Cold) ROS ROS Production (H₂O₂, O₂⁻) AbioticStress->ROS Signaling Stress Signaling (MAPK Cascade) ROS->Signaling Secondary Messenger TFs Activation of Transcription Factors (MYB, bHLH, WD40) Signaling->TFs Genes Upregulation of Biosynthesis Genes (CHS, DFR, ANS, UFGT) TFs->Genes P3R This compound Accumulation Genes->P3R P3R->ROS Scavenging Tolerance Stress Tolerance (Cellular Protection) P3R->Tolerance

ROS-mediated induction of this compound for stress tolerance.

Role in Biotic Stress Resistance

This compound and other flavonoids are key players in defending plants against pathogens. Their accumulation at infection sites suggests a direct role in resistance.[1][5] For example, transgenic potato tubers engineered to accumulate high levels of peonidin-3-O-rutinoside-5-O-glucopyranoside showed double the resistance to the necrotrophic bacterium Pectobacterium atrosepticum compared to untransformed plants.[5]

The mechanisms of action include:

  • Direct Toxicity: The phenolic nature of flavonoids can disrupt microbial cell membranes and inhibit essential enzymes.

  • Cell Wall Reinforcement: Flavonoids can be cross-linked into the cell wall, creating a physical barrier that impedes pathogen penetration.

  • Signaling Modulation: Flavonoids can influence plant defense hormone signaling pathways, priming the plant for a more robust and rapid defense response.[11]

Hormonal Signaling Crosstalk in Plant Defense

Plant defense against pathogens is primarily regulated by a complex network of signaling pathways orchestrated by hormones, principally salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[12][13] The SA pathway is typically associated with resistance to biotrophic pathogens, while the JA/ET pathways are crucial for defense against necrotrophic pathogens and insect herbivores.[12] These pathways can induce the expression of flavonoid biosynthesis genes, leading to the accumulation of compounds like this compound as part of the overall defense response.

Biotic_Stress_Response cluster_pathways Phytohormone Signaling SA Salicylic Acid (SA) Pathway JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways SA->JA_ET Antagonistic Crosstalk TFs Defense Transcription Factors (e.g., NPR1, MYC2) SA->TFs JA_ET->SA JA_ET->TFs Pathogen Pathogen Recognition (PAMPs/Effectors) Pathogen->SA Pathogen->JA_ET DefenseGenes Pathogenesis-Related (PR) Genes TFs->DefenseGenes Flav_Genes Flavonoid Biosynthesis Genes (e.g., PAL, CHS) TFs->Flav_Genes Resistance Pathogen Resistance DefenseGenes->Resistance P3R This compound Accumulation Flav_Genes->P3R P3R->Resistance Antimicrobial Activity & Cell Wall Reinforcement

Integration of this compound synthesis with defense hormone signaling.

Experimental Protocols

Accurate investigation of this compound requires robust methodologies for its extraction, identification, and functional characterization.

Protocol: Extraction and Purification of this compound

This protocol describes a general method for extracting anthocyanins from plant tissue, which can be optimized for specific matrices.[2][14]

1. Sample Preparation:

  • Freeze-dry fresh plant material to remove water and prevent enzymatic degradation.

  • Grind the lyophilized tissue into a fine powder using a mortar and pestle with liquid nitrogen to increase the surface area for extraction.[15]

2. Solvent Extraction:

  • Prepare an acidified methanol (B129727) solvent (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic pH stabilizes anthocyanins in their colored flavylium (B80283) cation form.[2]

  • Suspend the powdered sample in the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

  • For enhanced efficiency, perform ultrasound-assisted extraction (UAE) by sonicating the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[2]

  • Centrifuge the mixture (e.g., 4000 x g for 15 minutes) to pellet solid debris. Decant and collect the supernatant. Repeat the extraction on the pellet to maximize yield.

3. Purification (Optional):

  • For cleaner samples, use Solid-Phase Extraction (SPE).

  • Condition a C18 SPE cartridge with methanol, followed by acidified water.

  • Load the crude extract onto the cartridge.

  • Wash with acidified water to remove highly polar impurities like sugars and organic acids.

  • Elute the anthocyanin fraction with acidified methanol.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a purified anthocyanin concentrate.[2]

Protocol: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for quantifying specific anthocyanins.[2][16][17]

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 4 µm particle size) and a DAD detector.[17]

  • Mobile Phase: A gradient elution using two solvents is typical.

    • Solvent A: 5% Formic acid in water.[2][17]

    • Solvent B: Acetonitrile or HPLC-grade methanol.[2]

  • Gradient Program: A typical gradient might be: 0-30 min, 5% to 40% B; 30-31 min, 40% to 5% B; 31-40 min, hold at 5% B. The flow rate is typically set to 1 mL/min.[17]

  • Detection: Monitor at the visible maximum absorption wavelength for peonidin glycosides, approximately 520 nm.[2]

  • Quantification: Prepare a calibration curve using a certified pure standard of this compound at several concentrations. The concentration in the sample is calculated by comparing its peak area to the standard curve.

Protocol: Antioxidant Capacity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to measure the radical scavenging ability of a compound.[10]

  • Reagents:

    • This compound extract or standard.

    • 0.1 mM DPPH solution in methanol (should have an absorbance of ~1.0 at 517 nm).

    • Methanol (as blank).

    • Ascorbic acid or Trolox (as a positive control).

  • Procedure:

    • In a 96-well microplate, add 20 µL of the sample (at various dilutions) to 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

General Experimental Workflow

The process from obtaining plant material to identifying and quantifying this compound follows a structured workflow.

Experimental_Workflow A Plant Material (e.g., fruits, leaves) B Sample Preparation (Lyophilization, Grinding) A->B C Solvent Extraction (Acidified Methanol, UAE) B->C D Purification (Centrifugation, SPE) C->D E Analysis D->E F Identification (LC-MS/MS) E->F G Quantification (HPLC-DAD) E->G H Functional Assays (e.g., DPPH, ABTS) E->H

General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a multifunctional specialized metabolite that serves as a cornerstone of the plant's defense system. Its ability to scavenge ROS provides robust protection against abiotic stressors, while its accumulation during pathogen attack contributes to direct chemical defense and the reinforcement of physical barriers. The synthesis of this compound is tightly integrated with the plant's primary stress signaling networks, allowing for a rapid and localized defense response.

For researchers and drug development professionals, a deep understanding of these mechanisms is crucial. The protocols detailed herein provide a roadmap for the reliable extraction, quantification, and functional assessment of this compound. Future research should focus on:

  • In planta functional analysis: Utilizing gene-editing technologies to precisely delineate the contribution of this compound to stress tolerance in crop species.

  • Signaling crosstalk: Further unraveling the specific molecular interactions between this compound (or its precursors) and components of hormone signaling pathways.

  • Bioavailability and bioactivity: Investigating the metabolic fate and therapeutic potential of this compound in mammalian systems, building upon its established role as a protective agent in plants.

By continuing to explore the intricate role of this compound, new avenues for enhancing crop resilience and developing novel natural-product-based therapeutics can be realized.

References

Physicochemical Characteristics of Peonidin 3-rutinoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in a variety of fruits and vegetables, including plums, cherries, and blackcurrants.[1] Beyond its role as a natural colorant, there is a growing scientific interest in its potential health benefits, which are largely attributed to its potent antioxidant and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of Peonidin 3-rutinoside, offering critical data and methodologies for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a glycoside of peonidin, where the peonidin aglycone is attached to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 3-hydroxyl position. This glycosylation significantly influences its solubility and stability.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₈H₃₃O₁₅[3]
Molecular Weight 609.55 g/mol [3]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromenylium[3]
CAS Number 27539-32-8[3]
Water Solubility (predicted) 0.72 g/L[3]
logP (predicted) -0.61[3]
pKa (Strongest Acidic, predicted) 6.4[3]
pKa (Strongest Basic, predicted) -3.6[3]
Polar Surface Area (predicted) 241.36 Ų[3]
Hydrogen Bond Donor Count 9[3]
Hydrogen Bond Acceptor Count 15[3]
Rotatable Bond Count 7[3]
Melting Point Not experimentally determined in the reviewed literature.

Solubility

This compound is sparingly soluble in water but demonstrates solubility in polar organic solvents.

Table 2: Solubility of this compound

SolventSolubilitySource
WaterPractically insoluble (predicted 0.72 g/L)[3]
Methanol (B129727)Soluble[4]
Ethanol (B145695)Soluble[4]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[4]
PyridineSoluble[4]

Stability

The stability of this compound is a critical factor for its application and is significantly influenced by pH, temperature, and light.

pH Stability

Anthocyanins, including this compound, are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium (B80283) cation form.[1] As the pH increases, they undergo structural transformations to colorless or less stable forms, leading to color degradation.[1]

Temperature Stability

Elevated temperatures accelerate the degradation of this compound, which typically follows first-order kinetics.[5] For long-term storage, it is recommended to keep the compound at low temperatures (-20°C or below).[6]

Light Stability

Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[7] It is advisable to store solutions of this compound in amber vials or protected from light to minimize photodegradation.

Table 3: Stability of this compound and Related Anthocyanins

ConditionObservationSource
Acidic pH (pH < 3) High stability, intense red coloration.[1]
Neutral to Alkaline pH Low stability, color fading and degradation.[1]
Elevated Temperature Degradation follows first-order kinetics; half-life decreases with increasing temperature.[5]
Light Exposure Susceptible to photodegradation.[7]

Spectroscopic Properties

UV-Visible Spectroscopy

This compound exhibits a characteristic absorption maximum in the visible region, which is responsible for its color. This property is utilized for its detection and quantification.

Table 4: UV-Visible Absorption Maxima (λmax) of this compound

Solvent Systemλmax (nm)Source
Acidified Methanol~520[2]
Acidified Ethanol~526[2]

The exact λmax can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol outlines a general method for the extraction and purification of this compound from sources like berries.

1. Extraction:

  • Sample Preparation: Homogenize fresh or frozen plant material.

  • Solvent Extraction: Extract the homogenized sample with an acidified polar solvent (e.g., 80% methanol or ethanol with 0.1% HCl or formic acid) at a solid-to-liquid ratio of 1:10 (w/v).

  • Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure at a temperature below 40°C.

2. Purification:

  • Solid-Phase Extraction (SPE): Use a C18 cartridge to remove polar impurities like sugars and organic acids. Condition the cartridge with methanol, followed by acidified water. Load the crude extract, wash with acidified water, and elute the anthocyanin fraction with acidified methanol.

  • Chromatography: For higher purity, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acidified water and methanol or acetonitrile.

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material homogenization Homogenization plant_material->homogenization Grind solvent_extraction Solvent Extraction (Acidified Methanol/Ethanol) homogenization->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe Cleanup hplc Preparative HPLC spe->hplc High Purity Separation pure_compound Pure this compound hplc->pure_compound PI3K_Akt_Pathway P3R This compound Receptor Cell Surface Receptor P3R->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Cellular Responses (e.g., Cell Survival, Growth, Glucose Uptake) Akt->Downstream Promotes MAPK_Pathway P3R This compound UpstreamKinases Upstream Kinases (e.g., ASK1, MEKK) P3R->UpstreamKinases Inhibits Stress Cellular Stress / Stimuli Stress->UpstreamKinases Activates MKKs MAPK Kinases (MKK3/6, MKK4/7) UpstreamKinases->MKKs Phosphorylate MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPKs->TranscriptionFactors Activate CellularResponse Cellular Responses (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulate

References

Peonidin 3-Rutinoside: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin, is a bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. A thorough understanding of its bioavailability and metabolic fate is paramount for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of peonidin 3-rutinoside. Due to the limited availability of direct quantitative data for this compound, pharmacokinetic parameters for the structurally similar and frequently co-occurring anthocyanin, cyanidin (B77932) 3-rutinoside, are presented as a scientifically justified proxy. This guide details the complex metabolic pathways, including enzymatic deglycosylation, phase II conjugation, and gut microbiota-mediated degradation. Furthermore, it outlines key experimental protocols for conducting bioavailability and metabolism studies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the in vivo journey of this compound.

Quantitative Bioavailability Data

The bioavailability of anthocyanins, including this compound, is generally considered to be low and can be influenced by the structure of the molecule, particularly the attached sugar moieties.[1] While the aglycone form, peonidin, is more lipophilic, the glycoside form, this compound, may have greater stability in the gastrointestinal tract, potentially allowing for sustained release and absorption.[1]

The following table summarizes the key pharmacokinetic parameters for cyanidin 3-rutinoside from a human study, which can be used as a reference for this compound.

Table 1: Pharmacokinetic Parameters of Cyanidin 3-Rutinoside in Humans Following Oral Administration

CompoundFood Source/DoseCmax (nmol/L)Tmax (h)Reference
Cyanidin 3-rutinosideBlackcurrant Anthocyanins (2.08 µmol/kg body weight)46.3 ± 22.51.25 - 1.75[2]

Note: Cmax refers to the maximum plasma concentration, and Tmax is the time at which Cmax is reached. These values indicate that the absorption of rutinoside-conjugated anthocyanins is relatively rapid, with peak plasma concentrations occurring within the first two hours of ingestion.

Metabolic Pathways of this compound

The metabolism of this compound is a complex process involving both host and microbial enzymes. The primary metabolic transformations include deglycosylation, phase II conjugation reactions, and degradation by the gut microbiota into smaller phenolic compounds.[1]

  • Absorption of the Intact Glycoside: Evidence suggests that this compound can be absorbed directly in its intact form from the stomach and small intestine.[1][2]

  • Deglycosylation: The rutinoside sugar moiety can be cleaved by β-glucosidases and rhamnosidases, enzymes present in the brush border of the small intestine and, more significantly, produced by the gut microbiota in the colon.[1] This results in the formation of the aglycone, peonidin.

  • Phase II Metabolism: Once absorbed, both the intact this compound and its aglycone, peonidin, can undergo phase II metabolism, primarily in the liver and intestinal epithelial cells.[1] This involves:

    • Glucuronidation: The addition of glucuronic acid.

    • Sulfation: The addition of a sulfate (B86663) group.

    • Methylation: The addition of a methyl group.

  • Microbial Degradation: A significant portion of ingested this compound that is not absorbed in the upper gastrointestinal tract reaches the colon. Here, the gut microbiota can degrade the flavonoid structure through ring fission, leading to the formation of various smaller phenolic acids, such as protocatechuic acid.[1] These microbial metabolites can be absorbed and may contribute to the overall biological activity.

The following diagram illustrates the proposed metabolic pathway of this compound.

Metabolic_Pathway cluster_ingestion Gastrointestinal Tract cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion Peonidin_3_rutinoside This compound (Ingested) Intact_Absorption Intact Absorption (Stomach & Small Intestine) Peonidin_3_rutinoside->Intact_Absorption Direct Microbiota Gut Microbiota (Colon) Peonidin_3_rutinoside->Microbiota Undigested Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates, Methylated) Intact_Absorption->Phase_II_Metabolites Phase II Enzymes (Liver, Intestine) Peonidin_Aglycone Peonidin (Aglycone) Microbiota->Peonidin_Aglycone Deglycosylation (β-glucosidase, rhamnosidase) Phenolic_Acids Phenolic Acids (e.g., Protocatechuic Acid) Microbiota->Phenolic_Acids Ring Fission Peonidin_Aglycone->Phase_II_Metabolites Phase II Enzymes (Liver, Intestine) Urine_Bile Urine & Bile Phase_II_Metabolites->Urine_Bile Phenolic_Acids->Urine_Bile Absorbed

Proposed metabolic pathway of this compound.

Experimental Protocols

The accurate assessment of this compound bioavailability and metabolism requires robust and well-defined experimental protocols. The following sections detail common methodologies employed in such studies.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a human clinical trial to determine the pharmacokinetic parameters of this compound.

  • Subjects: Healthy human volunteers, often with a specified age range and body mass index (BMI). A washout period where subjects avoid anthocyanin-rich foods prior to the study is crucial.

  • Study Design: A randomized, controlled, crossover design is often preferred.

  • Test Substance Administration: A standardized dose of this compound, either as a pure compound or within a food matrix (e.g., blackcurrant extract), is administered orally after an overnight fast.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Complete urine collections are performed over specified intervals (e.g., 0-4, 4-8, 8-24 hours) to assess renal excretion. The volume of each collection is recorded, and aliquots are stored at -80°C.

  • Sample Preparation: Plasma and urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances prior to analysis.

  • Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological matrices.

HPLC-MS/MS Analysis of this compound and its Metabolites
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically used with two solvents:

      • Solvent A: Water with a small percentage of formic acid (e.g., 0.1-1%) to maintain an acidic pH and stabilize the anthocyanins.

      • Solvent B: Acetonitrile or methanol (B129727) with the same concentration of formic acid.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintained at around 30-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion mode is generally used for anthocyanins.

    • Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and its expected metabolites.

    • Quantification: A calibration curve is constructed using authentic standards of this compound. For metabolites where standards are not available, semi-quantification can be performed using the calibration curve of the parent compound.

The following diagram illustrates a typical experimental workflow for a this compound bioavailability study.

Experimental_Workflow cluster_preparation Subject Preparation cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Washout_Period Anthocyanin-Free Washout Period Subject_Recruitment->Washout_Period Fasting Overnight Fasting Washout_Period->Fasting Oral_Administration Oral Administration of This compound Fasting->Oral_Administration Blood_Sampling Timed Blood Sampling Oral_Administration->Blood_Sampling Urine_Collection Timed Urine Collection Oral_Administration->Urine_Collection Sample_Preparation Plasma/Urine Preparation (SPE) Blood_Sampling->Sample_Preparation Urine_Collection->Sample_Preparation HPLC_MSMS HPLC-MS/MS Analysis Sample_Preparation->HPLC_MSMS Pharmacokinetic_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_MSMS->Pharmacokinetic_Modeling Metabolite_Identification Metabolite Identification and Quantification HPLC_MSMS->Metabolite_Identification

Experimental workflow for a bioavailability study.

Conclusion

The in vivo fate of this compound is characterized by low bioavailability of the parent compound and extensive metabolism by both host enzymes and the gut microbiota. While some of the ingested this compound is absorbed intact, a significant portion is transformed into a diverse array of metabolites, including conjugated forms and smaller phenolic acids. The quantitative data, though limited for this compound specifically, suggests rapid absorption and excretion, consistent with other anthocyanins. For researchers and drug development professionals, a thorough understanding of this metabolic profile is crucial. The biological effects attributed to this compound may, in fact, be mediated by its various metabolites. Further research with a focus on obtaining direct pharmacokinetic data for this compound and elucidating the biological activities of its metabolites is warranted to fully realize its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Peonidin 3-rutinoside from Berries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue hues of various fruits, particularly berries.[1] As a member of the flavonoid class of compounds, it has garnered significant scientific interest for its potential antioxidant and anti-inflammatory properties, making it a valuable compound for research and development in the food, pharmaceutical, and cosmetic industries.[2][3] This document provides detailed application notes and protocols for the efficient extraction, purification, and quantification of this compound from berry sources.

Natural Abundance of this compound in Berries

The concentration of this compound can vary significantly depending on the berry species, cultivar, growing conditions, and ripeness at harvest.[2] Below is a summary of its abundance in several common berry sources.

BerryGenus/SpeciesAbundance (mg/100g Fresh Weight)
European PlumPrunus domestica4.85
Sweet CherryPrunus avium0.60 - 27.50
BlackcurrantRibes nigrum0.000 - 1.280
GooseberryRibes uva-crispa0.00 - 0.06
StrawberryFragaria × ananassa7.6
RaspberryRubus idaeusPresent, but not always quantified
BlueberryVaccinium corymbosumPresent, but not always quantified

Table 1: Abundance of this compound in various berries.[2]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (SLE)

This protocol outlines a general method for the extraction of this compound from fresh or frozen berries using acidified solvents.

1.1. Materials and Reagents:

  • Fresh or frozen berries (e.g., blackcurrants, sweet cherries)

  • Ethanol (B145695) or Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl) or Formic acid

  • Deionized water

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

1.2. Procedure:

  • Sample Preparation: Weigh approximately 100 g of fresh or partially thawed frozen berries.[4]

  • Solvent Preparation: Prepare an acidified ethanol or methanol solution. A common solvent is 80% ethanol in water, acidified to a pH of 2.0 with citric acid or HCl.[4] Alternatively, a solution of methanol/water/formic acid (70:29:1, v/v/v) can be used to stabilize the anthocyanins.[2]

  • Homogenization: Place the berries in a blender with 500 mL of the acidified solvent. Homogenize for 2-3 minutes to create a uniform slurry.[4]

  • Extraction: Transfer the slurry to a light-protected container and store at 4°C for 12-24 hours to facilitate complete extraction.[4]

  • Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solids. Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining solid particles.[4]

  • Supernatant Collection: Carefully decant and collect the clear, colored supernatant.[4]

  • Re-extraction (Optional): To maximize the yield, the remaining residue can be re-extracted with a smaller volume of the acidified solvent.[4]

  • Solvent Evaporation: Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol/methanol. The resulting aqueous extract is now ready for purification.[2][4]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more efficient method that utilizes ultrasonic waves to enhance cell wall disruption and solvent penetration.

2.1. Materials and Reagents:

  • Dried and ground berry pomace (particle size < 0.5 mm)

  • 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid

  • Ultrasonic bath or probe sonicator

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

2.2. Procedure:

  • Sample Preparation: Weigh 5 g of dried berry pomace and place it into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of the acidified 50% ethanol solvent, achieving a 1:20 solid-to-liquid ratio.

  • Sonication: Place the beaker in an ultrasonic bath. Ensure the water level in the bath is at or above the solvent level in the beaker. Sonicate at a temperature of 40-50°C and a power of approximately 400 W for 30-40 minutes.

  • Centrifugation: After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid pomace.

  • Filtration: Decant the supernatant and filter it through filter paper to remove any fine particles. The resulting extract is ready for purification.

Protocol 3: Purification using Solid-Phase Extraction (SPE)

This protocol describes the purification of the crude extract to isolate this compound from other compounds like sugars and organic acids.

3.1. Materials and Reagents:

  • Crude berry extract

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acidified deionized water (e.g., with 0.1% HCl or 5% formic acid)

  • Acidified methanol (e.g., with 0.1% HCl or 5% formic acid)

3.2. Procedure:

  • Cartridge Conditioning: Activate the C18 SPE cartridge by washing it with methanol, followed by equilibration with acidified water.[2][4]

  • Sample Loading: Load the aqueous crude extract onto the conditioned cartridge. The anthocyanins, including this compound, will adsorb to the stationary phase.[2][4]

  • Washing: Wash the cartridge with several volumes of acidified water to remove polar impurities such as sugars and organic acids.[2][4]

  • Elution: Elute the purified this compound from the cartridge using acidified methanol. Collect the colored fraction.[2][4]

  • Solvent Removal: Remove the methanol from the eluted fraction using a rotary evaporator or a stream of nitrogen to yield the purified this compound.[4]

Protocol 4: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of this compound.

4.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution using two solvents is typically employed:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).[2]

    • Solvent B: Acetonitrile or methanol.[2]

  • Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[2]

4.2. Procedure:

  • Standard Preparation: Prepare a calibration curve using a pure standard of this compound at various known concentrations.

  • Sample Analysis: Inject the purified sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[2]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration start Fresh/Frozen Berries homogenize Homogenization with Acidified Solvent start->homogenize extract Maceration (4°C, 12-24h) or UAE (40-50°C, 30-40min) homogenize->extract filter Filtration & Centrifugation extract->filter collect Collect Supernatant filter->collect evaporate Solvent Evaporation (<40°C) collect->evaporate end Crude Extract evaporate->end

Caption: Workflow for the extraction of this compound from berries.

Purification_Workflow start Crude Extract condition Condition C18 SPE Cartridge (Methanol -> Acidified Water) start->condition load Load Crude Extract condition->load wash Wash with Acidified Water (Remove Polar Impurities) load->wash elute Elute with Acidified Methanol wash->elute collect Collect Colored Fraction elute->collect remove_solvent Solvent Removal collect->remove_solvent end Purified this compound remove_solvent->end

Caption: Workflow for the purification of this compound via SPE.

Signaling_Pathway_Proxy P3R This compound (or similar anthocyanins) PI3K PI3K P3R->PI3K Activation Akt Akt PI3K->Akt Activation Cell Cell Growth, Proliferation, Survival Akt->Cell Promotes

Caption: Potential signaling pathway activation by this compound (proxy).

References

Purification of Peonidin 3-rutinoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the purification of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin with significant antioxidant and anti-inflammatory properties.[1] This guide is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacology, and nutraceutical development.

Introduction

Peonidin 3-rutinoside is a bioactive flavonoid responsible for the vibrant red, purple, and blue pigmentation in various plants, including berries, grapes, and colored potatoes.[1][2] Its potential health benefits have driven the need for efficient and reliable purification methods to enable further research into its therapeutic applications. Column chromatography is a fundamental and widely used technique for the isolation and purification of this compound from complex plant extracts.[3] This document outlines a multi-step purification strategy, from initial extraction to final polishing, employing various column chromatography techniques.

Data Presentation

The following tables summarize the key quantitative parameters associated with the extraction and purification of this compound.

Table 1: Abundance of this compound in Various Natural Sources

Natural SourceGenus/SpeciesAbundance (mg/100g Fresh Weight)
European PlumPrunus domestica4.85[4]
Sweet CherryPrunus avium0.60 - 27.50[4]
StrawberryFragaria × ananassa7.6[4]
BlackcurrantRibes nigrum0.000 - 1.280[4]
GooseberryRibes uva-crispa0.00 - 0.06[4]

Table 2: Typical Chromatographic Conditions for this compound Analysis and Purification

ParameterPreparative HPLCAnalytical HPLC-DAD
Column C18 Reversed-PhaseC18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Acidified Water (e.g., 5% Formic Acid)[2][4]Acidified Water (e.g., 1-5% Formic Acid)[1][4]
Mobile Phase B Acetonitrile or Methanol[2][4]Acetonitrile or Methanol[1][4]
Gradient Gradual increase of Mobile Phase BGradient elution is typically employed[4]
Flow Rate Dependent on column dimensions0.8 - 1.0 mL/min[5]
Detection UV-Vis Detector (around 520 nm)Diode Array Detector (DAD) at 520 nm[1][4]
Column Temperature Ambient or controlled (e.g., 25-30°C)25 - 40°C[1][5]

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound from plant material.

1. Extraction of Crude Anthocyanin Mixture

This protocol is adapted from methodologies for extracting anthocyanins from plant sources like colored Solanum tuberosum L. tubers.[2]

  • Materials and Reagents:

    • Freeze-dried and powdered plant material

    • Methanol (B129727) or Ethanol (B145695) (HPLC grade)

    • Formic Acid or Hydrochloric Acid

    • Deionized Water

    • Whatman No. 1 filter paper or equivalent

    • Rotary evaporator

  • Procedure:

    • Prepare the extraction solvent: a mixture of methanol or ethanol and water (e.g., 80:20 v/v) acidified with 0.1-1% formic acid or hydrochloric acid.[2] The acidic conditions are crucial for maintaining the stability of anthocyanins.[2][4]

    • Macerate the powdered plant material in the acidified solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v).[2]

    • Agitate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.[2]

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.[2]

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.[2][4]

2. Initial Purification by Solid-Phase Extraction (SPE)

This step is designed to clean up and concentrate the anthocyanins from the crude extract.[2]

  • Materials and Reagents:

    • C18 SPE cartridge

    • Methanol

    • Acidified Water (e.g., with 0.1% formic acid)

    • Acidified Methanol (e.g., with 0.1% formic acid)

  • Procedure:

    • Condition the C18 SPE cartridge by passing methanol followed by acidified water.[2][4]

    • Redissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.[2][4]

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.[2][4]

    • Elute the anthocyanin fraction with acidified methanol.[2][4]

    • Evaporate the solvent from the eluted fraction to yield a purified anthocyanin extract.[4]

3. Intermediate Purification using Macroporous Resin and Size-Exclusion Chromatography

For further purification, macroporous resin and size-exclusion chromatography can be employed.

  • Macroporous Resin Chromatography:

    • Resin: Amberlite XAD-7 or equivalent.[2]

    • Procedure:

      • Load the SPE-purified extract onto a column packed with the macroporous resin.

      • Wash the column with water to remove remaining polar compounds.[2]

      • Elute the anthocyanins using an increasing gradient of ethanol in water.[2]

  • Sephadex LH-20 Chromatography:

    • This technique separates anthocyanins based on their molecular size.[2]

    • Procedure:

      • Dissolve the extract from the previous step in an appropriate solvent.

      • Load the sample onto a column packed with Sephadex LH-20.

      • Elute with a suitable mobile phase to separate this compound from other anthocyanins and polyphenols.

4. High-Purity Purification by Preparative HPLC

The final step for obtaining highly pure this compound is preparative High-Performance Liquid Chromatography (HPLC).[2]

  • Instrumentation and Conditions:

    • HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector.

    • Column: A C18 reversed-phase preparative column.[2]

    • Mobile Phase: A gradient elution system is commonly used, consisting of:

      • Solvent A: Acidified water (e.g., with 5% formic acid).[2]

      • Solvent B: Acetonitrile or methanol.[2]

    • Gradient: Start with a high proportion of Solvent A, gradually increasing the concentration of Solvent B.[2]

    • Detection: Monitor the elution at approximately 520 nm, the maximum absorption wavelength for anthocyanins.[4]

  • Procedure:

    • Dissolve the partially purified extract in a minimal volume of the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Run the gradient elution to separate the components.

    • Collect the fractions corresponding to the peak of this compound.

    • Evaporate the solvent from the collected fractions to yield the purified compound.[2]

5. Structural Elucidation and Identification

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

  • High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Provides the retention time and UV-Vis spectrum characteristic of the compound.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern, allowing for unambiguous identification.[2]

Visualizations

Experimental Workflow

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Purple Potato) extraction Solvent Extraction (Acidified Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Anthocyanin Extract concentration->crude_extract spe Solid-Phase Extraction (C18 Cartridge) crude_extract->spe macroporous_resin Macroporous Resin Chromatography spe->macroporous_resin sephadex Sephadex LH-20 Chromatography macroporous_resin->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure Peonidin 3-rutinoside prep_hplc->pure_compound hplc_dad HPLC-DAD pure_compound->hplc_dad lc_ms LC-MS/MS pure_compound->lc_ms

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound dot digraph "Signaling_Pathways" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

peonidin [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_inflammatory" { label="Anti-inflammatory & Antioxidant Effects"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; nfkb_pathway [label="NF-κB Pathway"]; mapk_pathway [label="MAPK Pathway"]; peonidin -> nfkb_pathway [label="Inhibits"]; peonidin -> mapk_pathway [label="Modulates"]; nfkb_pathway -> "Inflammation" [color="#EA4335"]; mapk_pathway -> "Oxidative Stress" [color="#EA4335"]; }

subgraph "cluster_metabolic" { label="Metabolic Regulation"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k_akt_pathway [label="PI3K/Akt Pathway"]; peonidin -> pi3k_akt_pathway [label="Activates"]; pi3k_akt_pathway -> "Cell Growth &\nSurvival" [color="#34A853"]; pi3k_akt_pathway -> "Glucose Uptake" [color="#34A853"]; } }

References

Application Note: Quantification of Peonidin 3-rutinoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables, such as berries, grapes, and purple potatoes.[1] Beyond its role as a natural colorant, this compound is gaining significant attention in the scientific community for its potential health benefits, including potent antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this bioactive compound is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for pharmacological and drug development research.[1]

This document provides a detailed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-DAD method for the quantification of this compound. These values are representative and should be validated for each specific application and laboratory setting.

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

ParameterTypical Value
Linearity Range0.5 - 50 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)0.05 - 0.2 µg/mL[1]
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL[1]
Accuracy (Recovery)95 - 105%[1]
Precision (RSD%)< 2%[1]

Table 2: Chromatographic Parameters

ParameterRecommended Conditions
HPLC SystemStandard HPLC system with a quaternary pump, autosampler, column oven, and DAD[1]
ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid[1]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[1]
Flow Rate0.8 - 1.0 mL/min[1]
Injection Volume10 - 20 µL[1]
Column Temperature30 - 40°C[1]
Detection Wavelength520 nm[1][2]

Experimental Protocols

This section details the procedures for preparing standards and samples, as well as the instrumental method for the HPLC-DAD analysis of this compound.

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (e.g., with 0.1% formic acid) in a volumetric flask.[1] To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.[1] These will be used to construct the calibration curve.

Sample Preparation (from Plant Material, e.g., Berries)
  • Homogenization: Homogenize fresh or frozen plant material to a fine powder or puree.[1]

  • Extraction: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) and add an appropriate volume of acidified methanol (e.g., 10-20 mL). The acidic conditions are crucial for maintaining the stability of anthocyanins.

  • Enhancement (Optional): To improve extraction efficiency, sonicate the mixture for 15-30 minutes in an ultrasonic bath.[1]

  • Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 15 minutes to separate the supernatant from the solid plant material.[1]

  • Collection: Carefully collect the supernatant.[1] For exhaustive extraction, the extraction process on the remaining pellet can be repeated, and the supernatants combined.[1]

  • Filtration: Prior to injection into the HPLC system, filter the combined supernatant through a 0.45 µm syringe filter to remove any particulate matter.[1]

HPLC-DAD Method
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the prepared standards and samples onto the column.

  • Gradient Elution: A typical gradient elution program is as follows:

    Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
    0955
    207921
    356040
    40955
    45955
    This is a representative gradient and may need to be optimized based on the specific column and system used.[1]
  • Data Acquisition: Monitor the elution profile at 520 nm using the Diode Array Detector.[1][2]

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC-DAD.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Standard Weigh this compound Standard StockSolution Prepare Stock Solution (1000 µg/mL) Standard->StockSolution WorkingStandards Prepare Working Standards (0.5-50 µg/mL) StockSolution->WorkingStandards HPLC Inject into HPLC System WorkingStandards->HPLC Sample Homogenize Plant Material Extraction Extract with Acidified Methanol Sample->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Filtration Filter Extract (0.45 µm) Centrifugation->Filtration Filtration->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection DAD Detection at 520 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound in Samples Detection->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

Logical Relationship of Method Parameters

The following diagram illustrates the key relationships between the different parameters of the HPLC-DAD method.

G A Analyte (this compound) B Stationary Phase (C18 Column) A->B interacts with C Mobile Phase (Acidified Water/Acetonitrile) A->C solubility in D Separation B->D C->D E Retention Time D->E F Detection (DAD at 520 nm) E->F G Quantification F->G

Caption: Interrelation of HPLC-DAD method parameters.

References

Application Note: Quantitative Analysis of Peonidin 3-rutinoside in Food Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Peonidin 3-rutinoside, a naturally occurring anthocyanin, in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a significant contributor to the vibrant red and purple colors of many fruits and vegetables and is of increasing interest due to its potential antioxidant and anti-inflammatory properties.[1] The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers in food science, nutrition, and drug development.

Introduction

This compound is a water-soluble flavonoid responsible for the coloration of numerous fruits, flowers, and vegetables.[2][3] Commonly found in berries, grapes, cherries, and plums, this anthocyanin is a subject of growing scientific interest for its potential health benefits.[3][4][5] Accurate and reliable quantification of this compound in food is crucial for quality control, authentication, and for understanding its dietary intake and subsequent physiological effects. LC-MS/MS offers superior sensitivity and selectivity for the analysis of such compounds in complex food matrices compared to traditional methods like HPLC-DAD.[1][6] This document outlines a robust LC-MS/MS method for the determination of this compound.

Data Presentation

Quantitative Occurrence of this compound in Various Food Sources

The concentration of this compound can vary significantly depending on the food type, cultivar, growing conditions, and ripeness. The following table summarizes the reported concentrations in several food samples.

Food SampleGenus/SpeciesConcentration (mg/100g Fresh Weight)
European PlumPrunus domestica4.85[1]
Sweet CherryPrunus avium0.60 - 27.50[1]
BlackcurrantRibes nigrum0.000 - 1.280[1]
StrawberryFragaria × ananassa7.6[1]
GooseberryRibes uva-crispa0.00 - 0.06[1]
LC-MS/MS Parameters for this compound Analysis

Accurate quantification by LC-MS/MS relies on optimized parameters for the analyte of interest. The following table provides typical mass spectrometry settings for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound609.2201.2-70

Table adapted from a high-throughput analysis study of anthocyanins.[7]

Experimental Protocols

This section details the complete workflow for the analysis of this compound in food samples, from sample preparation to data analysis.

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (0.1% formic acid) in a volumetric flask.[2] Sonicate for 5-10 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase to achieve a concentration range of 0.5 to 50 µg/mL.[2]

Sample Preparation (Solid Food Samples)
  • Homogenization: Homogenize the food sample (e.g., berries, fruit peels) to a fine powder or puree.[2] For solid samples, lyophilization (freeze-drying) can be performed prior to homogenization.

  • Extraction:

    • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.[8]

    • Add 10 mL of extraction solvent (Methanol with 0.1% to 1% formic acid).[8]

    • Vortex the mixture thoroughly and sonicate in a water bath for 15-30 minutes to enhance extraction efficiency.[2][8]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

  • Supernatant Collection: Carefully collect the supernatant. The extraction process can be repeated on the remaining pellet to ensure complete extraction, and the supernatants can be pooled.[2]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A standard Liquid Chromatography system coupled to a triple quadrupole or ion trap mass spectrometer is recommended.[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% to 5% formic acid.[1][9]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Flow Rate: 0.6 - 1.0 mL/min.[1][9]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 - 20 µL.[2]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased.[1] A representative gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207921
356040
40595
45595
46955
50955

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for anthocyanins.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[1]

  • Detection: Monitor the transition of the precursor ion to the product ion for this compound (e.g., m/z 609.2 → 201.2).[7]

Data Analysis
  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.[1]

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the prepared food samples.[1]

  • Confirmation: The identity of this compound in the samples is confirmed by comparing its retention time and mass fragmentation pattern with that of the pure standard.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Food Sample homogenization Homogenization sample->homogenization extraction Extraction with Acidified Methanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification confirmation Confirmation (RT and MS/MS)

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of food samples. The detailed protocol for sample preparation and instrumental analysis can be readily adopted by laboratories for routine analysis, quality control, and research purposes. This methodology will aid in the further understanding of the distribution of this important anthocyanin in foods and its potential implications for human health.

References

Synthesis of Peonidin 3-rutinoside Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical and enzymatic synthesis of a Peonidin (B1209262) 3-rutinoside analytical standard. Peonidin 3-rutinoside, a naturally occurring anthocyanin, is of significant interest in the fields of natural product chemistry, pharmacology, and drug development due to its potential health benefits. The availability of a high-purity standard is crucial for accurate quantification in biological matrices and for in-depth investigation of its biological activities. This application note outlines a feasible chemical synthesis route involving the construction of the peonidin aglycone followed by a Koenigs-Knorr glycosylation, and an alternative enzymatic approach utilizing transglycosylation. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in the preparation of this important flavonoid.

Introduction

This compound is an anthocyanin responsible for the red and purple pigmentation in various fruits and vegetables, including berries, grapes, and purple potatoes.[1][2] Beyond its role as a natural colorant, this compound has garnered scientific attention for its antioxidant and potential therapeutic properties. To accurately assess its pharmacokinetic profile, metabolic fate, and biological efficacy, a well-characterized analytical standard is essential. This document presents two distinct methodologies for the synthesis of this compound, catering to both chemical and biocatalytic approaches.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₂₈H₃₃O₁₅⁺[3]
Molecular Weight609.55 g/mol N/A
Exact Mass609.1819 g/mol [4]
AppearanceRed to purple solidN/A
UV-Vis λmax (in acidified MeOH)~520 nm[2]
Mass Spectrometry (ESI-MS/MS)
Precursor Ion [M]⁺ (m/z)609.2[4]
Major Fragment Ion (m/z)301.1 (Peonidin aglycone)[1]
¹H and ¹³C NMR Data (Reference) See Table 2[5]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Structurally Similar Anthocyanin, Cyanidin 3-rutinoside (in CD₃OD)[5]

Note: This data is for a closely related compound and serves as a reference for spectral interpretation. Actual shifts for this compound may vary slightly.

Position¹³C Shift (ppm)¹H Shift (ppm, J in Hz)
Aglycone (Cyanidin)
2162.9
3145.5
4134.7
5158.8
695.2
7170.2
8102.1
9157.1
10112.9
1'119.7
2'112.4
3'147.2
4'144.6
5'103.4
6'120.0
Rutinose Moiety
Glc-1''102.9
Glc-2''77.8
Glc-3''77.3
Glc-4''71.1
Glc-5''74.5
Glc-6''67.6
Rha-1'''103.4
Rha-2'''72.3
Rha-3'''71.7
Rha-4'''73.8
Rha-5'''69.7
Rha-6'''17.81.02 (d, J=6.0)

Experimental Protocols

Method 1: Chemical Synthesis of this compound

This method involves a multi-step chemical synthesis, beginning with the construction of the peonidin aglycone, followed by the preparation of a rutinose donor, and culminating in a glycosylation reaction.

The synthesis of the peonidin aglycone can be achieved through the condensation of appropriately substituted benzaldehyde (B42025) and acetophenone (B1666503) derivatives.

Materials and Reagents:

Protocol:

  • Chalcone (B49325) Formation: In a round-bottom flask, dissolve 2,4,6-trihydroxybenzaldehyde (1 equivalent) and 4-hydroxy-3-methoxyacetophenone (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (3-4 equivalents) in water dropwise to the mixture with stirring at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude chalcone by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Ring Closure to Form Flavylium Salt: The purified chalcone is then subjected to oxidative cyclization to form the peonidin aglycone (flavylium salt). This can be achieved by refluxing the chalcone in an acidic alcoholic solution (e.g., ethanolic HCl) in the presence of an oxidizing agent like iodine or by exposure to air over an extended period.

  • The resulting peonidin chloride will precipitate from the solution. Filter the solid, wash with a small amount of cold ethanol and then ether, and dry.

This procedure involves the peracetylation of rutin (B1680289) followed by bromination at the anomeric position.

Materials and Reagents:

Protocol:

  • Peracetylation: Dissolve rutin in a mixture of acetic anhydride and pyridine.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract the peracetylated rutin with dichloromethane.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain peracetylated rutin.

  • Bromination: Dissolve the peracetylated rutin in a minimal amount of dichloromethane.

  • Cool the solution in an ice bath and add a solution of hydrogen bromide in acetic acid dropwise with stirring.

  • Allow the reaction to proceed for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash carefully with ice-cold water and saturated sodium bicarbonate solution until neutral.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the crude acetobromorutinose. This product is often used immediately in the next step without further purification.

This final stage involves the coupling of the peonidin aglycone with acetobromorutinose, followed by the removal of the acetyl protecting groups.

Materials and Reagents:

  • Peonidin aglycone (from Part A)

  • Acetobromorutinose (from Part B)

  • Silver carbonate or silver oxide

  • Anhydrous dichloromethane or acetonitrile (B52724)

  • Molecular sieves

  • Sodium methoxide (B1231860) in methanol (B129727)

  • Amberlite IR-120 (H⁺ form) resin

  • Methanol

  • C18 Solid-Phase Extraction (SPE) cartridges

Protocol:

  • Glycosylation: To a solution of the peonidin aglycone in anhydrous dichloromethane or acetonitrile containing activated molecular sieves, add silver carbonate or silver oxide (as a promoter).

  • Add a solution of acetobromorutinose in the same solvent dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture in the dark for 24-72 hours.

  • Filter the reaction mixture through celite to remove the silver salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate to obtain the crude peracetylated this compound.

  • Deprotection: Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.

  • Stir the mixture at room temperature for 6-12 hours.

  • Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate.

  • Purification: Purify the crude this compound using C18 SPE. Condition the cartridge with methanol, followed by acidified water (e.g., 0.1% HCl). Load the sample dissolved in a minimal amount of acidified water. Wash with acidified water to remove impurities and then elute the this compound with acidified methanol.

  • Evaporate the solvent to obtain the purified this compound standard.

Method 2: Enzymatic Synthesis of this compound via Transglycosylation

This method utilizes a glycosidase enzyme to transfer the rutinose moiety from a readily available donor, such as rutin, to the peonidin aglycone.

Materials and Reagents:

  • Peonidin aglycone

  • Rutin (as rutinose donor)

  • Rutinase (e.g., from Aspergillus niger or Penicillium species)[6]

  • Citrate-phosphate buffer (pH 5.0-6.0)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable co-solvent

  • C18 SPE cartridges

  • Methanol

  • Acidified water (e.g., 0.1% formic acid)

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve rutin (e.g., 10-50 mM) and peonidin aglycone (e.g., 5-20 mM) in a citrate-phosphate buffer (pH 5.0-6.0) containing a co-solvent such as DMSO (e.g., 10-25% v/v) to aid solubility.

  • Add the rutinase enzyme to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-72 hours.

  • Monitor the formation of this compound by HPLC.

  • Reaction Termination: Terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme, followed by centrifugation to remove the precipitated protein.

  • Purification: Purify the this compound from the supernatant using C18 SPE as described in Method 1, Part C, step 9.

Visualization of Synthesis Workflows

Chemical Synthesis Workflow

chemical_synthesis cluster_aglycone Part A: Peonidin Aglycone Synthesis cluster_donor Part B: Rutinose Donor Preparation cluster_glycosylation Part C: Glycosylation & Purification start_A 2,4,6-Trihydroxybenzaldehyde + 4-Hydroxy-3-methoxyacetophenone chalcone Chalcone Formation (Claisen-Schmidt) start_A->chalcone KOH, EtOH purified_chalcone Purified Chalcone chalcone->purified_chalcone Column Chromatography cyclization Oxidative Cyclization purified_chalcone->cyclization H+, [O] peonidin_aglycone Peonidin Aglycone cyclization->peonidin_aglycone glycosylation Koenigs-Knorr Glycosylation peonidin_aglycone->glycosylation rutin Rutin peracetylation Peracetylation rutin->peracetylation Ac₂O, Pyridine peracetylated_rutin Peracetylated Rutin peracetylation->peracetylated_rutin bromination Bromination peracetylated_rutin->bromination HBr/AcOH acetobromorutinose Acetobromorutinose bromination->acetobromorutinose acetobromorutinose->glycosylation deprotection Deprotection glycosylation->deprotection NaOMe, MeOH purification Purification (SPE) deprotection->purification final_product This compound purification->final_product

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Workflow

enzymatic_synthesis cluster_reaction Enzymatic Reaction cluster_purification Purification peonidin_aglycone Peonidin Aglycone transglycosylation Transglycosylation peonidin_aglycone->transglycosylation rutin_donor Rutin (Rutinose Donor) rutin_donor->transglycosylation Rutinase incubation Incubation (30-40 °C, 24-72 h) transglycosylation->incubation termination Enzyme Inactivation incubation->termination Heat (90-100 °C) spe Solid-Phase Extraction (C18) termination->spe final_product This compound spe->final_product

Caption: Enzymatic synthesis workflow for this compound.

Conclusion

The protocols outlined in this application note provide two viable pathways for the synthesis of a this compound standard. The chemical synthesis route, while multi-stepped, offers a classic and robust method for obtaining the target compound. The enzymatic approach presents a greener alternative, potentially involving fewer steps and milder reaction conditions. The choice of method will depend on the specific capabilities and resources of the laboratory. The availability of a high-purity, well-characterized standard produced by these methods will facilitate further research into the pharmacological and nutraceutical applications of this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Beyond its role as a natural colorant, peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, which are largely attributed to its potent antioxidant properties.[1][2] These properties stem from its molecular structure, which enables it to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key factor in the development and progression of numerous chronic and degenerative diseases. The assessment of the antioxidant capacity of compounds like this compound is a critical area of research for the development of novel therapeutic and preventative agents.[1] This document provides detailed protocols for four common in vitro antioxidant activity assays: DPPH, ABTS, FRAP, and ORAC.

Data Presentation: Antioxidant Capacity of this compound and Related Compounds

The following table summarizes quantitative data on the antioxidant capacity of this compound and structurally similar anthocyanins. This data serves as a valuable reference for researchers investigating the antioxidant potential of these compounds.

AssayCompoundResultUnit
DPPHCyanidin 3-rutinoside8.78µM (EC50)
DPPHPeonidin 3-O-glucosideMore effective than peonidin-
ABTSOenin (Malvidin 3-glucoside)Less effective than malvidin-
FRAPPeonidin 3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol
ORACPeonidin 3-glucoside5.92 ± 0.52µmol TE/µmol
Superoxide ScavengingCyanidin 3-rutinoside45.94µM (EC50)
Nitric Oxide ScavengingCyanidin 3-rutinoside18.14µM (EC50)

Experimental Protocols

Detailed methodologies for four key antioxidant capacity assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.[1][3]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol), spectrophotometric grade

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1][4] This solution should be freshly prepared and protected from light.[3]

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).[1]

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).[1]

  • Assay Procedure:

    • Add 100 µL of each sample or control dilution to the wells of a 96-well microplate.[1][5]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[1][5]

    • For the blank, use 100 µL of methanol instead of the sample.[1]

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1][4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][4]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:[4] % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentrations.[4]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare this compound and Control Dilutions prep_sample->mix incubate Incubate in Dark at Room Temperature for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.[5]

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.[1][6]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[1][6]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the Trolox standard to create a standard curve.[1]

  • Assay Procedure:

    • Add 20 µL of each sample or Trolox standard dilution to the wells of a 96-well microplate.[1]

    • Add 180 µL of the working ABTS•+ solution to each well.[1]

    • Shake the plate and incubate at room temperature for 6 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.[1][5]

  • Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS•+ Radical Solution mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate prep_abts->mix prep_sample Prepare this compound and Trolox Standard Dilutions prep_sample->mix incubate Incubate at Room Temperature for 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[9]

Materials:

  • This compound sample

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Water bath

Procedure:

  • FRAP Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9][10]

    • Warm the reagent to 37°C before use.[1][11]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of ferrous sulfate or Trolox standards of known concentrations.[1]

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.[1]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[1]

    • Incubate the plate at 37°C for 4-30 minutes.[1]

  • Measurement: Measure the absorbance at 593 nm.[1][10]

  • Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate or Trolox standards. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_frap Prepare and Warm FRAP Reagent (37°C) mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_frap->mix prep_sample Prepare this compound and Standard Dilutions prep_sample->mix incubate Incubate at 37°C for 4-30 min mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Antioxidant Power measure->calculate

Caption: Experimental workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the protection it provides.

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Standard and Sample Preparation:

    • Prepare a series of Trolox standards by diluting the stock solution with phosphate buffer.

    • Prepare various dilutions of the this compound sample in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.[12]

    • Add 150 µL of the fluorescein solution to each well.[12]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[12][13]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12]

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 35 minutes, with excitation at 485 nm and emission at 520-538 nm.[12][14] The plate reader should be maintained at 37°C.[13]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from this curve and expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.[1]

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Solutions prep_plate Add Sample/Standard/Blank and Fluorescein to Plate prep_reagents->prep_plate incubate Incubate Plate at 37°C for 30 min prep_plate->incubate initiate Initiate Reaction with AAPH incubate->initiate measure Kinetic Fluorescence Reading (Ex: 485nm, Em: 520-538nm) initiate->measure calculate Calculate Area Under Curve (AUC) and Determine ORAC Value measure->calculate

Caption: General workflow for the ORAC assay.

Signaling Pathways

Anthocyanins, including this compound, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[1] For instance, flavonoids have been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[15] this compound may modulate this pathway by affecting the activity of PI3K and the subsequent phosphorylation of Akt.[15] Furthermore, it is thought to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is associated with inflammatory responses and cellular stress.[15]

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway P3R This compound PI3K PI3K P3R->PI3K modulates MAPK_Kinase Upstream Kinases P3R->MAPK_Kinase modulates Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth JNK_p38 JNK/p38 MAPK_Kinase->JNK_p38 Inflammation Inflammation & Apoptosis JNK_p38->Inflammation

References

Peonidin 3-Rutinoside in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Peonidin (B1209262) 3-rutinoside in cell culture studies. Due to a notable scarcity of direct research on Peonidin 3-rutinoside, this guide draws upon data and protocols from studies on the closely related anthocyanin, Peonidin 3-glucoside, to provide a foundational framework for investigation.

This compound is a natural anthocyanin pigment found in various fruits and vegetables, including blackcurrants, cherries, and berries.[1] Beyond its vibrant color, there is growing scientific interest in its potential health benefits, which are linked to its metabolic fate and biological activities.[1] Preliminary research suggests potential anti-inflammatory, anti-cancer, and antioxidant properties for anthocyanins as a class.[2][3]

Data Presentation: Quantitative Insights from Related Compounds

The following tables summarize quantitative data from in vitro studies on Peonidin 3-glucoside, a structurally similar compound. This information can serve as a starting point for designing experiments with this compound, though researchers should note that the rutinoside moiety may influence biological activity.[4]

Table 1: Anti-proliferative and Pro-apoptotic Effects of Peonidin 3-glucoside on Cancer Cells

Cell LineCompoundConcentration(s)Duration (hours)EffectReference
HS578T (Breast Cancer)Peonidin 3-glucoside0, 5, 10, 30 µM48Inhibition of cell growth via G2/M arrest.[5][6][5][6]
HS578T (Breast Cancer)Peonidin 3-glucoside30, 50 µM48Induction of apoptosis (chromatin condensation).[5][5]

Table 2: Modulation of Cell Cycle and Apoptotic Proteins by Peonidin 3-glucoside

Cell LineCompoundConcentration(s)Duration (hours)ProteinEffectReference
HS578T (Breast Cancer)Peonidin 3-glucoside0, 5, 10, 30 µM48CDK-1, Cyclin B1, Cyclin EDown-regulation of protein levels.[5][6][5][6]
HS578T (Breast Cancer)Peonidin 3-glucoside0, 5, 10, 30 µM48CDK-2Slight decrease in protein levels.[5][5]
HS578T (Breast Cancer)Peonidin 3-glucosideNot Specified48Caspase-3Activation.[5][6][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on Peonidin 3-glucoside and other flavonoids. These protocols will require optimization for use with this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Materials:

  • Target cancer cell line (e.g., HS578T)

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% Triton X-100 and 0.1 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK-1, Cyclin B1, Caspase-3, p-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in sample buffer and separate them by size on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[7][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[7]

Signaling Pathways and Visualizations

Based on studies with related anthocyanins, this compound may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Putative Anti-Cancer Signaling Pathway

Studies on Peonidin 3-glucoside suggest that it may induce G2/M cell cycle arrest and apoptosis in cancer cells by down-regulating key cell cycle proteins and activating caspases.[5][6]

anticancer_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction P3R This compound CDK1_CyclinB1 CDK-1 / Cyclin B1 P3R->CDK1_CyclinB1 inhibits Caspase3 Caspase-3 Activation P3R->Caspase3 activates G2M_arrest G2/M Phase Arrest Apoptosis Apoptosis Caspase3->Apoptosis anti_inflammatory_pathway P3R This compound MAPK MAPK Pathway (e.g., ERK1/2) P3R->MAPK inhibits NFkB NF-κB Pathway P3R->NFkB inhibits Inflammatory_Mediators Pro-inflammatory Mediators (e.g., MMPs, u-PA) MAPK->Inflammatory_Mediators activation of NFkB->Inflammatory_Mediators transcription of experimental_workflow cell_culture Cell Culture (Seeding and Adherence) treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction and Quantification treatment->protein_extraction data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_analysis

References

Application Notes and Protocols for Studying Peonidin 3-rutinoside Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin found in various fruits and vegetables, recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] These therapeutic potentials are often attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo effects of this compound. The protocols outlined below are designed to offer a robust framework for preclinical evaluation of this promising natural compound.

I. Anti-inflammatory Effects of this compound

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, making it ideal for screening potential anti-inflammatory compounds like this compound.[1][2][3]

A. Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are acclimatized for at least one week before the experiment.[1]

  • Grouping:

    • Group I: Normal Control (saline administration)

    • Group II: Carrageenan Control (vehicle + carrageenan)

    • Group III: this compound (50 mg/kg, oral gavage) + carrageenan

    • Group IV: this compound (100 mg/kg, oral gavage) + carrageenan

    • Group V: Positive Control (e.g., Indomethacin 5 mg/kg, intraperitoneally) + carrageenan

  • Dosing and Administration:

    • This compound is dissolved in a suitable vehicle such as distilled water or 0.5% carboxymethylcellulose (CMC).[1]

    • Administer this compound or vehicle by oral gavage one hour before the carrageenan injection.[1]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw of the rats in Groups II, III, IV, and V.[1]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[1]

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[1]

  • Sample Collection:

    • At the end of the 5-hour experiment, euthanize the animals.

    • Collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).

    • Excise the inflamed paw tissue. A portion should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis (e.g., myeloperoxidase (MPO) activity, COX-2, iNOS expression).[1]

B. Data Presentation

GroupTreatmentPaw Volume (ml) at 3hInhibition of Edema (%)MPO Activity (U/mg tissue)Serum TNF-α (pg/mL)
INormal ControlBaseline-LowLow
IICarrageenan ControlIncreased0%HighHigh
IIIThis compound (50 mg/kg)ReducedX%ReducedReduced
IVThis compound (100 mg/kg)Significantly ReducedY%Significantly ReducedSignificantly Reduced
VIndomethacin (5 mg/kg)Significantly ReducedZ%Significantly ReducedSignificantly Reduced

C. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Acclimatization of Rats grouping Animal Grouping acclimatization->grouping dosing_prep Preparation of this compound Solution grouping->dosing_prep administration Oral Administration of This compound/Vehicle dosing_prep->administration carrageenan Carrageenan Injection (1 hour post-dosing) administration->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement euthanasia Euthanasia (5 hours) measurement->euthanasia sample_collection Blood and Tissue Collection euthanasia->sample_collection biochemical Biochemical & Molecular Analysis (MPO, Cytokines, COX-2) sample_collection->biochemical histology Histopathological Analysis sample_collection->histology

Carrageenan-Induced Paw Edema Experimental Workflow.

II. Anti-cancer Effects of this compound

Animal Model: Lewis Lung Carcinoma (LLC) Xenograft in Mice

The LLC xenograft model is a widely used in vivo model to assess the anti-tumor efficacy of potential therapeutic agents.[1]

A. Experimental Protocol

  • Cell Culture: Culture Lewis Lung Carcinoma (LLC) cells in appropriate media until they reach the desired confluence.

  • Animals: C57BL/6 mice (6-8 weeks old) are used.

  • Tumor Cell Implantation:

    • Harvest LLC cells and resuspend in a mixture of sterile PBS and Matrigel® (50 μL/tumor).[4]

    • Subcutaneously inject 1 x 10^6 LLC cells into the flank of each mouse.[4]

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into groups:

      • Group I: Vehicle Control

      • Group II: this compound (100 mg/kg, oral gavage)

      • Group III: this compound (200 mg/kg, oral gavage)

      • Group IV: Positive Control (e.g., a standard chemotherapeutic agent)

    • Administer treatment daily for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint and Sample Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and weigh them.

    • A portion of the tumor can be fixed for histopathology and immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and the rest snap-frozen for molecular analysis (e.g., Western blot for apoptotic and cell cycle proteins).[5]

B. Data Presentation

GroupTreatmentFinal Tumor Volume (mm³)Final Tumor Weight (g)Inhibition of Tumor Growth (%)
IVehicle ControlHighHigh0%
IIThis compound (100 mg/kg)ReducedReducedX%
IIIThis compound (200 mg/kg)Significantly ReducedSignificantly ReducedY%
IVPositive ControlSignificantly ReducedSignificantly ReducedZ%

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture LLC Cell Culture cell_prep Cell Harvesting and Preparation cell_culture->cell_prep implantation Subcutaneous Implantation of LLC Cells cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization and Grouping tumor_growth->grouping treatment Daily Treatment Administration grouping->treatment measurement Tumor Volume Measurement treatment->measurement euthanasia Euthanasia measurement->euthanasia tumor_excision Tumor Excision and Weighting euthanasia->tumor_excision histology Histopathology & IHC tumor_excision->histology molecular Molecular Analysis tumor_excision->molecular

Predicted Inhibition of the NF-κB Pathway by this compound.

B. Nrf2 Signaling Pathway (Antioxidant)

This compound may enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway.

G P3R This compound Keap1_Nrf2 Keap1-Nrf2 Complex P3R->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binding Transcription Transcription of Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Transcription

Predicted Activation of the Nrf2 Pathway by this compound.

C. PI3K/Akt Signaling Pathway

G P3R This compound Receptor Cell Surface Receptor P3R->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Downstream Downstream Effects (Cell Survival, Growth, Glucose Uptake) Akt->Downstream

Hypothetical CaMKII Pathway Involvement by this compound.

References

Peonidin 3-Rutinoside: Application Notes and Protocols for Use as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue hues in a variety of fruits and vegetables, including cherries, plums, and berries. As consumer demand for natural and clean-label ingredients continues to rise, peonidin 3-rutinoside presents a promising alternative to synthetic food colorants. Its color expression is notably dependent on pH, typically appearing red in acidic conditions and shifting towards blue in alkaline environments. Toxicological assessments have indicated that peonidin, the aglycone of this compound, is non-irritant, non-mutagenic, and non-carcinogenic, underscoring its potential as a safe food additive.

These application notes provide a comprehensive overview of this compound for its use as a natural food colorant, detailing its physicochemical properties, stability, and protocols for extraction, purification, and application in various food systems.

Physicochemical Properties and Stability

The efficacy of this compound as a food colorant is intrinsically linked to its stability, which is influenced by pH, temperature, light, and the food matrix itself. Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3). As a methylated anthocyanin, peonidin derivatives may exhibit greater color stability at higher pH values compared to their non-methylated counterparts.

Quantitative Stability Data

The degradation of this compound often follows first-order kinetics, meaning the rate of degradation is proportional to its concentration. The following tables summarize available quantitative data on the stability of this compound and related anthocyanins under various conditions.

Table 1: Thermal Degradation Kinetics of this compound and Related Anthocyanins

AnthocyaninFood Matrix/SolventTemperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)
This compoundSour Cherry Cloudy Juice4-64.7 - 188.5 days-
This compoundSour Cherry Cloudy Juice30-45.9 - 112.4 days-
Cyanidin 3-rutinosideBlack Rice Extract1002.2-5.33 x 10⁻⁴ s⁻¹
Cyanidin 3-rutinosideBlack Rice Extract1655.0-7.39 x 10⁻² s⁻¹
Pelargonidin 3-glucosideAqueous Solution100-150--0.0262–0.2855 min⁻¹

Table 2: Abundance of this compound in Various Natural Sources

Natural SourceGenus/SpeciesAbundance (mg/100g FW)
European PlumPrunus domestica0.00 - 9.70
BlackcurrantRibes nigrum0.52 - 2.19
Sweet CherryPrunus avium0.00 - 27.50
GooseberryRibes uva-crispa0.00 - 0.19
Sour CherryPrunus cerasus2.70
StrawberryFragaria × ananassa7.6

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of this compound from plant sources, which can be enhanced with ultrasound assistance.

Materials and Reagents:

  • Fresh or frozen plant material (e.g., cherries, plums)

  • Ethanol (B145695) (food grade) or Methanol (B129727) (HPLC grade)

  • Deionized water

  • Citric acid, Hydrochloric acid (HCl), or Formic acid

  • Blender or homogenizer

  • Cheesecloth

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Light-protected storage containers

Procedure:

  • Sample Preparation: Weigh approximately 100 g of fresh or partially thawed frozen plant material.

  • Homogenization: In a blender, homogenize the plant material with 500 mL of an acidified ethanol solution (e.g., 80% ethanol in water, acidified to pH 2.0 with citric acid or HCl) for 2-3 minutes to form a uniform slurry.

  • Extraction: Transfer the slurry to a light-protected container and store at 4°C for 12-24 hours to facilitate complete extraction.

  • Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solid particles. Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining solids.

  • Supernatant Collection: Carefully decant and collect the clear, colored supernatant.

  • Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract can be used directly or further purified.

Extraction_Workflow plant_material Plant Material (e.g., Cherries, Plums) homogenization Homogenization (with Acidified Ethanol) plant_material->homogenization extraction Extraction (4°C, 12-24h) homogenization->extraction filtration Filtration & Centrifugation extraction->filtration supernatant Collect Supernatant filtration->supernatant evaporation Solvent Evaporation (<40°C) supernatant->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol outlines the purification of the crude extract to isolate this compound from other compounds like sugars and organic acids.

Materials and Reagents:

  • Crude this compound extract

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acidified water (pH 2.0 with HCl or formic acid)

  • Acidified methanol (0.1% HCl or formic acid in methanol)

  • Vacuum manifold (optional)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Cartridge Conditioning: Activate a C18 SPE cartridge by washing it with one cartridge volume of methanol, followed by equilibration with two cartridge volumes of acidified water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two to three cartridge volumes of acidified water to remove polar impurities such as sugars and organic acids.

  • Elution: Elute the purified this compound from the cartridge by passing one to two cartridge volumes of acidified methanol through it. Collect the colored eluate.

  • Solvent Removal: Remove the methanol from the eluate using a rotary evaporator or a gentle stream of nitrogen to yield the purified this compound.

  • Purity Analysis: The purity of the final product can be assessed using HPLC-DAD.

Purification_Workflow crude_extract Crude Extract loading Sample Loading crude_extract->loading conditioning Column Conditioning (Methanol & Acidified Water) conditioning->loading washing Washing (with Acidified Water) loading->washing impurities Remove Sugars, Organic Acids washing->impurities elution Elution (with Acidified Methanol) washing->elution solvent_removal Solvent Removal elution->solvent_removal purified_product Purified this compound solvent_removal->purified_product

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Solvent A (e.g., 5% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound (or a commercial standard) in acidified methanol. From this, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the purified extract with the initial mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard. Calculate the concentration based on the peak area and the calibration curve.

Application in Food Systems

This compound can be incorporated into various food products to impart a red to purplish hue. Its application is particularly suitable for acidic food products where its color stability is highest.

Application Example: Coloring of Yogurt

This protocol describes the application of this compound as a natural colorant in plain yogurt and the subsequent evaluation of its color stability.

Materials and Equipment:

  • Purified this compound extract

  • Plain yogurt

  • Colorimeter

  • pH meter

  • Opaque storage containers

Procedure:

  • Colorant Preparation: Prepare a stock solution of the purified this compound extract. The concentration will depend on the desired color intensity.

  • Incorporation: Add the colorant solution to plain yogurt at various concentrations (e.g., 10, 20, 50 mg per 100g of yogurt) and mix thoroughly to ensure uniform color distribution. A control sample with no added colorant should also be prepared.

  • Initial Analysis:

    • Color Measurement: Use a colorimeter to measure the CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the yogurt samples.

    • pH Measurement: Record the initial pH of all yogurt samples.

  • Storage Study: Store the yogurt samples in opaque containers at 4°C to protect them from light.

  • Periodic Analysis: At regular intervals (e.g., daily for the first week, then weekly), repeat the color and pH measurements.

  • Data Analysis: Calculate the change in color (ΔE*) over time to quantify color stability. Analyze the degradation of this compound if analytical methods are available.

Yogurt_Application_Workflow start Start prepare_colorant Prepare this compound Stock Solution start->prepare_colorant incorporate Incorporate into Yogurt (various concentrations) prepare_colorant->incorporate initial_analysis Initial Analysis (CIELAB, pH) incorporate->initial_analysis storage Store at 4°C (Opaque Containers) initial_analysis->storage periodic_analysis Periodic Analysis (CIELAB, pH) storage->periodic_analysis data_analysis Data Analysis (ΔE*, Stability) periodic_analysis->data_analysis end End data_analysis->end

Potential Biological Activity and Signaling Pathways

Beyond its coloring properties, this compound is of interest for its potential health benefits, which are thought to be mediated through the modulation of cellular signaling pathways. While research specifically on this compound is ongoing, studies on structurally similar anthocyanins suggest potential interactions with the PI3K/Akt and MAPK signaling pathways.

Putative Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Activation of this pathway by anthocyanins may lead to increased glucose uptake in cells.

PI3K_Akt_Pathway P3R This compound Receptor Cell Surface Receptor P3R->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Cellular Responses (e.g., Glucose Uptake) Akt->Downstream Promotes

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in processes like inflammation and apoptosis. Anthocyanins may exert anti-inflammatory effects by modulating this pathway.

MAPK_Pathway P3R This compound Upstream Upstream Kinases (e.g., MEKK) P3R->Upstream Modulates MAPKK MAPKK (e.g., MKK3/6) Upstream->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK Inflammation Inflammatory Response p38_JNK->Inflammation Inhibits

Conclusion

This compound is a promising natural food colorant with the potential to meet the growing consumer demand for clean-label products. Its application provides vibrant reddish-purple hues, particularly in acidic food systems. The stability of this compound is a key consideration for its successful incorporation into food products and is significantly influenced by pH, temperature, and light. The protocols provided herein offer a foundation for the extraction, purification, and application of this natural colorant. Further research is warranted to explore its stability in a wider range of food matrices and to fully elucidate its potential health benefits.

Application Note: Formulation of Peonidin 3-rutinoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple colors in many fruits and vegetables, such as blackcurrants and cherries.[1] Beyond its role as a pigment, it is gaining interest for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[2] However, like many anthocyanins, this compound exhibits low bioavailability, which presents a significant challenge for its development as a therapeutic agent.[1][3] Its stability and absorption are heavily influenced by environmental factors, necessitating carefully designed formulations for effective in vivo studies.[3][4] This document provides a guide to the formulation and administration of this compound for preclinical research.

2. Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. Anthocyanin stability is highly dependent on pH, temperature, light, and oxygen.[3][4]

  • pH: this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium (B80283) cation.[4][5] As the pH increases towards neutral and alkaline, its stability decreases dramatically, leading to the formation of a colorless chalcone (B49325) and subsequent degradation into smaller phenolic compounds.[4][5]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[4] For processing and storage, temperatures should be kept low.[4]

  • Solubility: this compound is practically insoluble in water.[6] Acidified organic solvents like methanol (B129727) or ethanol (B145695) are often used for extraction and to prepare stock solutions.[4][7]

Table 1: Physicochemical and Stability Data of this compound and Related Anthocyanins

PropertyValue / ObservationSource(s)
Chemical Formula C28H33O15[6]
Solubility (Water) Practically insoluble[6]
Optimal pH for Stability Most stable at pH < 3.0[4][5]
Degradation at Neutral pH Rapid degradation at pH 7.0 (Half-life < 1 hour at 25°C for analogue)[5]
Thermal Stability Degradation accelerates with increasing temperature[4][8]
Storage Recommendation Store at < -15°C in a dry, dark place[9]

3. Formulation Strategies for In Vivo Studies

The primary goal of formulation is to enhance the stability and bioavailability of this compound for reliable in vivo testing. The bioavailability of anthocyanins is generally low, estimated to be around 0.26–1.8%.[3] Several strategies can be employed to overcome this limitation.

3.1. Simple Aqueous Vehicles (for Oral Gavage)

For initial exploratory studies, a simple aqueous suspension or solution is often used. Given the poor water solubility and instability at neutral pH, an acidic vehicle is required.

  • Acidified Water: Using distilled water acidified to a pH of ~3.0 can help maintain the stable flavylium cation form.

  • Suspending Agents: For higher doses that cannot be fully dissolved, suspending agents like 0.5% carboxymethylcellulose (CMC) can be used to ensure a uniform dose administration.[2]

3.2. Advanced Formulation Approaches

To significantly improve bioavailability, more advanced delivery systems are recommended. These strategies protect the anthocyanin from degradation in the gastrointestinal tract and enhance its absorption.[10][11]

  • Nanoencapsulation: Encapsulating this compound in nanoparticles (e.g., using polysaccharides or proteins) can protect it from pH-induced degradation and facilitate controlled release.[10][12]

  • Liposomes: Lipid-based carriers like nanoliposomes can improve the stability and gastrointestinal absorption of anthocyanins.[10][13]

  • Co-administration: The presence of other compounds, such as lipids or other food matrix components, can enhance the stability and absorption of anthocyanins.[11]

Table 2: Comparison of Formulation Strategies

Formulation StrategyAdvantagesDisadvantagesSuitability
Acidified Aqueous Vehicle Simple, inexpensive, easy to prepare.Low bioavailability, potential for rapid degradation in the gut.Pilot studies, acute dosing models.
Suspension with CMC Allows for higher dose administration.[2]Compound is not solubilized, potential for non-uniform dosing.High-dose oral gavage studies.
Nanoencapsulation Enhances stability, bioavailability, and allows for controlled release.[3][10]More complex and costly to prepare and characterize.Pharmacokinetic studies, chronic dosing models.
Liposomal Formulation Protects from degradation, improves absorption.[10][13]Can be technically challenging to prepare, potential for stability issues.Efficacy studies requiring enhanced systemic exposure.

Experimental Protocols

Protocol 1: Preparation of this compound in an Acidified Aqueous Vehicle for Oral Gavage

This protocol describes the preparation of a simple formulation for acute oral administration in rodents.

Materials:

  • This compound powder

  • Distilled water

  • Hydrochloric acid (HCl) or Formic acid

  • pH meter

  • Vortex mixer and/or sonicator

  • Amber glass vials

Procedure:

  • Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg for rats).

  • In a suitable container, add the required volume of distilled water.

  • Slowly add a dilute acid (e.g., 0.1M HCl or 1% formic acid) dropwise while monitoring the pH until a stable pH of 2.5-3.0 is achieved. This is the vehicle solution.

  • Weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).

  • Add the powder to the acidified vehicle solution.

  • Vortex vigorously for 2-3 minutes. If insolubility is an issue, use a bath sonicator for 5-10 minutes to aid dispersion.

  • Store the final formulation in an amber vial at 4°C and use it within 24 hours to minimize degradation.[4]

  • Quality Control: Visually inspect for homogeneity before each dose administration. Vortex immediately before drawing each dose.

Protocol 2: In Vivo Administration via Oral Gavage (Rodent Model)

This protocol outlines the standard procedure for administering the prepared formulation.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1-3 mL)

  • Experimental animals (e.g., Wistar rats or C57BL/6 mice)[2]

Procedure:

  • Acclimatize animals to handling and the gavage procedure for several days before the study begins.

  • Calculate the specific volume to be administered to each animal based on its most recent body weight.

  • Vortex the formulation vial vigorously to ensure a homogenous suspension.

  • Draw the calculated volume into the syringe.

  • Gently but firmly restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus.

  • Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.

  • Dispense the formulation smoothly and withdraw the needle.

  • Monitor the animal for a few minutes post-dosing for any signs of distress (e.g., choking or difficulty breathing).

  • Record the time and dose administered for each animal.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Formulation & Preparation cluster_vivo Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis & Reporting A Source Peonidin 3-rutinoside B Prepare Acidified Vehicle (pH 3.0) A->B C Formulate & QC (Homogeneity) B->C D Animal Acclimatization & Weight Measurement C->D E Oral Gavage Administration D->E F Sample Collection (Blood, Tissue) E->F G Bioanalysis (LC-MS/MS) F->G H Data Interpretation & Reporting G->H

Caption: Experimental workflow for in vivo studies.

Potential Signaling Pathway Diagram: Nrf2 Activation

Anthocyanins are known to exert antioxidant effects, often through the activation of the Nrf2 signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[14][15] Oxidative stress or the action of phytochemicals like this compound can disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[15][16] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[14][17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3R This compound Keap1Nrf2 Keap1-Nrf2 Complex P3R->Keap1Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1Nrf2 Nrf2_cyto Nrf2 Keap1Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: this compound and Nrf2 signaling.

References

Application Notes and Protocols for the Analytical Identification of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the identification and quantification of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin with significant antioxidant and anti-inflammatory properties. The protocols outlined below are essential for quality control, standardization of herbal products, and for advancing pharmacological research and drug development.[1]

Extraction of Peonidin 3-rutinoside from Plant Material

A robust solvent extraction method is fundamental for the accurate analysis of this compound from complex plant matrices.[2] The following protocol is a widely used and effective approach.

Materials and Reagents:

  • Lyophilized and powdered plant material[2]

  • Methanol (B129727) (HPLC grade)[2]

  • Formic acid or Hydrochloric acid (HCl)[2]

  • Deionized or HPLC grade water[2]

  • Centrifuge[2]

  • Rotary evaporator[2]

  • Solid-Phase Extraction (SPE) C18 cartridges[2]

Protocol:

  • Sample Preparation: To increase the surface area for extraction, freeze-dry the plant material to remove water and then grind it into a fine powder.[2]

  • Extraction Solvent Preparation: Prepare an acidified methanol solution, for instance, a mixture of methanol, water, and formic acid in a 70:29:1 v/v/v ratio. The acidic conditions are crucial for stabilizing anthocyanins in their colored flavylium (B80283) cation form.[2]

  • Extraction: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). For improved extraction efficiency, employ ultrasound-assisted extraction (UAE) by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[2]

  • Filtration and Concentration: Separate the extract from the solid plant residue by filtration. Concentrate the resulting filtrate using a rotary evaporator at a temperature below 40°C to yield a crude anthocyanin extract.[2][3]

  • Purification (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step is recommended.[2]

    • Condition a C18 SPE cartridge with methanol, followed by acidified water.[2][3]

    • Load the crude extract, which has been dissolved in a minimal amount of acidified water, onto the cartridge.[2][3]

    • Wash the cartridge to remove impurities.

    • Elute the anthocyanins using acidified methanol.[2]

    • Evaporate the solvent to obtain a purified anthocyanin extract.[2]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a reliable and widely adopted technique for the quantification of this compound.[1][2]

Experimental Protocol:

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (containing 0.1% HCl or formic acid) in a volumetric flask. To ensure complete dissolution, sonicate for 5-10 minutes.[1]

    • Working Standard Solutions: Prepare a series of working standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL by serially diluting the stock solution with the mobile phase.[1]

  • Sample Preparation (from plant material):

    • Homogenization: Homogenize the plant material into a fine powder.[1]

    • Extraction: Add an appropriate volume of acidified methanol and sonicate the mixture for 15-30 minutes to enhance extraction.[1]

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]

    • Repeat Extraction: Repeat the extraction process on the remaining pellet and combine the supernatants.[1]

    • Filtration: Prior to injection into the HPLC system, filter the combined supernatant through a 0.45 µm syringe filter.[1]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[1][2]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., 5% formic acid in water).[2][3]

      • Solvent B: Acetonitrile or methanol.[2][3]

    • Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[2]

  • Quantification:

    • Generate a calibration curve using the pure standard of this compound at various concentrations.[2]

    • The concentration of this compound in the sample can be calculated based on the peak area from the sample chromatogram and the standard curve.[2]

Quantitative Data Summary: HPLC-DAD Performance

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, especially in complex matrices, LC-MS/MS is the preferred method for the identification and confirmation of this compound.[2]

Experimental Protocol:

  • Instrumentation:

    • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.[1][2] The LC conditions are often similar to those used for HPLC-DAD.[2]

    • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.[2]

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.[2]

  • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass fragmentation pattern with that of a pure standard.[2] The precursor ion for this compound is [M]+ at m/z 611.0, and a characteristic product ion is observed at m/z 302.8, corresponding to the peonidin aglycone.[4]

Quantitative Data Summary: LC-MS/MS Parameters

ParameterValue
Precursor Ion (m/z)611.0 [M]+
Product Ion (m/z)302.8
Ionization ModePositive Electrospray (ESI+)
Note: These values are representative and should be validated for each specific application.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.[3] While detailed ¹H and ¹³C NMR data for this compound are not always readily available in single sources, the following represents typical chemical shifts observed for its constituent parts, the peonidin aglycone and the rutinose moiety.

Experimental Protocol:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the structure.

Representative NMR Data:

NucleusExpected Chemical Shift Range (ppm)
¹H NMRAromatic protons: 6.5 - 9.0 ppm; Sugar protons: 3.0 - 5.5 ppm; Methyl protons (rutinose): ~1.0 ppm
¹³C NMRAromatic carbons: 90 - 170 ppm; Sugar carbons: 60 - 105 ppm; Methyl carbon (rutinose): ~18 ppm
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Identification cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction (Acidified Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (C18 Cartridge) concentration->spe purified_extract Purified Extract spe->purified_extract hplc HPLC-DAD Analysis purified_extract->hplc Quantification lcms LC-MS/MS Analysis purified_extract->lcms Confirmation nmr NMR Spectroscopy purified_extract->nmr Structure Elucidation quant_data Quantitative Data hplc->quant_data qual_data Qualitative Data lcms->qual_data nmr->qual_data final_id final_id quant_data->final_id qual_data->final_id This compound Identification

Caption: Experimental workflow for the identification of this compound.

PI3K_Akt_Pathway peonidin This compound pi3k PI3K peonidin->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 p_akt p-Akt pip3->p_akt Activates akt Akt akt->p_akt cellular_responses Cell Growth, Proliferation, & Survival p_akt->cellular_responses Promotes

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, it has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[2][3] Ultrasound-Assisted Extraction (UAE) is an efficient and modern technique for recovering bioactive compounds like this compound from plant matrices. The advantages of UAE include shorter extraction times, reduced solvent consumption, and often higher yields compared to traditional methods, all while operating at lower temperatures that minimize the degradation of these heat-sensitive molecules.[4]

These application notes provide detailed protocols and data for the efficient extraction of this compound using UAE, tailored for laboratory and research settings.

Key Parameters for Optimization

The successful extraction of this compound is dependent on several critical parameters that should be optimized for each specific plant matrix. These include:

  • Solvent Composition: The choice of solvent and its concentration in water significantly affects the solubility and extraction of this compound. Ethanol and methanol (B129727) are commonly used.[4]

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3).[5] Acidifying the solvent is crucial to maintain the integrity and color of the molecule.

  • Temperature: While higher temperatures can increase extraction efficiency, they also accelerate the degradation of this compound.[5] A balance must be struck to maximize yield while minimizing degradation.

  • Ultrasound Power and Frequency: Higher ultrasound power can enhance cavitation and improve extraction, but excessive power can lead to compound degradation.[4]

  • Extraction Time: Longer sonication times can increase yield, but prolonged exposure may also cause degradation.[4]

  • Solid-to-Liquid Ratio: This ratio influences the concentration gradient, which drives the mass transfer of the target compound from the plant material to the solvent.[4]

Data Presentation: Optimized UAE Parameters for Anthocyanin Extraction

The following tables summarize optimized conditions from various studies on the ultrasound-assisted extraction of anthocyanins. While not all studies focus exclusively on this compound, the data provides a strong starting point for developing a specific extraction protocol.

Table 1: Optimized UAE Conditions for Anthocyanin Extraction from Various Sources

Plant MaterialTarget Compound(s)Optimal SolventTemperature (°C)Time (min)Solid-to-Liquid RatioUltrasound ParametersReference
Red OnionTotal Anthocyanins57% Methanol (pH 2)60100.2:15 (g/mL)90% Amplitude (70W)[6]
Orange By-ProductsTotal Phenolic Compounds45% Ethanol3535-90% Amplitude (110W)[7]
Brown SeaweedPhenolic CompoundsVaried (NaOH)---Varied Amplitude[8]
Litchi PericarpCyanidin (B77932) 3-rutinoside54.1% Ethanol-34.5-240 W[9]

Table 2: Stability of Peonidin and Related Anthocyanins

CompoundpHTemperature (°C)Half-life (t½)Reference
This compound (in Sour Cherry Juice)-464.7 - 188.5 days[1]
This compound (in Sour Cherry Juice)-3045.9 - 112.4 days[1]
Peonidin 3-glucoside3.025> 200 days[10]
Peonidin 3-glucoside5.025~ 48 hours[10]
Peonidin 3-glucoside7.025< 1 hour[10]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction of this compound

This protocol provides a general framework for the UAE of this compound from a powdered plant matrix (e.g., freeze-dried berries, fruit peels).

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction Solvent: 50-80% Ethanol or Methanol in deionized water

  • Acidifying Agent: Hydrochloric acid (HCl) or Formic acid

  • Ultrasonic bath or probe sonicator with temperature control

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator (optional)

Procedure:

  • Solvent Preparation: Prepare the extraction solvent and acidify to a pH between 2 and 3 using HCl or formic acid.

  • Sample Preparation: Weigh 1-5 grams of the powdered plant material and place it in a suitable extraction vessel.

  • Extraction: Add the acidified solvent to achieve a solid-to-liquid ratio between 1:10 and 1:20 (w/v).

  • Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Sonicate for 15-45 minutes at a controlled temperature (e.g., 25-50°C).

  • Separation: After sonication, centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant and collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent.

  • Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration (Optional): If required, the solvent can be removed using a rotary evaporator at a temperature below 40°C to concentrate the extract.

  • Storage: Store the final extract in an amber vial at 4°C for short-term storage or -20°C for long-term storage to prevent degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a standard method for the quantification of this compound in the obtained extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase A: Acidified water (e.g., 5% formic acid in water).[3]

  • Mobile Phase B: Acetonitrile or Methanol.[3]

  • Detection Wavelength: 520 nm.[11]

  • Column Temperature: 25-30°C.[10]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in acidified methanol. From the stock solution, prepare a series of working standards of known concentrations to generate a calibration curve.[2]

  • Sample Preparation: The filtered extract from the UAE protocol can be directly injected if the concentration is within the calibration range. If necessary, dilute the extract with the initial mobile phase.

  • Analysis: Set up the HPLC system with a suitable gradient elution program. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the working standards.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis & Quantification cluster_output Output plant_material Plant Material (e.g., Berries) grinding Lyophilization & Grinding plant_material->grinding extraction Solvent Addition (Acidified Ethanol/Methanol) grinding->extraction sonication Sonication (Controlled Temp. & Time) extraction->sonication separation Centrifugation & Filtration sonication->separation hplc HPLC-DAD Analysis separation->hplc quantification Quantification (vs. Standard Curve) hplc->quantification result This compound Concentration Data quantification->result

Caption: Workflow for Ultrasound-Assisted Extraction and Quantification.

Factors Affecting this compound Stability

G cluster_factors Degradation Factors p3r This compound (Stable Form) degradation Degradation Products (Colorless) p3r->degradation Degradation high_ph High pH (>3) high_ph->degradation high_temp High Temperature high_temp->degradation light Light Exposure light->degradation oxygen Oxygen oxygen->degradation

Caption: Key factors influencing the degradation of this compound.

Putative Signaling Pathways

While the specific signaling pathways directly activated by this compound are still under active investigation, research on structurally similar anthocyanins provides insights into its potential mechanisms of action.[3]

G cluster_pi3k Putative PI3K/Akt Pathway Activation p3r This compound pi3k PI3K p3r->pi3k akt Akt pi3k->akt cellular_effects_pi3k Cell Growth & Survival akt->cellular_effects_pi3k G cluster_camkii Putative CaMKII Pathway Involvement p3r This compound camkii CaMKII p3r->camkii glp1 GLP-1 Secretion camkii->glp1

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables. Beyond its role as a natural colorant, this compound is gaining significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties. Accurate and reliable quantification of Peonidin 3-rutinoside in various matrices is crucial for research, quality control in the food and beverage industry, and the development of herbal medicines and pharmaceuticals.

Crude plant extracts, however, contain a complex mixture of interfering substances such as sugars, organic acids, and other polyphenols, which can compromise analytical accuracy. Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of analytes from complex samples.[1] This document provides detailed application notes and protocols for the use of SPE in the purification of this compound, ensuring higher purity samples for downstream applications.

Principles of this compound Purification by SPE

Solid-phase extraction operates on the principle of partitioning a compound between a solid stationary phase and a liquid mobile phase. For the purification of this compound, a crude extract is loaded onto an SPE cartridge. Due to the physicochemical properties of the analyte and the sorbent, this compound is retained on the solid phase while more polar impurities, such as sugars and organic acids, are washed away.[2] Subsequently, a different solvent is used to elute the purified and concentrated this compound. The selection of the appropriate stationary phase and solvents is critical for achieving high recovery and purity. Given that anthocyanins carry a positive charge in acidic conditions, reversed-phase and cation-exchange SPE are the most common mechanisms employed for their purification.[1]

Data Presentation: Comparison of SPE Cartridges for Anthocyanin Purification

The choice of SPE cartridge is a critical factor in optimizing the purification of this compound. Different stationary phases exhibit varying retention capabilities and recovery rates. The following table summarizes available quantitative data on the performance of different SPE cartridges for the purification of peonidin and other anthocyanins.

SPE Cartridge TypeStationary PhasePeonidin Recovery (%)Key Findings
Reversed-PhaseC18-based~80-90%C18 cartridges offer good recovery for peonidin; however, some loss of more polar glycosylated anthocyanins may occur during sample loading.[1]
Reversed-PhaseVinylbenzene-based>95%These cartridges demonstrate excellent retention and high recovery for a broad range of anthocyanins, including peonidin.[1]
Mixed-ModeCation-exchange and reversed-phaseNot specifically reported for peonidin, but >99% purity and 93.6% yield for total anthocyanins.This approach leverages the positive charge of anthocyanins at low pH, resulting in superior purity and high recovery.[1]

Experimental Protocols

Protocol 1: General Purpose C18 Reversed-Phase SPE for this compound Cleanup

This protocol is suitable for the routine cleanup of this compound from crude plant extracts to remove polar interferences.

1. Materials and Reagents:

  • Crude this compound extract

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Acidified deionized water (e.g., 0.1% formic acid, pH 2-3)[3]

  • Acidified methanol (e.g., 0.1% formic acid in methanol)[3]

  • SPE manifold

  • Collection tubes

  • Nitrogen evaporator or rotary evaporator

2. SPE Procedure:

  • Cartridge Conditioning: To activate the C18 stationary phase, pass 3-5 mL of methanol through the cartridge. It is important not to let the cartridge dry out.[3]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 3-5 mL of acidified deionized water. Ensure the sorbent bed remains moist before loading the sample.[3]

  • Sample Loading:

    • Ensure the crude this compound extract is dissolved in an acidic aqueous solution (pH 2-3) to maintain stability and promote retention.[3]

    • Load the sample onto the cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 3-5 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.[1]

    • An optional second wash with a weak organic solvent, such as 5% methanol in acidified water, can be performed to remove less polar interferences. This step may require optimization to prevent premature elution of the target analyte.[1]

  • Elution:

    • Elute the retained this compound with 1-3 mL of acidified methanol. A higher concentration of organic solvent is necessary to disrupt the hydrophobic interactions between the analyte and the stationary phase.[1]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a gentle stream of nitrogen or by using a rotary evaporator.

    • The purified this compound can then be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC) or for use in biological assays.[1]

Protocol 2: High Purity Mixed-Mode Cation Exchange SPE

This protocol is recommended when high purity of the final this compound sample is required. It takes advantage of the positive charge of anthocyanins at low pH for enhanced selectivity.

1. Materials and Reagents:

  • Crude this compound extract

  • Mixed-mode cation-exchange SPE cartridges

  • Methanol (HPLC grade)

  • Acidic buffer (e.g., 0.1% formic acid in water)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE manifold

  • Collection tubes

  • Nitrogen evaporator or rotary evaporator

2. SPE Procedure:

  • Cartridge Conditioning and Equilibration: Condition and equilibrate the mixed-mode cation-exchange cartridge according to the manufacturer's instructions. This typically involves sequential washes with methanol and an acidic buffer.

  • Sample Loading: Load the acidified crude extract onto the cartridge. The positively charged this compound will bind to the cation-exchange functional groups of the sorbent.[1]

  • Washing:

    • Wash the cartridge with the acidic buffer to remove neutral and acidic impurities.

    • A subsequent wash with methanol can be employed to remove non-polar interferences that are not ionically bound.

  • Elution: Elute the this compound by passing a basic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The change in pH neutralizes the charge on the analyte, releasing it from the cation-exchange sorbent.

  • Post-Elution Processing: Concentrate the eluate as described in Protocol 1.

Mandatory Visualization

SPE_Workflow start_end start_end process_step process_step input_output input_output waste waste product product Start Start: Crude Extract Crude_Extract Crude this compound in Acidic Solution Start->Crude_Extract Condition 1. Cartridge Conditioning (Methanol) Equilibrate 2. Cartridge Equilibration (Acidified Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Acidified Water) Load->Wash Elute 5. Elution (Acidified Methanol) Wash->Elute Polar_Impurities Polar Impurities (Sugars, Organic Acids) Wash->Polar_Impurities Waste Stream Purified_Product Purified & Concentrated This compound Elute->Purified_Product Final Product End End: Purified this compound Crude_Extract->Load Purified_Product->End

Caption: Workflow for C18 SPE of this compound.

SPE_Logic compound compound sorbent sorbent interaction interaction elution elution substances Crude Extract This compound (P3R) Sugars, Acids, etc. interaction_retained P3R Retained substances:p3r->interaction_retained Hydrophobic Interaction interaction_unretained Impurities Not Retained (Washed Away) substances:imp->interaction_unretained Polar Nature c18_sorbent C18 Sorbent Non-polar stationary phase elution_step Elution substances_p3r substances_imp interaction_retained->elution_step Disrupted by Acidified Methanol

Caption: Logic of Reversed-Phase SPE Cleanup.

References

Application Notes and Protocols for the Structural Elucidation of Peonidin 3-rutinoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoid compounds responsible for the red, purple, and blue pigmentation in a variety of fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest due to its potential antioxidant and anti-inflammatory properties, making it a person of interest for applications in the pharmaceutical and nutraceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of natural products like this compound.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Structural Elucidation Workflow

The structural confirmation of this compound using NMR spectroscopy involves a systematic approach. Initially, ¹H NMR provides information on the number and environment of protons in the molecule. Subsequently, ¹³C NMR identifies the number of carbon atoms. For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are essential.[2]

G cluster_0 1D NMR cluster_1 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC Proton-Carbon (1-bond) Correlations C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Proton-Carbon (long-range) Correlations Structure Final Structure of This compound HMBC->Structure

Caption: NMR workflow for structural elucidation.

¹H and ¹³C NMR Data

The complete assignment of the ¹H and ¹³C NMR chemical shifts is crucial for the structural confirmation of this compound. The data presented below is based on the analysis of closely related anthocyanins, such as Cyanidin 3-O-rutinoside, and established substituent effects of the methoxy (B1213986) group on the B-ring.[3] All spectra are typically recorded in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound

Position¹³C (δ ppm)¹H (δ ppm, J in Hz)
Aglycone (Peonidin)
2163.9-
3145.6-
4135.98.83 (s)
5159.0-
695.26.60 (d, J=1.8)
7170.4-
8103.46.81 (d, J=1.2)
9157.5-
10113.1-
1'120.6-
2'113.47.91 (d, J=1.8)
3'147.4-
4'155.8-
5'117.96.92 (d, J=9.0)
6'128.48.18 (dd, J=9.0, 2.4)
3'-OCH₃57.23.95 (s)
Glucose
1''103.25.22 (d, J=7.8)
2''74.73.61-3.48 (m)
3''78.03.61-3.48 (m)
4''71.23.61-3.48 (m)
5''77.43.61-3.48 (m)
6''69.74.02-4.00 (m)
Rhamnose
1'''102.14.59 (d, J=1.2)
2'''71.83.75-3.74 (m)
3'''72.43.68-3.65 (m)
4'''73.83.37-3.33 (m)
5'''70.83.28-3.25 (m)
6'''17.91.10 (d, J=6.0)

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound should be isolated from its natural source (e.g., blackcurrant, purple potato) using appropriate chromatographic techniques such as solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).[4]

  • Sample for NMR:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD₃OD).[3]

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter to ensure optimal spectral quality.

G Start Purified Peonidin 3-rutinoside Dissolve Dissolve in 0.5 mL CD₃OD Start->Dissolve Transfer Transfer to 5 mm NMR tube Dissolve->Transfer NMR NMR Analysis Transfer->NMR G cluster_aglycone Aglycone (Peonidin) cluster_glucose Glucose cluster_rhamnose Rhamnose H4 H-4 H6 H-6 H8 H-8 H2_prime H-2' H5_prime H-5' H6_prime H-6' OCH3 3'-OCH₃ H1_glc H-1'' C3_aglycone C-3 H1_glc->C3_aglycone HMBC Correlation (Glycosylation Site) H1_rha H-1''' C6_glc C-6'' H1_rha->C6_glc HMBC Correlation (Rutinoside Linkage)

References

Application Notes and Protocols for Peonidin 3-rutinoside in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin found in a variety of fruits and vegetables.[1] As a member of the flavonoid family, it is recognized for its vibrant pigmentation and significant antioxidant properties. Emerging preclinical research suggests that Peonidin 3-rutinoside possesses potent anti-inflammatory and anti-cancer activities, positioning it as a promising candidate for further investigation in oncology.[1] These biological effects are often attributed to its ability to modulate key cellular signaling pathways implicated in cancer progression, such as the NF-κB and Nrf2 pathways.[1]

This document provides detailed application notes and experimental protocols to guide researchers in exploring the anti-cancer potential of this compound. It includes summaries of quantitative data from related compounds, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

The anti-cancer effects of this compound and its close structural analogs are believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

2.1. Induction of Apoptosis and Cell Cycle Arrest

Studies on Peonidin 3-glucoside, a closely related compound, have demonstrated a strong inhibitory effect on the growth of cancer cells by inducing G2/M phase cell cycle arrest.[2][3] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E).[2][3] Furthermore, these compounds have been shown to induce apoptosis, as evidenced by caspase-3 activation and chromatin condensation.[2][3]

2.2. Modulation of Signaling Pathways

This compound is thought to exert its biological effects by modulating several critical signaling pathways:

  • NF-κB Signaling Pathway: this compound may inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer.[1]

  • Nrf2 Signaling Pathway: Activation of the Nrf2 pathway by this compound can lead to the expression of antioxidant enzymes, protecting cells from oxidative stress.[1]

  • MAPK/ERK Pathway: Research on Peonidin 3-glucoside suggests that it can inhibit cancer cell invasion and motility by attenuating the phosphorylation of ERK1/2, a key component of the MAPK pathway. This, in turn, can lead to the reduced secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA), enzymes crucial for metastasis.

Data Presentation

Quantitative data for this compound is limited in the current literature. The following tables summarize data for closely related anthocyanins to provide a comparative reference.

Table 1: Cytotoxicity of Peonidin-related Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
Peonidin 3-glucoside HS578TBreast CancerNot specified, but showed dose-dependent inhibition48
Cyanidin 3-glucoside HS578TBreast CancerNot specified, but showed dose-dependent inhibition48
Cyanidin 3-glucoside MCF-7Breast Cancer~110 µg/mL24
Cyanidin 3-glucoside MCF-7Breast Cancer~60 µg/mL48

Table 2: Effect of Peonidin 3-glucoside on Cell Cycle and Apoptotic Protein Expression in HS578T Breast Cancer Cells

ProteinEffect of Peonidin 3-glucoside Treatment
CDK-1Downregulation
CDK-2Downregulation
Cyclin B1Downregulation
Cyclin EDownregulation
Activated Caspase-3Upregulation
Cleaved PARPUpregulation

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

4.1. In Vitro Assays

Protocol 1: Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium with the treatment-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO at the highest concentration used).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[4]

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[4]

  • Staining: Centrifuge the fixed cells and decant the ethanol.[4] Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Protocol 4: Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1] Incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, NF-κB p65, Nrf2, Cyclin B1, CDK-1, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

4.2. In Vivo Xenograft Model

This protocol describes the use of a Lewis Lung Carcinoma (LLC) xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.[1]

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week.[1]

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 LLC cells suspended in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[1]

  • Grouping and Treatment: When tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into groups (n=8 per group):[1]

    • Group I: Vehicle control (distilled water)

    • Group II: this compound (100 mg/kg)

    • Group III: this compound (200 mg/kg)

  • Administration: Administer this compound or vehicle daily by oral gavage for 21 days.[1]

  • Tumor Measurement: Measure tumor dimensions every three days using digital calipers and calculate tumor volume using the formula: V = (length x width²) / 2.[1]

  • Monitoring: Monitor the body weight of each mouse every three days as an indicator of toxicity.[1]

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 This compound cluster_1 NF-κB Pathway Inhibition cluster_2 Nrf2 Pathway Activation P3R This compound IKK IKK P3R->IKK inhibits Keap1 Keap1 P3R->Keap1 dissociates from IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) in Nucleus NFkB->NFkB_nucleus translocates Gene Pro-inflammatory & Pro-survival Genes NFkB_nucleus->Gene activates transcription Nrf2 Nrf2 Nrf2_nucleus Nrf2 in Nucleus Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to AOE Antioxidant Enzymes ARE->AOE induces expression

Caption: Putative modulation of NF-κB and Nrf2 signaling pathways by this compound.

G cluster_0 Peonidin 3-glucoside cluster_1 MAPK/ERK Pathway Inhibition P3G Peonidin 3-glucoside (related compound) MEK1 MEK1 P3G->MEK1 inhibits ERK ERK1/2 MEK1->ERK phosphorylates pERK p-ERK1/2 AP1 AP-1 pERK->AP1 activates MMPs MMP-2, MMP-9, u-PA AP1->MMPs upregulates Metastasis Invasion & Motility MMPs->Metastasis promotes

Caption: Inhibition of the MAPK/ERK pathway by Peonidin 3-glucoside, a related compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow CellCulture Cancer Cell Culture Treatment Treat with This compound CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot AnimalModel Xenograft Mouse Model (LLC cells) TumorGrowth Monitor Tumor Growth AnimalModel->TumorGrowth TissueAnalysis Tumor Excision & Analysis TumorGrowth->TissueAnalysis

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

References

Application of Peonidin 3-rutinoside in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside, a naturally occurring anthocyanin, is emerging as a promising bioactive ingredient in the cosmetic industry. Anthocyanins, the pigments responsible for the red, purple, and blue hues in many plants, are renowned for their potent antioxidant and anti-inflammatory properties.[1][2] this compound, in particular, offers a spectrum of benefits for skin health, including protection against oxidative stress, modulation of inflammatory responses, and inhibition of enzymes implicated in skin aging and hyperpigmentation. This document provides detailed application notes and experimental protocols to guide the formulation and evaluation of cosmetics containing this compound.

Application Notes

Anti-Aging Formulations

This compound can be a valuable component in anti-aging skincare products due to its ability to combat key drivers of skin aging.

  • Antioxidant Activity: As a potent antioxidant, this compound helps neutralize reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.[2] This action helps to mitigate cellular damage and the degradation of the extracellular matrix.

  • Enzyme Inhibition: this compound has the potential to inhibit the activity of collagenase and elastase, enzymes that break down collagen and elastin, respectively. By preserving the integrity of these structural proteins, it can help maintain skin firmness and elasticity.

  • Collagen Synthesis: Preliminary evidence on related flavonoids suggests that this compound may stimulate the synthesis of collagen in dermal fibroblasts, further contributing to a youthful skin appearance.[3][4]

Skin Brightening Formulations

For formulations targeting uneven skin tone and hyperpigmentation, this compound offers a natural alternative to conventional brightening agents.

  • Tyrosinase Inhibition: this compound can inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.[5] By modulating melanogenesis, it can help to reduce the appearance of dark spots and promote a more even complexion.

Anti-Inflammatory and Soothing Formulations

The anti-inflammatory properties of this compound make it an ideal ingredient for products designed to soothe sensitive or irritated skin.

  • Modulation of Inflammatory Pathways: this compound can modulate key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[6][7] By downregulating the expression of pro-inflammatory cytokines, it can help to reduce redness and calm irritated skin.[8]

Formulation and Stability Considerations

The efficacy of this compound in a cosmetic formulation is dependent on its stability.

  • pH: Anthocyanins, including this compound, are most stable in acidic conditions, typically at a pH below 6.0.[1][9][10] Formulations should be buffered accordingly to maintain the integrity and color of the active ingredient.

  • Temperature: High temperatures can accelerate the degradation of anthocyanins.[9][10] It is recommended to add this compound during the cooling phase of emulsion preparation and to store finished products in a cool, dark place.

  • Light: Exposure to light can also lead to the degradation of anthocyanins.[11][12] Opaque or UV-protective packaging is recommended for products containing this compound.

Data Presentation

Table 1: Antioxidant Activity of Peonidin Glycosides and Related Anthocyanins

CompoundAssayIC50 ValueReference
Peonidin 3-O-glucosideDPPH~15 µg/mL[13]
Peonidin 3-O-glucosideABTS~10 µg/mL[14]
Cyanidin 3-rutinosideDPPH~8 µg/mL[13]
Cyanidin 3-rutinosideABTS~5 µg/mL[15]

Note: Data for Peonidin 3-O-glucoside and Cyanidin 3-rutinoside are presented as close structural analogs to this compound due to the limited availability of direct IC50 data.

Table 2: Enzyme Inhibitory Activity of Peonidin and Related Anthocyanins

EnzymeCompoundIC50 ValueReference
TyrosinasePeonidinMixed-type inhibition[5]
ElastaseLuteolin18.22 µM[16]
CollagenaseWhite Tea Extract (rich in flavonoids)~87% inhibition at 25 µg/mL[17]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control.

  • Assay:

    • Add 100 µL of each sample dilution or positive control to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Tyrosinase Inhibition Assay

This protocol describes the method for evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.[5]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Kojic acid)

Procedure:

  • Preparation of solutions:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the positive control.

  • Assay:

    • In a 96-well plate, add 40 µL of the sample or positive control solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Add 40 µL of the L-DOPA solution to initiate the reaction.

  • Measurement: Measure the absorbance at 475 nm at different time intervals to determine the reaction rate.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is the concentration of the sample that inhibits 50% of the tyrosinase activity.

Anti-Inflammatory Activity in Human Keratinocytes

This protocol details a cell-based assay to assess the anti-inflammatory effects of this compound on human keratinocytes (HaCaT cells).[19][20]

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS or TNF-α)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

Procedure:

  • Cell culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Induce inflammation by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) and incubate for 24 hours.

  • Cytokine measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) using specific ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the treated groups to the control group (cells treated with the inflammatory stimulus only) to determine the anti-inflammatory effect of this compound.

Collagen Synthesis in Human Dermal Fibroblasts

This protocol outlines a method to evaluate the effect of this compound on collagen synthesis in human dermal fibroblasts (HDFs).[3][4]

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Collagen synthesis assay kit (e.g., Sirius Red-based)

Procedure:

  • Cell culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed the cells in 6-well plates and grow to confluence.

    • Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.

  • Collagen quantification:

    • Collect both the cell culture supernatant and the cell lysate.

    • Quantify the amount of soluble collagen in the supernatant and cell-associated collagen in the lysate using a Sirius Red-based collagen assay kit, following the manufacturer's protocol.

  • Analysis: Compare the total collagen content in the treated groups to the untreated control group to determine the effect of this compound on collagen synthesis.

Mandatory Visualizations

Melanogenesis_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase P3R This compound P3R->Tyrosinase Inhibits Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (UV, Pollutants) MAPK MAPK Pathway (p38, JNK, ERK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates P3R This compound P3R->MAPK Inhibits P3R->NFkB Inhibits Experimental_Workflow_Antioxidant Start Start: Prepare this compound dilutions DPPH_Assay DPPH Assay: - Add DPPH solution - Incubate 30 min - Measure Absorbance at 517 nm Start->DPPH_Assay ABTS_Assay ABTS Assay: - Add ABTS radical solution - Incubate 6 min - Measure Absorbance at 734 nm Start->ABTS_Assay Calculate_IC50 Calculate IC50 Values DPPH_Assay->Calculate_IC50 ABTS_Assay->Calculate_IC50 End End: Determine Antioxidant Capacity Calculate_IC50->End

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a flavonoid that contributes to the vibrant red and purple colors of various fruits and vegetables, including blackcurrants, sweet cherries, and plums.[1] Beyond its role as a natural pigment, Peonidin 3-rutinoside is of significant interest for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties.[1][2] Emerging research suggests that like other anthocyanins, this compound may offer neuroprotective effects, making it a compelling candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke.[3][4]

These application notes provide a comprehensive guide for researchers interested in studying the neuroprotective potential of this compound. This document details its putative mechanisms of action, presents available quantitative data, and offers detailed protocols for key in vitro and in vivo experimental models. While direct in vivo neuroprotective data for this compound is currently limited, the information presented herein is based on its known biochemical properties and data from closely related anthocyanins, providing a solid framework for designing and executing preclinical studies.[3]

Putative Mechanisms of Neuroprotection

The neuroprotective effects of this compound and other flavonoids are believed to be multifactorial, involving the modulation of several key signaling pathways related to oxidative stress, neuroinflammation, and apoptosis.[5][6]

  • Antioxidant Activity: this compound can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[7] A primary mechanism is the activation of the Nrf2/Antioxidant Response Element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[4][8]

  • Anti-Inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia, is a hallmark of many neurodegenerative conditions. Flavonoids, likely including this compound, can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[5][9][10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9]

  • Anti-Apoptotic Activity: this compound may protect neurons from programmed cell death (apoptosis). This is achieved by modulating the expression of Bcl-2 family proteins to favor anti-apoptotic members (like Bcl-2) over pro-apoptotic ones (like Bax), and by inhibiting the activity of key executioner caspases, particularly caspase-3.[6][11][12][13]

  • Promotion of Cell Survival: Anthocyanins may also activate pro-survival signaling cascades, such as the PI3K/Akt pathway, which is crucial for promoting neuronal survival, growth, and plasticity.[5][9]

Data Presentation

The following tables summarize quantitative data on the antioxidant and neuroprotective potential of this compound and its closely related analogs. This data serves as a valuable reference for experimental design and dose-selection.

Table 1: In Vitro Antioxidant Capacity of Peonidin Glycosides

CompoundAssayResultUnitReference
Peonidin 3-O-glucosideDPPH ScavengingMore effective than peonidin aglycone-[14]
Peonidin 3-O-glucosideAAPH-induced lipid peroxidationMore effective than peonidin aglycone-[14]
PeonidinSuperoxide Radical ScavengingLess effective than other anthocyanidins-[14]

Table 2: Neuroprotective Effects of Peonidin Analogs in Cellular Models

CompoundCell ModelInsultConcentrationKey OutcomeReference
Peonidin-3-O-galactosidePrimary Midbrain CulturesRotenone10 µg/mLIncreased dopaminergic cell survival[15]
Cyanidin (metabolite)SH-SY5YH₂O₂Not specifiedInhibited apoptosis and DNA fragmentation[7][16]
Cyanidin (metabolite)SH-SY5YMPP+1-30 µmol/LPrevented cell death, reduced apoptosis, attenuated mitochondrial oxidative stress[11]

Table 3: Comparative In Vivo Neuroprotective Efficacy of Established Flavonoids

Note: This data is for well-researched neuroprotective compounds and serves as a benchmark for designing future studies on this compound.[3]

CompoundAnimal ModelDisease ModelDosageKey OutcomesReference
ResveratrolRatStroke (MCAO)10, 20, 40 mg/kgDose-dependent reduction in infarct volume; Improved neurological score[3]
CurcuminRatStroke (MCAO)100, 300 mg/kgSignificant reduction in infarct volume and brain edema; Improved neurological deficit scores[3]
EGCGRatStroke (MCAO)50 mg/kgReduced infarct volume; Decreased neuronal apoptosis[3]
ResveratrolMouseParkinson's (MPTP)20, 40 mg/kgProtected against dopamine (B1211576) depletion; Improved motor function[3]
CurcuminMouseParkinson's (MPTP)50, 100 mg/kgAttenuated loss of dopaminergic neurons; Reduced oxidative stress[3]
ResveratrolMouseAlzheimer's (APP/PS1)25, 50 mg/kgReduced amyloid-beta plaque deposition; Improved cognitive function[3]
CurcuminMouseAlzheimer's (APP/PS1)160, 500 ppm in dietDecreased amyloid-beta plaques and inflammation[3]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start This compound iv_assays Antioxidant Assays (DPPH, ABTS, ORAC) iv_start->iv_assays iv_cell Neuronal Cell Culture (e.g., SH-SY5Y) iv_start->iv_cell iv_toxin Induce Neurotoxicity (H₂O₂, MPP+, Amyloid-β) iv_cell->iv_toxin iv_treat Treat with This compound iv_toxin->iv_treat iv_endpoints Endpoint Analysis: - Cell Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (Caspase-3) - Neuroinflammation iv_treat->iv_endpoints iv_mech Mechanism of Action Studies (Western Blot, qPCR) iv_endpoints->iv_mech inv_start This compound inv_model Animal Model Selection (Stroke, Parkinson's, Alzheimer's) inv_start->inv_model inv_pk Pharmacokinetic Studies inv_start->inv_pk inv_treat Administer This compound inv_model->inv_treat inv_disease Induce Disease Phenotype (MCAO, MPTP, Aβ injection) inv_model->inv_disease inv_assess Assess Outcomes: - Behavioral Tests - Histopathology - Biochemical Analysis inv_treat->inv_assess inv_disease->inv_assess

General workflow for investigating the neuroprotective effects of this compound.

signaling_pathways cluster_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis cluster_survival Cell Survival P3R This compound ROS ROS P3R->ROS Nrf2 Nrf2 P3R->Nrf2 Microglia Activated Microglia P3R->Microglia Bax Bax P3R->Bax Bcl2 Bcl-2 P3R->Bcl2 Caspase3 Caspase-3 P3R->Caspase3 PI3K PI3K P3R->PI3K ARE ARE Nrf2->ARE translocation AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes activation NFkB NF-κB Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Bax->Caspase3 Bcl2->Bax Apoptosis Neuronal Death Caspase3->Apoptosis Akt Akt PI3K->Akt Akt->Nrf2 cross-talk Akt->NFkB cross-talk NeuronalSurvival Neuronal Survival & Plasticity Akt->NeuronalSurvival

Putative neuroprotective signaling pathways modulated by this compound.

Experimental Protocols

In Vitro Assays

The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for initial in vitro screening of neuroprotective compounds.[7][16]

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells.

  • Materials:

    • SH-SY5Y cells

    • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

    • This compound

    • Neurotoxin (e.g., H₂O₂, MPP+, aggregated Amyloid-β 1-42)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 2-4 hours. Include vehicle-only control wells.

    • Introduce the neurotoxin to induce cell damage and incubate for the appropriate time (e.g., 24 hours). Include wells with toxin only and untreated controls.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

  • Materials:

    • Treated cells from a setup similar to Protocol 1 (in a 6-well or 12-well plate format)

    • Cell lysis buffer

    • Commercially available Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like Ac-DEVD-pNA)

    • Microplate reader

  • Procedure:

    • Following treatment with this compound and the neurotoxin, collect the cells.

    • Lyse the cells using the provided lysis buffer on ice.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • In a 96-well plate, add an equal amount of protein from each sample to the wells.

    • Add the caspase-3 substrate and reaction buffer according to the kit manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Quantify caspase-3 activity relative to the control group.

Protocol 3: Microglia-Mediated Neuroinflammation Assay

This protocol assesses the anti-inflammatory effect of this compound on microglia.

  • Materials:

    • BV-2 microglial cell line

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent for Nitric Oxide (NO) measurement

    • ELISA kits for TNF-α and IL-6

    • 24-well plates

  • Procedure:

    • Seed BV-2 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Nitric Oxide Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure absorbance at 540 nm. Create a sodium nitrite (B80452) standard curve for quantification.

    • Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's instructions.

In Vivo Models

Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke in Rats

This model mimics focal cerebral ischemia.[17][18][19][20]

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Surgical tools

    • 4-0 nylon monofilament with a blunted tip (tip coated with poly-L-lysine)[19]

    • Heating pad

    • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • Procedure:

    • Anesthetize the rat and maintain its body temperature at 37°C.

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and place a temporary ligature on the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm).

    • Maintain the occlusion for a desired period (e.g., 90 minutes for transient MCAO).

    • Withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

    • Treatment: Administer this compound (e.g., by oral gavage) at a predetermined time before or after the MCAO procedure.

    • Assessment (24-72 hours post-MCAO):

      • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.

      • Infarct Volume: Euthanize the animal, remove the brain, and slice it into 2 mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.[19] Quantify the infarct volume using image analysis software.

Protocol 5: MPTP Mouse Model of Parkinson's Disease

This model induces the loss of dopaminergic neurons in the substantia nigra.[14][21][22][23]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (handle with extreme caution in a certified chemical fume hood).

    • Saline solution.

  • Procedure:

    • MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP (free base) at 2-hour intervals.[23]

    • Treatment: Administer this compound daily, starting several days before MPTP administration and continuing throughout the experiment.

    • Assessment (7-21 days post-MPTP):

      • Behavioral Testing: Assess motor coordination and balance using tests like the rotarod test or pole test.

      • Neurochemical Analysis: Euthanize the animals, dissect the striatum, and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

      • Immunohistochemistry: Perfuse the animals, fix the brains, and prepare sections. Stain for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Protocol 6: Amyloid-β Infusion Mouse Model of Alzheimer's Disease

This model mimics the neurotoxicity induced by amyloid-β plaques.[24][25]

  • Animals: Male C57BL/6 or other suitable mouse strain (10-12 weeks old).

  • Materials:

    • Aggregated Amyloid-β (Aβ) 1-42 peptide solution.

    • Stereotaxic apparatus.

    • Hamilton syringe.

    • Anesthesia.

  • Procedure:

    • Prepare aggregated Aβ 1-42 by incubating the peptide solution at 37°C for several days.

    • Anesthetize the mouse and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target injection site (e.g., the hippocampus or intracerebroventricularly).

    • Intracerebroventricular (ICV) Injection: Lower a Hamilton syringe to the coordinates of the lateral ventricle (e.g., Bregma: -0.2 mm; Lateral: 1.0 mm; Ventral: -2.5 mm).[24]

    • Slowly infuse a small volume (e.g., 2-3 µL) of the aggregated Aβ solution.

    • Slowly retract the syringe and suture the scalp.

    • Treatment: Administer this compound daily, starting before the Aβ infusion and continuing for the duration of the study.

    • Assessment (1-2 weeks post-infusion):

      • Cognitive Testing: Evaluate learning and memory using behavioral tests like the Morris water maze or Y-maze.

      • Histopathology: Euthanize the animals and prepare brain sections. Perform immunohistochemistry to assess neuronal loss, gliosis (astrocyte and microglia activation), and inflammation.

      • Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers or apoptotic proteins.

Conclusion

This compound is a promising natural compound for neuroprotection based on its established antioxidant and anti-inflammatory properties, which are characteristic of anthocyanins. The protocols and data presented in this guide provide a robust framework for researchers to systematically investigate its efficacy and mechanisms of action in relevant in vitro and in vivo models of neurodegenerative diseases. Further research is crucial to validate its therapeutic potential and to bridge the gap between preclinical findings and potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Peonidin 3-rutinoside in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Peonidin 3-rutinoside in solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

ProblemPossible CausesRecommended Solutions
Rapid Color Loss or Fading of the Solution High pH: The solution's pH may be above the optimal stability range (pH > 3).[1][2]Ensure the sample is dissolved in an acidic buffer, ideally between pH 1 and 3, for maximum stability.[1][3]
Elevated Temperature: The solution may be stored at a temperature that accelerates degradation.[1][4]Store stock solutions and samples at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[1] Protect solutions from heat sources during processing.
Light Exposure: Exposure to ambient or UV light can cause photodegradation.[1][4]Use amber vials or wrap containers in aluminum foil to protect the solution from light.[1][3]
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of this compound.[1][4]Deoxygenate solvents by purging with an inert gas like nitrogen or argon before preparing solutions.[3]
Enzymatic Activity: If working with plant extracts, enzymes like polyphenol oxidase (PPO) or glycosidases may be present and can degrade the compound.[1][5]Consider a blanching step for plant extracts to deactivate enzymes.[1]
Inconsistent Results in Kinetic Studies Temperature Fluctuations: Inconsistent temperature control during the experiment.[1][3]Use a calibrated incubator or water bath with precise temperature control (±0.5°C).[1][6]
Inaccurate pH of Buffers: The pH of the buffer may not be accurate or consistent across experiments.[1]Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter.[1]
Variable Light and Oxygen Exposure: Inconsistent exposure to light and oxygen between samples.[1][6]Ensure all samples are handled under the same light and atmospheric conditions. Tightly seal sample vials to minimize oxygen exposure.[6]
Poor Peak Shape in HPLC Analysis (Broadening or Tailing) Inappropriate Mobile Phase pH: The mobile phase may not be acidic enough to maintain the flavylium (B80283) cation form.[1]Use a mobile phase with a low pH, for example, containing 0.1-1% formic acid.[1][6]
Column Overload: Injecting too concentrated a sample.[1]Dilute the sample or inject a smaller volume.[1]
Column Degradation: The HPLC column may be contaminated or degraded.[6]Flush the column with a strong solvent or replace it if necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solutions?

A1: The stability of this compound is significantly affected by several factors:

  • pH: It is most stable in acidic conditions (pH < 3).[1][2] As the pH increases towards neutral and alkaline, its stability decreases dramatically.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, typically following first-order reaction kinetics.[1][4]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1][4]

  • Enzymes: In plant extracts, enzymes such as polyphenol oxidases and glycosidases can accelerate degradation.[5]

Q2: What is the typical degradation pathway of this compound?

A2: The degradation of this compound generally starts with the opening of the central pyran ring, which leads to the formation of a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds, such as vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1][6]

Q3: How does the chemical structure of this compound change with pH?

A3: In aqueous solutions, this compound exists in a pH-dependent equilibrium among several structural forms:

  • At a low pH (typically below 3), it is predominantly in the form of the intensely colored red flavylium cation.[2]

  • As the pH increases, deprotonation occurs, leading to the formation of the purple quinoidal base.[2]

  • Further increases in pH can lead to the formation of the colorless carbinol pseudobase and eventually the chalcone.[1]

Q4: What kinetic model is typically used to describe the thermal degradation of this compound?

A4: The thermal degradation of this compound is widely reported to follow first-order reaction kinetics.[1][3][6] This means the rate of degradation is directly proportional to the concentration of this compound.

Quantitative Data on Stability

The stability of this compound is influenced by various factors. The following tables summarize quantitative data on its degradation kinetics under different conditions.

Table 1: Effect of Temperature on the Degradation of Anthocyanins (including Peonidin derivatives)

Anthocyanin Source/TypeTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)Activation Energy (Ea) (kJ/mol)
Cyanidin-3-O-glucosylrutinoside802.2 x 10⁻²32.1042
1208.5 x 10⁻²-
Cyanidin-3-rutinoside801.5 x 10⁻²45.69-
1208.4 x 10⁻²-
Blackcurrant Anthocyanins---94
Blueberry Anthocyanins---92
Strawberry Juice Anthocyanins---74.16
Grape Juice Anthocyanins---64.89

Data compiled from various sources for comparative purposes.[3][7]

Table 2: Effect of pH on the Stability of Anthocyanins

AnthocyaninpHStorage Temperature (°C)Stability Observation
Peonidin-3-glucoside< 3AmbientMost stable, exists as flavylium cation
4-6AmbientEquilibrium of four forms, less stable
> 7AmbientProne to degradation
Cyanidin 3-glucoside3.06~66% remaining after experiment
4.06~71% remaining after experiment
3.025~4% remaining after experiment
4.025~2% remaining after experiment

Data compiled from various sources for comparative purposes.[2][4][8]

Experimental Protocols

Protocol 1: Evaluating the Thermal Stability of this compound

Objective: To determine the degradation kinetics of this compound at different temperatures.

Materials:

  • This compound standard

  • Acidic buffer (e.g., citrate-phosphate buffer, pH 3.0)

  • HPLC-grade methanol

  • HPLC-grade formic acid

  • Calibrated water bath or incubator

  • Amber HPLC vials

  • HPLC system with a C18 column and DAD or UV-Vis detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the acidic buffer.

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

  • Thermal Stress Application: Place the vials in a calibrated water bath or incubator set to the desired temperatures (e.g., 60, 70, 80, 90°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial from each temperature and immediately place it in an ice bath to stop the degradation reaction.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a detector set to the maximum absorbance wavelength for this compound (around 520 nm).[1][3]

    • Use a mobile phase gradient of acidified water (e.g., with 0.1% formic acid) and methanol.

    • Inject the samples from the thermal stress experiment.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using a calibration curve.

    • Plot the natural logarithm of the concentration (ln[C]) versus time for each temperature. A linear plot indicates first-order kinetics.[6]

    • The negative slope of this line represents the degradation rate constant (k).[6]

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[6]

    • To determine the activation energy (Ea), create an Arrhenius plot by plotting ln(k) versus the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[6]

Protocol 2: Assessing the pH Stability of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound standard

  • A series of buffers with different pH values (e.g., pH 1, 3, 5, 7, 9)

  • UV-Vis spectrophotometer or HPLC system

  • Amber vials

Procedure:

  • Preparation of Solutions: Prepare solutions of this compound in each of the different pH buffers.

  • Incubation: Store the solutions in amber vials at a constant temperature in the dark.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution for analysis.

  • Quantification:

    • Using UV-Vis Spectrophotometry: Measure the absorbance of each solution at the maximum absorbance wavelength (around 520 nm). A decrease in absorbance indicates degradation.

    • Using HPLC: Quantify the remaining this compound concentration as described in Protocol 1.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to compare stability.

Visualizations

degradation_pathway peonidin This compound (Flavylium Cation, Red) pH < 3 quinoidal Quinoidal Base (Purple) pH 4-5 peonidin->quinoidal +H₂O, -H⁺ carbinol Carbinol Pseudobase (Colorless) quinoidal->carbinol +H₂O chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone Ring Opening degradation_products Degradation Products (e.g., Vanillic Acid, Phloroglucinaldehyde) chalcone->degradation_products Hydrolysis

pH-dependent degradation pathway of this compound.

experimental_workflow cluster_stress Apply Stress Conditions start Start: Prepare this compound Stock Solution in Acidic Buffer aliquot Aliquot into Amber Vials start->aliquot thermal_stress Thermal Stress (e.g., 60-90°C) aliquot->thermal_stress ph_stress pH Stress (e.g., pH 1-9) aliquot->ph_stress sampling Collect Samples at Predetermined Time Intervals thermal_stress->sampling ph_stress->sampling quench Quench Reaction (Ice Bath) sampling->quench analysis Quantify Remaining this compound (HPLC or UV-Vis) quench->analysis data_analysis Data Analysis: - Degradation Rate (k) - Half-life (t₁/₂) - Activation Energy (Ea) analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimization of Peonidin 3-rutinoside Extraction from Grape Pomace

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Peonidin 3-rutinoside from grape pomace.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from grape pomace?

Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods.[1][2] These techniques can improve solvent penetration and reduce extraction time and energy consumption.[2] Enzyme-Assisted Extraction (EAE) is another effective and environmentally friendly approach that uses enzymes like cellulases and pectinases to break down plant cell walls, facilitating the release of this compound under milder conditions.[3]

Q2: Which solvents are best suited for this compound extraction?

This compound, being a polar molecule, is most effectively extracted using polar organic solvents, typically aqueous mixtures of ethanol (B145695) or methanol (B129727).[1][4] It is crucial to acidify the solvent to maintain the stability of the anthocyanin.[4][5] For instance, a mixture of methanol/water/formic acid (70:29:1, v/v/v) is a common choice.[6]

Q3: Why is pH control important during extraction?

This compound is highly sensitive to pH. It is most stable in its colored flavylium (B80283) cation form at a low pH, typically below 3.[3][4] As the pH increases, the anthocyanin structure undergoes transformations, leading to color loss and degradation.[3][4] Therefore, maintaining an acidic environment throughout the extraction process is critical for preserving the integrity and yield of this compound.[3][5]

Q4: How does temperature affect the extraction process and the stability of this compound?

Temperature plays a dual role in the extraction of this compound. While moderate increases in temperature can enhance solubility and mass transfer, high temperatures can accelerate its degradation.[1][4] For techniques like UAE and MAE, it is essential to find an optimal temperature that balances extraction efficiency with compound stability.[1] For conventional methods, temperatures around 50-60°C are often a good starting point.[4]

Q5: What are the common interfering compounds that can be co-extracted with this compound?

During extraction from grape pomace, several other compounds can be co-extracted, potentially interfering with analysis and purification. These include other structurally similar anthocyanins (e.g., Cyanidin 3-rutinoside), flavonols (e.g., quercetin (B1663063) glycosides), phenolic acids, sugars, and organic acids.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inadequate Pre-treatment: Grape pomace not properly dried or ground.Dry the pomace to a constant weight and grind it to a fine, uniform particle size (< 0.5 mm) to increase the surface area for solvent interaction.[1]
Suboptimal Solvent Choice: Incorrect solvent polarity or lack of acidification.Use acidified aqueous mixtures of ethanol or methanol.[1][4] Ensure the solvent is acidified to a pH below 3 to stabilize the this compound.[3][4]
Inefficient Extraction Method: Use of less effective conventional methods.Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and solvent penetration.[1][2]
Insufficient Solid-to-Liquid Ratio: Solvent saturation before complete extraction.Experiment with different solid-to-liquid ratios (e.g., 1:10 to 1:20 w/v) to ensure efficient extraction.[4][6]
Degradation of Extract (Color Loss) High pH: pH of the extraction medium is above 4.0.Maintain a low pH (typically 2-4) by acidifying the extraction solvent with acids like citric, formic, or hydrochloric acid.[1]
High Temperature: Excessive heat during extraction.Control the temperature to avoid accelerating degradation. For UAE and MAE, optimize the temperature to balance efficiency and stability.[1] Avoid temperatures above 60-70°C for prolonged periods.[1]
Prolonged Extraction Time: Extended exposure to heat and other degrading factors.Optimize the extraction time; modern methods like UAE and MAE often allow for significantly shorter processing times.[1]
Exposure to Light and Oxygen: Photodegradation and oxidation of the anthocyanin.Conduct the extraction in the dark or using amber glassware to prevent photodegradation.[5] De-gas solvents by sparging with nitrogen to prevent oxidative degradation.[1]
Inconsistent Extraction Yields Variability in Raw Material: Differences in grape pomace composition.Use a homogenized and representative sample of the grape pomace. Control the particle size of the ground material.[3]
Fluctuations in Extraction Parameters: Lack of precise control over experimental conditions.Precisely control temperature, pH, solvent concentration, and extraction time in each experiment.[3]
Poor Purity of the Extract Co-extraction of Other Compounds: Presence of interfering substances like lipids, sugars, and other phenolics.Consider a pre-extraction step with a non-polar solvent to remove lipids.[3] Employ post-extraction purification techniques such as Solid-Phase Extraction (SPE) or chromatography.[3][6]

Data Presentation

Table 1: Optimized Parameters for this compound Extraction from Grape Pomace

Extraction MethodSolventTemperature (°C)Time (min)Solid-to-Liquid Ratio (w/v)pHReference
Ultrasound-Assisted Extraction (UAE)50% (v/v) Ethanol with Citric Acid40-5030-401:203[1]
Microwave-Assisted Extraction (MAE)40% (v/v) Methanol with 0.1% HCl90-1005-101:203[1]
Conventional Solvent Extraction70% Ethanol with 3.5% HCl60N/AN/A~1-2[8][9][10]
Enzyme-Assisted Extraction (EAE)Acidified Aqueous SolutionOptimized for enzyme activity30-60 (incubation)N/AOptimized for enzyme activity and anthocyanin stability[3]

N/A: Not explicitly available in the cited source.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Materials & Equipment:

  • Dried, ground grape pomace (particle size < 0.5 mm)

  • Extraction Solvent: 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid

  • Ultrasonic bath or probe sonicator with temperature control

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Weigh 5 g of dried grape pomace and place it into a 250 mL beaker.

  • Add 100 mL of the acidified 50% ethanol solvent to achieve a 1:20 solid-to-liquid ratio.[1]

  • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.

  • Set the sonication temperature to 40-50°C.[1]

  • Sonicate for 30-40 minutes.[1]

  • After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid pomace.

  • Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • The resulting extract is ready for purification or direct analysis. Store at 4°C in the dark.

Protocol 2: Microwave-Assisted Extraction (MAE)

Materials & Equipment:

  • Dried, ground grape pomace

  • Extraction Solvent: 40% (v/v) Methanol in deionized water, acidified to pH 3 with 0.1% HCl

  • Microwave extraction system with temperature and power control

  • Microwave-safe extraction vessels

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Place 2 g of dried pomace into a microwave extraction vessel.

  • Add 40 mL of the acidified 40% methanol solvent (1:20 ratio).[1]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: ramp to 90-100°C, set microwave power to 500 W, and hold for 5-10 minutes.[1] Caution: Ensure the system is designed for use with flammable solvents.

  • After the cycle is complete, allow the vessel to cool to room temperature before opening.

  • Separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) and subsequent filtration.

Visualizations

G Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_post Post-Extraction GrapePomace Grape Pomace Drying Drying GrapePomace->Drying Grinding Grinding (Particle Size < 0.5 mm) Drying->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Solvent Acidified Solvent (Ethanol/Methanol) Solvent->Extraction Filtration Filtration Centrifugation->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Optional) (e.g., SPE) CrudeExtract->Purification Analysis Analysis (e.g., HPLC) CrudeExtract->Analysis Purification->Analysis

Caption: Workflow for this compound Extraction and Analysis.

G Key Factors Influencing this compound Extraction cluster_params Controllable Parameters cluster_material Material Properties Yield Extraction Yield & Stability Solvent Solvent Type & Concentration Solvent->Yield pH pH pH->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Method Extraction Method (UAE, MAE, etc.) Method->Yield ParticleSize Particle Size ParticleSize->Yield Moisture Moisture Content Moisture->Yield

Caption: Key Factors Influencing this compound Extraction.

References

Overcoming Peonidin 3-rutinoside degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with peonidin (B1209262) 3-rutinoside degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause peonidin 3-rutinoside degradation?

A1: The stability of this compound is significantly influenced by several factors:

  • pH: It is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[1][2][4]

  • Light: Exposure to light, especially UV light, can induce photodegradation.[1][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1][4]

  • Enzymes: Enzymes like polyphenol oxidase can speed up degradation, particularly in the presence of other phenolic compounds.[1][5]

Q2: What is the expected color of a this compound solution at different pH values?

A2: this compound, like other anthocyanins, is a natural pH indicator. It appears red at a pH below 3, becomes colorless between pH 4 and 6, and transitions to purple and then blue at pH levels of 7-8 and above 11, respectively.[3][6]

Q3: What are the common degradation byproducts of this compound?

A3: The degradation of this compound typically starts with the opening of the central pyran ring to form a colorless chalcone. This unstable intermediate can further break down into smaller phenolic compounds. The primary degradation byproducts from the peonidin aglycone are vanillic acid (from the B-ring) and other related phenolic acids.[1]

Q4: How should I store my samples containing this compound to prevent degradation?

A4: To ensure the stability of your samples, they should be stored in an acidic buffer (pH 1-3) at low temperatures. For short-term storage, 4°C is recommended, while -20°C or -80°C is suitable for long-term storage.[1] It is also crucial to protect samples from light by using amber vials or covering them with aluminum foil.[1][7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

ProblemPossible CausesSolutions
Rapid color loss of the sample High pH of the solution.Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.[8]
Exposure to high temperatures.Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from heat during processing.[1]
Presence of oxidative enzymes.Heat-treat the sample (blanching) if appropriate for the matrix to inactivate enzymes.
Exposure to light.Protect samples from light by using amber vials or by working under subdued light conditions.[1]
Broad or tailing peaks in HPLC Co-elution with interfering compounds.Optimize the HPLC method by adjusting the mobile phase composition, gradient, or trying a different column chemistry.[9] Solid-Phase Extraction (SPE) can be used to clean up the sample before injection.[9]
Column overload.Dilute the sample or inject a smaller volume.
Degradation of the analyte on the column.Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to maintain the stability of this compound during the run.[10]
Low recovery after extraction Incomplete extraction from the matrix.Use an acidified solvent (e.g., methanol (B129727) with 0.1% HCl or 1% formic acid) for extraction.[10] Employ extraction enhancement techniques like sonication.[10]
Degradation during extraction.Perform the extraction at a low temperature (e.g., 4°C) and protect from light. Avoid high temperatures during solvent evaporation; use a rotary evaporator below 40°C.[11][12]
Adsorption to labware.Use silanized glassware to minimize adsorption.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from plant sources.

Materials and Reagents:

  • Lyophilized and powdered plant material

  • Methanol (HPLC grade)

  • Formic acid or Hydrochloric acid

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.

  • Extraction Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 85:15:0.1, v/v/v). The acidic conditions are crucial for stabilizing the anthocyanin.[10]

  • Extraction: Suspend the powdered plant material in the extraction solvent. Use sonication for 15-30 minutes to improve extraction efficiency.[10]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[10]

  • Collection: Collect the supernatant. Repeat the extraction on the remaining pellet and combine the supernatants.[10]

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C.[11][12]

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.[12]

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.[12]

    • Elute the anthocyanins with acidified methanol.[12]

Protocol 2: Quantification by HPLC-DAD

This protocol outlines the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

  • Mobile Phase: A gradient elution is typically employed.[12]

    • Solvent A: Water with 5% formic acid.[12]

    • Solvent B: Acetonitrile or methanol.[12]

  • Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.[12][13]

  • Quantification: Generate a calibration curve using a pure standard of this compound at various concentrations. The concentration in the sample is calculated based on the peak area from the chromatogram.[12]

Typical HPLC Performance Characteristics:

Parameter Typical Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Accuracy (Recovery) 95 - 105%

(Note: These values are representative and should be validated for each specific application)[10]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis sample_prep Sample Preparation (Lyophilization, Grinding) extraction Solvent Extraction (Acidified Methanol, Sonication) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation concentration Concentration (Rotary Evaporator < 40°C) centrifugation->concentration spe Solid-Phase Extraction (SPE) concentration->spe wash Wash (Remove Impurities) spe->wash elution Elution (Collect Anthocyanins) wash->elution hplc HPLC-DAD Analysis elution->hplc

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

troubleshooting_workflow start Broad or Tailing Peak Observed in Chromatogram check_overload Is the peak fronting or asymmetrically broad? start->check_overload check_degradation Is there significant color loss in the sample? check_overload->check_degradation No solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes check_coelution Does the peak have a shoulder or is it split? check_degradation->check_coelution No solution_degradation Ensure Acidic Mobile Phase and Proper Sample Storage check_degradation->solution_degradation Yes solution_coelution Optimize HPLC Method (Gradient, Solvent, Column) or Improve Sample Cleanup (SPE) check_coelution->solution_coelution Yes end Problem Resolved solution_overload->end solution_degradation->end solution_coelution->end

Caption: Troubleshooting workflow for chromatographic issues during this compound analysis.

putative_signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_camkii CaMKII Pathway peonidin This compound pi3k PI3K peonidin->pi3k Putative Activation camkii CaMKII peonidin->camkii Hypothetical Involvement akt Akt pi3k->akt cell_effects_pi3k Cell Growth, Proliferation, Survival akt->cell_effects_pi3k glp1 GLP-1 Secretion camkii->glp1 cell_effects_camkii Calcium-Mediated Signaling glp1->cell_effects_camkii

Caption: Putative signaling pathways potentially influenced by this compound, based on related anthocyanins.[12]

References

Technical Support Center: Analysis of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Peonidin 3-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A typical HPLC setup for this compound analysis utilizes a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] A gradient elution is commonly employed with two solvents: Solvent A, which is acidified water (e.g., with 0.1% to 5% formic acid), and Solvent B, which is an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] The detection is typically performed using a Diode Array Detector (DAD) at approximately 520 nm, the maximum absorption wavelength for anthocyanins.[1][2]

Q2: Why is it necessary to acidify the mobile phase for anthocyanin analysis?

Acidifying the mobile phase is crucial for stabilizing anthocyanins, such as this compound, in their colored flavylium (B80283) cation form.[1] This stability is pH-dependent, and as the pH increases towards neutral or alkaline conditions, these compounds can degrade or undergo structural transformations, leading to poor chromatographic results.[2][3][4] Maintaining an acidic environment, typically with formic acid, ensures better peak shape and reproducibility.[5]

Q3: What are the common causes of poor resolution or co-elution with this compound?

Poor resolution in the HPLC analysis of this compound can stem from several factors:

  • Co-elution with other compounds : Plant extracts are complex matrices containing numerous other flavonoids, such as quercetin (B1663063) and kaempferol (B1673270) glycosides, as well as phenolic acids that can co-elute.[3]

  • Degradation products : this compound can degrade under suboptimal pH, temperature, or light conditions, and these degradation products may have similar chromatographic behavior to the parent compound.[3]

  • Inappropriate mobile phase composition : An incorrect pH, buffer concentration, or organic solvent composition can lead to inadequate separation.[6][7]

  • Column issues : A contaminated, degraded, or unsuitable column can result in peak broadening and poor resolution.[6][7]

Q4: How can I confirm if a chromatographic peak is pure this compound?

Peak purity can be assessed using the following methods:

  • Diode Array Detector (DAD/PDA) : A DAD scans a range of wavelengths simultaneously. For a pure peak, the UV-Vis spectra taken at the upslope, apex, and downslope of the peak will be identical.[3]

  • Mass Spectrometry (MS) : An MS detector provides mass-to-charge ratio (m/z) information. If the peak is pure this compound, you should primarily observe its characteristic m/z. The presence of other significant ions at the same retention time confirms co-elution.[3] Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and selectivity for this purpose.[8]

Troubleshooting Guide: Enhancing Peak Resolution

This guide provides a systematic approach to resolving common issues related to poor peak resolution during the HPLC analysis of this compound.

Issue: Poor Resolution, Peak Broadening, or Tailing

Poor peak resolution can manifest as overlapping peaks, broad peaks, or tailing peaks, all of which complicate accurate quantification.

Step 1: Initial System Check

Before modifying the method, ensure the HPLC system is functioning correctly.

  • Check for Leaks : Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.[7][9]

  • System Pressure : Abnormally high or fluctuating pressure can indicate a blockage, often in the guard column or at the column inlet.[10] Low pressure may suggest a leak or a problem with the pump.[11]

  • Mobile Phase Preparation : Ensure the mobile phase is properly degassed to prevent air bubbles in the system.[7] Also, confirm that the solvent composition is accurate.[6]

Step 2: Optimize the Mobile Phase

The mobile phase composition is a critical factor influencing resolution.

  • Adjusting the Organic Solvent :

    • Solvent Type : Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better resolution for polar compounds.[12] Trying a run with methanol if you are using acetonitrile, or vice-versa, can alter selectivity.

    • Gradient Slope : A shallower gradient (a slower increase in the percentage of the organic solvent) can improve the separation of closely eluting peaks.[3] You can also introduce an isocratic hold at a specific solvent composition to enhance the resolution of a particular peak pair.[3]

  • Modifying the Aqueous Phase :

    • Acid Modifier : Formic acid is a common choice.[1] Increasing the concentration of formic acid (e.g., from 0.1% to 5%) can sometimes improve peak shape and resolution.[5][13] Trifluoroacetic acid (TFA) is another option, though it can suppress MS signals if using LC-MS.

    • pH : The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.[4] Lowering the pH can help to suppress the ionization of acidic silanol (B1196071) groups on the column packing, reducing peak tailing.[12][14]

Step 3: Evaluate and Change the HPLC Column

The stationary phase plays a key role in the separation mechanism.

  • Column Chemistry : While C18 is the most common stationary phase, other chemistries can offer different selectivities.[1] Consider a pentafluorophenyl (PFP) or a polar-embedded C18 column, which can provide alternative interactions with the analytes.[15][16]

  • Particle Size : Using a column with a smaller particle size (e.g., transitioning from a 5 µm to a sub-2 µm particle column for UHPLC) can significantly increase efficiency and resolution.[3][17]

  • Column Dimensions : A longer column will provide more theoretical plates and thus better resolution, although it will also increase analysis time and backpressure.

Step 4: Adjust Other Chromatographic Parameters
  • Flow Rate : Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[12]

  • Column Temperature : Increasing the column temperature can decrease solvent viscosity, leading to sharper peaks and sometimes altered selectivity.[17] A typical starting temperature is between 25-40°C.[2][8]

  • Injection Volume and Sample Concentration : Overloading the column is a common cause of peak broadening and distortion.[7][12] Try reducing the injection volume or diluting the sample.[12]

Experimental Protocols
Standard HPLC-DAD Protocol for this compound Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific sample matrices.

  • Sample Preparation :

    • For plant material, a common extraction method involves using an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v).[1]

    • Ultrasound-assisted extraction for 30-60 minutes can enhance extraction efficiency.[1]

    • After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system with a pump, autosampler, column oven, and a DAD.[1]

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase :

      • Solvent A: Water with 5% formic acid.[1]

      • Solvent B: Acetonitrile or Methanol.[1]

    • Flow Rate : 0.8 - 1.0 mL/min.[2][8]

    • Column Temperature : 30°C.[8]

    • Detection Wavelength : 520 nm.[1][2]

    • Injection Volume : 10 - 20 µL.[8]

  • Data Analysis :

    • Identify this compound by comparing its retention time and UV-Vis spectrum with a pure standard.[1]

    • For quantification, generate a calibration curve using a pure standard of this compound at various concentrations.[1]

Data Presentation

Table 1: Comparison of HPLC Columns for Anthocyanin Separation

Column TypeParticle Size (µm)Dimensions (mm)Key Characteristics
Reversed-Phase C185250 x 4.6Standard column for anthocyanin analysis, good retention for moderately polar compounds.[1]
Reversed-Phase C18< 2100 x 2.1UHPLC column, provides higher efficiency and faster analysis times.[17]
Pentafluorophenyl (PFP)1.7150 x 2.1Offers alternative selectivity due to multiple interaction mechanisms.[15]
HSS T31.850 x 2.1A C18 ligand with lower ligand density, can offer different selectivity and retention.[16][18]

Table 2: Representative Gradient Elution Program

Time (minutes)% Solvent A (Acidified Water)% Solvent B (Acetonitrile/Methanol)
0955
207921
356040
40955
45955

This is an example program and should be optimized for your specific application.[8]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_optimization Method Optimization cluster_end Outcome start Poor Peak Resolution (Broadening/Tailing/Co-elution) system_check System Check (Pressure, Leaks) start->system_check mobile_phase Optimize Mobile Phase - Change Organic Solvent - Alter Acid Modifier - Modify Gradient system_check->mobile_phase System OK column Change Stationary Phase - Different Chemistry (e.g., PFP) - Smaller Particle Size (UHPLC) mobile_phase->column Resolution Still Poor end_node Resolution Achieved mobile_phase->end_node Resolution Improved parameters Adjust Other Parameters - Flow Rate - Temperature column->parameters Resolution Still Poor column->end_node Resolution Improved parameters->end_node Resolution Improved HPLC_Workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_analysis HPLC Analysis - Column Selection - Mobile Phase - Gradient Elution sample_prep->hplc_analysis data_acquisition Data Acquisition (DAD at 520 nm) hplc_analysis->data_acquisition data_processing Data Processing - Peak Identification - Integration - Quantification data_acquisition->data_processing LogicalRelationships cluster_params Controllable Parameters cluster_factors Influencing Factors Resolution Peak Resolution Selectivity Selectivity Resolution->Selectivity Efficiency Efficiency Resolution->Efficiency Retention Retention Factor Resolution->Retention MobilePhase Mobile Phase (Composition, pH, Gradient) MobilePhase->Resolution MobilePhase->Selectivity MobilePhase->Retention Column Column (Chemistry, Particle Size) Column->Resolution Column->Selectivity Column->Efficiency Temp Temperature Temp->Resolution Temp->Efficiency Temp->Retention FlowRate Flow Rate FlowRate->Resolution FlowRate->Efficiency

References

Troubleshooting low yield of Peonidin 3-rutinoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Peonidin 3-rutinoside extraction.

Troubleshooting Guide

Q1: What are the primary reasons for a low yield of this compound during extraction?

A low yield of this compound can be attributed to several factors, with the most critical being the choice of extraction solvent, temperature, and pH.[1] this compound, like other anthocyanins, is a polar molecule, making polar organic solvents such as methanol (B129727) or ethanol (B145695), often mixed with water, the most effective for extraction.[1][2] It is also crucial to acidify the solvent to maintain the stability of the molecule.[1]

Troubleshooting Steps:

  • Solvent Selection: Confirm that you are using a polar solvent. Mixtures of methanol or ethanol with water are generally effective.[1][2] The optimal ethanol concentration is crucial for maximizing anthocyanin yield while maintaining color stability.[3]

  • Acidification: The addition of a small amount of a weak organic acid, such as formic or citric acid, is critical to keep this compound in its stable, colored flavylium (B80283) cation form.[1][4] An acidic environment (pH 1-3) is essential during extraction and storage.[1][5]

  • Solid-to-Liquid Ratio: An insufficient solvent-to-sample ratio can lead to solvent saturation before complete extraction.[1][6] Experiment with ratios between 1:10 to 1:20 (w/v) to ensure efficient extraction.[4]

  • Particle Size: Ensure the plant material is finely ground to maximize the surface area for extraction.[1][7]

  • Temperature: While higher temperatures can enhance solvent diffusion, they can also lead to the degradation of heat-sensitive anthocyanins.[3][8] It is recommended to use the lowest effective temperature and a shorter extraction time.[1]

Q2: My this compound extract is losing its color or becoming colorless. What is causing this degradation, and how can I prevent it?

Color loss in your extract indicates the degradation of the anthocyanin structure. This instability is highly dependent on pH, temperature, light, and oxygen exposure.[1][5]

Troubleshooting Steps:

  • pH Instability: Anthocyanins are most stable in acidic conditions, typically below a pH of 3.[1][5] As the pH increases, especially above 5, their stability rapidly decreases, leading to the formation of a colorless chalcone (B49325).[5] Ensure your extraction solvent is and remains acidic throughout the process.

  • Thermal Degradation: High temperatures accelerate the degradation of this compound.[1][5] Even moderate temperatures over extended periods can cause breakdown. For conventional solvent extraction, temperatures around 40-60°C are often a good starting point.[1][3]

  • Oxidation and Light Exposure: this compound is sensitive to both oxygen and light.[5] To minimize degradation, consider performing extractions under a nitrogen atmosphere, using sealed, amber glassware, and working in a dark environment.[1]

Q3: I am observing inconsistent extraction yields between batches. What could be the cause?

Inconsistent yields can often be traced back to variability in the raw plant material or fluctuations in the extraction parameters.[9]

Troubleshooting Steps:

  • Raw Material Variability: The anthocyanin content in plants can vary based on species, variety, maturity, and storage conditions.[10] Using a homogenized and representative sample of your plant material can help ensure consistency.

  • Parameter Control: Precisely control the temperature, pH, solid-to-liquid ratio, and extraction time in each experiment to ensure reproducibility.[9]

Frequently Asked Questions (FAQs)

What is the optimal pH for this compound extraction and stability?

The optimal pH for both the extraction and stability of this compound is in the acidic range, typically between 1.0 and 3.0.[1] In this pH range, it exists predominantly as the red-colored flavylium cation, which is its most stable form.[1][5]

What is a suitable solvent system for extracting this compound?

A common and effective solvent system is a mixture of methanol or ethanol and water (e.g., 70:30 or 80:20 v/v) acidified with a small amount of acid, such as formic acid or hydrochloric acid (e.g., 0.1-1%).[4][11]

How can I purify the crude this compound extract?

For cleaner samples, solid-phase extraction (SPE) is a recommended purification step.[4] A C18 SPE cartridge can be used to remove polar impurities like sugars.[11] The crude extract is loaded onto the conditioned cartridge, washed with acidified water, and then the anthocyanins are eluted with acidified methanol.[4][11]

Data Presentation

Table 1: Influence of pH on Anthocyanin Stability

pH RangeStabilityCommentsRecommendation
< 3.0High stability (Red flavylium cation form)Most stable form of the anthocyanin.[1][5]Maintain an acidic environment (pH 1-3) during extraction and storage.[1]
3.0 - 5.0Stability begins to decreaseEquilibrium shifts towards colorless forms.[1]Work quickly and minimize exposure to this pH range.
> 5.0Rapid degradationFormation of colorless chalcone and further degradation products.[5]Avoid neutral or alkaline conditions.

Table 2: Factors Affecting this compound Extraction Yield

ParameterRecommendationRationale
Solvent Acidified Methanol or EthanolPolar solvents are effective for extracting polar anthocyanins. Acidification improves stability.[1][2]
Temperature 40-60°CBalances extraction efficiency with minimizing thermal degradation.[1][3]
pH 1.0 - 3.0Maintains this compound in its most stable flavylium cation form.[1][5]
Solid-to-Liquid Ratio 1:10 to 1:20 (w/v)Ensures complete extraction without premature solvent saturation.[4]
Particle Size Fine powderIncreases surface area for efficient solvent penetration and extraction.[1][7]
Light & Oxygen Minimize exposureThis compound is susceptible to photodegradation and oxidation.[1][5]

Experimental Protocols

Protocol for Solvent Extraction of this compound from Plant Material

This protocol provides a general method for extracting this compound. Optimization may be required for specific plant matrices.

1. Sample Preparation:

  • Freeze-dry the plant material to remove water.[4]

  • Grind the dried material into a fine powder to increase the surface area for extraction.[4]

2. Extraction Solvent Preparation:

  • Prepare an acidified methanol or ethanol solution (e.g., 70% methanol in water with 1% formic acid, v/v/v).[4]

3. Extraction:

  • Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[4]

  • Agitate the mixture on a shaker at room temperature for a predetermined time (e.g., 1-2 hours) in the dark to prevent photodegradation.[11] Alternatively, use ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[1]

4. Filtration and Concentration:

  • Filter the mixture to separate the extract from the solid plant residue.[4]

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.[4]

5. Purification (Optional but Recommended):

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by acidified water.[4]

  • Dissolve the crude extract in a minimal amount of acidified water and load it onto the cartridge.[4]

  • Wash the cartridge with acidified water to remove polar impurities.[4]

  • Elute the anthocyanins with acidified methanol.[4]

  • Evaporate the solvent to yield a purified this compound extract.[4]

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield CheckSolvent Is the solvent polar and acidified (pH 1-3)? Start->CheckSolvent CheckRatio Is the solid-to-liquid ratio adequate (e.g., 1:10-1:20)? CheckSolvent->CheckRatio Yes AdjustSolvent Action: Use acidified polar solvent (e.g., MeOH/H2O/Acid). CheckSolvent->AdjustSolvent No CheckParticleSize Is the plant material finely ground? CheckRatio->CheckParticleSize Yes AdjustRatio Action: Increase the solvent volume. CheckRatio->AdjustRatio No CheckTemp Is the extraction temperature optimized (e.g., 40-60°C)? CheckParticleSize->CheckTemp Yes AdjustParticleSize Action: Grind the sample to a fine powder. CheckParticleSize->AdjustParticleSize No CheckDegradation Is there evidence of degradation (color loss)? CheckTemp->CheckDegradation Yes AdjustTemp Action: Optimize temperature; avoid excessive heat. CheckTemp->AdjustTemp No PreventDegradation Action: Protect from light and oxygen; maintain low pH and temperature. CheckDegradation->PreventDegradation Yes Success Yield Improved CheckDegradation->Success No AdjustSolvent->CheckRatio AdjustRatio->CheckParticleSize AdjustParticleSize->CheckTemp AdjustTemp->CheckDegradation PreventDegradation->Success

Caption: Troubleshooting workflow for low this compound extraction yield.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) FreezeDry Freeze-Dry Plant Material Grind Grind to Fine Powder FreezeDry->Grind Mix Mix with Acidified Solvent (1:10-1:20 w/v) Grind->Mix Extract Agitate / Sonicate (in dark) Mix->Extract Filter Filter to Separate Solid Residue Extract->Filter Concentrate Concentrate Extract (Rotary Evaporator < 40°C) Filter->Concentrate LoadSPE Load Crude Extract onto C18 SPE Cartridge Concentrate->LoadSPE WashSPE Wash with Acidified Water LoadSPE->WashSPE EluteSPE Elute with Acidified Methanol WashSPE->EluteSPE Evaporate Evaporate Solvent EluteSPE->Evaporate FinalProduct FinalProduct Evaporate->FinalProduct Purified this compound

References

Purity issues with commercial Peonidin 3-rutinoside standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Peonidin (B1209262) 3-rutinoside standards.

Frequently Asked Questions (FAQs)

Q1: What are the common purity issues associated with commercial Peonidin 3-rutinoside standards?

Commercial this compound standards may contain several types of impurities, including:

  • Structurally Related Anthocyanins: Due to similar origins and chemical properties, other anthocyanins are common co-eluting impurities. These can include Cyanidin 3-rutinoside and Pelargonidin 3-rutinoside, which share the same sugar moiety but have different aglycones.[1] Other anthocyanin glycosides, such as those of delphinidin (B77816) and malvidin, may also be present.[1]

  • Other Polyphenolic Compounds: Flavonols like quercetin (B1663063) and kaempferol (B1673270) glycosides, as well as various phenolic acids, are often found in the plant extracts from which these standards are isolated and can be difficult to separate completely.[1]

  • Degradation Products: this compound is susceptible to degradation, especially with improper handling or storage.[1][2] The primary degradation byproducts from the peonidin aglycone are vanillic acid and phloroglucinaldehyde.[2]

  • Residual Solvents and Water: The lyophilized powder may contain residual solvents from the purification process or bound water, which can affect the accurate weighing of the standard.

Q2: My chromatogram shows a peak broader than expected for my this compound standard. What could be the cause?

A broad peak for a standard can indicate several issues:

  • Co-elution of Impurities: The most likely cause is the co-elution of one or more impurities with your main compound.[1] This is common with structurally similar anthocyanins.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening.[2] Try diluting your sample.

  • Inappropriate Mobile Phase pH: Anthocyanins like this compound are most stable in their colored flavylium (B80283) cation form at a low pH.[2] A mobile phase with a pH that is too high can cause peak tailing and broadening. It is recommended to use a mobile phase containing an acid like formic acid.[2]

Q3: I've observed a gradual decrease in the peak area of my this compound standard over time, even with proper storage. Why is this happening?

Anthocyanins are inherently unstable and can degrade even under recommended storage conditions.[3] This degradation often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration.[2] Factors that can accelerate degradation include:

  • Temperature Fluctuations: Even brief exposure to higher temperatures can accelerate degradation.[2]

  • Light Exposure: Photochemical decomposition can occur with exposure to light, especially UV radiation.[4]

  • Oxidation: Exposure to air can lead to oxidation.[4]

  • pH Shifts: The stability of this compound is highly pH-dependent, with the greatest stability in acidic conditions (pH < 3).[5]

Q4: How should I properly store and handle my this compound standard to minimize degradation?

To ensure the longevity of your standard:

  • Solid Form: Store the solid powder in a tightly sealed, light-proof container in a cool, dry place. For long-term stability, storage at -20°C or -80°C is recommended.

  • In Solution: Stock solutions are much less stable than the solid powder.[4] Prepare fresh solutions for each experiment if possible. If storage is necessary, use a high-purity solvent like acidified methanol (B129727), store in amber vials at -80°C, and minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of a New Standard

Symptoms:

  • Multiple peaks are observed when analyzing a freshly prepared solution of the this compound standard.

  • The purity calculated by peak area percentage is lower than specified on the certificate of analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Related Anthocyanin Impurities 1. Confirm Identity with Mass Spectrometry (MS): An MS detector can help identify if the additional peaks correspond to the mass-to-charge ratio (m/z) of other common anthocyanins (see Table 1).[1] 2. Optimize Chromatographic Separation: Adjust the gradient of your mobile phase or try a different column chemistry to improve the resolution between this compound and the impurity peaks.
Degradation During Sample Preparation 1. Use Acidified Solvents: Always dissolve and dilute your standard in an acidified solvent (e.g., methanol with 0.1% formic or hydrochloric acid) to maintain stability.[5] 2. Work Quickly and on Ice: Prepare your solutions quickly and keep them on ice to minimize thermal degradation.
Contamination 1. Use High-Purity Solvents and Clean Glassware: Ensure that all solvents are HPLC or MS grade and that glassware is scrupulously clean.

Table 1: Common Potential Impurities and their Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₂₈H₃₃O₁₅⁺609.55
Cyanidin 3-rutinosideC₂₇H₃₁O₁₅⁺595.52
Pelargonidin 3-rutinosideC₂₇H₃₁O₁₄⁺579.52
Peonidin (aglycone)C₁₆H₁₃O₆⁺301.27
Vanillic acidC₈H₈O₄168.15
PhloroglucinaldehydeC₇H₆O₃138.12
Issue 2: Inconsistent Quantification Results

Symptoms:

  • Poor reproducibility between injections of the same sample.

  • Calibration curve has a low correlation coefficient (R² < 0.99).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Standard Degradation in Solution 1. Prepare Fresh Standards: Prepare a new stock solution from the solid standard for each analytical run. 2. Limit Benchtop Time: Do not let standard solutions sit at room temperature for extended periods. Keep them in an autosampler with temperature control if available.
Inaccurate Standard Preparation 1. Ensure Complete Dissolution: Sonicate the stock solution for 5-10 minutes to ensure the standard is fully dissolved.[5] 2. Use Calibrated Pipettes: Verify the calibration of your micropipettes to ensure accurate dilutions.
HPLC System Issues 1. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure fluctuations. 2. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-DAD

This protocol outlines a general method for assessing the purity of a this compound standard.

  • Standard Preparation:

    • Prepare a stock solution of ~1 mg/mL by dissolving the standard in acidified methanol (0.1% formic acid).

    • Dilute the stock solution with the mobile phase to a working concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with specific monitoring at ~520 nm.[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram at 520 nm.

    • Calculate purity by dividing the peak area of this compound by the total peak area of all components.

    • Use the DAD to check for peak purity. The UV-Vis spectra at the upslope, apex, and downslope of the main peak should be identical for a pure compound.[1]

Protocol 2: Confirmation of Identity by LC-MS

This protocol is for confirming the identity of the main peak and identifying any impurities.

  • Sample Preparation:

    • Prepare a dilute solution of the standard (~1 µg/mL) in acidified methanol.

  • LC-MS Conditions:

    • LC System: Use an HPLC or UHPLC system with conditions similar to the HPLC-DAD protocol, but potentially with a faster gradient for UHPLC.

    • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.[6]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]

    • MS Scan: Perform a full scan to identify the molecular ions of all eluting compounds.

    • MS/MS Analysis: Fragment the parent ion of this compound (m/z 609.55) and compare the fragmentation pattern to known literature values for confirmation. Do the same for any suspected impurity peaks.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Troubleshooting prep Prepare standard solution in acidified methanol hplc Inject into HPLC-DAD/MS prep->hplc dad Assess peak purity with DAD hplc->dad DAD Data ms Identify m/z of all peaks with MS hplc->ms MS Data pure Single, pure peak (m/z = 609.55) dad->pure Spectra are identical impure Multiple peaks or impure main peak dad->impure Spectra differ ms->pure Single expected m/z ms->impure Multiple m/z values troubleshoot Troubleshoot: - Optimize separation - Identify impurities with MS/MS impure->troubleshoot

Workflow for Purity Assessment of this compound Standards.

Troubleshooting_Coelution start Broad or asymmetric peak observed for standard check_conc Is the concentration too high? start->check_conc check_ph Is the mobile phase pH acidic? check_conc->check_ph No sol_dilute Dilute sample and reinject check_conc->sol_dilute Yes check_purity Assess peak purity (DAD/MS) check_ph->check_purity Yes sol_ph Acidify mobile phase (e.g., with formic acid) check_ph->sol_ph No sol_optimize Optimize chromatographic method: - Adjust gradient - Change column check_purity->sol_optimize Co-elution detected end_ok Peak shape is acceptable check_purity->end_ok Peak is pure sol_dilute->end_ok sol_ph->end_ok sol_optimize->end_ok

Troubleshooting Guide for Co-elution Issues.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the LC-MS/MS analysis of Peonidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components within a sample other than the analyte of interest, in this case, this compound.[1][2][3] These components can include salts, lipids, proteins, sugars, and other small molecules.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][4] This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4] For instance, phospholipids (B1166683) are a common cause of ion suppression in biological matrices like plasma.[1]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: Common signs of matrix effects include:

  • Poor reproducibility of results between different samples.[5]

  • Low recovery of this compound during method validation, despite efficient extraction.[5]

  • Inconsistent peak areas for the same concentration of this compound across different sample matrices.[5]

  • A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.[5]

  • Broad, asymmetrical, or split peaks for this compound.[1]

Q3: How can I quantitatively assess the matrix effect for my this compound analysis?

A3: The most widely used method to quantitatively evaluate matrix effects is the post-extraction spike method.[1][2] This involves comparing the peak area of a pure this compound standard solution to the peak area of a blank matrix sample that has been spiked with the analyte after the extraction process.[1][2]

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100 [1][2]

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.[1][2]

  • A value > 100% indicates ion enhancement.[1][2]

It is advisable to assess the matrix effect at both low and high concentrations of this compound.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.

Problem: Inconsistent results, poor reproducibility, or low analyte recovery.

cluster_Start Initial Observation cluster_Investigation Investigation Phase cluster_Decision Decision Point cluster_Mitigation Mitigation Strategies cluster_Validation Validation & Confirmation Start Inconsistent Results / Poor Reproducibility / Low Recovery AssessME Quantify Matrix Effect (ME) using Post-Extraction Spike Method Start->AssessME CheckChrom Review Chromatography: Peak Shape, Retention Time Stability Start->CheckChrom SamplePrep Evaluate Sample Preparation Efficiency Start->SamplePrep DecisionME Is ME significant? (<80% or >120%) AssessME->DecisionME OptimizeSP Optimize Sample Preparation: - Change SPE Sorbent - Use LLE - Dilute Sample DecisionME->OptimizeSP Yes OptimizeLC Optimize LC Method: - Modify Gradient - Change Column Chemistry - Use Divert Valve DecisionME->OptimizeLC Yes CalibStrat Implement Advanced Calibration: - Matrix-Matched Calibrants - Isotope-Labeled Internal Standard DecisionME->CalibStrat Yes ReassessME Re-evaluate Matrix Effect DecisionME->ReassessME No OptimizeSP->ReassessME OptimizeLC->ReassessME CalibStrat->ReassessME Validate Perform Method Validation ReassessME->Validate End Analysis Complete Validate->End Start Sample Homogenization (e.g., plasma, plant tissue) Precipitation Protein Precipitation (if applicable) (e.g., add acidified acetonitrile) Start->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Load Load Sample Supernatant Supernatant1->Load Condition SPE Cartridge Conditioning (e.g., with methanol, then water) Condition->Load Wash Wash Cartridge to Remove Interferences (e.g., with acidified water) Load->Wash Elute Elute this compound (e.g., with acidified methanol) Wash->Elute Dry Evaporate Eluate to Dryness (under Nitrogen stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Mechanism of Ion Suppression in ESI cluster_LC LC Eluent cluster_ESI Electrospray Ionization (ESI) Source LC_Output Analyte (this compound) + Co-eluting Matrix Components Droplet Charged Droplet Formation (Analyte + Matrix) LC_Output->Droplet Enters ESI Needle Solvent_Evaporation Solvent Evaporation & Droplet Shrinkage Droplet->Solvent_Evaporation Competition Competition for Charge on Droplet Surface Solvent_Evaporation->Competition Gas_Phase_Ions Gas-Phase Ions Competition->Gas_Phase_Ions Successful Ionization Detector Detector Signal Competition->Detector Reduced Analyte Ions (Ion Suppression) Gas_Phase_Ions->Detector Normal Signal

References

Preventing oxidation of Peonidin 3-rutinoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

Preventing Oxidation and Degradation During Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation and degradation of Peonidin (B1209262) 3-rutinoside during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Peonidin 3-rutinoside during storage?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound. This degradation typically follows first-order reaction kinetics.[1][3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1][4] It is recommended to store the compound in the dark.[5][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1][7] Using vacuum packaging can help prevent oxidation.[4]

  • Enzymes: In plant extracts, enzymes like polyphenol oxidase can accelerate degradation.[1][8]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to store this compound at temperatures below -15°C, such as at -20°C or -80°C.[1][5] For short-term storage, 4°C is acceptable.[1][2]

Q3: How does pH affect the color and stability of this compound solutions?

A3: The color and stability of this compound are highly pH-dependent. In acidic conditions (pH 1-3), it exists predominantly in its stable, red-colored flavylium (B80283) cation form.[1][2][6] As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase and a blue quinonoidal base, which are less stable and can lead to irreversible degradation.[1]

Q4: Can I store this compound in a solvent? If so, which one is best?

A4: Yes, this compound can be stored in solution. The best practice is to dissolve it in an acidic solvent to maintain its stability. Acidified methanol (B129727) (e.g., with 0.1% HCl or formic acid) is commonly used for preparing stock solutions.[9] It is also soluble in ethanol (B145695) and water.[9] For storage, ensure the solution is protected from light and stored at a low temperature.

Q5: What is the typical degradation pathway of this compound?

A5: The degradation of this compound generally starts with the opening of the central pyran ring, which leads to the formation of a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds. The primary degradation byproducts identified from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1][3]

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound.

ProblemPossible CausesSolutions
Rapid color loss of the sample. High pH of the solution.Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.[1]
Exposure to high temperatures.Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from heat during processing.[1]
Presence of oxidative enzymes.If working with plant extracts, consider a blanching step to deactivate enzymes like polyphenol oxidase.[1]
Inconsistent results in stability studies. Fluctuations in temperature.Use a calibrated incubator or water bath with precise temperature control.[1]
Inaccurate pH of buffers.Prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment.[1]
Light exposure.Protect samples from light by using amber vials or covering them with aluminum foil.[1]
Precipitation of the compound from solution. Low solubility in the chosen solvent.This compound is soluble in methanol, ethanol, and water but practically insoluble in non-polar organic solvents.[9] Ensure you are using an appropriate solvent. Sonication can aid in dissolution.[9]
Supersaturation.Prepare solutions at a concentration known to be within the solubility limits for the specific solvent and temperature.

Quantitative Data

The degradation of this compound generally follows first-order kinetics. The following tables summarize available kinetic data.

Table 1: Degradation Kinetics of this compound in Sour Cherry Cloudy Juice [2]

Storage Temperature (°C)Half-life (t½) (days)
464.7 - 188.5
3045.9 - 112.4

Data from a study on various sour cherry cultivars.

Table 2: Thermal Degradation Kinetics of Cyanidin-3-rutinoside (a closely related anthocyanin) in Freeze-Dried Sour Cherry Marc [10]

Temperature (°C)Degradation Rate Constant (k) (x 10⁻² min⁻¹)Half-life (t½) (min)
802.232.10
1208.5-

Experimental Protocols

Protocol for Evaluating Thermal Stability of this compound

This protocol outlines a method to determine the degradation kinetics of this compound at a specific temperature.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl).[1]

    • From this, create a series of dilutions to generate a calibration curve for HPLC analysis.[1]

  • Sample Preparation:

    • Dilute the experimental sample containing this compound in a buffer of the desired pH (ideally pH < 3.5 for stability studies).[1]

  • Incubation:

    • Aliquot the sample into amber HPLC vials and place them in a pre-heated incubator or water bath at the desired temperature.[1]

  • Time-Point Sampling:

    • At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to stop the degradation reaction.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile).[1][11]

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 520 nm).[1][6]

    • Injection Volume: 10-20 µL.[1]

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Plot the natural logarithm of the concentration versus time. A linear plot indicates first-order kinetics.[1]

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[3]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Acidified Methanol) standards Prepare Working Standards (Serial Dilution) stock->standards hplc HPLC-DAD Analysis (~520 nm) standards->hplc sample Prepare Sample in Buffer (pH < 3.5) aliquot Aliquot Sample into Amber Vials sample->aliquot incubate Incubate at Desired Temperature aliquot->incubate sampling Sample at Time Intervals & Quench on Ice incubate->sampling sampling->hplc quantify Quantify Concentration (vs. Calibration Curve) hplc->quantify kinetics Determine Degradation Kinetics (Plot ln[C] vs. time) quantify->kinetics

Caption: Experimental workflow for thermal stability analysis of this compound.

G cluster_byproducts Degradation Byproducts P3R This compound (Flavylium Cation, Red) Chalcone Chalcone (Colorless) P3R->Chalcone Pyran Ring Opening (pH, Temp, O2, Light) VA Vanillic Acid (from B-ring) Chalcone->VA PGA Phloroglucinaldehyde (from A-ring) Chalcone->PGA

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Method Development for Separating Peonidin 3-rutinoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Peonidin 3-rutinoside isomers.

Frequently Asked Questions (FAQs)

Q1: Does this compound have isomers that require separation?

A1: this compound itself, in its non-acylated form, does not typically present significant isomeric challenges. However, isomers can be a critical consideration when dealing with acylated forms of this compound. Acylation with unsaturated organic acids, such as p-coumaric or ferulic acid, can lead to the formation of geometric cis-trans isomers.[1][2] Additionally, though less common for this specific molecule, positional isomers related to the sugar moiety linkage could theoretically exist.

Q2: What are the primary challenges in separating this compound isomers?

A2: The main challenges stem from the structural similarity of the isomers. Cis-trans isomers, for example, often have very similar polarities and chemical properties, leading to co-elution or poor resolution in standard chromatographic systems.[2] Preventing on-column isomerization during the analytical run is another significant hurdle.

Q3: Which chromatographic techniques are most effective for separating these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating anthocyanin isomers.[3][4] For particularly challenging separations, advanced methods like High-Speed Counter-Current Chromatography (HSCCC) and Supercritical Fluid Chromatography (SFC) can offer alternative selectivity.[4][5][6]

Q4: How can I confirm the identity of separated this compound isomer peaks?

A4: A combination of techniques is recommended for unambiguous identification. High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) provides retention time and UV-Vis spectral data, which are characteristic of the compound.[7] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for determining the molecular weight and fragmentation pattern, confirming the identity and helping to elucidate the isomeric structure.[8][9]

Q5: What are the most common interfering compounds that co-elute with this compound?

A5: Structurally similar anthocyanins are primary candidates for co-elution.[10] These can include other Peonidin glycosides or rutinosides of other anthocyanidins like Cyanidin 3-rutinoside.[10] Other flavonoids, phenolic acids, and degradation products of this compound can also interfere with the analysis.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Question: My chromatogram shows broad, overlapping peaks, or complete co-elution for what I suspect are this compound isomers. How can I improve the separation?

Answer: Poor resolution is a common challenge. A systematic approach to method optimization is key.

  • Mobile Phase Composition: This is a critical factor.[11]

    • Organic Modifier: Acetonitrile often provides better selectivity for flavonoid isomers compared to methanol (B129727). Try small, incremental changes in the organic solvent percentage.[12]

    • Acidification: Using an acidic modifier (e.g., 0.1-1% formic acid) in the mobile phase is crucial to maintain the anthocyanins in their stable flavylium (B80283) cation form, which results in sharper peaks and better resolution.[8][13]

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve separation efficiency by reducing mobile phase viscosity and altering selectivity.[12]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving the resolution of closely eluting peaks.[11]

  • Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl phase instead of a standard C18) or a column with a smaller particle size (as in UPLC) to enhance separation efficiency.[2][8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks for this compound are tailing or fronting, affecting integration and quantification. What are the likely causes and solutions?

Answer: Poor peak shape can arise from several factors.

  • For Peak Tailing:

    • Secondary Interactions: Active silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Ensure the mobile phase is sufficiently acidic to suppress these interactions.[12]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[11]

    • Column Contamination: Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent.[11]

  • For Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[11]

Issue 3: Fluctuating Retention Times

Question: I am observing inconsistent retention times for my this compound peaks between runs. What could be the cause?

Answer: Stable retention times are crucial for reliable identification.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[11]

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Evaporation of the more volatile organic solvent can alter the composition and affect retention times.[11]

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[11]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Regular pump maintenance is essential.[11]

Data Presentation

Table 1: Typical Chromatographic Conditions for this compound Analysis

ParameterHPLC-DAD ConditionsUPLC-MS/MS Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]Reversed-phase C18 or similar (e.g., 50-100 mm x 2.1 mm, <2 µm)[14]
Mobile Phase A Water with 0.1-5% Formic Acid[8]Water with 0.1-1% Formic Acid[14]
Mobile Phase B Acetonitrile or Methanol[8]Acetonitrile or Methanol with 0.1-1% Formic Acid[14]
Gradient Typically a linear gradient from a low to a high percentage of Mobile Phase B[13]A steeper gradient is often used for faster analysis[14]
Flow Rate 0.8 - 1.2 mL/min[13]0.3 - 0.5 mL/min[14]
Column Temp. 25 - 40°C[13][14]35 - 45°C[14]
Detection Diode Array Detector (DAD) at ~520 nm[8]Mass Spectrometer (e.g., QqQ or Q-TOF) with ESI in positive mode[14]
Injection Vol. 5 - 20 µL1 - 5 µL[14]

Experimental Protocols

Protocol: HPLC-PDA Method for the Separation of this compound and its Potential Isomers

This protocol provides a starting point for developing a method to separate this compound and its potential isomers. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (from plant material)

  • Homogenization: Homogenize the plant material to a fine powder.[13]

  • Extraction: Suspend the powder in an acidified methanol or ethanol (B145695) solution (e.g., 80% methanol with 0.1% HCl or formic acid).[7] Use sonication for 15-30 minutes to improve extraction efficiency.[13]

  • Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 15 minutes.[13]

  • Collection & Filtration: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.[13] Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC injection.[13]

  • Purification (Optional): For complex matrices, a Solid-Phase Extraction (SPE) step using a C18 cartridge can be employed to clean up the sample and concentrate the anthocyanins.[7]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[8]

  • Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm or 5 µm particle size).

  • Mobile Phase A: Water with 1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • PDA Detection: Monitor at 520 nm for quantification and scan a range (e.g., 200-600 nm) for peak purity analysis.[8]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient to 25% B

    • 30-35 min: Linear gradient to 40% B

    • 35-40 min: Hold at 40% B

    • 40-42 min: Return to 5% B

    • 42-50 min: Re-equilibration at 5% B

3. Considerations for Isomer Separation

  • Slow Gradient: A shallow gradient is often necessary to resolve structurally similar isomers. The gradient provided above is a starting point and may need to be made even shallower around the elution time of the target isomers.

  • Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the peaks. If a peak shows spectral inconsistencies across its width, it indicates co-elution.[10]

  • Spiking with Standards: If available, spike the sample with known standards of the isomers to confirm peak identity.

Visualizations

MethodDevelopmentWorkflow Start Initial Method (Literature/Standard) Assess Assess Resolution & Peak Shape Start->Assess OptimizeMP Optimize Mobile Phase (Organic Solvent, pH) Assess->OptimizeMP Poor Resolution OptimizeTemp Optimize Column Temperature Assess->OptimizeTemp Suboptimal Separation OptimizeFlow Optimize Flow Rate Assess->OptimizeFlow Fine-tuning Needed ChangeColumn Change Column (Different Chemistry/Dimensions) Assess->ChangeColumn Co-elution Persists Validation Method Validation Assess->Validation Acceptable Separation OptimizeMP->Assess OptimizeTemp->Assess OptimizeFlow->Assess ChangeColumn->Assess

Caption: A general workflow for method development for separating challenging isomers.

TroubleshootingPoorResolution Problem Poor Peak Resolution or Co-elution CheckSystem Check System Suitability (Standard Mixture) Problem->CheckSystem AdjustMobilePhase Adjust Mobile Phase - Change % Organic - Adjust pH/Modifier CheckSystem->AdjustMobilePhase System OK AdjustTempFlow Adjust Temperature & Flow Rate AdjustMobilePhase->AdjustTempFlow ResultOK Resolution Improved AdjustMobilePhase->ResultOK ConsiderColumn Consider Different Column Chemistry AdjustTempFlow->ConsiderColumn AdjustTempFlow->ResultOK ResultNotOK Resolution Still Poor ConsiderColumn->ResultNotOK

Caption: A troubleshooting workflow for addressing poor peak resolution.

CisTransIsomerism cluster_peonidin This compound Core cluster_acyl Acyl Group (e.g., p-Coumaric Acid) P3R Peonidin-3-O-rutinoside Acylated Acylated this compound P3R->Acylated Acyl Unsaturated Acyl Group Acyl->Acylated Cis Cis-Isomer Acylated->Cis Geometric Isomerism Trans Trans-Isomer Acylated->Trans Geometric Isomerism

Caption: Potential for cis-trans isomerism in acylated this compound.

References

Technical Support Center: Optimizing Peonidin 3-rutinoside Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the pH for peonidin (B1209262) 3-rutinoside stability in beverage formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of peonidin 3-rutinoside in aqueous solutions?

A1: The stability of this compound is highly dependent on pH. It is most stable in highly acidic conditions, typically at a pH below 3.0.[1][2][3] In this pH range, the molecule predominantly exists in its most stable form, the red-colored flavylium (B80283) cation, which is less susceptible to degradation. As the pH increases towards neutral and alkaline levels, its stability dramatically decreases.[1][2]

Q2: How does a change in pH affect the molecular structure and color of this compound?

A2: this compound exists in a dynamic equilibrium of four different molecular structures, with the dominant form being dictated by the pH of the solution. This equilibrium directly impacts the color and stability of the compound.[3]

  • pH < 3 (Acidic): The molecule exists as the intensely colored red flavylium cation . This is its most stable form.

  • pH 4-5 (Slightly Acidic): The flavylium cation undergoes hydration to form the colorless carbinol pseudobase . A deprotonation reaction also occurs, leading to the purple quinoidal base .

  • pH > 6 (Neutral to Alkaline): The pyran ring opens to form the yellow chalcone , which is unstable and can lead to irreversible degradation. This structural change results in a significant loss of color.[1][3]

G cluster_legend Equilibrium Shift with Increasing pH Flavylium Flavylium Cation (Red) Quinoidal Quinoidal Base (Purple) Flavylium->Quinoidal +H₂O, -H⁺ Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O Chalcone Chalcone (Yellow) Carbinol->Chalcone Ring Opening key pH < 3 key2 pH 4-6 key3 pH > 6

Caption: pH-dependent structural forms of peonidin.

Q3: What kinetic model describes the degradation of this compound, and how does pH affect the degradation rate?

A3: The thermal degradation of this compound, like most anthocyanins, generally follows a first-order kinetic model.[2][4][5] This means the rate of degradation is directly proportional to its concentration. The degradation rate constant (k) increases significantly as the pH rises, while the half-life (t₁/₂), the time required for 50% of the compound to degrade, decreases. Therefore, the compound degrades much faster in solutions with a higher pH.[5]

Q4: Besides pH, what other factors are critical for the stability of this compound in a beverage matrix?

A4: Several factors beyond pH can significantly impact stability:[6]

  • Temperature: Higher temperatures accelerate the degradation rate.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, causing browning and color loss.[1][7]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[1]

  • Other Compounds: The presence of ascorbic acid, sulfites, and certain enzymes (like polyphenol oxidase) can accelerate degradation. Conversely, sugars and co-pigmentation with other phenolic compounds can sometimes have a protective effect.[1][6]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Rapid color loss or fading in the sample. The pH of the solution is too high (e.g., > 4.0).Adjust and maintain the pH of the beverage model to the 1.0-3.0 range for maximum stability.[1]
The sample is exposed to high temperatures.Store samples at low temperatures (4°C for short-term, -20°C for long-term) and protect from heat during processing.[1]
The sample is exposed to light or oxygen.Store samples in amber vials or protect them from light. Minimize headspace in containers to reduce oxygen exposure.
Poor peak shape (e.g., broad, tailing) in HPLC analysis. The mobile phase pH is too high, causing the anthocyanin to exist in multiple forms on the column.Use an acidified mobile phase (e.g., water with 0.1-5% formic acid) to ensure the this compound is consistently in the stable flavylium cation form.[1][8]
The column is overloaded with the sample.Dilute the sample or inject a smaller volume onto the column.[1]
Precipitation or haze formation in the beverage model. The pH has shifted to a higher value, forming less soluble degradation products like chalcones.Re-verify and buffer the pH of the system to ensure it remains in the acidic range.
Interaction with other matrix components (e.g., proteins, polysaccharides).Evaluate the solubility and interaction of this compound with other ingredients in the formulation. Consider filtration before analysis.

Quantitative Data Summary

The stability of this compound is often evaluated by studying its glycosidic relatives. The following table summarizes representative kinetic data for the degradation of peonidin-3-glucoside (B1200960) and other anthocyanins at various pH values, illustrating the profound impact of pH on stability. Note that degradation is also temperature-dependent.

Table 1: Representative Degradation Kinetic Parameters for Anthocyanins at Various pH Values

Anthocyanin pH Temperature (°C) Rate Constant (k) Half-Life (t₁/₂)
Peonidin-3-glucoside 3.0 90 0.041 h⁻¹ 16.9 h
Peonidin-3-glucoside 4.0 90 0.115 h⁻¹ 6.0 h
Cyanidin-3-glucoside 2.0 25 ~0.001 h⁻¹ >600 h
Cyanidin-3-glucoside 4.0 25 ~0.043 h⁻¹ ~16 h
Total Anthocyanins (Black Rice) 2.0 100 0.021 h⁻¹ 33.0 h
Total Anthocyanins (Black Rice) 5.0 100 0.045 h⁻¹ 15.4 h

(Data compiled and adapted from scientific literature. Absolute values vary based on the specific matrix and experimental conditions.)[3][5][9]

Experimental Protocols

Protocol: Determining the pH Stability and Degradation Kinetics of this compound

This protocol outlines a standard method to quantify the stability of this compound at different pH values under thermal stress.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer 1. Prepare Buffer Solutions (e.g., Citrate-Phosphate at pH 2, 3, 4, 5) prep_stock 2. Prepare Stock Solution (this compound in acidified methanol) prep_buffer->prep_stock prep_sample 3. Prepare Test Solutions (Spike stock into each buffer to a known concentration) prep_stock->prep_sample incubate 4. Incubate Samples (Constant temperature, e.g., 80°C, in the dark) prep_sample->incubate sample 5. Collect Aliquots (At time intervals, e.g., 0, 1, 2, 4, 8 hours) incubate->sample stop_rxn 6. Stop Degradation (Immediately cool samples in an ice bath) sample->stop_rxn hplc 7. Quantify Concentration (HPLC-DAD at ~520 nm) stop_rxn->hplc plot 8. Plot Kinetic Data (ln[C/C₀] vs. time) hplc->plot calculate 9. Calculate Parameters (k = -slope; t₁/₂ = 0.693/k) plot->calculate

Caption: Experimental workflow for a pH stability study.

1. Materials and Reagents:

  • This compound standard

  • Citrate-phosphate buffer solutions (or other suitable buffers) prepared at desired pH values (e.g., 2.0, 3.0, 4.0, 5.0).

  • Methanol (HPLC grade) with 0.1% HCl or formic acid.

  • HPLC system with a DAD detector and a C18 reversed-phase column.[8]

2. Procedure:

  • Standard Preparation: Prepare a stock solution (e.g., 1000 µg/mL) of this compound in acidified methanol.[10]

  • Sample Preparation: For each pH value to be tested, dilute the stock solution into the corresponding buffer to achieve a final concentration with a detectable absorbance at ~520 nm.

  • Incubation: Transfer aliquots of each prepared sample into amber vials and place them in a pre-heated incubator or water bath at a constant temperature (e.g., 80°C) to accelerate degradation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), remove one vial for each pH condition.

  • Reaction Quenching: Immediately place the removed vials in an ice bath to halt the degradation reaction.

  • Quantification: Analyze each sample using HPLC-DAD. Set the detector to monitor at the maximum absorbance wavelength for anthocyanins (~520 nm).[8] Use a calibration curve generated from the this compound standard to determine the concentration at each time point.

3. Data Analysis:

  • For each pH level, plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time (t), where Cₜ is the concentration at time t and C₀ is the initial concentration.

  • If the degradation follows first-order kinetics, the plot will be linear.[2]

  • Determine the degradation rate constant (k) from the negative slope of the linear regression line (k = -slope).

  • Calculate the half-life (t₁/₂) for each pH condition using the equation: t₁/₂ = 0.693 / k.[3]

References

Technical Support Center: Co-pigmentation Effects on Peonidin 3-rutinoside Color Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the co-pigmentation effects on the color stability of Peonidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is co-pigmentation and how does it affect this compound?

A1: Co-pigmentation is a phenomenon where colorless organic compounds, known as co-pigments, form non-covalent complexes with pigments like this compound. This interaction enhances the color and stability of the anthocyanin. The primary effects observed are a hyperchromic shift (increase in color intensity) and a bathochromic shift (a shift of the maximum absorbance to a longer wavelength, often resulting in a red-purple to bluish hue).[1][2] This association helps protect the this compound molecule from degradation.

Q2: What are the most effective co-pigments for this compound?

A2: Phenolic compounds, particularly phenolic acids and flavonoids, are highly effective co-pigments. For anthocyanins in general, compounds like ferulic acid, sinapic acid, rosmarinic acid, catechin, and rutin (B1680289) have demonstrated strong co-pigmentation effects.[2][3] The effectiveness of a co-pigment is influenced by its concentration, molecular structure, and the pH of the medium.

Q3: How does pH influence the co-pigmentation of this compound?

A3: The stability and color of this compound are highly pH-dependent. Co-pigmentation is generally most effective in a slightly acidic to neutral pH range (pH 3-5). In this range, the flavylium (B80283) cation form of the anthocyanin, which is the most colored form, is stabilized by the co-pigment. At very low pH, the flavylium cation is already predominant, so the effect of the co-pigment may be less pronounced. As the pH increases, the colorless carbinol and chalcone (B49325) forms become more prevalent, and co-pigmentation helps to shift the equilibrium back towards the colored flavylium cation.

Q4: How does temperature affect the stability of this compound with co-pigments?

A4: Temperature is a critical factor in the stability of anthocyanin-copigment complexes. Generally, increasing the temperature leads to a faster degradation of anthocyanins, following first-order kinetics.[4] However, the presence of a co-pigment can increase the thermal stability of this compound, resulting in a longer half-life at a given temperature. It is important to note that at very high temperatures, the weak bonds of the anthocyanin-copigment complex can be disrupted.[5]

Data Presentation

The following tables summarize the quantitative effects of co-pigmentation on anthocyanins. While specific data for this compound is limited, the provided data for structurally similar anthocyanins can indicate expected trends.

Table 1: Hyperchromic and Bathochromic Shifts of Anthocyanins with Phenolic Co-pigments

AnthocyaninCo-pigmentMolar Ratio (Anthocyanin:Co-pigment)Hyperchromic Effect (% increase in absorbance)Bathochromic Shift (Δλmax, nm)Reference
Malvidin-3-glucosideRosmarinic Acid1:100260%19[2]
Malvidin-3,5-diglucosideRutin1:60001000%44[6]
Cyanidin-3-O-glucoside(+)-Catechin1:100Significant increaseNot specified[7]
Mulberry AnthocyaninsFerulic Acid1:2052.94%1-4
Mulberry AnthocyaninsCaffeic Acid1:2039.71%1-4[5]
Mulberry AnthocyaninsSinapic Acid1:30Significant increase7[3]
Red Cabbage AnthocyaninsCatechinNot specified0.091 (ΔA)10 nm
Red Cabbage AnthocyaninsChlorogenic AcidNot specified0.071 (ΔA)4.5 nm[1]
Red Cabbage AnthocyaninsGallic AcidNot specified0.04 (ΔA)3 nm[1]

Table 2: Thermal Degradation Kinetics of Anthocyanins with and without Co-pigments

AnthocyaninCo-pigmentTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Cyanidin-3-O-glucosideNone806.4 hNot specified[4]
Cyanidin-3-O-glucosideWalnut Protein Isolate80129.8 minNot specified[8]
Cyanidin-3-O-glucoside(+)-CatechinNot specifiedEnhanced stabilityLower Ea (78 J/mol)[7]
Pelargonidin-based anthocyaninsNone2556 - 934 daysFollowed first-order kinetics[9]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Co-pigmentation

This protocol outlines the steps to determine the hyperchromic and bathochromic shifts of this compound in the presence of a co-pigment.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate buffer, pH 3.5).

    • Prepare stock solutions of the desired co-pigments (e.g., caffeic acid, quercetin, rutin) in the same buffer.

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the co-pigment (e.g., molar ratios of 1:1, 1:10, 1:50, 1:100).

    • Prepare a control solution containing only this compound at the same concentration.

    • Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement:

    • Record the visible absorption spectrum (e.g., 400-700 nm) of each solution using a spectrophotometer.

    • Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength for each solution.

  • Data Analysis:

    • Bathochromic Shift (Δλmax): Calculate the difference in λmax between the co-pigmented solutions and the control solution.

    • Hyperchromic Effect (%): Calculate the percentage increase in absorbance at λmax for the co-pigmented solutions compared to the control solution.

Protocol 2: Determination of Thermal Stability

This protocol describes how to assess the effect of a co-pigment on the thermal degradation kinetics of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound with the chosen co-pigment at an effective molar ratio determined from the co-pigmentation assay.

    • Prepare a control solution of this compound without the co-pigment.

  • Thermal Treatment:

    • Incubate the solutions at a constant temperature (e.g., 80°C) in a water bath or incubator.

    • At regular time intervals, withdraw aliquots from each solution and immediately cool them in an ice bath to stop the degradation reaction.

  • Quantification of this compound:

    • Analyze the concentration of this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) set at the λmax of the anthocyanin.

  • Kinetic Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualization

CoPigmentationWorkflow cluster_prep 1. Solution Preparation cluster_mix 2. Sample Mixing cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P_stock This compound Stock Solution Control Control: This compound only P_stock->Control Samples Test Samples: This compound + Co-pigment (Varying Molar Ratios) P_stock->Samples CP_stock Co-pigment Stock Solution CP_stock->Samples Buffer Buffer (e.g., pH 3.5) Buffer->P_stock Buffer->CP_stock Equilibrate Equilibration Control->Equilibrate Samples->Equilibrate Spectro Spectrophotometric Measurement (400-700 nm) Equilibrate->Spectro HPLC HPLC-DAD Analysis (for thermal stability) Equilibrate->HPLC For Thermal Stability Protocol Hyperchromic Hyperchromic Shift (Increase in Absorbance) Spectro->Hyperchromic Bathochromic Bathochromic Shift (Δλmax) Spectro->Bathochromic Kinetics Degradation Kinetics (k and t½) HPLC->Kinetics

Caption: Experimental workflow for evaluating co-pigmentation effects.

TroubleshootingFlow start Inconsistent or Unexpected Spectrophotometry Results q1 Is the λmax of the control solution correct? start->q1 sol1 Check instrument calibration. Verify this compound purity. q1->sol1 No q2 Is there a visible precipitate in the sample cuvettes? q1->q2 Yes a1_yes Yes a1_no No sol2 Co-pigment may have low solubility. Filter sample or use a different solvent. q2->sol2 Yes q3 Are the hyperchromic/bathochromic shifts inconsistent across replicates? q2->q3 No a2_yes Yes a2_no No sol3 Ensure accurate pipetting. Check for temperature fluctuations. Verify buffer pH. q3->sol3 Yes end Results are likely reliable. Proceed with data analysis. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting logic for spectrophotometric analysis.

Troubleshooting Guide

Issue 1: No significant hyperchromic or bathochromic shift is observed.

  • Possible Cause: The concentration of the co-pigment may be too low.

    • Solution: Increase the molar ratio of the co-pigment to this compound. Ratios of 1:50 or 1:100 often show more pronounced effects.

  • Possible Cause: The pH of the solution is not optimal for co-pigmentation.

    • Solution: Verify the pH of your buffer. The ideal range is typically between 3 and 5.

  • Possible Cause: The chosen co-pigment is not effective for this compound.

    • Solution: Try a different co-pigment. Phenolic acids and flavonoids with planar structures are generally more effective.

Issue 2: The color of the solution fades rapidly during the experiment.

  • Possible Cause: Degradation of this compound is occurring.

    • Solution: Protect the solutions from light by using amber vials or covering them with aluminum foil. Work at a controlled, lower temperature if possible. Ensure the pH is in the stable range for the anthocyanin.

Issue 3: Inconsistent results in thermal degradation studies.

  • Possible Cause: Fluctuations in temperature during incubation.

    • Solution: Use a calibrated water bath or incubator with precise temperature control.

  • Possible Cause: Inaccurate quantification of this compound by HPLC.

    • Solution: Ensure the HPLC method is validated for linearity, accuracy, and precision. Check for co-elution of degradation products with the parent compound by examining peak purity with a DAD detector.

Issue 4: Precipitation is observed in the sample solutions.

  • Possible Cause: The co-pigment has low solubility in the buffer.

    • Solution: Try preparing the stock solution of the co-pigment in a small amount of an organic solvent (e.g., ethanol) before diluting with the buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples. Alternatively, filter the samples before spectrophotometric analysis.

References

Technical Support Center: Reducing Solvent Consumption in Peonidin 3-rutinoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Peonidin 3-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to minimizing solvent consumption during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high solvent consumption in conventional this compound extraction?

High solvent consumption in conventional methods like maceration or Soxhlet extraction is often due to suboptimal parameters. Key factors include an unnecessarily high solid-to-liquid ratio, leading to dilute extracts that require more solvent for recovery.[1] Additionally, inefficient extraction may necessitate repeated extractions of the same plant material, further increasing solvent use. The choice of solvent itself can also play a role; highly polar solvents are necessary, but their use must be optimized.[1][2]

Q2: How can I reduce solvent usage without compromising extraction yield?

Several modern extraction techniques can significantly reduce solvent consumption while maintaining or even improving extraction yields. These methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[3][4] Optimizing parameters such as the solid-to-liquid ratio, particle size of the plant material, extraction time, and temperature are also crucial for minimizing solvent use.[1][5] For instance, a higher solid-to-liquid ratio can lead to solvent saturation, decreasing extraction efficiency.[5]

Q3: What are "green solvents" and can they be used for this compound extraction?

Green solvents are environmentally friendly alternatives to traditional organic solvents.[6] For anthocyanin extraction, Deep Eutectic Solvents (DES) are emerging as effective and environmentally benign options.[7] These solvents are often biodegradable and have low toxicity. Research has shown their successful application in extracting anthocyanins, presenting a promising avenue for reducing the environmental impact of the extraction process.[7]

Q4: My this compound extract is degrading. What are the common causes and how can I prevent this?

Degradation of this compound, often observed as color loss, is primarily caused by high temperatures, pH values outside the optimal range (typically pH 1-3), prolonged exposure to light, and the presence of oxygen.[2][7] To prevent degradation, it is critical to use acidified solvents to maintain a low pH where the stable flavylium (B80283) cation form exists.[2][8][9] Temperature should be carefully controlled, especially in methods like MAE, to balance extraction efficiency with compound stability.[7] Limiting extraction time and protecting the extract from light are also important preventative measures.[7]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent choice (polarity too low).- Suboptimal solid-to-liquid ratio leading to solvent saturation.- Insufficiently ground plant material (large particle size).- Degradation of this compound during extraction.- Use a polar solvent system, typically an acidified mixture of ethanol (B145695) or methanol (B129727) and water.[2]- Experiment with different solid-to-liquid ratios to find the optimal balance.[2]- Ensure the plant material is finely ground to increase the surface area for extraction.[2][7]- Control temperature and pH to minimize degradation.[2][7]
High Solvent Consumption - Use of conventional, less efficient extraction methods.- Non-optimized extraction parameters (e.g., excessive solvent volume).- Repeated extractions required due to low single-pass efficiency.- Switch to modern techniques like UAE or MAE which generally require less solvent.[4][10]- Optimize the solid-to-liquid ratio to use the minimum effective solvent volume.[5]- Improve single-pass efficiency by optimizing other parameters like time and temperature.
Inconsistent Results - Variability in the raw plant material.- Fluctuations in extraction parameters (temperature, time, etc.).- Homogenize the plant material to ensure representative sampling.- Precisely control all extraction parameters using calibrated equipment.[8]
Extract Purity is Low - Co-extraction of undesirable compounds like lipids or chlorophyll.- Consider a pre-extraction step with a non-polar solvent to remove lipids.- Employ post-extraction purification techniques such as solid-phase extraction (SPE).[8][11]

Data on Solvent-Reducing Extraction Methods

The following tables summarize quantitative data from various studies on modern extraction techniques that can reduce solvent consumption compared to conventional methods.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

Plant MaterialSolvent SystemSolid-to-Liquid RatioTemperature (°C)Time (min)Key Finding
Litchi Pericarp54.1% EthanolNot SpecifiedNot Specified34.5Optimized for highest cyanidin (B77932) 3-rutinoside yield.[12]
Berry Pomace50% (v/v) Ethanol, acidified to pH 31:2040-5030-40Efficient extraction with reduced time.[7]
Blueberry ResidueDual-aqueous phase1:606080Lower solvent consumption compared to conventional methods.[13]
Orange By-Products45/55 Ethanol/Water (v/v)Not SpecifiedNot Specified3560% higher phenolic recovery than conventional extraction.[14]

Table 2: Microwave-Assisted Extraction (MAE) Parameters

Plant MaterialSolvent SystemSolid-to-Liquid RatioTemperature (°C)Time (min)Key Finding
Grape Skin40% Methanol in water1:20 (based on 2g sample in 40mL)1005Significantly reduced extraction time from 5 hours to 5 minutes.[15]
Red Onion SkinEthanol1:106030A green extraction method, though HHPAE and SFE showed higher efficiency in this study.[6]

Table 3: Supercritical Fluid Extraction (SFE) Parameters

Plant MaterialCo-solventPressure (bar)Temperature (°C)Flow RateKey Finding
Jamun Fruit PulpEthanol162502.0 g/min Optimal conditions for anthocyanin and phenolic compound extraction.[16]
MyrtleEthanol230450.3 kg/h CO2, 0.09 kg/h EthanolEffective for extracting bioactive components.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the UAE of this compound from plant material.

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) and grind it into a fine powder (<0.5 mm).[7][8]

  • Solvent Preparation: Prepare an acidified aqueous ethanol or methanol solution (e.g., 50% ethanol v/v) and adjust the pH to approximately 3 with a suitable acid like citric or formic acid.[7]

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the prepared solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[7]

    • Place the vessel in an ultrasonic bath with temperature control.

    • Sonicate at a specified power (e.g., 400 W) and temperature (e.g., 40-50°C) for a set duration (e.g., 30-40 minutes).[7]

  • Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.[8]

  • Analysis: Analyze the extract for this compound content using a suitable analytical method like HPLC-DAD.[8]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for the MAE of this compound.

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Solvent Preparation: Prepare an appropriate solvent system, for example, 40% methanol in water, acidified.[15]

  • Extraction:

    • Place the powdered sample into a microwave extraction vessel.

    • Add the solvent at a predetermined ratio (e.g., 1:20 w/v).[7]

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power (e.g., 500 W), temperature (e.g., 100°C), and extraction time (e.g., 5 minutes).[15]

  • Separation: After cooling, filter the mixture to separate the extract from the solid residue.

  • Analysis: Quantify the this compound content in the extract using an appropriate analytical technique.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Plant Material drying Drying (40-50°C) start->drying grinding Grinding (<0.5mm) drying->grinding extraction_step Extraction (UAE / MAE) grinding->extraction_step solvent_prep Solvent Preparation (e.g., 50% EtOH, pH 3) solvent_prep->extraction_step separation Separation (Centrifugation/Filtration) extraction_step->separation analysis Analysis (HPLC-DAD) separation->analysis purification Optional: Purification (SPE) separation->purification end Final Extract analysis->end purification->analysis

Caption: Workflow for this compound extraction.

troubleshooting_logic start Low Yield Issue check_degradation Evidence of Degradation? (e.g., color loss) start->check_degradation optimize_stability Optimize Stability: - Lower Temperature - Adjust pH (1-3) - Reduce Time check_degradation->optimize_stability Yes check_solvent Solvent System Optimized? check_degradation->check_solvent No end Yield Improved optimize_stability->end optimize_solvent Optimize Solvent: - Check Polarity - Adjust Water/Alcohol Ratio check_solvent->optimize_solvent No check_sl_ratio Solid-to-Liquid Ratio Too High? check_solvent->check_sl_ratio Yes optimize_solvent->end adjust_sl_ratio Decrease S/L Ratio to Avoid Saturation check_sl_ratio->adjust_sl_ratio Yes check_particle_size Particle Size Too Large? check_sl_ratio->check_particle_size No adjust_sl_ratio->end grind_finer Grind Material to a Finer Powder check_particle_size->grind_finer Yes check_particle_size->end No grind_finer->end

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Automation of Peonidin 3-rutinoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the automation of Peonidin 3-rutinoside quantification. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important? A1: this compound is a naturally occurring anthocyanin, which is a type of flavonoid pigment responsible for the red and purple colors in many fruits and flowers like berries, grapes, and sweet cherries.[1][2] Its quantification is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for pharmacological research due to its potent antioxidant and anti-inflammatory properties.[1]

Q2: What are the primary analytical methods used for this compound quantification? A2: The most common methods are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1] HPLC-DAD is robust and reliable for routine quantification.[1] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or very low concentrations of the analyte.[1]

Q3: What are the main benefits of automating the quantification process? A3: Automating the quantification workflow significantly improves efficiency and data quality. Key benefits include:

  • Higher Throughput: Automation allows for the simultaneous preparation and analysis of many samples.[3]

  • Improved Reproducibility: Automated systems provide consistent sample handling and liquid pipetting, minimizing user-dependent variability and errors.[3][4]

  • Reduced Contamination: Enclosed automated systems decrease the risk of sample contamination.[3]

  • Cost and Time Savings: Over time, automation can be more cost-effective by reducing manual labor, solvent usage, and the frequency of failed batches.[3][5]

Q4: Which steps of the this compound quantification workflow can be automated? A4: Most of the workflow can be automated using robotic liquid handlers and integrated analytical systems. Common automated steps include sample preparation (such as solid-phase extraction, liquid-liquid extraction, and protein precipitation), preparation of calibration standards, sample injection, and data acquisition and processing.[6][7]

Automated Experimental Workflow

An automated workflow ensures high-throughput and reproducible quantification of this compound. The process begins with automated sample preparation to isolate the analyte from the sample matrix, followed by injection into an LC-MS/MS system for separation and detection.

Automated Quantification Workflow cluster_prep Automated Sample Preparation (Robotic Liquid Handler) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Plant Extract) SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load Sample 3. Wash 4. Elute Sample->SPE Transfer Autosampler Autosampler Injection SPE->Autosampler Transfer Eluate to Vial/Plate LC UPLC/HPLC Separation (C18 Column) Autosampler->LC MS MS/MS Detection (MRM Mode) LC->MS Data Raw Data Acquisition MS->Data Processing Automated Peak Integration & Quantification Data->Processing Report Final Report Processing->Report

Caption: Automated workflow for this compound quantification.

Detailed Experimental Protocols

This section provides a detailed methodology for the automated quantification of this compound using an LC-MS/MS system.

1. Automated Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for a robotic liquid handler to extract anthocyanins from a liquid sample matrix (e.g., plasma, tissue homogenate).[8]

  • Objective: To remove interfering substances and concentrate the analyte.

  • Materials: SPE cartridges (e.g., Oasis HLB), conditioning solvent (methanol), equilibration solvent (water), wash buffer (e.g., water with 0.1% formic acid), elution solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).[8]

  • Automated Steps:

    • Conditioning: The robotic system dispenses 1 mL of methanol (B129727) into each well of the SPE plate to activate the sorbent.

    • Equilibration: The system dispenses 1 mL of water to equilibrate the sorbent.

    • Sample Loading: A 200 µL aliquot of the sample is loaded onto the SPE plate.[8]

    • Washing: The system washes the sorbent with 1 mL of wash buffer to remove unbound impurities.[8]

    • Elution: The target analyte, this compound, is eluted with 500 µL of the elution solvent into a clean collection plate.[8]

    • Post-Processing: The eluate is automatically dried under a stream of nitrogen and then reconstituted in 100 µL of a suitable solvent (e.g., 5% acetonitrile with 0.1% formic acid) for injection.[8]

2. LC-MS/MS Quantification

  • Chromatographic System: UHPLC or HPLC system.[1]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[10]

    • Solvent B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient Elution: A typical gradient starts with a low percentage of Solvent B (e.g., 5%), increasing to elute the analyte, followed by a re-equilibration step.[8]

  • Flow Rate: 0.6 mL/min.[10]

  • Column Temperature: 35°C.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

  • Standard Curve: A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area of the analyte in the sample is used to calculate its concentration based on this curve.[2]

Quantitative Data Summary

Table 1: Abundance of this compound in Natural Sources
Natural SourceGenus/SpeciesAbundance (mg/100g Fresh Weight)
Sweet CherryPrunus avium0.60 - 27.50[2]
European PlumPrunus domestica4.85[2]
StrawberryFragaria × ananassa7.6[2]
BlackcurrantRibes nigrum0.00 - 1.28[2]
GooseberryRibes uva-crispa0.00 - 0.06[2]

Note: Abundance can vary significantly based on cultivar, ripeness, and growing conditions.[2]

Table 2: Comparison of Analytical Method Performance
ParameterHPLC-DADLC-MS/MS
Principle UV-Vis AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh to Very High
Sensitivity GoodExcellent
Limit of Detection (LOD) ~0.06–0.40 µg/mL[12]~0.11–0.14 µg/mL (can be lower)[12]
Limit of Quantification (LOQ) ~0.12–1.20 µg/mL[12]~0.36–0.47 µg/mL (can be lower)[12]
Primary Use Routine QC, high-concentration samplesComplex matrices, low-concentration samples, metabolite ID

Troubleshooting Guides

This section addresses common issues encountered during the automated analysis of this compound.

Q: Why is my automated SPE recovery low or inconsistent? A: Low recovery can stem from several factors in an automated system:

  • Improper Sorbent Conditioning: Ensure the robotic liquid handler dispenses the correct volumes of conditioning and equilibration solvents to fully wet the sorbent.

  • Sample Breakthrough: The sample may be loaded too quickly. Optimize the flow rate in the automation script.

  • Inefficient Elution: The elution solvent may be too weak, or the volume may be insufficient. Try a stronger solvent (e.g., higher percentage of organic) or increase the elution volume in the protocol.

  • Analyte Degradation: this compound is unstable at neutral or high pH.[13] Ensure all solutions, especially the sample itself, are acidified (e.g., with 0.1% formic acid) to maintain the stable flavylium (B80283) cation form.[14][15]

Q: My HPLC chromatogram shows shifting retention times. What's wrong? A: Retention time shifts in an automated sequence are often due to issues with the LC system or method parameters:

  • Inadequate Column Equilibration: The time between automated injections might be too short for the column to re-equilibrate to the initial mobile phase conditions. Increase the equilibration time in your method.[16]

  • Pump Malfunction: The pumps may not be mixing the mobile phase solvents accurately.[16] Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.

  • Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as even small changes can affect retention times.

  • Column Degradation: Over many automated injections, the column's stationary phase can degrade. If the problem persists and worsens over time, the column may need to be replaced.

Q: I am seeing poor peak shape (tailing or fronting) for this compound. A: Poor peak shape compromises accurate quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the column.[16] Ensure the mobile phase pH is low enough (e.g., using 0.1-1% formic acid) to keep the molecule in a single, stable ionic form.[13][14] Tailing can also indicate column contamination or degradation.

  • Peak Fronting: This typically suggests column overload.[14] Your sample may be too concentrated. Modify the automation script to dilute the sample further before injection or reduce the injection volume.[14]

Q: Why is there no peak or a very low signal in my LC-MS/MS analysis? A: This critical issue can have several causes, from the sample preparation to the detector.

Troubleshooting Low Sensitivity Start Problem: No Peak or Low Sensitivity CheckStandard Action: Inject a fresh, known concentration standard. Start->CheckStandard PeakOK Is the peak visible and strong? CheckStandard->PeakOK SampleIssue Conclusion: Issue is with sample prep or analyte stability. PeakOK->SampleIssue Yes SystemIssue Conclusion: Issue is with the LC-MS/MS system. PeakOK->SystemIssue No CheckLeak Action: Check for leaks in the LC flow path and injector. SystemIssue->CheckLeak CheckSource Action: Clean the MS source (e.g., ESI probe). CheckLeak->CheckSource CheckParams Action: Verify MS parameters (MRM transitions, voltages). CheckSource->CheckParams

Caption: Troubleshooting logic for low or no signal in LC-MS/MS.

  • Sample Preparation Failure: The analyte was lost during the automated SPE process. Re-run a quality control sample to verify the prep method.

  • Injection Failure: The autosampler may have malfunctioned, or there could be a leak in the injection valve.[16]

  • Analyte Degradation: this compound may have degraded in the autosampler vial if not kept cool or if the solvent is not acidic.[14]

  • MS Source Contamination: The ESI source can become dirty after many injections, leading to poor ionization and low signal. Regular cleaning is essential.

  • Incorrect MS Parameters: Verify that the correct MRM transitions, collision energies, and ion source parameters are being used for this compound.[10]

Biological Context: Relevant Signaling Pathway

While this guide focuses on quantification, the reason for measuring this compound is often related to its biological activity. Research on structurally similar anthocyanins suggests they can modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is critical for regulating cell growth, proliferation, and survival.[2][15]

PI3K_Akt_Pathway P3R This compound (Putative Modulator) Receptor Growth Factor Receptor P3R->Receptor Modulates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Cell Survival, Growth) pAkt->Downstream Regulates

Caption: Putative modulation of the PI3K/Akt signaling pathway.

References

Technical Support Center: High-Throughput Screening (HTS) for Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peonidin 3-rutinoside. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during high-throughput screening experiments.

Frequently Asked Questions (FAQs)

Assay Selection and Design

Q1: What are the most common HTS assays used to evaluate the biological activity of this compound?

A1: The choice of assay depends on the desired biological activity to be measured. Common starting points include:

  • Antioxidant Activity: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are frequently used to measure the antioxidant capacity of this compound and related anthocyanins.[1][2]

  • Anticancer/Cytotoxicity: Cell viability assays are standard for assessing cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used; however, due to potential interference from anthocyanins, alternative methods like CellTiter-Glo® (ATP-based) or BrdU (DNA-based) assays are often recommended.[1][3]

  • Anti-inflammatory Activity: A common method involves measuring the inhibition of nitric oxide (NO) production in stimulated macrophage cells, such as RAW 264.7.[1]

  • Target Engagement: For identifying specific molecular targets, label-free methods like the Cellular Thermal Shift Assay (CETSA) are powerful tools. CETSA measures the thermal stabilization of a protein when a ligand, such as this compound, binds to it, avoiding the need for compound modification.[4][5]

Q2: My compound, this compound, is colored. How will this affect my colorimetric or fluorescence-based assays?

A2: This is a critical consideration. The inherent color and potential fluorescence of this compound can significantly interfere with optical-based assays.

  • Colorimetric Assays (e.g., MTT): The purple color of the formazan (B1609692) product in an MTT assay can be skewed by the red-purple hue of this compound. This can lead to inaccurate readings of cell viability.[3] It is crucial to run controls containing only the compound and media to measure its intrinsic absorbance.

  • Fluorescence Assays: Anthocyanins can be autofluorescent, emitting light at wavelengths that may overlap with the assay's fluorophore, leading to false positives.[6][7] Conversely, they can also quench fluorescence, causing false negatives.[8] Always perform an autofluorescence counterscreen by reading the compound plate before adding assay reagents.[6]

Q3: How can I mitigate the instability of this compound during HTS experiments?

A3: this compound, like other anthocyanins, is highly sensitive to pH, temperature, and light.[9][10]

  • pH Control: The compound is most stable in acidic conditions (pH 1-3).[9] At neutral or alkaline pH, it can rapidly degrade, leading to color loss and loss of activity. Ensure all assay buffers are within a stable pH range if possible, or account for potential degradation in your experimental design.

  • Temperature: Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[9] During experiments, minimize the time samples spend at higher temperatures.

  • Light Exposure: Protect samples from direct light to prevent photodegradation. Use amber vials or plates and work in subdued lighting conditions when possible.

Troubleshooting and Data Interpretation

Q4: I have a hit from my primary screen. How do I confirm it's a true positive and not an artifact?

A4: Hit validation is a multi-step process designed to eliminate false positives and Pan-Assay Interference Compounds (PAINS).[6]

  • Confirm Dose-Response: Re-test the compound at multiple concentrations to establish a clear dose-response relationship.

  • Run Counterscreens: Perform specific assays to rule out interference. This includes checking for autofluorescence and direct inhibition of reporter enzymes (e.g., luciferase).[6]

  • Use Orthogonal Assays: Confirm the biological activity using a different assay with an alternative detection method (e.g., if the primary screen was fluorescence-based, use a luminescence or label-free method for confirmation).[6]

  • Check for Aggregation: Some compounds form aggregates that non-specifically inhibit proteins. This can often be detected by testing the compound's activity in the presence of a non-ionic detergent like Triton X-100. A significant decrease in potency suggests aggregation.[6]

Q5: My results are inconsistent between experimental runs. What are the likely causes?

A5: Inconsistency often stems from the inherent instability of this compound or variations in experimental conditions.

  • Compound Degradation: Ensure that stock solutions are fresh and have been stored properly. Degradation due to pH shifts or prolonged exposure to room temperature can lead to variable results.[9]

  • Sample Preparation: Inconsistent sample preparation, especially when extracting from plant materials, can lead to varying concentrations of the active compound.[11]

  • Assay Conditions: Minor variations in incubation times, temperature, or cell passage number can affect results in cell-based assays. Maintain strict consistency in all experimental parameters.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related anthocyanins, which can serve as a reference for experimental design and data comparison.

Table 1: Thermal and pH Degradation Kinetics of this compound and Related Analogs Data for related compounds is included to provide an estimate of expected stability trends.

AnthocyaninMatrixTemperature (°C)pHRate Constant (k)Half-life (t½)Reference(s)
This compound Plum Juice with Citric Acid50-120~3.5-Ea = 40.70 kJ/mol[9]
Cyanidin 3-rutinoside Aqueous Solution1002.25.33 x 10⁻⁴ s⁻¹21.7 min[9]
Cyanidin 3-rutinoside Aqueous Solution1655.07.39 x 10⁻² s⁻¹0.16 min[9]
Peonidin-3-glucoside (Proxy for pH stability)253.0< 0.0035 day⁻¹> 200 days[9]
Peonidin-3-glucoside (Proxy for pH stability)255.0~ 0.014 h⁻¹~ 48 hours[9]
Peonidin-3-glucoside (Proxy for pH stability)257.0> 0.693 h⁻¹< 1 hour[9]

Visualizations: Workflows and Pathways

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation Phase Compound_Library Compound Library (incl. This compound) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Identify Initial Hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Counterscreens Counterscreens (Autofluorescence, etc.) Dose_Response->Counterscreens Orthogonal_Assay Orthogonal Assay (Different Technology) Counterscreens->Orthogonal_Assay Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit

Caption: General high-throughput screening workflow for natural products.

Interference_Troubleshooting cluster_fluorescence Fluorescence Assay cluster_colorimetric Colorimetric Assay Start Unexpected Signal in Optical Assay? Check_Autofluor Run Autofluorescence Counterscreen Start->Check_Autofluor Fluorescence? Check_Absorbance Measure Compound's Intrinsic Absorbance Start->Check_Absorbance Colorimetric? Is_Autofluorescent Is Compound Autofluorescent? Check_Autofluor->Is_Autofluorescent Flag_Compound Flag as Autofluorescent (False Positive) Is_Autofluorescent->Flag_Compound Yes Check_Quenching Check for Quenching Is_Autofluorescent->Check_Quenching No Switch_Assay Switch to Non-Optical Assay (e.g., CETSA, MS) Flag_Compound->Switch_Assay Is_Absorbing Does Compound Absorb at Readout Wavelength? Check_Absorbance->Is_Absorbing Correct_Signal Subtract Compound's Absorbance from Signal Is_Absorbing->Correct_Signal Yes No_Interference Proceed with Corrected Data Correct_Signal->No_Interference

Caption: Troubleshooting workflow for optical assay interference.

NFkB_Pathway cluster_cytoplasm Cytoplasm P3R This compound IKK IKK Complex P3R->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Inflammation Inflammation Transcription->Inflammation

Caption: Predicted inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to neutralize the DPPH radical.[1][2]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be stored in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for a positive control like ascorbic acid or Trolox.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample or control dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is determined by plotting the scavenging percentage against sample concentrations.[1]

Protocol 2: MTT Cell Viability Assay (Cytotoxicity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1] Note: Be aware of the potential for colorimetric interference (see FAQ Q2).

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and incubate to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. Mix gently.

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Express results as a percentage of the vehicle-treated control cells and calculate the IC50 value.

Protocol 3: Autofluorescence Counterscreen

This protocol is essential to identify compounds that interfere with fluorescence-based assays.[6]

  • Compound Plating: Prepare a dilution series of this compound in the final assay buffer, identical to the concentrations used in the primary HTS assay. Dispense into the wells of the same microplate type used for the primary screen.

  • Buffer Addition: Add assay buffer without any biological reagents (e.g., no enzyme, cells, or detection substrate) to the wells. The final volume should be the same as in the primary assay.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary HTS assay.

  • Fluorescence Reading: Read the fluorescence intensity of the plate using the exact same filters and instrument settings as the primary assay.

  • Data Analysis: Compare the fluorescence signal of compound-containing wells to vehicle control wells. A significant increase in fluorescence indicates that the compound is autofluorescent and is a likely source of false-positive hits in the primary screen.

References

Impact of temperature on Peonidin 3-rutinoside extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of temperature on Peonidin 3-rutinoside extraction efficiency. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in this compound extraction? A1: Temperature is a critical parameter because it has a dual effect on the extraction process. Initially, increasing the temperature can enhance extraction efficiency by increasing the solubility of this compound and improving mass transfer rates.[1] It also increases the permeability of cell membranes, facilitating the release of the compound from the plant matrix.[2] However, this compound, like other anthocyanins, is thermally sensitive.[3][4] Elevated temperatures can lead to its degradation, which negatively impacts the final yield.[2][3] Therefore, optimizing temperature is a balancing act between maximizing extraction and minimizing thermal degradation.[5]

Q2: What is the typical trend observed in extraction yield as temperature increases? A2: Typically, as the extraction temperature increases from a low starting point, the yield of this compound will also increase up to an optimal point.[2] Beyond this optimal temperature, the yield will begin to decrease as the rate of thermal degradation surpasses the rate of extraction.[1][2] For example, in one study on mulberry anthocyanins, the yield increased from 30°C to a maximum at 45°C, and then declined at 50°C.[2]

Q3: What happens chemically to this compound at excessively high temperatures? A3: At high temperatures, this compound undergoes thermal degradation. The degradation process generally follows first-order reaction kinetics.[3][6][7] The primary degradation pathway involves the opening of the central pyran ring to form a colorless chalcone.[3] This unstable intermediate can then break down further into smaller phenolic compounds, leading to a loss of color and biological activity.[3][4]

Q4: How does temperature interact with other extraction parameters, such as pH and solvent? A4: Temperature effects are highly interconnected with other parameters. Anthocyanin stability is highly pH-dependent, with the greatest stability occurring in acidic conditions (pH < 3).[3][5] High temperatures will accelerate degradation much more rapidly at neutral or alkaline pH values compared to an acidic environment.[3][7] The choice of solvent also plays a role; for instance, the optimal temperature for extraction may differ between an aqueous solvent and an ethanol-water mixture due to differences in solubility and stability of the target compound.[8]

Troubleshooting Guide

Problem: My this compound yield is consistently low.

  • Possible Cause: The extraction temperature may be suboptimal. It could be too low, resulting in inefficient extraction, or too high, causing significant degradation.

  • Solutions:

    • Review Literature: Check for established optimal temperature ranges for your specific plant matrix. Optimal temperatures can vary significantly, for example, 30°C for barberry, 45°C for mulberry, and around 57°C for red grape peels.[2][9][10]

    • Temperature Optimization Study: Perform small-scale extractions across a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) while keeping all other parameters (pH, time, solvent ratio) constant. Analyze the yield at each temperature to determine the optimal point for your specific material.

    • Check Solvent and pH: Ensure you are using an appropriate polar solvent (like methanol (B129727) or ethanol) and that it is acidified (pH 1-3) to maintain the stability of the this compound during extraction.[4][5]

Problem: The color of my extract is fading or disappearing during or after extraction.

  • Possible Cause: This indicates degradation of the this compound molecule. The most likely culprits are excessive temperature, high pH, or exposure to light and oxygen.[3][4]

  • Solutions:

    • Lower the Temperature: Immediately reduce the extraction temperature. If concentrating the solvent after extraction (e.g., using a rotary evaporator), ensure the temperature does not exceed 40°C.[11][12]

    • Verify pH: Confirm that the pH of your extraction solvent and the resulting extract is in the acidic range (pH < 3) where the compound is most stable.[3][5]

    • Protect from Light and Oxygen: Conduct the extraction in the dark or in amber-colored glassware to prevent photodegradation.[12] Limiting the headspace in storage containers can reduce exposure to oxygen.

    • Consider Enzyme Inactivation: If using fresh plant material, endogenous enzymes like polyphenol oxidase could be contributing to degradation. A blanching step or using enzyme inhibitors might be necessary.[3]

Problem: I am observing inconsistent yields between different extraction batches.

  • Possible Cause: Fluctuations in experimental conditions, particularly temperature, are a common source of inconsistency.

  • Solutions:

    • Use Calibrated Equipment: Ensure that your heating equipment (water bath, incubator) is properly calibrated and provides precise temperature control.[3]

    • Standardize Protocols: Strictly adhere to the same protocol for every batch, paying close attention to extraction time, temperature, solvent-to-solid ratio, and agitation speed.

    • Homogenize Plant Material: Ensure the starting plant material is uniformly ground to a consistent particle size to eliminate variability in surface area available for extraction.[4]

Quantitative Data Summary

The optimal temperature for this compound extraction varies depending on the plant source and the extraction method used. The following tables provide a summary of relevant quantitative data from various studies.

Table 1: Optimal Extraction Temperatures for Anthocyanins from Various Sources

Plant SourceAnthocyanin TypeOptimal Temperature (°C)Extraction MethodReference
MulberryTotal Anthocyanins45Ultrasonic Assisted[2]
Red Grape PeelsTotal Anthocyanins57.39Solvent Extraction[10]
BarberryTotal Anthocyanins30Solvent Extraction[9]
Grape PomaceTotal Anthocyanins50Solvent Extraction[13]
Jamun FruitTotal Anthocyanins50Supercritical CO₂[14]
Cranberry PomaceTotal Anthocyanins60 - 120Pressurized Ethanol (B145695)[14]

Table 2: Thermal Degradation Kinetics of Peonidin and Related Anthocyanins

Anthocyanin / SourceTemperature (°C)pHHalf-life (t₁/₂) (min)Kinetic ModelReference
Peonidin (from black rice bran)1005.0~15.9First-Order[15]
Total Anthocyanins (Purple Maize)120-68.6First-Order[15]
Total Anthocyanins (Purple Maize)180-6.86First-Order[15]
Cyanidin-3-O-glucosylrutinoside80-32.10First-Order[16]
Cyanidin-3-O-rutinoside80-45.69First-Order[16]

Experimental Protocols

Protocol 1: General Solvent-Based Extraction of this compound

  • Sample Preparation: Dry the plant material at a low temperature (40-50°C) or freeze-dry it to preserve compound integrity.[5][11] Grind the material into a fine powder to increase the surface area for extraction.[11]

  • Solvent Preparation: Prepare an acidified solvent. A common mixture is methanol/water/formic acid (70:29:1, v/v/v) or ethanol acidified with citric acid.[9][11] The acidic conditions are crucial for stability.[12]

  • Extraction:

    • Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio between 1:10 and 1:20 (w/v).[9][11]

    • Agitate the mixture on a shaker at the predetermined optimal temperature (see Table 1 for examples) for a set duration (e.g., 60-120 minutes).[9] Protect the mixture from light.[12]

    • For enhanced efficiency, ultrasound-assisted extraction (UAE) can be performed in an ultrasonic bath for 30-60 minutes at a controlled temperature.[11]

  • Separation: Separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.[5][17]

  • Concentration: Collect the supernatant and, if necessary, concentrate it using a rotary evaporator at a temperature below 40°C.[11][12]

  • Purification (Optional): For cleaner samples, use Solid-Phase Extraction (SPE) with a C18 cartridge to remove polar impurities like sugars.[11][12]

Protocol 2: Quantification of this compound by HPLC-DAD

  • Sample Preparation: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[5]

  • Chromatographic Conditions:

    • System: Standard HPLC with a Diode Array Detector (DAD).[11]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient elution using two solvents is typical:

      • Solvent A: Acidified water (e.g., 0.1-5% formic acid in water).[11][12]

      • Solvent B: Acetonitrile or Methanol.[11]

    • Flow Rate: 0.8 - 1.0 mL/min.[5]

    • Column Temperature: 25-30°C.[5]

    • Detection Wavelength: Monitor at the maximum absorbance for anthocyanins, around 520 nm.[11]

  • Quantification: Generate a calibration curve using a pure this compound standard at various concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[11]

Visualizations

G Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis p1 Plant Material p2 Drying / Lyophilization p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration in Acidified Solvent (Controlled Temperature) p3->e1 Solid:Liquid Ratio (1:10 - 1:20) e2 Ultrasound-Assisted Extraction (Optional) e1->e2 pu1 Centrifugation / Filtration e2->pu1 pu2 Rotary Evaporation (<40°C) pu1->pu2 pu3 Solid-Phase Extraction (SPE) (Optional) pu2->pu3 a1 Syringe Filtration (0.45 µm) pu3->a1 a2 HPLC-DAD Analysis a1->a2 a3 Final Yield Data a2->a3 Quantification G The Dual Impact of Temperature on Extraction cluster_positive Positive Effects cluster_negative Negative Effects temp Temperature pos1 Increases Solubility temp->pos1 pos2 Increases Cell Permeability temp->pos2 pos3 Improves Mass Transfer temp->pos3 neg1 Thermal Degradation temp->neg1 neg2 Formation of Byproducts temp->neg2 neg3 Loss of Bioactivity temp->neg3 yield Net Extraction Yield pos1->yield pos2->yield pos3->yield neg1->yield neg2->yield neg3->yield

References

Technical Support Center: Light Sensitivity and Degradation of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Peonidin (B1209262) 3-rutinoside during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Peonidin 3-rutinoside?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: It is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

  • Presence of other compounds: Enzymes like polyphenol oxidase can accelerate degradation, while sugars may have a protective effect.[2]

Q2: What is the typical degradation pathway of this compound when exposed to light?

A2: The degradation of this compound, similar to other anthocyanins, is believed to initiate with the opening of the central pyran ring to form a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds. The primary degradation byproducts identified from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[2][3]

Q3: What kinetic model best describes the photodegradation of this compound?

A3: The degradation of this compound, including photodegradation, is widely reported to follow first-order kinetics.[2] This means the rate of degradation is directly proportional to the concentration of the compound. A linear plot of the natural logarithm of the concentration versus time is indicative of first-order kinetics.[2]

Q4: What are the expected degradation products of this compound under light exposure?

A4: The primary degradation products originating from the peonidin aglycone are vanillic acid and phloroglucinaldehyde.[2][3] Studies on the closely related cyanidin-3-rutinoside (B1257026) have also identified protocatechuic acid methyl ester as a degradation product under certain conditions, suggesting similar derivatives could potentially form from this compound.[2]

Troubleshooting Guides

ProblemPossible CausesSolutions
Rapid color loss of the sample solution. High pH of the solution.Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.
Exposure to ambient light.Protect samples from light by using amber vials or wrapping them in aluminum foil. Conduct experiments in a dark environment where possible.[2]
High temperature.Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).
Inconsistent results in kinetic studies. Fluctuations in light intensity or temperature.Use a calibrated light source with consistent output and a temperature-controlled environment.
Inaccurate pH of buffers.Prepare fresh buffers and verify the pH with a calibrated meter before each experiment.[2]
Oxygen exposure.For highly sensitive experiments, consider deoxygenating solvents by purging with an inert gas like nitrogen or argon.
Poor peak shape in HPLC analysis. Inappropriate mobile phase pH.Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to maintain the flavylium (B80283) cation form.[2]
Column overload.Dilute the sample or inject a smaller volume.[2]
Difficulty identifying degradation products by LC-MS. Low concentration of degradation products.Concentrate the sample using Solid Phase Extraction (SPE) with a C18 cartridge.[2]
Insufficient ionization.Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[2]

Quantitative Data on Degradation Kinetics

While specific quantitative data for the photodegradation of this compound is limited in the literature, the following tables provide data on its thermal degradation and the photodegradation of a closely related anthocyanin mixture. This data can serve as a reference for estimating stability. Degradation typically follows first-order kinetics.

Table 1: Thermal Degradation of this compound and Related Anthocyanins

AnthocyaninTemperature (°C)pHHalf-life (t½) (min)Degradation Rate Constant (k) (min⁻¹)
Peonidin-3-glucoside253.0> 288,000< 0.0000024
Peonidin-3-glucoside255.0~2,880~0.00024
Peonidin-3-glucoside257.0< 60> 0.01155
Cyanidin-3-rutinoside80-45.690.0151
Cyanidin-3-glucosylrutinoside80-32.100.0216

Note: Data for Peonidin-3-glucoside is illustrative. Data for cyanidin (B77932) derivatives is from a study on sour cherry paste.[4]

Table 2: Photodegradation of Anthocyanins from Blackberry Extract

ConditionIlluminance (lux)Half-life (t½) (hours)Degradation Rate Constant (k) (hours⁻¹)
Light Exposure3968.3028.200.0246
Darkness-> 168< 0.0041

Note: This data is for a mixture of anthocyanins in a blackberry extract and serves as an approximation.[5]

Experimental Protocols

Protocol 1: Determining the Photodegradation Kinetics of this compound using HPLC-DAD

1. Preparation of Standard and Sample Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound standard in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using an acidic buffer (e.g., citrate-phosphate buffer, pH 3.0) to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dilute the experimental sample containing this compound in the same acidic buffer to a concentration within the calibration range.

2. Light Exposure:

  • Aliquot the sample solution into clear glass or quartz vials.

  • Place the vials in a controlled environment with a specific light source (e.g., a UV lamp with a defined wavelength and intensity or a light chamber with a calibrated lux meter).

  • Simultaneously, prepare a "dark control" by wrapping identical vials in aluminum foil and placing them under the same temperature conditions.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the light and dark conditions and immediately store it at -20°C or colder to halt the degradation reaction.

3. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile).[2]

  • Flow Rate: 0.8 - 1.0 mL/min.[2]

  • Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (~520 nm).[2]

  • Injection Volume: 10-20 µL.[2]

4. Data Analysis:

  • Quantify the concentration of this compound at each time point using the calibration curve.

  • Plot the natural logarithm of the concentration (ln[C]) versus time.

  • If the plot is linear, determine the degradation rate constant (k) from the slope (slope = -k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2]

Protocol 2: Identification of Photodegradation Products using LC-MS/MS

1. Degradation Induction:

  • Expose a solution of this compound to a light source (e.g., UV lamp) for a sufficient duration to induce significant degradation (e.g., 2-3 half-lives as determined in Protocol 1).

2. Sample Preparation:

  • Concentration: If the degradation products are in low abundance, concentrate the sample using a C18 Solid Phase Extraction (SPE) cartridge. Elute the compounds with acidified methanol and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[2]

3. LC-MS/MS Analysis:

  • LC System: Utilize an HPLC or UHPLC system with a C18 column and a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) with a gradient elution.[2]

  • Mass Spectrometer: Use a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]

  • MS Scan: Perform a full scan to identify the molecular ions of potential degradation products.

  • MS/MS Fragmentation: In a subsequent run or using data-dependent acquisition, select the molecular ions of interest and subject them to fragmentation to obtain structural information.

4. Data Analysis:

  • Compare the mass spectra and fragmentation patterns of the unknown peaks with literature data for known anthocyanin degradation products (e.g., vanillic acid, phloroglucinaldehyde) and with the fragmentation pattern of the this compound standard.[3]

Visualizations

Degradation_Pathway P3R This compound (Colored) Chalcone Chalcone Intermediate (Colorless) P3R->Chalcone  Light (UV) / Heat / pH > 3 Degradation_Products Degradation Products (Vanillic Acid + Phloroglucinaldehyde) Chalcone->Degradation_Products  Spontaneous

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Working Prepare Working Standards Stock->Working Sample Prepare Sample Solution Stock->Sample Light Expose to Light Source Sample->Light Dark Dark Control Sample->Dark HPLC HPLC-DAD Analysis Light->HPLC LCMS LC-MS/MS Analysis Light->LCMS Dark->HPLC Kinetics Determine Degradation Kinetics (k, t½) HPLC->Kinetics Products Identify Degradation Products LCMS->Products

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Peonidin 3-rutinoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Peonidin 3-rutinoside, an anthocyanin found in various fruits and berries, has garnered significant interest for its potential health benefits. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) against alternative methods for its quantification, supported by experimental data and detailed protocols.

Methodology Comparison: Performance and Validation

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the well-established HPLC-DAD method with two common alternatives: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and the spectrophotometric pH differential method.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterHPLC-DADUPLC-MS/MSSpectrophotometric (pH Differential)
Specificity Good; separates individual anthocyanins.Excellent; high selectivity based on mass-to-charge ratio.Low; measures total monomeric anthocyanins, no individual compound separation.[1]
Linearity (r²) > 0.999[2]> 0.99[3]High correlation with HPLC for total anthocyanins (r > 0.925).[4]
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[2]< 2.3 ng/mL**[3]Not typically determined for individual compounds.
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL[2]< 8.1 ng/mL[3] Not typically determined for individual compounds.
Accuracy (% Recovery) 95 - 105%*[2]54 - 108%[3]Dependent on the standard used for quantification.
Precision (% RSD) < 2%*[2]< 15%**[3]Repeatability RSDr: 1.06 - 4.16% (for total anthocyanins).
Analysis Time 15 - 40 minutes3 - 10 minutesRapid
Cost ModerateHighLow

*Note: These values are representative for anthocyanin analysis and may vary based on specific instrumentation and experimental conditions.[2] **Note: Data for anthocyanin metabolites in plasma.[3]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline typical protocols for the extraction and quantification of this compound.

Sample Preparation: Extraction from Plant Material

A common procedure for extracting anthocyanins like this compound from plant sources involves solvent extraction.[5]

  • Homogenization : Freeze-dry and grind the plant material to a fine powder to increase the surface area for extraction.

  • Extraction : Suspend the powdered material in an acidified methanol (B129727) solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions help stabilize the anthocyanins.[5] Use of sonication can enhance extraction efficiency.

  • Centrifugation : Centrifuge the mixture to separate the solid plant material from the extract.

  • Purification (Optional) : For cleaner samples, a Solid-Phase Extraction (SPE) step using a C18 cartridge can be employed to remove polar impurities.[6]

cluster_sample_prep Sample Preparation PlantMaterial Plant Material (e.g., Berries) Homogenization Homogenization (Freeze-drying & Grinding) PlantMaterial->Homogenization Extraction Solvent Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation CrudeExtract Crude Anthocyanin Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Optional PurifiedExtract Purified Extract SPE->PurifiedExtract

Caption: General workflow for the extraction of this compound.
HPLC-DAD Method

This method is widely used for the routine quantification of this compound due to its robustness.[2]

  • HPLC System : A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase : A gradient elution is typically employed with:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).[5]

    • Solvent B: Acetonitrile or methanol.[5]

  • Detection : The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.[5]

  • Quantification : A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area from the sample chromatogram is used to calculate the concentration based on this curve.[5]

UPLC-MS/MS Method

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices and low concentrations of this compound.[7]

  • LC System : A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid.[2]

    • Solvent B: Acetonitrile with 0.1% formic acid.[2]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.[5]

  • Detection : Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[5]

Spectrophotometric pH Differential Method

This method is a rapid and simple option for determining the total monomeric anthocyanin content.[4]

  • Buffer Preparation : Prepare two buffers: potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5).

  • Sample Dilution : Dilute the sample extract separately with each buffer.

  • Absorbance Measurement : Measure the absorbance of each diluted sample at the maximum visible wavelength (around 520 nm) and at 700 nm (to correct for haze).

  • Calculation : The total monomeric anthocyanin concentration is calculated based on the difference in absorbance at the λvis-max between the pH 1.0 and pH 4.5 samples, using the molar extinction coefficient of the predominant anthocyanin.

It is important to note that this method assumes that the anthocyanins are in their colored flavylium (B80283) cation form at pH 1.0 and are colorless at pH 4.5. However, some anthocyanins may still exhibit color at pH 4.5, which can lead to an underestimation of the total content.

Method Validation Workflow and Signaling Pathway

The validation of an analytical method is a critical process to ensure the reliability of the results. The following diagram illustrates a typical workflow for HPLC method validation.

cluster_validation HPLC Method Validation MethodDevelopment Method Development Specificity Specificity MethodDevelopment->Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: A typical workflow for the validation of an HPLC method.

While the direct signaling pathways of this compound are still under investigation, research on structurally similar anthocyanins, such as cyanidin-3-rutinoside, suggests potential mechanisms of action. One such pathway is the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5]

P3R This compound Receptor Cell Surface Receptor P3R->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CellularResponse Cellular Response (e.g., Glucose Uptake) Akt->CellularResponse Promotes

Caption: Putative activation of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Bioactivity of Peonidin 3-rutinoside and Cyanidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two closely related anthocyanins: Peonidin (B1209262) 3-rutinoside and Cyanidin (B77932) 3-rutinoside. The focus is on their antioxidant and anti-inflammatory activities, supported by available experimental data and detailed methodologies.

The primary structural difference between these two molecules lies in the B-ring of the anthocyanidin core. Cyanidin possesses an ortho-dihydroxy (catechol) group, whereas peonidin has a methoxy (B1213986) group at the C3' position. This structural variance is a key determinant of their biological activity, with the catechol structure of cyanidin generally conferring superior antioxidant and radical scavenging capabilities.[1]

Data Presentation: Comparative Bioactivity

Direct comparative studies on the bioactivity of Peonidin 3-rutinoside and Cyanidin 3-rutinoside are limited. The following table summarizes available quantitative data for Cyanidin 3-rutinoside and provides context for the expected activity of this compound based on the known structure-activity relationships of their aglycones and other glycosides.

Bioactivity AssayCyanidin 3-rutinosideThis compoundReference
Antioxidant Activity
DPPH Radical Scavenging (IC50)8.78 µMData not available; expected to be less potent than Cyanidin 3-rutinoside.[2]
Superoxide Scavenging (EC50)45.94 µMData not available; peonidin aglycone is less potent than cyanidin aglycone.[3]
Nitric Oxide Scavenging (IC50)18.14 µMData not available.[2]
Anti-inflammatory Activity
Inhibition of Nitric Oxide Production in RAW 264.7 cellsBoth compounds are known to inhibit NO production.[4][5]Specific IC50 values for direct comparison are not readily available.[4][5]

Anti-inflammatory Activity

Both this compound and Cyanidin 3-rutinoside have been reported to exhibit anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] The overproduction of NO is a hallmark of chronic inflammation.

The anti-inflammatory properties of these anthocyanins are also attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can suppress the expression of pro-inflammatory genes and the production of inflammatory mediators.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compounds (this compound, Cyanidin 3-rutinoside)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a series of dilutions from the stock solutions.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions, positive control, or methanol (as a blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[2]

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Cyanidin 3-rutinoside)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualization

experimental_workflow cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) A1 Prepare DPPH Solution A3 Mix DPPH and Sample A1->A3 A2 Prepare Sample Dilutions A2->A3 A4 Incubate in Dark (30 min) A3->A4 A5 Measure Absorbance (517 nm) A4->A5 A6 Calculate % Scavenging & IC50 A5->A6 B1 Seed RAW 264.7 Cells B2 Pre-treat with Sample B1->B2 B3 Stimulate with LPS (24h) B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Reagent Reaction B4->B5 B6 Measure Absorbance (540 nm) B5->B6 B7 Calculate % Inhibition & IC50 B6->B7

General workflow for in vitro bioactivity assessment.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS) Nucleus->ProInflammatory_Genes activates Inhibition->IKK Compound This compound & Cyanidin 3-rutinoside Compound->Inhibition

Inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stress_Signal Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibition->MAPK Compound This compound & Cyanidin 3-rutinoside Compound->Inhibition

Modulation of the MAPK signaling pathway.

Conclusion

Based on the available evidence and established structure-activity relationships, Cyanidin 3-rutinoside is expected to exhibit more potent antioxidant and anti-inflammatory activities than this compound. This is primarily due to the presence of the catechol group in cyanidin, which enhances its radical scavenging ability. Both compounds are known to modulate key inflammatory signaling pathways, including NF-κB and MAPK.

For a definitive and quantitative comparison of the bioactivities of this compound and Cyanidin 3-rutinoside, further direct comparative studies employing standardized experimental protocols are warranted. Such research would provide valuable insights for the development of these natural compounds as potential therapeutic agents.

References

A Comparative Guide to the Antioxidant Activity of Peonidin 3-rutinoside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Peonidin 3-rutinoside against other common anthocyanins, supported by experimental data. Anthocyanins, the flavonoid pigments responsible for the red, purple, and blue colors in many plants, are of significant interest for their potent antioxidant properties, which are linked to the prevention of oxidative stress-related diseases.[1]

The antioxidant capacity of anthocyanins is primarily attributed to their molecular structure, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2] This activity is influenced by the number and position of hydroxyl groups and the extent of glycosylation and acylation.[2][3] Generally, a higher number of hydroxyl groups on the B-ring of the anthocyanidin structure enhances antioxidant activity.[4]

Comparative Analysis of Antioxidant Activity

Direct comparative studies detailing the antioxidant capacity of this compound across multiple standardized assays are limited in publicly available literature. Therefore, data for the closely related Peonidin 3-glucoside is included as a proxy to provide a contextual comparison. It is important to note that antioxidant values can vary significantly based on the specific assay conditions and the laboratory conducting the experiment.

Anthocyanin/AnthocyanidinAssayResultUnit
Peonidin 3-glucoside FRAP0.9 - 5.2µmol TE/µmol
Peonidin 3-glucoside DPPHMore effective than Peonidin aglycone-
Cyanidin (B77932) 3-rutinoside DPPH8.78IC50 (µM)
Cyanidin 3-rutinoside Superoxide Scavenging45.94EC50 (µM)
Delphinidin (B77816) DPPH3.74IC50 (µM)
Cyanidin DPPH4.85IC50 (µM)
Pelargonidin DPPH5.25IC50 (µM)
Petunidin 3-O-glucoside Superoxide Scavenging6.96EC50 (µM)
Malvidin 3-glucoside (Oenin) Nitric Oxide Scavenging11.81IC50 (µM)
Delphinidin 3-glucoside (Myrtillin) DPPH6.90IC50 (µM)
Delphinidin 3-glucoside (Myrtillin) Nitric Oxide Scavenging15.52IC50 (µM)

Note: Lower IC50/EC50 values indicate greater antioxidant potency. TE = Trolox Equivalents. Data compiled from multiple sources.[5][6][7]

Signaling Pathways Modulated by Anthocyanins

Beyond direct radical scavenging, anthocyanins exert indirect antioxidant effects by modulating key cellular signaling pathways. A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[8] Anthocyanins can also influence inflammatory pathways like NF-κB and cell survival/proliferation pathways such as PI3K/Akt and MAPK , which are often intertwined with cellular stress responses.[9][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanins Anthocyanins (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanins->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Caption: Nrf2 antioxidant response pathway activated by anthocyanins.

Experimental Protocols

Detailed methodologies for common antioxidant capacity assays are provided below. These are generalized protocols and may require optimization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[2]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Sample and Control Preparation: Prepare a stock solution of the test compound (e.g., this compound) in methanol. Create a series of dilutions from the stock solution. A standard antioxidant like Trolox or ascorbic acid should be prepared similarly.[2]

  • Reaction: In a 96-well microplate, add 100 µL of each sample or standard dilution to the wells. Add 100 µL of the DPPH solution to each well. For the blank/control, use 100 µL of methanol instead of the sample.[2]

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.[2]

DPPH_Workflow A Prepare 0.1 mM DPPH Solution (in Methanol) C Mix Sample/Standard with DPPH Solution (e.g., 100µL + 100µL) A->C B Prepare Serial Dilutions of Anthocyanin Sample & Trolox Standard B->C D Incubate in Dark (Room Temp, 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & Determine IC50 Value E->F

Caption: General experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[2]

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[2]

  • Working Solution Preparation: Dilute the stock ABTS•+ solution with ethanol (B145695) or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample and Standard Preparation: Prepare a stock solution and a dilution series of the test compound and Trolox standard.[2]

  • Reaction: In a 96-well plate, add 20 µL of each sample or Trolox dilution. Add 180 µL of the working ABTS•+ solution to each well.[2]

  • Incubation: Shake the plate and incubate at room temperature for 6 minutes.[2]

  • Measurement: Measure the absorbance at 734 nm.[2]

  • Calculation: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the Trolox concentration. The TEAC value of the sample is then calculated from this curve.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Preparation of FRAP Reagent: Prepare the reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]

  • Sample and Standard Preparation: Prepare a stock solution and a dilution series of the test compound. Prepare a series of ferrous sulfate (B86663) (FeSO₄) or Trolox standards.[2]

  • Reaction: Add 20 µL of each sample or standard to a 96-well plate. Add 180 µL of the pre-warmed FRAP reagent to each well.[2]

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[2]

  • Measurement: Measure the absorbance at 593 nm.[2]

  • Calculation: A standard curve is constructed by plotting the absorbance of the standards against their concentrations. The FRAP value is determined from this curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.[2]

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation: Prepare a fluorescein (B123965) working solution, a fresh solution of AAPH (a peroxyl radical generator), and a series of Trolox standards in a phosphate (B84403) buffer (75 mM, pH 7.4).[2]

  • Sample Preparation: Prepare a stock solution and dilutions of the test compound in phosphate buffer.[2]

  • Reaction Setup: In a black 96-well microplate, add 25 µL of sample, standard, or blank (buffer). Add 150 µL of the fluorescein working solution to each well. Incubate the plate at 37°C for at least 30 minutes in a fluorescence microplate reader.[2]

  • Initiation and Measurement: Inject 25 µL of the AAPH solution into each well to start the reaction. Immediately begin monitoring the fluorescence decay (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.[2]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is calculated from a Trolox standard curve and expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.[2]

Conclusion

The antioxidant activity of anthocyanins is a complex interplay of their chemical structure. While cyanidin and delphinidin derivatives, with more hydroxyl groups on their B-ring, generally exhibit high antioxidant capacity, peonidin-based anthocyanins are also effective antioxidants.[4] Glycosylation with rutinose, as in this compound, can influence this activity, though often it is the aglycone structure that is the primary determinant.[1][9] The ability of these compounds to not only directly scavenge free radicals but also to modulate endogenous antioxidant defense pathways underscores their potential in the development of therapeutic agents for oxidative stress-related conditions. Further direct comparative studies are warranted to precisely position this compound's antioxidant capacity relative to other anthocyanins.

References

A Comparative Analysis of Peonidin 3-rutinoside Content in Sweet Cherry (Prunus avium L.) Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Peonidin 3-rutinoside content in various sweet cherry cultivars. This compound, an important anthocyanin, is a subject of growing interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. This document summarizes quantitative data, details the experimental protocols for its measurement, and illustrates its biosynthetic pathway to support further research and development.

Data Presentation: this compound Content in Sweet Cherry Cultivars

The concentration of this compound can vary significantly among different cultivars of the same fruit. The table below presents a comparative summary of this compound content in several sweet cherry (Prunus avium L.) cultivars. The data is compiled from a study evaluating the chemical constituents of various cultivars, providing a clear basis for comparison.

CultivarThis compound Content (mg/100g fresh weight)
0-900 Ziraat1.54
Bigarreau Gaucher2.18
Larian1.21
Lambert1.89
Noir de Guben3.45
Starks GoldNot Detected
Van0.88

Data sourced from a study on sweet cherry cultivars.[1]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following outlines a standard methodology for the extraction and analysis of this compound from sweet cherry samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction

  • Sample Collection: Collect fresh sweet cherry samples from different cultivars. Remove the seeds by hand.

  • Homogenization: Homogenize the cherry drupes using a manual blender.

  • Extraction Solvent: Prepare an acidified methanol (B129727) solution (e.g., 80% methanol with 0.1% HCl) to ensure the stability of anthocyanins in their flavylium (B80283) cation form.

  • Extraction Procedure:

    • Weigh a representative sample of the homogenized cherry pulp.

    • Add the extraction solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Sonicate the mixture for 30-60 minutes in an ultrasonic bath at a controlled temperature (e.g., 25-30°C) to enhance extraction efficiency.

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant and, if necessary, repeat the extraction process on the residue to ensure complete recovery.

    • Combine the supernatants and filter through a 0.45-μm membrane filter before HPLC analysis.

2. HPLC Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a diode-array detector (DAD) is commonly used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of anthocyanins.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: HPLC-grade acetonitrile (B52724) or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.

  • Detection: The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound at various known concentrations.

    • Inject the filtered sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization: Biosynthesis Pathway and Experimental Workflow

To visualize the complex biochemical processes and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

Anthocyanin_Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Naringenin Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Peonidin Peonidin Cyanidin->Peonidin OMT Peonidin_3_rutinoside This compound Peonidin->Peonidin_3_rutinoside GT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_H F3'H DFR DFR ANS ANS/LDOX OMT OMT GT Glycosyltransferase

Caption: Anthocyanin biosynthesis pathway leading to this compound.

Experimental_Workflow Sample Sweet Cherry Cultivars Homogenization Homogenization (Seed Removal) Sample->Homogenization Extraction Solvent Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation HPLC_Analysis HPLC-DAD Analysis Centrifugation->HPLC_Analysis Quantification Quantification (vs. Standard Curve) HPLC_Analysis->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: General workflow for this compound analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical analysis, the accurate and precise quantification of bioactive compounds is paramount for quality control, standardization of herbal products, and pharmacokinetic studies. Peonidin (B1209262) 3-rutinoside, a prominent anthocyanin found in various fruits and flowers, has garnered significant interest for its potential health benefits.[1] This guide provides a comparative analysis of two widely employed analytical techniques for the quantification of Peonidin 3-rutinoside: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

This publication aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific research needs by presenting a cross-validation perspective based on experimental data for this compound and structurally related anthocyanins.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance parameters for HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound and similar anthocyanins.

Validation ParameterHPLC-DAD (Representative)UPLC-MS/MS (Representative)
Linearity (R²) > 0.999[2][3]> 0.996[2]
Limit of Detection (LOD) 0.01 - 3.7 µg/mL[4]< 2.3 ng/mL[5]
Limit of Quantitation (LOQ) 0.03 - 8.5 µg/mL[4]< 8.1 ng/mL[5]
Accuracy (% Recovery) 98 - 102%95 - 105%[6]
Precision (% RSD)
- Intra-day< 2%[6]< 5%[6]
- Inter-day< 3%[6]< 10%[6]
Selectivity Good, based on retention time and UV-Vis spectrum.Excellent, based on retention time and specific mass transitions (MRM).[7]
Robustness High[1]Moderate

Experimental Protocols

Detailed methodologies for sample preparation and the two analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and other anthocyanins.[1][7]

Sample and Standard Preparation

1.1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (0.1% formic acid) in a volumetric flask.[1] The solution should be sonicated for 5-10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL for HPLC-DAD and 0.1 ng/mL to 100 ng/mL for UPLC-MS/MS.[1][6]

1.2. Sample Preparation (from Plant Material):

  • Homogenization: Homogenize the lyophilized and powdered plant material.[7]

  • Extraction: Extract the homogenized sample with an appropriate volume of acidified methanol (e.g., 80% methanol with 0.1% formic acid).[6] Sonication for 15-30 minutes can enhance extraction efficiency.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Collection and Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[6] For complex matrices, a Solid-Phase Extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interferences.[7][8]

HPLC-DAD Method

This method is robust and widely used for the routine quantification of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[7]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).[9]

    • Solvent B: Acetonitrile or methanol.[9]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25-30 °C.[2]

  • Detection: The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[7]

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from this curve.[7]

UPLC-MS/MS Method

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex matrices.[1][7]

  • Instrumentation: A UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.[7]

  • Chromatographic Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) suitable for UPLC.

  • Mobile Phase: Similar to the HPLC-DAD method, a gradient elution with acidified water and an organic solvent (acetonitrile or methanol) is used, but with a faster gradient.[1]

  • Flow Rate: Optimized for the UPLC column, typically in the range of 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.[7]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification.[7] The precursor ion (the molecular ion of this compound, m/z 609.5) is selected and fragmented, and a specific product ion (the peonidin aglycone, m/z 301.1) is monitored.[7]

  • Quantification: Similar to the HPLC-DAD method, a calibration curve is constructed using the peak areas of the MRM transitions from the working standard solutions.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Standard This compound Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Sample Plant Material Sample Homogenize Homogenization Sample->Homogenize Working Working Standards (Serial Dilution) Stock->Working HPLCDAD HPLC-DAD Analysis Working->HPLCDAD UPLCMSMS UPLC-MS/MS Analysis Working->UPLCMSMS Extract Solvent Extraction Homogenize->Extract Cleanup Centrifugation & Filtration/SPE Extract->Cleanup PreparedSample Prepared Sample Cleanup->PreparedSample PreparedSample->HPLCDAD PreparedSample->UPLCMSMS Linearity Linearity HPLCDAD->Linearity LOD_LOQ LOD / LOQ HPLCDAD->LOD_LOQ Accuracy Accuracy HPLCDAD->Accuracy Precision Precision HPLCDAD->Precision Selectivity Selectivity HPLCDAD->Selectivity UPLCMSMS->Linearity UPLCMSMS->LOD_LOQ UPLCMSMS->Accuracy UPLCMSMS->Precision UPLCMSMS->Selectivity Comparison Comparative Data Analysis Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison

Caption: Workflow for the cross-validation of analytical methods for this compound.

References

The Synergistic Antioxidant Potential of Peonidin 3-rutinoside in Combination with Other Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside, an anthocyanin abundant in various fruits and vegetables, is recognized for its potent antioxidant properties.[1][2] These properties are primarily attributed to its capacity to neutralize reactive oxygen species (ROS), which are implicated in the onset and progression of numerous chronic diseases. While the antioxidant activity of this compound as a standalone compound is established, there is growing interest in its synergistic potential when combined with other flavonoids. Synergistic interactions can enhance the overall antioxidant effect, potentially leading to more effective therapeutic and preventative strategies.

This guide provides a comparative analysis of the antioxidant capacity of this compound and explores the potential for synergistic effects with other flavonoids. Due to a lack of direct quantitative data on the synergistic effects of this compound with other flavonoids, this guide will present data on a closely related compound, Peonidin 3-glucoside, as a reference. Furthermore, it will delve into the experimental protocols for key antioxidant assays and the underlying signaling pathways that may contribute to these synergistic interactions.

Quantitative Data on Antioxidant Capacity

Table 1: Antioxidant Capacity of Peonidin 3-glucoside

AssayCompoundResultUnit
FRAPPeonidin 3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol
ORACPeonidin 3-glucoside5.92 ± 0.52µmol TE/µmol

This data is for Peonidin 3-glucoside and serves as a reference for the potential antioxidant capacity of this compound.[1]

Studies on other flavonoid combinations have demonstrated significant synergistic effects. For instance, the combination of gallic acid and caffeic acid exhibited a remarkable 137.8% synergistic effect in the FRAP assay.[3] Conversely, some combinations have shown antagonistic effects, highlighting the complexity of flavonoid interactions.[3][4] The interaction between anthocyanins and other flavonoids in the DPPH assay has been reported to produce mainly weak antagonistic effects, with some exceptions showing synergy.[4]

Experimental Protocols

A comprehensive evaluation of antioxidant activity requires a battery of assays that measure different aspects of antioxidant action. The following are detailed protocols for commonly used in vitro antioxidant assays that can be applied to study the effects of this compound and its combinations with other flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that is measured spectrophotometrically.[1][5][6][7]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1]

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in methanol.[1]

    • Create a series of dilutions from the stock solution.[1]

    • Prepare a similar dilution series for the positive control.[1]

  • Assay Procedure:

    • Add 100 µL of each sample or control dilution to the wells of a 96-well microplate.[1]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored complex.[1][8][9]

Materials:

  • This compound sample

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Ferrous sulfate (B86663) or Trolox standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[1][8]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.[1]

    • Create a series of dilutions from the stock solution.[1]

    • Prepare a series of ferrous sulfate or Trolox standards of known concentrations.[1]

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.[1]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[1]

    • Incubate the plate at 37°C for 4-30 minutes.[1]

  • Measurement: Measure the absorbance at 593 nm.[8]

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the FRAP value of the samples, expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.[1][10][11][12]

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox standards

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.[12]

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.[1]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in phosphate buffer.[1]

    • Create a series of dilutions from the stock solution.[1]

    • Prepare a series of Trolox standards of known concentrations.[1]

  • Assay Procedure:

    • Add 25 µL of each sample, standard, or blank to the wells of a black 96-well microplate.[1]

    • Add 150 µL of the fluorescein working solution to each well.[1]

    • Incubate the plate at 37°C for at least 30 minutes in the plate reader.[1]

    • Inject 25 µL of the AAPH solution into each well to initiate the reaction.[1]

  • Measurement: Measure the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[11]

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard, and the results are expressed as µmol of Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[13][14][15]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like many flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[16] These genes encode for a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) synthesis.[16]

The synergistic activation of the Nrf2/ARE pathway by a combination of this compound and other flavonoids could lead to a more robust and sustained antioxidant response than that achievable by a single compound.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_activators cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Flavonoids This compound + Other Flavonoids Flavonoids->Nrf2_Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation

Caption: Synergistic activation of the Nrf2/ARE pathway by flavonoids.

Experimental Workflow for Synergy Assessment

To investigate the synergistic antioxidant effects of this compound with other flavonoids, a structured experimental workflow is essential.

Synergy_Assessment_Workflow cluster_preparation 1. Preparation cluster_assays 2. In Vitro Antioxidant Assays cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion P3R This compound (P3R) DPPH DPPH Assay P3R->DPPH FRAP FRAP Assay P3R->FRAP ORAC ORAC Assay P3R->ORAC Flav Other Flavonoid (Flav) Flav->DPPH Flav->FRAP Flav->ORAC Mix P3R + Flav Mixtures (Various Ratios) Mix->DPPH Mix->FRAP Mix->ORAC IC50 Calculate IC50 / EC50 DPPH->IC50 FRAP->IC50 ORAC->IC50 CI Combination Index (CI) Analysis IC50->CI Isobologram Isobologram Analysis CI->Isobologram Synergy Synergistic Effect Isobologram->Synergy Additive Additive Effect Isobologram->Additive Antagonism Antagonistic Effect Isobologram->Antagonism

References

Acylated Peonidin 3-Rutinoside Demonstrates Superior Stability Over Non-Acylated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available experimental data reveals that acylated forms of Peonidin 3-rutinoside exhibit significantly greater stability compared to their non-acylated counterparts. This heightened stability against degradation induced by pH, temperature, and light positions acylated this compound as a more robust candidate for applications in pharmaceuticals, nutraceuticals, and as a natural colorant. This guide provides a comparative overview of their stability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Acylation, the process of adding an acyl group to a molecule, has been shown to enhance the chemical stability of anthocyanins, a class of flavonoids responsible for the red, purple, and blue pigments in many plants.[1][2] In the case of this compound, this modification plays a crucial role in protecting the molecule from degradation.

Comparative Stability Analysis

The stability of anthocyanins is a critical factor for their application, as degradation leads to a loss of color and biological activity.[3] Acylation provides a protective effect, enhancing the molecule's resilience to various environmental stressors.

pH Stability
Thermal Stability

Elevated temperatures accelerate the degradation of anthocyanins. The degradation of non-acylated this compound has been shown to follow first-order kinetics.[5] Acylation significantly enhances thermal stability. For instance, enzymatically acylated cyanidin-3-rutinoside, a closely related compound, shows better thermal stability at 85°C compared to its non-acylated form.[4]

Photostability

Exposure to light, particularly UV radiation, can cause the degradation of anthocyanins. Acylation has been demonstrated to improve the photostability of these compounds. In a study comparing acylated and non-acylated anthocyanins from Lycium ruthenicum Murray and Nitraria tangutorum Bobr., the acylated forms showed significantly less degradation when exposed to light.[1] After 10 days of light exposure at pH 3, the acylated pelargonidin-3-O-(trans-coumaroyl)-diglucoside content was reduced by only 10%.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation kinetics of non-acylated this compound and a closely related acylated petunidin (B3231668) derivative to illustrate the stability differences.

Table 1: Thermal Degradation Kinetics of Non-Acylated this compound

Temperature (°C)Half-life (t½) in minutesDegradation Rate Constant (k) in min⁻¹
8045.691.5 x 10⁻²
90--
100--
110--
120-8.4 x 10⁻²

Data sourced from studies on sour cherry extracts and may vary based on the matrix.[6]

Table 2: Comparative Degradation of Acylated vs. Non-Acylated Petunidin-3-O-Rutinoside at pH 5-7 over 12 Days

CompoundDegradation (%)
Non-acylated petunidin-3,5-O-diglucoside85
Acylated petunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside50

This data for a structurally similar anthocyanin highlights the protective effect of acylation.[1]

Experimental Protocols

To ensure reproducible and comparable stability studies, the following detailed methodologies are provided.

Protocol for Stability Testing of this compound

This protocol outlines the steps for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

1. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in methanol (B129727) containing 0.1% HCl to a concentration of 1 mg/mL.

  • Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7) using appropriate buffer systems (e.g., citrate-phosphate buffer).

  • Working Solutions: Dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

2. Stability Experiments:

  • pH Stability: Aliquot the working solutions into amber vials and store them at a constant temperature (e.g., 25°C) in the dark.

  • Thermal Stability: Aliquot the working solution at a specific pH (e.g., pH 3) into amber vials and place them in a temperature-controlled environment (e.g., water bath or incubator) at various temperatures (e.g., 60°C, 80°C, 100°C).

  • Photostability: Aliquot the working solution at a specific pH into clear vials and expose them to a controlled light source (e.g., a photostability chamber with a defined lux level). A control group should be kept in the dark at the same temperature.

3. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours for thermal stability; 0, 1, 3, 7, 14 days for pH and photostability), withdraw an aliquot from each sample.

  • Immediately cool the thermal stability samples in an ice bath to halt the degradation reaction.

  • Filter the samples through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts at 5-10% B, increasing to 30-40% B over 20-30 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Quantification: Calculate the concentration of this compound at each time point using a calibration curve prepared from a pure standard.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics, which often follows a first-order model.

  • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizing the Process

To further clarify the experimental and chemical processes, the following diagrams are provided.

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stability Induction cluster_analysis 3. Analysis stock Stock Solution (this compound in acidified MeOH) working Working Solutions (Dilution in Buffers) stock->working buffer Buffer Solutions (pH 3, 5, 7) buffer->working ph_stability pH Stability (Constant Temp, Dark) working->ph_stability thermal_stability Thermal Stability (Constant pH, Varied Temp) working->thermal_stability photo_stability Photostability (Constant pH & Temp, Light Exposure) working->photo_stability sampling Time-Point Sampling ph_stability->sampling thermal_stability->sampling photo_stability->sampling hplc HPLC-DAD Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for comparative stability testing of this compound.

degradation_pathway cluster_products Degradation Products p3r This compound (Flavylium Cation - Red) chalcone Chalcone (Colorless) p3r->chalcone Ring Opening (pH, Heat, Light) vanillic_acid Vanillic Acid (from B-ring) chalcone->vanillic_acid Breakdown pga Phloroglucinaldehyde (from A-ring) chalcone->pga Breakdown

Caption: Simplified degradation pathway of non-acylated this compound.

References

A Comparative Guide to the Biological Activities of Peonidin 3-rutinoside and Peonidin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related anthocyanins, Peonidin (B1209262) 3-rutinoside and Peonidin 3-glucoside. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Introduction

Peonidin, an O-methylated anthocyanidin, is the aglycone for a variety of glycosides found in many pigmented fruits and vegetables. The type and position of the sugar moieties attached to the peonidin core significantly influence its biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide focuses on a direct comparison of Peonidin 3-rutinoside and Peonidin 3-glucoside, highlighting how the difference in their sugar substituent—a rutinoside (rhamnose and glucose) versus a single glucose molecule—impacts their biological function.

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, and anticancer activities of this compound and Peonidin 3-glucoside, supported by quantitative data from various in vitro studies.

Antioxidant Activity

The antioxidant capacity of these compounds is a key area of investigation. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant strength, with lower values indicating greater potency.

CompoundAssayIC50 ValueSource
This compound Nitric Oxide ScavengingMore effective than ascorbic acid[1][1]
Peonidin 3-glucoside DPPHMore effective than peonidin aglycone[2][2]
Nitric Oxide Scavenging34.17 µM[1][1]
Superoxide Scavenging6.96 µM[2][2]

Note: Direct comparative IC50 values for a wide range of antioxidant assays for both compounds are limited in the currently available literature. The data presented includes closely related assays and compounds to provide a broader context.

Anti-inflammatory Activity

Peonidin glycosides have demonstrated the ability to modulate inflammatory pathways. Their anti-inflammatory effects are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

CompoundCell LineStimulantInhibitory EffectSource
This compound --Data not available-
Peonidin 3-glucoside RAW 264.7LPS/IFN-γStrong inhibition of NO production[3][3]
L02Free Fatty AcidsSignificant reduction in IL-6, TNF-α, and IL-1β production[4][4]
A549 and THP-1SARS-CoV-2 Spike Glycoprotein S1Significant inhibition of IL-6, IL-1β, and IL-18 secretion[5][5]
Anticancer Activity

The cytotoxic and anti-proliferative effects of peonidin glycosides against various cancer cell lines are of significant interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

CompoundCell LineAssayIC50 Value / EffectSource
This compound --Data not available-
Peonidin 3-glucoside HS578T (Breast Cancer)MTTSignificant inhibition at 10 µM and 30 µM[6][7][6][7]
HS578T (Breast Cancer)Cell Cycle AnalysisG2/M Phase Arrest[7][8][7][8]
HS578T (Breast Cancer)Apoptosis AssayInduction of apoptosis via caspase-3 activation[7][9][7][9]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Stock solutions of this compound and Peonidin 3-glucoside are prepared in methanol and serially diluted to various concentrations. A positive control, such as ascorbic acid or Trolox, is also prepared in the same manner.

  • Reaction: A specific volume of each sample dilution is mixed with the DPPH solution in a 96-well microplate. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 Where ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the control and ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.[2]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay assesses the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Peonidin 3-glucoside and incubated for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HS578T) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Treatment: The cells are treated with different concentrations of this compound or Peonidin 3-glucoside for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[7]

Signaling Pathways and Molecular Mechanisms

This compound and Peonidin 3-glucoside exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

This compound and the MAPK Signaling Pathway

This compound is thought to exert its anti-inflammatory and pro-apoptotic effects in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This can influence the activation of downstream kinases such as JNK and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Peonidin_3_rutinoside This compound Peonidin_3_rutinoside->MAPKKK Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Peonidin 3-glucoside and the NF-κB Signaling Pathway

The anti-inflammatory effects of Peonidin 3-glucoside are often attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocation Peonidin_3_glucoside Peonidin 3-glucoside Peonidin_3_glucoside->IKK_complex Inhibition Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_active->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Peonidin 3-glucoside.

Conclusion

This comparative guide provides an overview of the current understanding of the biological activities of this compound and Peonidin 3-glucoside. While both compounds exhibit promising antioxidant, anti-inflammatory, and anticancer properties, the available data suggests that the nature of the glycosidic substitution at the 3-position plays a significant role in their specific activities and mechanisms of action. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the development of these natural compounds for therapeutic applications. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.

References

Head-to-head comparison of different extraction methods for Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Peonidin 3-rutinoside from plant matrices is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research and development needs.

This compound, a prominent anthocyanin, is valued for its antioxidant and anti-inflammatory properties. The choice of extraction method significantly impacts the yield and purity of the final product. This comparison covers conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), enzyme-assisted extraction (EAE), and supercritical fluid extraction (SFE).

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method is a balance between efficiency, cost, and environmental impact. Modern techniques like UAE and MAE often offer higher yields in shorter times compared to conventional methods, while EAE provides a greener alternative by using milder conditions. SFE stands out for its selectivity and the use of a green solvent, though it requires specialized equipment.

Quantitative Data Summary

The following table summarizes quantitative data from various studies, providing a comparative overview of the performance of different extraction methods. It is important to note that yields can vary based on the plant source, solvent system, and specific experimental conditions.

Extraction TechniquePlant MatrixSolvent SystemTemperature (°C)TimeYield/Total Anthocyanin Content
Conventional Solvent Extraction (Maceration) Red Grape Peels85% ethanol (B145695) (v/v) with 0.85% citric acid57°C52 minutesNot specified directly for this compound[1]
Colored Solanum tuberosum L.Methanol (B129727) or ethanol and water (80:20 v/v) with 0.1-1% HCl or formic acidRoom Temperature24 hoursNot specified directly for this compound[2]
Ultrasound-Assisted Extraction (UAE) Berry Pomace50% ethanol (v/v) acidified to pH 3 with citric acid40-50°C30-40 minutesNot specified directly for this compound[3]
Litchi Pericarp54.1% ethanolNot specified34.5 minutesOptimized for Cyanidin (B77932) 3-rutinoside, a related anthocyanin[4]
Microwave-Assisted Extraction (MAE) Berry Pomace40% methanol (v/v) acidified to pH 3 with 0.1% HCl90-100°C5-10 minutesNot specified directly for this compound[3]
Myrtle Berries50.4% MeOH in water at pH 3.3350°C15 minutesOptimized for total anthocyanins[5]
Enzyme-Assisted Extraction (EAE) Berry PomaceCitrate (B86180) buffer (pH 4.5) with Pectinase (B1165727) and/or Cellulase (B1617823) (0.1-0.5% w/w)45°C60-120 minutesNot specified directly for this compound[3]
Supercritical Fluid Extraction (SFE) Blueberry ResiduesSupercritical CO₂ with 10% (w/w) of 50% (v/v) ethanol/water (pH 2) as co-solvent60°CNot specified22 mg cyanidin-3-O-rutinoside equivalent/g dry residue[6]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols represent common starting points and may require optimization for specific plant materials and laboratory conditions.

Conventional Solvent Extraction (Maceration)

This traditional method involves soaking the plant material in a solvent to dissolve the target compounds.

Protocol:

  • Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.[1]

  • Solvent Preparation: Prepare a solution of 85% ethanol in water (v/v) and acidify with 0.85% citric acid.[1]

  • Extraction: Weigh 10 g of the powdered sample and place it in a 250 mL Erlenmeyer flask. Add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).[1]

  • Agitation: Place the flask on an orbital shaker and agitate at 150 rpm for 52 minutes at a controlled temperature of 57°C. Protect the mixture from light to prevent degradation.[1]

  • Separation: Vacuum filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent.[1]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.

Protocol:

  • Sample Preparation: Use dried and ground berry pomace with a particle size of less than 0.5 mm.[3]

  • Solvent Preparation: Prepare a 50% (v/v) ethanol in deionized water solution, acidified to pH 3 with citric acid.[3]

  • Extraction: Weigh 5 g of the pomace and place it in a 250 mL beaker. Add 100 mL of the acidified ethanol solvent (1:20 solid-to-liquid ratio).[3]

  • Sonication: Place the beaker in an ultrasonic bath with the water level equal to or higher than the solvent level. Sonicate for 30-40 minutes at a temperature of 40-50°C and a power of approximately 400 W.[3]

  • Separation: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material. Decant the supernatant containing the extract.[3]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol:

  • Sample Preparation: Use dried and ground berry pomace.[3]

  • Solvent Preparation: Prepare a 40% (v/v) methanol in deionized water solution, acidified to pH 3 with 0.1% HCl.[3]

  • Extraction: Place 2 g of the pomace into a microwave extraction vessel and add 40 mL of the acidified methanol solvent (1:20 ratio).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Ramp the temperature to 90-100°C with a microwave power of 500 W and hold for 5-10 minutes.[3]

  • Separation: After cooling, separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) and filtration.[3]

Enzyme-Assisted Extraction (EAE)

EAE employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds under mild conditions.[7]

Protocol:

  • Sample Preparation: Use dried and ground berry pomace.[3]

  • Slurry Preparation: Suspend 10 g of the pomace in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask (1:20 ratio).[3]

  • Enzyme Addition: Pre-incubate the slurry at 45°C for 15 minutes. Add a pectinase and/or cellulase preparation at a loading of 0.1-0.5% (w/w) of the pomace weight.[3]

  • Incubation: Incubate the mixture for 60-120 minutes at 45°C with constant agitation (150 rpm).[3]

  • Enzyme Deactivation: Deactivate the enzymes by either adding an equal volume of ethanol or heating the mixture to 90°C for 5 minutes.[3]

  • Separation: Separate the solid residue from the liquid extract by centrifugation or filtration.[7]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically CO₂, as the extraction solvent. The solvent properties can be tuned by changing pressure and temperature.

Protocol:

  • Sample Preparation: Dry and grind the plant material.[8]

  • Extraction: Pack the ground material into an extraction vessel. Pump supercritical CO₂, mixed with a co-solvent like ethanol, through the vessel at optimized conditions (e.g., 200 bar and 60°C).[6][9]

  • Separation: The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.[8]

  • Collection: The precipitated extract is collected, and the CO₂ can be recycled.[8]

Visualizing the Extraction Workflow

The following diagrams illustrate the general experimental workflow for the extraction of this compound and the logical relationship of key factors influencing its stability.

ExtractionWorkflow cluster_methods Extraction Methods Plant Material Plant Material Extraction Extraction Filtration / Centrifugation Filtration / Centrifugation Extraction->Filtration / Centrifugation Separation Maceration Maceration Purified this compound Purified this compound Analysis (HPLC) Analysis (HPLC) Purified this compound->Analysis (HPLC) Grinding & Drying Grinding & Drying Solvent Addition Solvent Addition Grinding & Drying->Solvent Addition Solvent Addition->Extraction Crude Extract Crude Extract Filtration / Centrifugation->Crude Extract Purification (e.g., SPE) Purification (e.g., SPE) Crude Extract->Purification (e.g., SPE) Optional Crude Extract->Analysis (HPLC) Purification (e.g., SPE)->Purified this compound UAE UAE MAE MAE EAE EAE SFE SFE

Caption: General experimental workflow for the extraction of this compound.

StabilityFactors High_Stability High Stability (Flavylium Cation) Degradation Degradation (Colorless Forms) Temperature Temperature Peonidin_3_rutinoside_Stability Peonidin_3_rutinoside_Stability Temperature->Peonidin_3_rutinoside_Stability Light Light Light->Peonidin_3_rutinoside_Stability Oxygen Oxygen Oxygen->Peonidin_3_rutinoside_Stability Peonidin_3_rutinoside_Stability->High_Stability Low pH (<3) Low Temperature Darkness Inert Atmosphere Peonidin_3_rutinoside_Stability->Degradation High pH (>4) High Temperature Light Exposure Oxygen Presence

Caption: Key factors influencing the stability of this compound during extraction.

References

A Comparative Guide to Inter-Laboratory Validation of Anthocyanin Quantification, with a Focus on Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. Peonidin 3-rutinoside, a significant anthocyanin with noted antioxidant properties, is of increasing interest in the fields of functional foods, dietary supplements, and therapeutic agent development.[1] This guide provides a comparative overview of analytical methods for the quantification of anthocyanins, like this compound, and presents data from an inter-laboratory study to highlight the performance and variability of these methods across different laboratories.

The selection of an appropriate analytical method is crucial and depends on factors such as required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection is a widely used technique for the specific quantification of individual anthocyanins, while spectrophotometric methods, such as the pH differential method, are commonly employed for determining total monomeric anthocyanin content.[1][2][3]

Data Presentation: Inter-laboratory Study of Total Monomeric Anthocyanin Quantification

An inter-laboratory collaborative study was conducted to validate the pH differential method for determining the total monomeric anthocyanin content in various products. Eleven laboratories, including commercial, academic, and government facilities, participated in the study. The results, expressed as cyanidin-3-glucoside equivalents, demonstrate the method's performance across different sample matrices.

Sample TypeMean (mg/L)Repeatability Standard Deviation (RSDr) (%)Reproducibility Standard Deviation (RSDR) (%)
Fruit Juice (Youden Pair 1)21.23.545.38
Fruit Juice (Youden Pair 2)59.91.065.23
Beverage (Youden Pair 1)398.82.534.14
Beverage (Youden Pair 2)500.12.053.65
Natural Colorant (Youden Pair 1)1004.54.164.16
Natural Colorant (Youden Pair 2)1258.93.323.32
Wine (Youden Pair 1)249.72.156.02
Wine (Youden Pair 2)300.71.785.20

Data sourced from a collaborative study on the pH differential method.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

This method is suitable for the separation and quantification of individual anthocyanins, including this compound.

  • Standard Preparation :

    • Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (e.g., with 0.1% HCl or formic acid) in a volumetric flask. Use sonication for 5-10 minutes to ensure complete dissolution.[4]

    • Working Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation :

    • Extraction : Extract anthocyanins from the sample matrix using an appropriate solvent, often acidified methanol.[5]

    • Solid-Phase Extraction (SPE) : For complex matrices, a C18 SPE cartridge can be used for cleanup and concentration. Condition the cartridge with methanol followed by acidified water. Load the sample extract, wash with acidified water to remove polar impurities, and elute the anthocyanin fraction with acidified methanol.[6]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase : A gradient elution is typically employed, consisting of two solvents:

      • Solvent A : Acidified water (e.g., with 5% formic acid).[6]

      • Solvent B : Acetonitrile or methanol.[6]

    • Detection : A Diode Array Detector (DAD) set at the absorbance maximum for anthocyanins (around 520 nm) is used for monitoring.[6]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[1]

  • Sample and Standard Preparation : Follow similar procedures as for HPLC-DAD.

  • Chromatographic Conditions : Similar to HPLC-DAD, using a C18 column and a gradient of acidified water and an organic solvent.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.[5]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

3. pH Differential Spectrophotometric Method

This method is a rapid and simple approach for the determination of total monomeric anthocyanin content.[7]

  • Principle : This method is based on the structural transformation of monomeric anthocyanin pigments with a change in pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (around 520 nm) is proportional to the concentration of monomeric anthocyanins.[7]

  • Reagents :

    • Potassium chloride buffer, 0.025 M, pH 1.0

    • Sodium acetate (B1210297) buffer, 0.4 M, pH 4.5

  • Procedure :

    • Dilute the sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λvis-max.

    • Dilute the sample to the same extent with the pH 4.5 buffer.

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of both solutions at the λvis-max and at 700 nm (to correct for haze).

    • Calculate the absorbance difference and determine the total monomeric anthocyanin concentration using the molar extinction coefficient of the predominant anthocyanin (if known) or cyanidin-3-glucoside as a reference standard.[7]

Mandatory Visualization

Inter_Laboratory_Validation_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase A Define Analyte & Method B Prepare Homogeneous Sample Material A->B C Develop & Distribute Protocol B->C D Recruit Participating Laboratories C->D E Laboratories Analyze Samples D->E F Submit Results to Coordinator E->F G Statistical Analysis of Results (Repeatability & Reproducibility) F->G H Publish Comparison Guide G->H

Caption: Workflow for an inter-laboratory validation study.

References

The Intricate Dance of Absorption: A Comparative Guide to Peonidin Glycoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioavailability of Various Peonidin (B1209262) Glycosides Supported by Experimental Data.

Peonidin, a prominent anthocyanin responsible for the rich red and purple hues in many fruits and vegetables, is consumed predominantly in its glycosidic forms. The nature of the sugar moiety attached to the peonidin aglycone plays a pivotal role in its stability, absorption, and overall bioavailability, thereby influencing its potential health benefits. This guide provides a comparative analysis of the bioavailability of different peonidin glycosides, synthesizing available experimental data to aid in the research and development of anthocyanin-based therapeutics and functional foods.

Quantitative Bioavailability Data: A Comparative Overview

Direct comparative studies on the pharmacokinetics of different peonidin glycosides are limited. The following table summarizes available data for peonidin-3-glucoside (B1200960) and utilizes data from the structurally similar cyanidin (B77932) glycosides as proxies to infer the potential bioavailability of other peonidin glycosides. This approach is based on the understanding that the metabolic pathways of these closely related anthocyanins are largely conserved.

CompoundSpeciesDosageCmax (Maximum Plasma Concentration)Tmax (Time to Reach Cmax)AUC (Area Under the Curve)Notes
Peonidin-3-glucoside HumanRed wine extract~7.76 nM1-2 h~22.9 nM·hData derived from a study on red wine anthocyanins.[1]
Cyanidin-3-glucoside (as proxy for Peonidin-3-glucoside) Human500 mg141 nM1.8 h-Demonstrates rapid absorption of the glucoside form.[2]
Cyanidin-3-rutinoside (as proxy for Peonidin-3-rutinoside) HumanBlackcurrant extract~20 nmol/L~1.5 h-Rutinosides are also readily absorbed.
Cyanidin-3-O-galactoside (as proxy for Peonidin-3-galactoside) RatIntravenous---Study suggests bioavailability order: Galactoside > Glucoside > Arabinoside for cyanidin.
Cyanidin-3-O-arabinoside (as proxy for Peonidin-3-arabinoside) RatIntravenous---Arabinosides may exhibit lower bioavailability compared to other glycosides.

Note: The lack of direct head-to-head comparative data for various peonidin glycosides represents a significant research gap. The data presented for cyanidin glycosides should be interpreted with caution as the methylation of the B-ring in peonidin may influence its interaction with transporters and metabolic enzymes. One study has suggested that peonidin glycosides exhibit the highest relative bioavailability among anthocyanins found in red wine.[1]

The Metabolic Journey of Peonidin Glycosides

The bioavailability of peonidin glycosides is a complex process involving initial absorption in the upper gastrointestinal tract, followed by extensive metabolism by both human enzymes and the gut microbiota.

cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion Peonidin Glycosides Peonidin Glycosides Stomach Stomach (Initial Absorption) Peonidin Glycosides->Stomach Small_Intestine Small Intestine (Absorption & Enzymatic Hydrolysis) Stomach->Small_Intestine Large_Intestine Large Intestine (Microbial Metabolism) Small_Intestine->Large_Intestine Intact_Glycosides Intact Peonidin Glycosides Small_Intestine->Intact_Glycosides Direct Absorption Peonidin_Aglycone Peonidin Aglycone Small_Intestine->Peonidin_Aglycone β-glucosidase Large_Intestine->Peonidin_Aglycone Microbial Glycosidases Liver Liver (Phase II Metabolism) Intact_Glycosides->Liver Peonidin_Aglycone->Liver Metabolites Glucuronidated, Sulfated, & Methylated Metabolites Liver->Metabolites UGTs, SULTs, COMT Excretion Urine & Feces Metabolites->Excretion cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Animal_Acclimation Animal Acclimation & Fasting Oral_Gavage Oral Administration Animal_Acclimation->Oral_Gavage Dose_Preparation Test Compound Preparation Dose_Preparation->Oral_Gavage Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Solid-Phase Extraction Plasma_Separation->Extraction HPLC_MSMS HPLC-MS/MS Quantification Extraction->HPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MSMS->PK_Analysis

References

A Comparative Analysis of the Antioxidant Efficacy of Peonidin 3-rutinoside and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective antioxidant compounds, both natural and synthetic sources present viable options. This guide provides a comparative overview of the antioxidant efficacy of Peonidin 3-rutinoside, a naturally occurring anthocyanin, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and the water-soluble vitamin E analog, Trolox. This comparison is based on data from established in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant capacity of this compound and the synthetic antioxidants. It is important to note that the data presented is compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)

CompoundDPPH IC50 (µg/mL)Reference
This compoundData not available
Peonidin 3-glucoside (related compound)~20-50
BHA~10-30
BHT~20-60
Trolox~5-15

A lower IC50 value indicates higher antioxidant activity.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundAssayTEAC Value (µmol TE/µmol or µmol TE/g)Reference
Peonidin 3-glucoside (related compound)FRAP0.9 - 5.2 µmol TE/µmol
BHAFRAP~1.5 - 2.5 µmol TE/µmol
BHTFRAP~1.0 - 2.0 µmol TE/µmol
TroloxBy definition1.0

TEAC values represent the antioxidant capacity of a compound relative to Trolox.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

  • Add 100 µL of each dilution to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC of the sample is calculated from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Test compounds

  • Ferrous sulfate (B86663) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader

  • Water bath (37°C)

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 4-30 minutes.

  • Measure the absorbance at 593 nm.

Calculation: The FRAP value is determined from a standard curve of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizations

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_sample Prepare Test Compound (this compound, BHA, BHT, Trolox) and Standard Solutions dpph DPPH Assay - Mix sample with DPPH solution - Incubate 30 min - Measure Abs at 517 nm prep_sample->dpph Add to assay abts ABTS Assay - Mix sample with ABTS•+ solution - Incubate 6 min - Measure Abs at 734 nm prep_sample->abts Add to assay frap FRAP Assay - Mix sample with FRAP reagent - Incubate at 37°C - Measure Abs at 593 nm prep_sample->frap Add to assay calc Calculate: - % Inhibition - IC50 values - TEAC values dpph->calc abts->calc frap->calc comp Compare Efficacy calc->comp

Caption: General workflow for in vitro antioxidant capacity assessment.

Signaling Pathway

This compound, like other anthocyanins, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.

G P3R This compound Keap1 Keap1 P3R->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Initiates Transcription Cell Cellular Protection AOE->Cell Leads to

Unveiling the Bioactivity of Peonidin and its Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structure-activity relationships of peonidin (B1209262) and its glycosidic forms, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document serves as a valuable resource for advancing research and development in the field of natural product-based therapeutics.

The Crucial Role of Glycosylation in Peonidin's Bioactivity

Peonidin, an O-methylated anthocyanidin, is a natural pigment found in a variety of fruits and flowers.[1] In its natural state, peonidin typically exists as a glycoside, meaning it is attached to one or more sugar molecules. This glycosylation significantly influences its biological activities.[1] The addition of sugar moieties generally enhances the stability and water solubility of peonidin.[2] However, the impact on its therapeutic effects is more nuanced, as the sugar's presence can either augment or diminish the compound's potency by affecting its interaction with biological targets.[1]

Comparative Analysis of Biological Activities

The therapeutic potential of peonidin and its glycosides is evaluated through various in vitro assays that quantify their biological effects.

Antioxidant Activity

The antioxidant capacity of these compounds is a key area of investigation, with studies often measuring their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potential.

CompoundAssayIC50 (µM)Reference
Peonidin-3-O-glucosideDPPH Radical Scavenging10.55 ± 0.06[3]
Cyanidin-3-O-glucosideDPPH Radical Scavenging~10-15[4]

Note: Data for a direct comparison of various peonidin glycosides is limited. Cyanidin-3-O-glucoside is included for context as a structurally related and frequently studied anthocyanin.

Anti-inflammatory Activity

Peonidin glycosides have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

CompoundAssayCell LineIC50 (µM)Reference
Peonidin-3-glucoside (B1200960)NO Production InhibitionRAW 264.7Data not available
Anticancer Activity

The anticancer effects of peonidin and its glycosides are assessed by their ability to inhibit the growth of various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Peonidin-3-glucosideHS578T (Breast Cancer)~50[4][5][6]
Cyanidin-3-glucosideHS578T (Breast Cancer)~70[4][5][6]

The provided IC50 values are estimations based on graphical data from the cited studies. These studies indicate that peonidin-3-glucoside exhibits a potent inhibitory effect on the growth of this specific cancer cell line.[4][5][6]

Experimental Protocols

Reproducible and standardized methodologies are essential for the accurate assessment and comparison of the biological activities of peonidin and its glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to neutralize the DPPH radical.

  • Reagents : DPPH solution (0.1 mM in methanol), test compound, methanol.

  • Procedure :

    • Prepare various concentrations of the test compound in methanol.

    • Mix the test solution with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation : The percentage of scavenging activity is determined by comparing the absorbance of the sample to a control. The IC50 value is then calculated.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation.

  • Reagents : ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound, ethanol (B145695) or buffer.

  • Procedure :

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate overnight in the dark.

    • Dilute the radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Mix the test compound with the diluted ABTS radical solution.

    • Measure the absorbance at 734 nm after a set incubation time.

  • Calculation : Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Reagents : MTT solution (5 mg/mL in PBS), test compound, cell culture medium, DMSO.

  • Procedure :

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with different concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[10]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Dissolve the resulting formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm.[11]

  • Calculation : Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Mechanisms of Action: Key Signaling Pathways

Peonidin and its glycosides exert their biological effects by modulating several critical intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant defenses. Peonidin and its glycosides can activate Nrf2, leading to the expression of protective enzymes.[12]

Nrf2_Pathway Peonidin Peonidin / Glycosides Keap1 Keap1 Peonidin->Keap1 inactivates OxidativeStress Oxidative Stress OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes activates transcription

Caption: Activation of the Nrf2 signaling pathway by peonidin and its glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like inflammation and cancer metastasis. Peonidin-3-glucoside has been shown to inhibit this pathway, thereby reducing cancer cell invasion.[13]

MAPK_Pathway Peonidin Peonidin-3-glucoside ERK12 ERK1/2 Peonidin->ERK12 inhibits phosphorylation GrowthFactors Growth Factors GrowthFactors->ERK12 activates AP1 AP-1 ERK12->AP1 activates MMPs MMPs, u-PA AP1->MMPs upregulates

Caption: Inhibition of the MAPK signaling pathway by peonidin-3-glucoside.

Cell Cycle Regulation

In cancer cells, peonidin-3-glucoside can induce cell cycle arrest at the G2/M phase by down-regulating key proteins, ultimately leading to apoptosis (programmed cell death).[4][5][6][13]

Cell_Cycle_Regulation Peonidin Peonidin-3-glucoside CDKs CDK-1, CDK-2 Peonidin->CDKs down-regulates Cyclins Cyclin B1, Cyclin E Peonidin->Cyclins down-regulates G2M_Arrest G2/M Arrest CDKs->G2M_Arrest Cyclins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Induction of G2/M cell cycle arrest and apoptosis by peonidin-3-glucoside.

References

A Comparative Analysis of Peonidin 3-rutinoside Content in Fresh and Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a quantitative comparison of Peonidin (B1209262) 3-rutinoside content in fresh foods versus their processed counterparts, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by detailed experimental protocols for accurate quantification.

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue hues in numerous fruits and vegetables. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Food processing methods, such as thermal treatment and drying, can significantly impact the stability and concentration of these valuable compounds. This guide aims to provide a clear, data-driven comparison of this compound levels in fresh foods and their processed forms.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound content in various fresh and processed foods. The data is compiled from multiple studies and presented to facilitate a clear comparison. It is important to note that direct comparisons are most accurate when fresh and processed samples from the same batch are analyzed, which is not always possible when compiling data from various sources. The presented data, however, clearly indicates a general trend of decreased this compound content after processing.

Table 1: this compound Content in Fresh Fruits (mg/100g Fresh Weight)

Food SourceGenus/SpeciesAbundance (mg/100g FW)
Sweet CherryPrunus avium0.60 - 27.50[1]
Sour CherryPrunus cerasusPresent, but not always quantified[2][3]
European PlumPrunus domestica4.85[1]
BlackcurrantRibes nigrum0.000 - 1.280[1]
GooseberryRibes uva-crispa0.00 - 0.06[1]
StrawberryFragaria × ananassa7.6[1]
RaspberryRubus idaeusPresent, but not always quantified[1]
BlueberryVaccinium corymbosumPresent, but not always quantified[1]

Table 2: this compound Content in Processed Foods

Processed FoodFresh SourceProcessing MethodAbundance (mg/100g)
Sour Cherry JuiceSour CherryThermal TreatmentConcentrations of this compound have been identified in sour cherry juice, though specific quantitative comparisons to the fresh fruit from the same batch are limited. Studies on the thermal degradation of anthocyanins in sour cherry juice show significant losses.[2]
Plum JuicePlumJuicingThe predominant anthocyanin in most plum juices is cyanidin (B77932) 3-rutinoside, followed by this compound.[4]
Dried Plum (Prune)PlumDryingAnthocyanins, including this compound, were reported to be totally destroyed by drying in one study.[5] Another study on drying plums showed a significant reduction in total anthocyanin content with all drying methods except for freeze-drying.
Blackcurrant JuiceBlackcurrantJuicingBlackcurrant juice contains various anthocyanins, with delphinidin-3-O-rutinoside and cyanidin-3-O-rutinoside being major components. This compound is a minor anthocyanin in blackcurrants.[6][7] Total anthocyanin content is generally lower in juice compared to fresh fruit.[8]
Berry JamVarious BerriesJam ProcessingJam processing, which involves heating, generally leads to a decrease in the content of total phenolics and anthocyanins. One study reported that the influence of jam processing on selected phenolic aglycons in berries was suggested to be small.[2][9]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

1. Extraction of this compound from Plant Material

  • Sample Preparation: Fresh or frozen plant material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: The powdered sample is suspended in an acidified methanol (B129727) solution (e.g., methanol/water/formic acid, 80:20:1 v/v/v). The acidic conditions are essential to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction Procedure: The mixture is typically sonicated or agitated for a set period (e.g., 30-60 minutes) to enhance extraction efficiency. The process is often repeated multiple times to ensure complete extraction.

  • Purification: The crude extract is then filtered and can be purified using Solid-Phase Extraction (SPE) with a C18 cartridge. This step helps to remove interfering substances like sugars and organic acids.

2. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a Diode-Array Detector (DAD) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength for anthocyanins, which is around 520 nm.

  • Quantification: A calibration curve is generated using a certified standard of this compound at various known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

3. Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

For more selective and sensitive analysis, especially in complex food matrices, LC-MS or LC-MS/MS can be employed. This technique provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity with high confidence.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Fresh_Food Fresh Food Sample Homogenization Homogenization/ Grinding Fresh_Food->Homogenization Processed_Food Processed Food Sample Processed_Food->Homogenization Solvent_Extraction Acidified Solvent Extraction Homogenization->Solvent_Extraction Purification Solid-Phase Extraction (SPE) Solvent_Extraction->Purification HPLC HPLC-DAD Purification->HPLC LCMS LC-MS/MS Purification->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A generalized workflow for the extraction and quantification of this compound from food matrices.

Putative Signaling Pathways Modulated by this compound

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway P3R This compound MEK1 MEK1 P3R->MEK1 Inhibits IKK IKK P3R->IKK Inhibits ERK12 ERK1/2 MEK1->ERK12 Activates AP1 AP-1 ERK12->AP1 Activates Metastasis Inhibition of Cancer Metastasis AP1->Metastasis Promotes IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Inflammation Anti-inflammatory Response NFkB->Inflammation Promotes

Caption: Putative modulation of MAPK and NF-κB signaling pathways by this compound, leading to anti-metastatic and anti-inflammatory effects.

Discussion

The compiled data consistently demonstrates that food processing, particularly methods involving heat and dehydration, leads to a significant reduction in this compound content. Thermal degradation is a well-documented phenomenon for anthocyanins.[2] The extent of this degradation can be influenced by various factors, including temperature, processing time, pH, and the presence of other compounds in the food matrix. Freeze-drying appears to be a more conservative method for preserving anthocyanins compared to hot-air or vacuum-drying.

The observed decrease in this compound in processed foods has important implications for consumers seeking the health benefits associated with this compound. While processed foods offer convenience and extended shelf-life, they may not be as rich in these bioactive anthocyanins as their fresh counterparts.

From a research and drug development perspective, understanding the stability of this compound during different processing and extraction procedures is critical for the development of functional foods and nutraceuticals. The detailed experimental protocols provided in this guide offer a standardized approach to accurately quantify this compound, enabling reliable comparisons across different studies and food products.

Furthermore, the potential of this compound and structurally similar anthocyanins to modulate key cellular signaling pathways, such as the MAPK and NF-κB pathways, highlights their therapeutic potential. These pathways are implicated in a variety of disease processes, including cancer and inflammation. Further research into the specific molecular mechanisms of action of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

A Comparative Analysis of Peonidin 3-rutinoside Across Various Berry Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Peonidin (B1209262) 3-rutinoside content in various berry species, supported by experimental data and detailed analytical protocols. Peonidin 3-rutinoside, a naturally occurring anthocyanin, is of significant interest due to its potential antioxidant and anti-inflammatory properties. This document aims to be a valuable resource for research and development in the fields of natural products and pharmaceuticals.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different berry species and even between cultivars of the same species. The following table summarizes the available quantitative data from scientific literature.

Berry SpeciesGenus/SpeciesThis compound Content (mg/100g FW)
BlackcurrantRibes nigrum0.00 - 1.28[1]
StrawberryFragaria × ananassa~7.6[1]
RaspberryRubus idaeusPresent, but not always quantified[1]
BlueberryVaccinium corymbosumPresent, but not always quantified[1]
ChokeberryAronia melanocarpaNot typically reported as a major anthocyanin
Saskatoon BerryAmelanchier alnifoliaNot typically reported as a major anthocyanin
BilberryVaccinium myrtillusPresent, but not always quantified

Note: The absence of a specific value for some berries indicates that while peonidin glycosides may be present, this compound is either not a major component or has not been specifically quantified in available literature.

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. The following protocols outline standard methodologies for extraction and analysis via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Extraction of Anthocyanins from Berry Samples

This protocol describes a general method for the efficient extraction of anthocyanins, including this compound, from fresh or frozen berry samples.

Materials and Reagents:

  • Fresh or frozen berries

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: Methanol (B129727)/water/formic acid (70:30:1, v/v/v)

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Freeze-dry the berry samples, if not already frozen.

  • Grind the frozen berries into a fine powder using a mortar and pestle with liquid nitrogen.

  • Weigh approximately 1-5 grams of the powdered sample into a centrifuge tube.

  • Add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

  • Vortex the mixture thoroughly and sonicate for 15-30 minutes in a cold water bath.

  • Centrifuge the mixture at 4000 rpm for 20 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process on the pellet to ensure complete extraction of anthocyanins.

  • Combine the supernatants and filter through a 0.45 µm syringe filter into an amber HPLC vial.

  • Store the extract at -20°C until analysis.

Quantification by HPLC-DAD

This method is a robust and widely used technique for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water

    • Solvent B: 100% Methanol or Acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-4 min, 5-20% B

    • 4-8 min, 20-25% B

    • 8-10 min, 25-90% B

    • 10-13 min, re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 520 nm for anthocyanins.

Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on this standard curve.

Identification and Confirmation by UPLC-MS/MS

UPLC-MS/MS offers higher sensitivity and selectivity for the unambiguous identification and confirmation of this compound, especially in complex matrices.

Instrumentation and Parameters:

  • UPLC System: A UPLC system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column suitable for UPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to HPLC-DAD, typically using formic acid-acidified water and methanol or acetonitrile.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transition for this compound. For this compound (C₂₈H₃₃O₁₅⁺, exact mass: 609.1817), the precursor ion [M]⁺ at m/z 609 and the product ion corresponding to the peonidin aglycone at m/z 301 would be monitored.

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass fragmentation pattern with that of a pure standard.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the analytical workflow and the potential biological activity of this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Berry Sample (Fresh/Frozen) freeze_dry Freeze-Drying & Grinding start->freeze_dry extract Solvent Extraction (Methanol/Water/Formic Acid) freeze_dry->extract centrifuge Centrifugation & Filtration extract->centrifuge hplc HPLC-DAD Analysis centrifuge->hplc For Quantification uplc UPLC-MS/MS Analysis centrifuge->uplc For Identification/ Confirmation quant Quantification (vs. Standard Curve) hplc->quant confirm Identification & Confirmation (Retention Time & Mass Spectra) uplc->confirm

Caption: Experimental workflow for the extraction and analysis of this compound from berries.

While direct studies on the signaling pathways of this compound are emerging, research on structurally similar anthocyanins suggests potential modulation of key cellular pathways involved in inflammation and cell survival.

PI3K_Akt_Pathway P3R This compound Receptor Cell Surface Receptor P3R->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Cellular Responses (Cell Survival, Growth, Proliferation) pAkt->Downstream Promotes

Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_Pathway P3R This compound UpstreamKinase Upstream Kinases (e.g., ASK1, MEKK) P3R->UpstreamKinase Inhibits Stress Cellular Stress/ Inflammatory Stimuli Stress->UpstreamKinase JNK_p38 JNK / p38 UpstreamKinase->JNK_p38 Activates pJNK_p38 p-JNK / p-p38 (Active) pAP1 p-AP-1 (Active) pJNK_p38->pAP1 Activates AP1 AP-1 Inflammation Pro-inflammatory Gene Expression pAP1->Inflammation Promotes

Caption: Hypothetical anti-inflammatory action via MAPK signaling pathway modulation.

References

A Comparative Guide to the Bioanalytical Validation of Peonidin 3-rutinoside in Plasma: UPLC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Peonidin (B1209262) 3-rutinoside in plasma against alternative analytical techniques. The following sections detail the experimental protocols and present supporting data to assist researchers in selecting the most appropriate method for their pharmacokinetic and bioanalytical studies.

Introduction to Peonidin 3-rutinoside Analysis

This compound is a naturally occurring anthocyanin found in various fruits and vegetables, recognized for its antioxidant properties and potential therapeutic benefits. Accurate and precise quantification of this compound in biological matrices such as plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS has emerged as a primary analytical tool for this purpose due to its high sensitivity and selectivity. This guide will focus on the validation of a UPLC-MS/MS method and compare its performance with High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and research, contingent on the specific requirements for sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of UPLC-MS/MS and HPLC-UV for the quantification of this compound in plasma.

ParameterUPLC-MS/MSHPLC-UV
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]~5 ng/mL[2]
Precision (%CV) <15%[1]<15%
Accuracy (%RE) 85-115%[1]85-115%
Recovery 60-120% (SPE)[3]~80% (SPE)[2]
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Matrix Effect Can be significant, requires careful managementLess susceptible than MS, but still present
Analysis Time Short (typically < 10 minutes)Longer (typically 15-30 minutes)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods.

UPLC-MS/MS Method

This protocol is based on established methods for the analysis of anthocyanins in human plasma.[1][3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of acidified water (e.g., 0.1% formic acid) to remove interfering substances.

  • Elution: Elute the analyte of interest with 1 mL of acidified methanol (e.g., 0.1% formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient starts at 5% B, increases to 40% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 611.2 (for this compound)

  • Product Ion (Q3): m/z 301.1 (fragment corresponding to the peonidin aglycone)

  • Collision Energy and other MS parameters: Optimized for the specific instrument.

Alternative Method: HPLC-UV

This method, while less sensitive than UPLC-MS/MS, can be a viable alternative for studies with higher expected analyte concentrations.

1. Sample Preparation: Protein Precipitation (PPT)

  • To 200 µL of plasma, add 600 µL of acetonitrile (or methanol) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acidified water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~520 nm (the λmax for anthocyanins)

  • Injection Volume: 20 µL

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for the intended application. The following table summarizes the key validation parameters for the UPLC-MS/MS method, with data adapted from a study on the closely related compound, cyanidin (B77932) 3-rutinoside.[1]

Validation ParameterAcceptance Criteria (FDA/EMA)UPLC-MS/MS Performance Data
Linearity r² ≥ 0.990.998
Range -1.0 - 1000 ng/mL
LLOQ S/N > 10, Precision < 20%, Accuracy 80-120%1.0 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)4.5 - 11.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)6.8 - 13.5%
Intra-day Accuracy (%RE) ± 15% (± 20% at LLOQ)-5.2 to 8.7%
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)-3.4 to 9.1%
Recovery Consistent and reproducible~85% (using SPE)[3]
Matrix Effect CV < 15%Within acceptable limits with appropriate sample cleanup
Stability (Freeze-thaw, Short-term, Long-term) % Deviation < 15%Stable under typical storage and handling conditions

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for sample preparation and analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

UPLC-MS/MS Experimental Workflow

HPLC_UV_Workflow cluster_prep_hplc Sample Preparation (PPT) cluster_analysis_hplc HPLC-UV Analysis Plasma_hplc Plasma Sample Precipitate Protein Precipitation Plasma_hplc->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_hplc Dry Down Supernatant->Dry_hplc Reconstitute_hplc Reconstitute Dry_hplc->Reconstitute_hplc Inject_hplc Inject into HPLC Reconstitute_hplc->Inject_hplc Separate_hplc Chromatographic Separation Inject_hplc->Separate_hplc Detect_hplc UV Detection (~520 nm) Separate_hplc->Detect_hplc Quantify_hplc Quantification Detect_hplc->Quantify_hplc

References

Industrial & Commercial Application

Application Notes and Protocols: Peonidin 3-rutinoside as a Functional Food Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids that impart vibrant red, purple, and blue colors to a variety of fruits and vegetables.[1] Beyond its role as a natural colorant, this compound is gaining significant scientific interest for its potential health-promoting properties, including antioxidant and anti-inflammatory effects, positioning it as a promising functional food ingredient.[1] Anthocyanins, in general, are recognized for their potent antioxidant and anti-inflammatory properties and their potential role in modulating cellular processes relevant to chronic diseases.[2][3] The exploration of such bioactive compounds is critical for the development of novel functional foods and nutraceuticals. This document provides a comprehensive overview of this compound, including its natural sources, stability, and detailed protocols for its extraction, quantification, and the evaluation of its biological activities.

Physicochemical Properties and Stability

The stability of this compound is a critical factor for its application as a functional food ingredient. Like other anthocyanins, its stability is significantly influenced by pH, temperature, and light.

pH: this compound is most stable in acidic conditions (pH < 3.5), where it exists predominantly in its colored flavylium (B80283) cation form.[4][5] As the pH increases towards neutrality and alkalinity, it undergoes structural transformations, leading to a loss of color and degradation.[5]

Temperature: Elevated temperatures accelerate the degradation of this compound, which typically follows first-order reaction kinetics.[4][6]

Light: Exposure to light, particularly UV light, can also contribute to the degradation of this compound.

For optimal stability and to preserve its bioactivity and color, it is recommended to store this compound in acidic conditions, at low temperatures, and protected from light.

Table 1: Abundance of this compound in Natural Sources

Natural SourceGenus/SpeciesAbundance (mg/100g Fresh Weight)
European PlumPrunus domestica4.85
BlackcurrantRibes nigrum0.000 - 1.280
Sweet CherryPrunus avium0.60 - 27.50
GooseberryRibes uva-crispa0.00 - 0.06
StrawberryFragaria × ananassa7.6
RaspberryRubus idaeusPresent, but not always quantified
BlueberryVaccinium corymbosumPresent, but not always quantified

Source:[1]

Extraction and Quantification Protocols

Accurate extraction and quantification are essential for the research and development of functional foods containing this compound.

Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of this compound from plant sources.

Materials and Reagents:

  • Lyophilized and powdered plant material

  • Extraction solvent: Acidified methanol (B129727) (e.g., methanol/water/formic acid, 70:29:1, v/v/v)

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges (optional, for purification)

Protocol:

  • Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Suspend the powdered plant material in the acidified methanol solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • For enhanced extraction efficiency, use ultrasound-assisted extraction (UAE) by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Purification (Optional):

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the crude extract (dissolved in a minimal amount of acidified water) onto the cartridge.

    • Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the solvent to yield a purified this compound extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with Diode-Array Detection (DAD) is a robust method for the quantification of this compound.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Detection: The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.[1]

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in acidified methanol. From the stock solution, prepare a series of working standards of known concentrations to generate a calibration curve.

  • Sample Preparation: Filter the extracted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the peak areas of the standards.[1]

cluster_extraction Extraction Workflow cluster_purification Purification Workflow cluster_quantification Quantification Workflow plant_material Plant Material (Powdered) extraction Solvent Extraction (Acidified Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe washing Washing (Remove Impurities) spe->washing elution Elution (Acidified Methanol) washing->elution purified_extract Purified Extract elution->purified_extract hplc HPLC-DAD Analysis purified_extract->hplc data_analysis Data Analysis hplc->data_analysis quantified_result Quantified this compound data_analysis->quantified_result

Caption: General workflow for extraction, purification, and quantification of this compound.

Biological Activities and Experimental Protocols

This compound and its related compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Anthocyanins are potent antioxidants due to their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[2] The antioxidant capacity of this compound can be assessed using various in vitro assays.

Table 2: Quantitative Data on Antioxidant and Enzyme Inhibitory Activity of this compound and Related Anthocyanins

AssayCompoundResultUnit
Pancreatic Lipase InhibitionCyanidin 3-rutinosideIC50 = 59.4 ± 1.41µM
Tyrosinase InhibitionCyanidin-3-O-rutinosideSignificant binding affinity-
DPPH Radical ScavengingPeonidin 3-O-glucosidesMore effective than peonidin-
AAPH-induced Lipid PeroxidationPeonidin 3-O-glucosidesMore effective than peonidin-

Sources:[7][8][9]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[2]

Materials:

  • This compound sample

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.

  • Reaction: Add a specific volume of each sample or standard dilution to the wells of a 96-well microplate. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

cluster_workflow Antioxidant Assay Workflow sample_prep Sample Preparation (Dilutions) reaction Reaction with Radical (e.g., DPPH) sample_prep->reaction incubation Incubation reaction->incubation measurement Absorbance Measurement incubation->measurement calculation Calculation of IC50 measurement->calculation

Caption: General workflow for in vitro antioxidant assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Flavonoids, including anthocyanins, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[10] While specific quantitative data for this compound is limited, studies on related compounds suggest it may inhibit pro-inflammatory mediators.

Potential Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Flavonoids can inhibit this pathway at various steps.[10]

cluster_pathway NF-κB Signaling Pathway stimuli Pro-inflammatory Stimuli ikb_kinase IκB Kinase stimuli->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nfkb_active Active NF-κB nfkb NF-κB nucleus Nucleus nfkb_active->nucleus transcription Transcription of Pro-inflammatory Genes nucleus->transcription activates peonidin This compound (putative) peonidin->ikb_kinase inhibits (putative)

Caption: Putative inhibition of the NF-κB pathway by this compound.

Anticancer Activity

Anthocyanins have been investigated for their potential anticancer properties. Studies on Peonidin 3-glucoside have shown that it can inhibit the growth of certain cancer cell lines and induce apoptosis (programmed cell death).[12]

Table 3: Anticancer Activity of Peonidin Glycosides and Related Anthocyanins

Cell LineCompoundEffect
HS578T (Breast Cancer)Peonidin 3-glucosideCell growth inhibition via G2/M arrest, induction of apoptosis
Lung Cancer CellsPeonidin 3-glucosideInhibition of invasion and motility
Leukemia and Lymphoma CellsCyanidin 3-rutinosideInduction of apoptosis

Sources:[12][13]

Potential Mechanisms of Action: Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is often implicated in cancer. Some anthocyanins have been shown to modulate this pathway.[3][14]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes, including proliferation, differentiation, and apoptosis.[15] Studies have shown that Peonidin 3-glucoside can inhibit lung cancer metastasis by attenuating the ERK1/2 signaling pathway, a component of the MAPK cascade.[16]

cluster_pathway PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (Cell Survival, Growth) akt->downstream peonidin This compound (putative) peonidin->pi3k modulates (putative)

References

Application Notes and Protocols for the Commercial Extraction of Peonidin 3-Rutinoside for Nutraceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue pigmentation in numerous fruits and vegetables.[1][2][3] Beyond its function as a natural colorant, peonidin 3-rutinoside has attracted significant scientific interest for its potential health-promoting properties, including antioxidant and anti-inflammatory effects.[1][4] As consumer demand for natural and functional ingredients in nutraceuticals continues to grow, the commercial extraction and purification of this compound from botanical sources is of critical importance. These application notes provide detailed protocols and technical information for the extraction, purification, and analysis of this compound for nutraceutical applications.

Natural Sources and Abundance

This compound is found in a variety of fruits, with notable concentrations in berries and stone fruits.[1] The abundance of this compound can fluctuate based on the specific cultivar, agricultural conditions, and ripeness at the time of harvest.[1]

Table 1: Abundance of this compound in Various Natural Sources

Natural SourceGenus/SpeciesAbundance (mg/100g Fresh Weight)Reference(s)
Sweet CherryPrunus avium0.60 - 27.50[1]
European PlumPrunus domestica4.85[1]
StrawberryFragaria × ananassa7.6[1]
BlackcurrantRibes nigrum0.52 - 1.280[1][2]
GooseberryRibes uva-crispa0.00 - 0.06[1]
Purple-Fleshed PotatoSolanum tuberosumPresent, quantification varies[4][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (USE) of this compound

This protocol details a common and efficient method for extracting this compound from plant material, enhanced by ultrasonication to improve extraction efficiency.[1]

1.1. Materials and Reagents:

  • Lyophilized and powdered plant material (e.g., berry pomace, fruit peels)

  • Methanol (B129727) (HPLC grade)[1]

  • Formic acid or Hydrochloric acid[1]

  • Deionized or HPLC grade water[1]

  • Centrifuge and appropriate centrifuge tubes[1]

  • Rotary evaporator[1]

  • Ultrasonic bath[1]

  • Filter paper (e.g., Whatman No. 1)[4]

1.2. Procedure:

  • Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to maximize the surface area for extraction.[4]

  • Extraction Solvent Preparation: Prepare an acidified methanol solution. A common formulation is methanol/water/formic acid (70:29:1, v/v/v).[1] The acidic environment is crucial for stabilizing anthocyanins in their colored flavylium (B80283) cation form.[1][4]

  • Extraction:

    • Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[1]

    • Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation.[1]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the solid plant residue from the liquid extract.[4]

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C. This step removes the methanol and yields a crude aqueous anthocyanin extract.[1][2]

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is a recommended step for cleaning the crude extract, removing polar impurities like sugars and organic acids.[4]

2.1. Materials and Reagents:

  • Crude anthocyanin extract (from Protocol 1)

  • C18 SPE cartridges[1]

  • Methanol (HPLC grade)[4]

  • Acidified deionized water (e.g., with 0.1% formic acid)[4]

  • Acidified methanol (e.g., with 0.1% formic acid)[4]

  • SPE vacuum manifold

2.2. Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by acidified water.[4]

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with acidified water to elute polar impurities such as sugars and organic acids, while the anthocyanins remain adsorbed to the stationary phase.[2][4]

  • Elution: Elute the this compound and other anthocyanins from the cartridge using acidified methanol.[1][2]

  • Final Concentration: Evaporate the solvent from the eluted fraction using a rotary evaporator or a stream of nitrogen to yield a purified anthocyanin extract.[2]

Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of this compound.[1]

3.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using two solvents is typically employed[1]:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).[1]

    • Solvent B: Acetonitrile or methanol.[1]

  • Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[1]

  • Column Temperature: 25-30°C.[6]

3.2. Standard Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of a pure this compound standard and dissolve it in 10 mL of acidified methanol in a volumetric flask.[7] Use sonication for 5-10 minutes to ensure complete dissolution.[7]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range appropriate for building a calibration curve (e.g., 0.5 µg/mL to 50 µg/mL).[7]

3.3. Sample Preparation and Analysis:

  • Filter the purified extract through a 0.45 µm syringe filter before injection.[6]

  • Inject the prepared sample and standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[1]

Table 2: Performance Characteristics for HPLC-DAD Quantification of Anthocyanins

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[7]

Visualizations

Experimental Workflow

The overall workflow for the extraction, purification, and analysis of this compound from natural sources is depicted below.

experimental_workflow node_process node_process node_input_output node_input_output node_analysis node_analysis plant_material Plant Material (e.g., Berries, Plums) sample_prep Sample Preparation (Lyophilization & Grinding) plant_material->sample_prep extraction Ultrasound-Assisted Solvent Extraction sample_prep->extraction purification Solid-Phase Extraction (SPE) extraction->purification hplc HPLC-DAD (Quantification) purification->hplc lcms LC-MS/MS (Identification & Confirmation) purification->lcms data_interp Data Interpretation hplc->data_interp lcms->data_interp final_product Purified this compound data_interp->final_product

Caption: General workflow for this compound extraction and analysis.

Potential Biological Signaling Pathway

Research on anthocyanins suggests that this compound may exert its biological effects by modulating key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][4]

PI3K_Akt_Pathway node_molecule node_molecule node_pathway node_pathway node_effect node_effect node_inhibitor node_inhibitor p3r This compound pi3k PI3K p3r->pi3k Activates akt Akt pi3k->akt downstream Downstream Targets (e.g., mTOR, GSK3β) akt->downstream cellular_effects Cell Growth, Proliferation, Survival downstream->cellular_effects

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a valuable bioactive compound with significant potential for use in the nutraceutical industry.[1] The protocols provided in these application notes offer a robust framework for the efficient extraction, purification, and quantification of this compound from natural sources. Further research to optimize extraction parameters for specific plant matrices and to fully elucidate the in vivo biological activities and mechanisms of action will be instrumental in realizing the full therapeutic potential of this promising natural compound.[1]

References

Application Notes & Protocols for Cost-Effective Large-Scale Purification of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of cost-effective methods for the large-scale purification of Peonidin 3-rutinoside, a promising anthocyanin with significant antioxidant and anti-inflammatory properties.[1] The protocols and data presented herein are intended to guide researchers and professionals in developing efficient and economical purification strategies for applications in research, functional foods, and pharmaceuticals.

Introduction to this compound and its Purification Challenges

This compound is a water-soluble flavonoid pigment responsible for the vibrant red, purple, and blue colors in many plants, including colored potatoes, berries, and blackcurrants.[1][2] Its potential health benefits have driven the demand for highly pure forms of this compound. However, achieving large-scale purification in a cost-effective manner presents several challenges. These include the complexity of the plant matrix, the instability of anthocyanins under certain conditions, and the high cost of traditional purification techniques like preparative high-performance liquid chromatography (HPLC).[3][4]

This guide focuses on scalable methods that balance purity, yield, and economic feasibility.

Recommended Large-Scale Purification Strategies

A multi-step approach is typically required for the effective purification of this compound from crude plant extracts.[1] The general workflow involves extraction followed by one or more chromatographic purification steps.

The initial extraction from plant material is a critical step that influences the overall efficiency and cost of purification.

  • Conventional Solvent Extraction: This is a widely used method due to its simplicity and scalability.[1][5] Acidified ethanol (B145695) or methanol (B129727) is commonly employed to maintain the stability of anthocyanins in their colored flavylium (B80283) cation form.[1][5]

  • Enzyme-Assisted Extraction (EAE): This technique utilizes enzymes like pectinase (B1165727) and cellulase (B1617823) to break down plant cell walls, leading to increased extraction yields.[3] EAE can be more efficient than conventional solvent extraction and may reduce the need for harsh solvents.[3]

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time.[6][7]

Following extraction, the crude extract containing a mixture of anthocyanins and other polyphenols requires further purification.

  • Macroporous Resin Chromatography: This is a highly effective and cost-efficient method for the large-scale purification of anthocyanins.[4][8] Resins like Amberlite XAD-7 and AB-8 can selectively adsorb anthocyanins, which are then eluted with an organic solvent, leaving behind sugars and other polar impurities.[1][4] This method is advantageous due to the reusability of the resin, which significantly reduces operational costs.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges are commonly used for the initial cleanup and concentration of anthocyanins.[1][5] While effective, the cost of single-use cartridges can be a consideration for very large-scale operations. However, the potential for reusing the adsorbent material is being explored to improve economic feasibility.[9]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography technique is useful for separating anthocyanins based on their molecular size and can be employed for further purification after an initial capture step like macroporous resin chromatography.[1]

Comparative Data on Purification Methods

The following table summarizes key parameters of different purification strategies to aid in the selection of the most cost-effective method for a given application.

Method Principle Typical Yield Purity Scalability Cost-Effectiveness Considerations
Macroporous Resin Chromatography (e.g., AB-8) AdsorptionHigh recovery yield (e.g., 98.84% reported for anthocyanins)[4]Purity can be significantly increased (e.g., from 4.65% to 88.83% in one study)[4]ExcellentLow cost, reusable resin, simple procedure, and high efficiency.[4]
Solid-Phase Extraction (SPE) with C18 Reverse-phase adsorptionGood for cleanup and concentrationModerate to highGood, but may be limited by cartridge size and costCost of cartridges can be significant for large scale; reusability of adsorbent material can improve economics.
Sephadex LH-20 Chromatography Size-exclusionGood for polishing stepsHighModerateCan be a more expensive step, typically used for final purification of smaller batches.
Preparative HPLC Reverse-phase chromatographyHigh, but dependent on sample loadVery High (>95%)Limited by column size and costExpensive equipment and solvents, time-consuming; generally not cost-effective for large-scale initial purification but can be used for producing analytical standards.[4][10]

Experimental Protocols

This protocol is designed for the cost-effective purification of this compound from a crude plant extract.

Part 1: Crude Extraction (Solvent Extraction)

  • Plant Material Preparation: Fresh or freeze-dried plant material (e.g., purple potato peels, blackcurrant skins) should be milled into a fine powder to increase the surface area for extraction.[1][5]

  • Solvent Preparation: Prepare an acidified solvent system, such as 80:20 (v/v) ethanol/water with 0.1% formic acid. The acidic conditions are crucial for anthocyanin stability.[1]

  • Extraction: Macerate the powdered plant material in the acidified solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).[1] Agitate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.[1]

  • Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid debris.[1] Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.[1][5]

Part 2: Purification with Macroporous Resin

  • Resin Selection and Preparation: Select a suitable macroporous adsorbent resin, such as Amberlite XAD-7 or AB-8.[1][4] Pre-treat the resin by washing it with ethanol followed by acidified water.

  • Column Packing and Equilibration: Pack the pre-treated resin into a chromatography column. Equilibrate the column by passing acidified water through it until the pH of the eluent is stable.

  • Sample Loading: Dissolve the crude anthocyanin extract in a minimal amount of acidified water and load it onto the equilibrated column.

  • Washing: Wash the column with acidified water to remove sugars, organic acids, and other polar impurities.

  • Elution: Elute the adsorbed anthocyanins, including this compound, using an acidified ethanol-water solution with a gradually increasing ethanol concentration.

  • Fraction Collection and Analysis: Collect fractions and monitor the anthocyanin content using a UV-Vis spectrophotometer at 520 nm or by HPLC-DAD.[11]

  • Solvent Removal: Combine the fractions containing the purified this compound and remove the solvent using a rotary evaporator.

  • Final Product: The resulting purified powder can be further dried (e.g., by freeze-drying) for storage.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Large-Scale Purification plant_material Plant Material (e.g., Purple Potato) milling Milling plant_material->milling extraction Solvent Extraction (Acidified Ethanol) milling->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Anthocyanin Extract concentration->crude_extract sample_loading Sample Loading crude_extract->sample_loading resin_prep Macroporous Resin Preparation column_packing Column Packing & Equilibration resin_prep->column_packing column_packing->sample_loading washing Washing (Remove Impurities) sample_loading->washing elution Elution (Ethanol Gradient) washing->elution fraction_collection Fraction Collection elution->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal purified_product Purified Peonidin 3-rutinoside solvent_removal->purified_product

Caption: Workflow for Large-Scale Purification of this compound.

cost_effectiveness_logic cluster_factors Cost-Effectiveness Factors cluster_methods Purification Methods cluster_outcome Outcome yield High Yield macroporous_resin Macroporous Resin Chromatography yield->macroporous_resin eae Enzyme-Assisted Extraction (EAE) yield->eae purity High Purity purity->macroporous_resin scalability Scalability scalability->macroporous_resin reusability Solvent/Resin Reusability reusability->macroporous_resin time Reduced Processing Time ple Pressurized Liquid Extraction (PLE) time->ple cost Low Material & Energy Cost cost->macroporous_resin cost_effective Cost-Effective Large-Scale Purification macroporous_resin->cost_effective ple->cost_effective eae->cost_effective preparative_hplc Preparative HPLC preparative_hplc->cost_effective (for very high purity, not large-scale)

Caption: Logical Relationships for Cost-Effective Purification Method Selection.

References

Application Notes and Protocols for Enhancing Peonidin 3-rutinoside Stability through Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside, a naturally occurring anthocyanin, is a vibrant pigment found in various fruits and vegetables such as cherries, plums, and blackcurrants.[1][2] Beyond its coloring properties, this bioactive compound has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory effects.[2][3] However, the inherent instability of this compound, particularly its sensitivity to pH, temperature, and light, presents a significant challenge for its application in functional foods and pharmaceuticals.[1][4] Encapsulation technologies offer a promising strategy to protect this compound from degradation, thereby enhancing its stability, bioavailability, and therapeutic efficacy.[5][6][7]

These application notes provide a comprehensive overview of three key encapsulation techniques—spray-drying, β-cyclodextrin complexation, and liposomal encapsulation—for improving the stability of this compound. Detailed experimental protocols, quantitative stability data, and visualizations are presented to guide researchers in the successful encapsulation and application of this promising natural compound.

Encapsulation Techniques: An Overview

Encapsulation involves entrapping a core material, in this case, this compound, within a protective wall material. The choice of technique and wall material is crucial for the final product's characteristics, including particle size, encapsulation efficiency, and release properties.[8][9]

  • Spray-Drying: This widely used industrial technique involves atomizing a solution containing the core and wall material into a hot air stream, leading to rapid solvent evaporation and the formation of a powdered product.[8][10] It is a cost-effective and scalable method.[6]

  • β-Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with guest molecules like this compound, effectively shielding them from degradative environmental factors.[11]

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile delivery system that can enhance bioavailability.

Quantitative Stability Data

The following tables summarize the stability of this compound and related anthocyanins with and without encapsulation under various stress conditions. The data is compiled from multiple studies and illustrates the protective effect of different encapsulation methods.

Table 1: Thermal Stability of Encapsulated vs. Unencapsulated Anthocyanins

AnthocyaninEncapsulation MethodWall MaterialTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference(s)
This compound (in sour cherry juice)Unencapsulated-3045.9 - 112.4 days-[1]
Cyanidin 3-glucosideUnencapsulated-80129.8 min0.0053 min⁻¹
Cyanidin 3-glucosideUnencapsulated-8080.18 min0.0086 min⁻¹
Blackberry Anthocyanins (majorly Cyanidin 3-glucoside)β-Cyclodextrin Complexationβ-Cyclodextrin6041.0 h (complex) vs. 14.0 h (pure)-[11]
Blackberry Anthocyanins (majorly Cyanidin 3-glucoside)β-Cyclodextrin Complexationβ-Cyclodextrin904.4 h (complex) vs. 3.6 h (pure)-[11]
Roselle AnthocyaninsSpray-DryingMaltodextrin + Gum Arabic37Significantly increased vs. unencapsulated-

Table 2: Photostability of Encapsulated vs. Unencapsulated Anthocyanins

AnthocyaninEncapsulation MethodWall MaterialConditionRemaining Anthocyanin (%)DurationReference(s)
Strawberry AnthocyaninsUnencapsulated (solid)-Light36.4960 days[11]
Strawberry AnthocyaninsUnencapsulated (solution)-Light11.1160 days[11]
Strawberry Anthocyaninsβ-Cyclodextrin Complexationβ-CyclodextrinLight98.2060 days[11]
Strawberry AnthocyaninsStarch ComplexationStarchLight91.7660 days[11]
Strawberry AnthocyaninsUnencapsulated (solid)-UV Irradiation66.18168 h
Strawberry AnthocyaninsUnencapsulated (solution)-UV Irradiation36.75168 h
Strawberry Anthocyaninsβ-Cyclodextrin Complexationβ-CyclodextrinUV Irradiation51.13168 h

Table 3: Stability of Anthocyanins Against Oxidation

AnthocyaninEncapsulation MethodWall MaterialOxidizing AgentRemaining Anthocyanin (%)DurationReference(s)
Strawberry AnthocyaninsUnencapsulated-H₂O₂ (2.21 mM)<206 h[11]
Strawberry Anthocyaninsβ-Cyclodextrin Complexationβ-CyclodextrinH₂O₂ (2.21 mM)49.326 h[11]
Strawberry AnthocyaninsStarch ComplexationStarchH₂O₂ (2.21 mM)96.846 h[11]

Experimental Protocols

Protocol 1: Spray-Drying Encapsulation of this compound

This protocol describes a general procedure for the microencapsulation of this compound using a spray-dryer.

Materials:

  • This compound extract

  • Wall materials: Maltodextrin, Gum Arabic (or a combination)

  • Distilled water

  • Laboratory-scale spray dryer

  • Magnetic stirrer

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve the wall material(s) (e.g., 10-30% w/v) in distilled water with continuous stirring until a homogenous solution is obtained.

    • Disperse the this compound extract into the wall material solution. The core-to-wall material ratio can be varied (e.g., 1:10 to 1:20) to optimize encapsulation efficiency.

    • Continue stirring the mixture for at least 30 minutes to ensure uniform distribution.

  • Spray-Drying Process:

    • Set the spray dryer parameters. Typical conditions include:

      • Inlet temperature: 140-180 °C[10]

      • Outlet temperature: 70-90 °C

      • Feed flow rate: 5-15 mL/min

      • Atomization pressure/speed: Adjust according to the manufacturer's instructions to achieve fine droplets.

    • Feed the prepared solution into the spray dryer.

    • Collect the dried powder from the cyclone collector.

  • Storage:

    • Store the encapsulated powder in an airtight, opaque container at low temperature (e.g., 4 °C) to protect it from light, moisture, and heat.

Characterization:

  • Encapsulation Efficiency: Determine the surface and total this compound content to calculate the encapsulation efficiency.

  • Particle Size and Morphology: Analyze using techniques like laser diffraction and scanning electron microscopy (SEM).

  • Moisture Content and Water Activity: Measure to assess powder stability.

Protocol 2: β-Cyclodextrin Complexation of this compound

This protocol outlines the formation of an inclusion complex between this compound and β-cyclodextrin.

Materials:

  • This compound extract

  • β-Cyclodextrin

  • Distilled water

  • Magnetic stirrer

  • Sonicator

  • Freeze-dryer

Procedure:

  • Preparation of β-Cyclodextrin Solution:

    • Dissolve β-cyclodextrin in distilled water to a desired concentration (e.g., 15 mM) with the aid of vortexing or gentle heating.

  • Complex Formation:

    • Add the this compound extract to the β-cyclodextrin solution. The molar ratio of this compound to β-cyclodextrin should be optimized (e.g., 1:1, 1:2).

    • Sonicate the mixture for a short period (e.g., 15-30 minutes) to facilitate complex formation.

    • Stir the solution at room temperature for an extended period (e.g., 12-24 hours) in the dark.

  • Isolation of the Complex:

    • Freeze-dry the resulting solution to obtain a powdered complex.

    • The powder can be washed with a small amount of cold ethanol (B145695) to remove any uncomplexed this compound.

Characterization:

  • Complex Formation: Confirm the formation of the inclusion complex using techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Differential Scanning Calorimetry (DSC).

  • Encapsulation Efficiency: Determine the amount of complexed this compound.

Protocol 3: Liposomal Encapsulation of this compound

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol (optional, for membrane stabilization)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Phosphate-buffered saline (PBS) or other aqueous buffer (pH-adjusted to be acidic for better anthocyanin stability, e.g., pH 3-5)

  • Rotary evaporator

  • Sonicator (probe or bath)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. The lipid composition can be varied to optimize encapsulation.

    • Add the this compound to the lipid solution. The drug-to-lipid ratio is a critical parameter to optimize.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.[11]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by rotating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

      • Probe sonication: Use a probe sonicator in pulse mode in an ice bath to prevent overheating.

      • Bath sonication: Place the flask in a bath sonicator.

    • The duration and power of sonication will influence the final liposome (B1194612) size.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis, gel filtration, or ultracentrifugation.

Characterization:

  • Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes.

  • Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).

  • Morphology: Visualize the liposomes using transmission electron microscopy (TEM).

  • In Vitro Release: Study the release profile of this compound from the liposomes under simulated physiological conditions.

Visualizations

Experimental Workflows

SprayDryingWorkflow cluster_prep Feed Preparation cluster_drying Spray-Drying cluster_char Characterization P1 Dissolve Wall Material P2 Disperse this compound P1->P2 P3 Homogenize Mixture P2->P3 D1 Atomize Feed P3->D1 Feed Solution D2 Dry with Hot Air D1->D2 D3 Collect Powder D2->D3 C1 Encapsulation Efficiency D3->C1 C2 Particle Size & Morphology D3->C2 C3 Moisture Content D3->C3

Caption: Workflow for Spray-Drying Encapsulation.

CyclodextrinWorkflow cluster_prep Complex Formation cluster_iso Isolation cluster_char Characterization P1 Prepare β-Cyclodextrin Solution P2 Add this compound P1->P2 P3 Sonicate & Stir P2->P3 I1 Freeze-Dry Solution P3->I1 Complex Solution I2 Wash Powder (Optional) I1->I2 C1 Confirm Complexation (FTIR, DSC) I2->C1 C2 Encapsulation Efficiency I2->C2

Caption: Workflow for β-Cyclodextrin Complexation.

LiposomeWorkflow cluster_prep Preparation cluster_pur Purification cluster_char Characterization P1 Dissolve Lipids & this compound P2 Form Thin Lipid Film P1->P2 P3 Hydrate Film P2->P3 P4 Sonicate (Size Reduction) P3->P4 U1 Remove Unencapsulated Compound P4->U1 Liposome Suspension C1 Encapsulation Efficiency U1->C1 C2 Particle Size & Zeta Potential U1->C2 C3 Morphology (TEM) U1->C3

Caption: Workflow for Liposomal Encapsulation.

Degradation Pathway

The degradation of this compound, like other anthocyanins, is initiated by the nucleophilic attack of water on the flavylium (B80283) cation, leading to the formation of a colorless carbinol pseudobase. This is in equilibrium with the chalcone (B49325) form, which can further degrade into smaller phenolic compounds.

DegradationPathway A This compound (Flavylium Cation, Red) B Carbinol Pseudobase (Colorless) A->B + H₂O - H⁺ B->A + H⁺ - H₂O C Chalcone (Colorless/Yellowish) B->C Ring Opening D Degradation Products (e.g., Phenolic Acids) C->D Hydrolytic Fission

Caption: Simplified Degradation Pathway of this compound.

Conclusion

Encapsulation is a highly effective strategy for enhancing the stability of this compound against environmental stressors. Spray-drying, β-cyclodextrin complexation, and liposomal encapsulation each offer distinct advantages and can be selected based on the desired application and final product characteristics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to harness the full potential of this compound. Further optimization of encapsulation parameters and in-depth characterization of the encapsulated products will be crucial for their successful translation into commercial applications.

References

The Expanding Market and Scientific Applications of Peonidin 3-Rutinoside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The global market for anthocyanins is experiencing robust growth, driven by increasing consumer demand for natural colorants and a growing awareness of their health benefits. Valued at over USD 626.1 million in 2023, the market is projected to expand at a compound annual growth rate (CAGR) of 4.5% to 7.0% between 2024 and 2032.[1][2] This surge is largely attributed to the rising preference for clean-label, plant-based products in the food and beverage, pharmaceutical, and cosmetic industries.[1][2][3] Among the diverse range of anthocyanins, Peonidin 3-rutinoside, a vibrant natural pigment found in various fruits and vegetables, is garnering significant attention from researchers and drug development professionals for its potent antioxidant and anti-inflammatory properties.[1][4]

This document provides a comprehensive overview of the market landscape for anthocyanins, with a special focus on this compound. It also offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these bioactive compounds.

Market Analysis: A Shift Towards Natural and Functional Ingredients

The demand for anthocyanins as natural food colorants is a primary driver of market growth.[5] The food and beverage sector accounted for the largest market share in 2023, with applications ranging from beverages and dairy products to confectionery and baked goods.[2] North America currently holds the largest market share, while the Asia-Pacific region is anticipated to witness the fastest growth due to increasing disposable income and a growing emphasis on healthy food products.[5][6]

The nutraceutical and pharmaceutical sectors are also significant contributors to market expansion, leveraging the antioxidant, anti-inflammatory, and potential disease-preventive properties of anthocyanins.[1][2][7] Research continues to unveil the therapeutic potential of these compounds in areas such as cardiovascular health, neurodegenerative diseases, and cancer.[8][9]

Table 1: Global Anthocyanin Market Size and Forecast

YearMarket Value (USD Million)CAGR
2023626.1[1]
2024415.46 - 450.6[2][3]4.5% - 7.0%[1][2]
2025373.99 - 441.20[3][10]
2030480.73[10]
2032674.19 - 930.4[1][2][3]
203443.06 (Food Colors Market)[5]9.55% (Food Colors Market, 2025-2034)[5]
2035690[7]5.2% (2025-2035)[7]

Table 2: Anthocyanin Market Segmentation by Application (2025 Forecast)

ApplicationMarket Share
Food & Beverages~60.1%[7]
Pharmaceutical Products~21.4%[7]
NutraceuticalsGrowing at 6.3% CAGR[7]
CosmeticsData not specified
Animal FeedData not specified

Application Notes: this compound in Research and Development

This compound, a glycoside of peonidin, is found in a variety of natural sources, including sweet cherries, European plums, and strawberries.[4] Its potential health benefits are linked to its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Peonidin_3_Rutinoside_Analysis_Workflow PlantMaterial Plant Material (e.g., Berries, Cherries) Extraction Extraction (Acidified Methanol) PlantMaterial->Extraction Homogenization Purification Purification (Solid-Phase Extraction) Extraction->Purification Crude Extract Analysis Analysis (HPLC-DAD/LC-MS) Purification->Analysis Purified Extract Quantification Quantification Analysis->Quantification Bioactivity Biological Activity Assays Analysis->Bioactivity

Figure 1: General workflow for the extraction and analysis of this compound from plant materials.
Biological Activities and Signaling Pathways

This compound, like other flavonoids, is believed to exert its anti-inflammatory and potential anti-cancer effects by modulating critical cellular signaling pathways. These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which are often dysregulated in chronic diseases.

Signaling_Pathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound cluster_2 Signaling Cascades cluster_3 Cellular Responses LPS LPS IKK IKK LPS->IKK Activates P3R This compound PI3K PI3K P3R->PI3K Inhibits MAPK MAPK P3R->MAPK Inhibits P3R->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation (TNF-α, IL-6) MAPK->Inflammation IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->Inflammation Upregulates IkB->NFkB_p65_p50 Releases

Figure 2: Potential signaling pathways modulated by this compound, leading to anti-inflammatory and anti-proliferative effects.

Experimental Protocols

The following are detailed protocols for the extraction, quantification, and assessment of the biological activity of this compound and other anthocyanins.

Protocol 1: Extraction and Purification of Anthocyanins from Plant Material

Objective: To extract and purify anthocyanins, including this compound, from plant sources for subsequent analysis.

Materials:

  • Plant material (e.g., berries, cherries), freeze-dried and powdered

  • Extraction solvent: Methanol (B129727)/Water/Formic Acid (70:29:1, v/v/v)[11]

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Acidified water (0.01% HCl)

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Extraction: a. Weigh 1 g of powdered plant material and suspend it in 20 mL of the extraction solvent. b. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. d. Repeat the extraction on the remaining pellet and combine the supernatants.

  • Concentration: a. Evaporate the methanol from the combined supernatant using a rotary evaporator at a temperature below 40°C.

  • Purification (SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water. b. Load the concentrated extract onto the conditioned cartridge. c. Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities. d. Elute the anthocyanins with 5 mL of acidified methanol. e. Evaporate the methanol to dryness under a stream of nitrogen and reconstitute the purified extract in a known volume of mobile phase for HPLC analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

Objective: To quantify the concentration of this compound in a purified plant extract.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 5% Formic Acid in Water[11]

  • Mobile Phase B: Acetonitrile[11]

  • This compound analytical standard

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in acidified methanol. b. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with Solvent A (5% formic acid in water) and Solvent B (acetonitrile). A typical gradient could be: 0-40 min, 10-30% B; 40-45 min, 30-50% B; 45-50 min, 50-10% B; 50-55 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 520 nm[12][13]

    • Injection Volume: 20 µL

  • Analysis: a. Filter the purified plant extract and working standards through a 0.45 µm syringe filter. b. Inject the standards and samples onto the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Generate a calibration curve by plotting the peak area versus the concentration of the standards. e. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the antioxidant capacity of this compound or an anthocyanin-rich extract.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound or plant extract

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol.[14]

  • Sample and Control Preparation: a. Prepare a stock solution of the sample (this compound or extract) in methanol. b. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).[14] c. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure: a. Add 100 µL of each sample or control dilution to the wells of a 96-well microplate.[14] b. Add 100 µL of the 0.1 mM DPPH solution to each well.[14] c. For the blank, use 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: a. Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. b. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 4: Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: a. Culture RAW264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay): a. Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW264.7 cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Anti-Inflammatory Assay: a. Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Nitric Oxide (NO) Measurement: a. After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite (B80452) concentration (as an indicator of NO production) using a sodium nitrite standard curve.

  • Data Analysis: a. Compare the NO production in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Conclusion

The anthocyanin market is on a significant upward trajectory, fueled by the global trend towards natural and health-promoting ingredients. This compound, as a representative of this class of compounds, holds considerable promise for applications in the food, pharmaceutical, and cosmetic industries. The detailed protocols provided herein offer a solid foundation for researchers to explore the full potential of this and other anthocyanins, paving the way for innovative product development and novel therapeutic strategies.

References

Application Notes & Protocols: Quality Control Parameters for Commercial Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin found in various fruits and vegetables, such as plums, cherries, and berries.[1] Recognized for its antioxidant and anti-inflammatory properties, it is a compound of significant interest in the pharmaceutical and nutraceutical industries.[2] To ensure the reliability, safety, and reproducibility of research and development activities, robust quality control (QC) of commercial Peonidin 3-rutinoside products is essential. These application notes provide a comprehensive overview of the key quality control parameters, detailed experimental protocols, and acceptance criteria for this compound.

Physicochemical and Identity Parameters

The fundamental quality assessment of this compound involves confirming its identity, purity, and physicochemical characteristics against a qualified reference standard.

1.1. Identification Confirmation of the chemical structure is the most critical step. A combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): The primary identification method involves comparing the retention time of the main peak in the sample chromatogram with that of a this compound reference standard under identical conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides a high degree of certainty by confirming the molecular weight and fragmentation pattern of the compound.[1][2] For this compound, the precursor ion [M+H]+ is observed at m/z 609.2, which fragments to a specific product ion corresponding to the peonidin aglycone at m/z 301.1.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the peonidin aglycone and the attached rutinoside moiety.[2]

1.2. Purity and Assay The purity and strength (assay) of the material are determined to ensure it is free from significant impurities and meets the required concentration.

  • HPLC with Diode-Array Detection (DAD): A reversed-phase HPLC-DAD method is the standard for quantifying this compound.[1] Purity is typically determined by calculating the area percentage of the principal peak. The assay is determined by comparing the peak area response of the sample to a calibration curve generated from a certified reference standard.[1] Commercial analytical standards should have a purity of ≥95%.[3]

Table 1: Physicochemical Specifications for this compound

Parameter Specification Method
Appearance Red to purple or dark-colored powder Visual Inspection
Identity Conforms to the reference standard HPLC, LC-MS/MS, NMR
Purity ≥ 95% HPLC-DAD (Area %)
Assay 95.0% - 105.0% (of stated content) HPLC-DAD (vs. Reference Standard)
Molecular Formula C₂₈H₃₃O₁₅⁺ Mass Spectrometry
Molecular Weight ~609.55 g/mol (as cation) Mass Spectrometry

| Solubility | Practically insoluble in water; soluble in acidified methanol (B129727)/ethanol | Solubility Testing |

Table 2: Typical Performance Characteristics of Analytical Methods for this compound Quantification[4]

Parameter HPLC-UV LC-MS/MS
Linearity (r²) > 0.999 > 0.998
Linearity Range 0.20–50.00 µg/mL 0.20-200 ng/mL
Limit of Detection (LOD) 0.09–0.18 µg/mL < 2.3 ng/mL
Limit of Quantification (LOQ) 0.30–0.60 µg/mL < 8.1 ng/mL
Accuracy (% Recovery) 85.97% to 108.11% 80.0% to 110.4%

| Precision (%RSD) | < 5% | < 15% |

Contaminant Specifications

As this compound is often isolated from natural sources, it is critical to test for potential contaminants such as heavy metals and microorganisms.

2.1. Heavy Metals Plant-derived materials can accumulate heavy metals from the soil, water, and air.[5][6] Testing for toxic heavy metals is a crucial safety requirement.

  • Methods: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are standard, sensitive methods for quantifying heavy metals.[6]

Table 3: Acceptance Criteria for Heavy Metals

Heavy Metal Acceptance Limit (WHO for medicinal plants)
Lead (Pb) ≤ 10 ppm
Arsenic (As) ≤ 10 ppm
Cadmium (Cd) ≤ 0.3 ppm

| Mercury (Hg) | ≤ 1 ppm |

Note: Limits may vary based on regulatory jurisdiction and intended use.

2.2. Microbial Contamination Microbiological testing ensures the product is free from harmful levels of bacteria, yeast, and mold, which can compromise product integrity and pose health risks.[7]

  • Methods: Culture-based techniques are used to determine the total microbial count and to test for the presence of specific pathogenic organisms.[7]

Table 4: Acceptance Criteria for Microbial Contamination[7][8]

Test Acceptance Criteria (cfu/g or cfu/mL)
Total Aerobic Microbial Count (TAMC) ≤ 1000 cfu/g
Total Yeast and Mold Count (TYMC) ≤ 100 cfu/g
Escherichia coli Absent in 1g
Salmonella spp. Absent in 10g
Staphylococcus aureus Absent in 1g

| Pseudomonas aeruginosa | Absent in 1g |

Experimental Protocols

Protocol 1: HPLC-DAD Method for Identification, Purity, and Assay [1]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and diode-array detector.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10-20 µL.

  • Gradient Program:

    • 0-10 min: 15-30% B

    • 10-45 min: 30-50% B

    • 45-50 min: 50-80% B

    • 50-55 min: 80-15% B (return to initial)

    • 55-60 min: 15% B (re-equilibration)

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acidified methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock.

    • Sample Preparation: Accurately weigh and dissolve the sample in acidified methanol to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the standards and sample.

    • Calculations:

      • Identification: Compare the retention time of the major peak in the sample to the standard.

      • Purity: Calculate the area percent of the this compound peak relative to all other peaks.

      • Assay: Construct a calibration curve from the standards. Calculate the concentration of the sample using its peak area and the regression equation from the curve.

Protocol 2: LC-MS/MS Method for Confirmation of Identity [1][2]

  • Instrumentation: LC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • LC Conditions: Similar to the HPLC-DAD method.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MS/MS Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition:

    • Precursor Ion (Q1): m/z 609.2

    • Product Ion (Q3): m/z 301.1

  • Procedure:

    • Prepare the sample as described in Protocol 1.

    • Analyze the sample using the LC-MS/MS system.

    • Confirm the identity by comparing the retention time and the specific mass transition (609.2 → 301.1) with a reference standard.

Protocol 3: Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS) [5][6]

  • Instrumentation: Atomic Absorption Spectrometer with appropriate hollow cathode lamps.

  • Procedure:

    • Sample Digestion: Accurately weigh about 1g of the sample into a digestion vessel. Add a mixture of nitric acid and hydrochloric acid (aqua regia). Digest the sample using a microwave digester or by heating on a hot plate until a clear solution is obtained.

    • Dilution: Cool the digest and dilute it to a known volume (e.g., 50 mL) with deionized water.

    • Standard Preparation: Prepare a series of calibration standards for each metal to be tested (Pb, As, Cd, Hg) using certified stock solutions.

    • Analysis: Aspirate the blank, standards, and sample solution into the AAS. Measure the absorbance for each element at its specific wavelength.

    • Calculation: Determine the concentration of each heavy metal in the sample by comparing its absorbance to the calibration curve.

Protocol 4: Microbiological Examination [7][8]

  • Total Aerobic Microbial Count (TAMC) & Total Yeast and Mold Count (TYMC):

    • Sample Preparation: Prepare a 1:10 dilution by suspending 1g of the sample in 9 mL of a sterile diluent (e.g., buffered sodium chloride-peptone solution).

    • Plating: Plate 1 mL of the dilution onto Tryptic Soy Agar (B569324) (for TAMC) and Sabouraud Dextrose Agar (for TYMC) using the pour-plate method.

    • Incubation: Incubate Tryptic Soy Agar plates at 30-35°C for 3-5 days and Sabouraud Dextrose Agar plates at 20-25°C for 5-7 days.

    • Counting: Count the number of colony-forming units (CFU) on each plate and calculate the cfu/g of the original sample.

  • Test for Specified Pathogens:

    • Enrichment: Suspend a specified amount of the product (e.g., 10g for Salmonella) in a suitable enrichment broth (e.g., Tryptic Soy Broth). Incubate for 24-48 hours.

    • Selective Plating: Streak a loopful of the enriched broth onto selective agar plates (e.g., MacConkey agar for E. coli, XLD agar for Salmonella).

    • Incubation & Identification: Incubate the plates and observe for characteristic colony morphology. Confirm the identity of any suspect colonies using biochemical tests or molecular methods.

Visualizations: Workflows and Pathways

4.1. Quality Control Workflow

The following diagram illustrates the logical flow for the quality control testing of a commercial batch of this compound.

G cluster_0 Material Reception & Initial Checks cluster_1 Physicochemical & Identity Testing cluster_2 Safety & Contaminant Testing A Raw Material Batch Received B Documentation Review (CoA, Origin) A->B C Sampling B->C D Appearance & Solubility C->D G Microbial Analysis (TAMC, TYMC, Pathogens) C->G H Heavy Metals Analysis (AAS or ICP-MS) C->H E HPLC-DAD (Identification, Purity, Assay) D->E F LC-MS/MS (Confirmation) E->F I Data Review & Comparison to Specifications F->I G->I H->I J Batch Release I->J Pass K Quarantine / Reject I->K Fail

General quality control workflow for this compound.

4.2. Proposed Signaling Pathway Modulation

This compound, like other related anthocyanins, is believed to exert some of its biological effects by modulating key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]

G cluster_mapk MAPK Cascade P3R This compound MAPKKK Upstream Kinases (MAPKKK) P3R->MAPKKK Inhibition Stress Extracellular Stimuli (e.g., Oxidative Stress) Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 Response Cellular Responses (Inflammation, Apoptosis) JNK_p38->Response

Modulation of the MAPK signaling pathway by this compound.

References

Green Extraction Technologies for Industrial Production of Peonidin 3-Rutinoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green extraction of Peonidin 3-rutinoside, a promising anthocyanin with significant therapeutic potential. The focus is on environmentally friendly and efficient technologies suitable for industrial-scale production.

Introduction

This compound is a naturally occurring pigment found in various fruits and vegetables, such as cherries, plums, and berries.[1][2] Its potent antioxidant and anti-inflammatory properties have garnered considerable interest in the pharmaceutical and nutraceutical industries.[1] Traditional solvent-based extraction methods are often time-consuming and utilize hazardous chemicals. Green extraction technologies offer sustainable alternatives that can enhance yield, reduce processing time, and minimize environmental impact.[3][4] This guide explores several advanced green extraction techniques, providing comparative data and detailed protocols to facilitate their application in research and industrial settings.

Featured Green Extraction Technologies

Several innovative technologies have emerged as effective for the extraction of anthocyanins like this compound. These methods primarily focus on improving the efficiency of cell wall disruption and enhancing solvent penetration.[5] The most promising green extraction techniques include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, increasing mass transfer and extraction rates at lower temperatures.[6][7]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant matrix, leading to cell rupture and the release of target compounds.[8][9][10]

  • Enzyme-Assisted Extraction (EAE): Uses specific enzymes, such as pectinases and cellulases, to selectively break down plant cell wall components, facilitating the release of intracellular contents under mild conditions.[11][12]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as a solvent. By modifying pressure and temperature, the solvent properties can be tuned for selective extraction.[13][14]

  • Natural Deep Eutectic Solvents (NADES): A new class of green solvents formed by mixing natural compounds like sugars, amino acids, and organic acids. They are biodegradable, have low toxicity, and can be tailored for specific applications.[15][16][17][18]

  • Pressurized Liquid Extraction (PLE): Uses conventional solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time and solvent consumption.[3][19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of anthocyanins, including this compound, using different green technologies. Direct comparison is challenging due to variations in plant material, specific compounds quantified, and analytical methods used. However, these tables provide valuable insights into the optimal conditions and achievable yields for each technique.

Table 1: Ultrasound-Assisted Extraction (UAE) of Anthocyanins

Plant MaterialKey ParametersTotal Anthocyanin Content (TAC)Reference
Purple Tomatoes75 min, 40°C, 1:15 solid:liquid ratio12.487 mg/100g[20]
Pigmented Corn10 min, 70°C, 36% methanol (B129727), pH 7, 73% ultrasound power36.47–551.92 mg/kg[21]
Black Beans30 min, 64% ethanol (B145695), 50 mL/g solvent/sample ratio71.45 ± 1.96 mg C3GE/100g dm[22]
Blackberry5 min, 30°C, 10:1 solvent/solid ratio, 0.1% HCl in 80% ethanol107.81 mg/100g FM[23]
Sweet Cherry5 min, 30°C, 15:1 solid/solvent ratio, 0.1% HCl in 60% ethanol36.05 mg/100g FM[23]
Prunus spinosa L. Fruit Epicarp5 min, 400 W, 48% ethanol11.76 mg/g epicarp-basis[6]

Table 2: Microwave-Assisted Extraction (MAE) of Anthocyanins

Plant MaterialKey ParametersTotal Anthocyanin Content (TAC)Reference
Berry Pomace5-10 min, 90-100°C, 500 W, 40% acidified methanolNot specified[5]
Jabuticaba By-products10 min, 81°C, 38% MeOH, pH 6, 4.7 mg/mL ratio9.70 ± 0.28 mg/g[24]
Cockspur Coral Flowers3 min, 600 W, 1:15 feedstock-to-solvent ratioNot specified[8]
Black Soybean Seed Coat~4.4 min, ~570 W, 40:1 solvent ratio5021.47 mg/L[8]
Clitoria Ternatea Flowers15 min, 60°C, 15 mL/g liquid to solid ratio0.457 mg/g[9]

Table 3: Enzyme-Assisted Extraction (EAE) of Anthocyanins

Plant MaterialEnzyme(s)Key ParametersThis compound YieldReference
Berry PomacePectinase and/or Cellulase60-120 min, 45°C, pH 4.5Not specified[5]
AçaiPectinase15 min, 60°C, 40% ethanol, pH 4, 500 U/g sample0.22–0.31 mg/g[25][26]
Eggplant PeelCellulaseNot specifiedNot specified[12]

Table 4: Supercritical Fluid Extraction (SFE) of Anthocyanins

Plant MaterialCo-solventKey ParametersTotal Anthocyanin Content (TAC)Reference
Syzygium cumini Fruit PulpNot specified162 bar, 50°C, 2.0 g/min co-solvent flow rateNot specified[27]
Roselle (Hibiscus sabdariffa)Water (in subsequent step)ScCO2: 19.13 MPa, 60°C; SWE: 9.48 MPa, 137°C1224.61 mg/100g[28]
Black Bean CoatEthanol-water (50% v/v)300 bar, 60°C2.99 mg C3GE/g bean coat[29]

Experimental Protocols

The following are detailed protocols for the green extraction of this compound from plant materials.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Materials and Equipment:

  • Dried and ground plant material (e.g., berry pomace)

  • Extraction Solvent: 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid

  • Ultrasonic bath with temperature and power control

  • Beakers, centrifuge, filter paper

  • Rotary evaporator (optional)

Procedure:

  • Weigh 5 g of the dried plant material and place it into a 250 mL beaker.

  • Add 100 mL of the acidified 50% ethanol solvent, achieving a 1:20 solid-to-liquid ratio.[5]

  • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.

  • Set the sonication temperature to 40-50°C and the power to approximately 400 W (if adjustable).[5]

  • Sonicate for 30-40 minutes.[5]

  • After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material.[5]

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • The resulting extract can be concentrated using a rotary evaporator at a temperature below 40°C.

  • Store the final extract at 4°C in the dark.

Protocol 2: Microwave-Assisted Extraction (MAE)

Materials and Equipment:

  • Dried and ground plant material

  • Extraction Solvent: 40% (v/v) Methanol in deionized water, acidified to pH 3 with 0.1% HCl.[5]

  • Microwave extraction system with temperature and power control

  • Microwave extraction vessels

  • Centrifuge, filter paper

Procedure:

  • Place 2 g of the dried plant material into a microwave extraction vessel.[5]

  • Add 40 mL of the acidified 40% methanol solvent (1:20 ratio).[5]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: ramp to 90-100°C, microwave power at 500 W, and hold for 5-10 minutes.[5] Caution: Ensure the system is designed for use with flammable solvents.

  • After the cycle, allow the vessel to cool to room temperature before opening.

  • Separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) followed by filtration.[5]

  • Store the extract at 4°C in the dark.

Protocol 3: Enzyme-Assisted Extraction (EAE)

Materials and Equipment:

  • Dried and ground plant material

  • Enzymes: Pectinase and/or Cellulase

  • Buffer solution: Citrate (B86180) buffer (pH 4.5)

  • Shaking water bath or incubator

  • Beakers, centrifuge, filter paper

  • Ethanol (for enzyme deactivation)

Procedure:

  • Suspend 10 g of dried plant material in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask (1:20 ratio).[5]

  • Pre-incubate the slurry at 45°C in a shaking water bath for 15 minutes.[5]

  • Add the enzyme preparation (0.1-0.5% w/w of enzyme to plant material).[5] For combined treatments, add both enzymes.

  • Incubate the mixture for 60-120 minutes at 45°C with constant agitation (e.g., 150 rpm).[5]

  • Deactivate the enzymes by either adding an equal volume of ethanol and mixing or by heating the mixture to 90°C for 5 minutes.[5]

  • Centrifuge the mixture at 5000 rpm for 20 minutes to separate the solids.

  • Filter the supernatant to obtain the crude enzymatic extract.

  • Store the extract at 4°C in the dark.

Visualizations

The following diagrams illustrate the experimental workflows and key relationships in the green extraction of this compound.

UAE_Workflow PlantMaterial Dried & Ground Plant Material SolventAddition Add Acidified Ethanol Solvent PlantMaterial->SolventAddition Sonication Ultrasonic Bath (40-50°C, 400W, 30-40 min) SolventAddition->Sonication Centrifugation Centrifugation (5000 rpm, 15 min) Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration FinalProduct This compound Extract Concentration->FinalProduct

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

MAE_Workflow PlantMaterial Dried & Ground Plant Material SolventAddition Add Acidified Methanol Solvent PlantMaterial->SolventAddition Microwave Microwave Extraction (90-100°C, 500W, 5-10 min) SolventAddition->Microwave Cooling Cooling Microwave->Cooling Separation Centrifugation & Filtration Cooling->Separation FinalProduct This compound Extract Separation->FinalProduct

Caption: Workflow for Microwave-Assisted Extraction (MAE).

EAE_Workflow PlantMaterial Dried & Ground Plant Material SlurryPrep Prepare Slurry in Citrate Buffer PlantMaterial->SlurryPrep EnzymeAddition Add Pectinase/ Cellulase SlurryPrep->EnzymeAddition Incubation Incubation (45°C, 60-120 min) EnzymeAddition->Incubation Deactivation Enzyme Deactivation (Heat or Ethanol) Incubation->Deactivation Separation Centrifugation & Filtration Deactivation->Separation FinalProduct This compound Extract Separation->FinalProduct

Caption: Workflow for Enzyme-Assisted Extraction (EAE).

Green_Extraction_Factors ExtractionEfficiency Extraction Efficiency of This compound Temperature Temperature Temperature->ExtractionEfficiency Time Extraction Time Time->ExtractionEfficiency Solvent Solvent Type & Polarity Solvent->ExtractionEfficiency pH pH pH->ExtractionEfficiency Power Power (UAE/MAE) Power->ExtractionEfficiency Ratio Solid-to-Liquid Ratio Ratio->ExtractionEfficiency Enzyme Enzyme Concentration (EAE) Enzyme->ExtractionEfficiency ParticleSize Particle Size ParticleSize->ExtractionEfficiency

Caption: Key factors influencing green extraction efficiency.

Conclusion

Green extraction technologies offer significant advantages for the industrial production of this compound, including higher efficiency, reduced use of toxic solvents, and shorter processing times. The choice of the optimal extraction method will depend on the specific plant matrix, desired purity of the final product, and the available infrastructure. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement these sustainable technologies in their workflows, paving the way for the development of novel products containing this valuable bioactive compound. Further optimization of these methods for specific raw materials is encouraged to maximize yield and purity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in various fruits and vegetables, including blackcurrants, sweet cherries, and European plums.[1] Beyond its role as a natural colorant, this bioactive compound is gaining significant scientific interest for its potential therapeutic applications, attributed to its antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive overview of the intellectual property landscape, experimental protocols for its analysis, and insights into its molecular mechanisms of action, tailored for professionals in research and drug development.

While broad patents exist for compositions containing anthocyanins for purposes such as stabilization and general health, specific patents focusing on the therapeutic applications of purified this compound are less common.[3][4][5] This suggests a potential area for novel intellectual property development as research into its specific biological effects progresses.

Quantitative Data

The bioavailability of this compound, like other anthocyanins, is generally low and can vary among individuals.[6] It is absorbed from the stomach and small intestine and undergoes significant metabolism.[6] The tables below summarize the abundance of this compound in various natural sources and its pharmacokinetic parameters. Due to limited data exclusively on this compound, data for the structurally similar cyanidin (B77932) 3-rutinoside is also included for a more comprehensive overview.[6]

Table 1: Abundance of this compound in Natural Sources

Natural SourceGenus/SpeciesAbundance (mg/100g Fresh Weight)
European PlumPrunus domestica4.85
BlackcurrantRibes nigrum0.000 - 1.280
Sweet CherryPrunus avium0.60 - 27.50
GooseberryRibes uva-crispa0.00 - 0.06
StrawberryFragaria × ananassa7.6

Source:[1]

Table 2: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma Following Oral Administration

CompoundFood Source/DoseCmax (nmol/L)Tmax (h)
Cyanidin 3-rutinosideBlackcurrant Extract~20~1.5

Source:[6]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol outlines the steps for extracting and purifying this compound from sources like colored potatoes (Solanum tuberosum L.).[2]

a. Extraction:

  • Materials: Lyophilized and powdered plant material, Methanol (B129727) (HPLC grade), Formic acid (or Hydrochloric acid), Deionized water.[1]

  • Procedure:

    • Mix the powdered plant material with an extraction solvent (e.g., methanol with 0.1% HCl or 5% formic acid).[1]

    • Use ultrasound-assisted extraction to improve efficiency.

    • Centrifuge the mixture to separate the supernatant containing the anthocyanins.

    • Repeat the extraction process on the pellet to maximize yield.

    • Combine the supernatants to form the crude extract.[1]

b. Purification using Solid-Phase Extraction (SPE):

  • Stationary Phase: C18 SPE cartridge.[2]

  • Procedure:

    • Condition the C18 cartridge with methanol followed by acidified water.[1][2]

    • Load the crude extract (redissolved in a minimal amount of acidified water) onto the cartridge.[1][2]

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.[1][2]

    • Elute the anthocyanin fraction with acidified methanol.[1][2]

c. Further Purification (Optional):

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography can be used to separate anthocyanins based on their molecular size.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain highly pure this compound.[2]

    • Column: C18 reverse-phase column.[2]

    • Mobile Phase: A gradient of Solvent A (acidified water, e.g., with 5% formic acid) and Solvent B (acetonitrile or methanol).[2]

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode-Array Detector (DAD) is a standard method for quantifying this compound.[1]

  • Instrumentation: HPLC system with a DAD.

  • Column: C18 analytical column.

  • Mobile Phase: A gradient elution using acidified water and methanol or acetonitrile.

  • Detection: The DAD is set to monitor absorbance at the visible maximum of anthocyanins (around 520 nm).

  • Quantification: A standard curve is generated using a purified this compound standard. The peak area in the sample chromatogram is then used to calculate its concentration.[1]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable DPPH radical.[7]

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.[7]

    • Prepare a stock solution of this compound in methanol and perform serial dilutions.[7]

    • Mix the DPPH solution with the sample solutions.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates greater antioxidant potency.[7]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.[7]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period.

    • Add MTT solution to each well and incubate. Viable cells will convert the yellow MTT to a purple formazan (B1609692) product.[7]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Signaling Pathways and Molecular Mechanisms

This compound is believed to exert its biological effects by modulating key cellular signaling pathways.[2] Understanding these interactions is crucial for its development as a therapeutic agent.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[2] Dysregulation of this pathway is implicated in diseases like cancer.[2] Research on structurally similar anthocyanins suggests that this compound may modulate this pathway by influencing the activity of PI3K and the subsequent phosphorylation of Akt.[1][2] This can lead to the downstream regulation of proteins involved in cell cycle progression and apoptosis.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway regulates processes like cell proliferation, inflammation, and apoptosis.[2] this compound is thought to exert anti-inflammatory and pro-apoptotic effects by modulating the activity of upstream kinases in the MAPK cascade, thereby influencing the activation of key proteins like JNK and p38.[2] For instance, the related compound Peonidin 3-glucoside has been shown to inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[8]

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Activity plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Solvent Extraction spe Solid-Phase Extraction (SPE) crude_extract->spe purified_fraction Purified Anthocyanin Fraction spe->purified_fraction hplc_prep Preparative HPLC purified_fraction->hplc_prep pure_compound Pure this compound hplc_prep->pure_compound quantification Quantification (HPLC-DAD) pure_compound->quantification antioxidant_assay Antioxidant Assay (DPPH) pure_compound->antioxidant_assay cell_viability Cell Viability Assay (MTT) pure_compound->cell_viability

General workflow for extraction, purification, and analysis of this compound.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor upstream_kinases Upstream Kinases receptor->upstream_kinases p3r This compound p3r->upstream_kinases Inhibition jnk_p38 JNK / p38 upstream_kinases->jnk_p38 transcription_factors Transcription Factors jnk_p38->transcription_factors cellular_response Inflammation / Apoptosis transcription_factors->cellular_response

Modulation of the MAPK signaling pathway by this compound.

PI3K_Akt_pathway cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm cluster_response_pi3k Cellular Response receptor_pi3k Receptor pi3k PI3K receptor_pi3k->pi3k p3r_pi3k This compound p3r_pi3k->pi3k Modulation akt Akt pi3k->akt Activation downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_response Cell Growth, Proliferation, Survival downstream->cell_response

Putative modulation of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for the Economically Feasible Production of Peonidin 3-rutinoside from Agricultural Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin, exhibits significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant and anti-inflammatory properties. This document outlines the economic feasibility and detailed protocols for the extraction and purification of Peonidin 3-rutinoside from agricultural waste streams. By valorizing byproducts from the fruit and vegetable processing industries, such as pomace and peels, a sustainable and cost-effective production model can be established. These application notes provide quantitative data on the abundance of this compound in various agricultural wastes, comprehensive experimental protocols, and an analysis of its interaction with key cellular signaling pathways, offering a valuable resource for research and drug development.

Economic Feasibility of this compound Production

The economic viability of producing this compound from agricultural waste is underpinned by the low cost of raw materials and the high market value of the purified compound. Agricultural byproducts, often disposed of at a cost, can be repurposed as a valuable feedstock.

1.1. Potential Agricultural Waste Sources

Several agricultural waste streams are promising sources of this compound. The concentration of this anthocyanin can vary depending on the specific cultivar, growing conditions, and processing methods.

Agricultural Waste SourcePlant SpeciesReported Peonidin Glycoside Content (per 100g dry weight, where available)
Colored Potato PeelsSolanum tuberosumPeonidin-3-O-p-coumaroyl-rutinoside-5-glucoside: up to 7.27 mg/100g DW in 'Violet queen' peels.
Cherry PomacePrunus aviumPeonidin-3-O-rutinoside is a major anthocyanin present.[1]
Plum PomacePrunus domesticaPeonidin-3-rutinoside is a significant anthocyanin.
Blackcurrant PomaceRibes nigrumContains various anthocyanins, with potential for peonidin derivatives.[2]
Raspberry PomaceRubus idaeusContains pelargonidin-3-rutinoside and cyanidin-3-rutinoside, indicating the presence of rutinoside derivatives.[3]
Strawberry PomaceFragaria × ananassaContains pelargonidin-3-O-rutinoside.[4]
Blueberry PomaceVaccinium corymbosumContains peonidin 3-glucoside, suggesting the potential for other peonidin glycosides.

1.2. Market Value of Anthocyanins

The market for natural colorants and bioactive compounds is expanding, driven by consumer demand for clean-label products. The price of anthocyanin extracts varies significantly based on purity.

Anthocyanin Product GradePurityEstimated Market Price (per kg)
Food-grade (bulk extract)Varies~$100 - $300[5]
Nutraceutical-gradeStandardized to 25-40%~$400 - $800[5]
Pharma-grade (high-purity isolates)≥95%~$1000+[5]

1.3. Cost Considerations

A comprehensive cost analysis should consider the following factors:

  • Raw Material Acquisition and Pre-treatment: While the waste itself may be low-cost, transportation and pre-processing (drying, grinding) will incur expenses.

  • Extraction and Purification: This includes the cost of solvents, consumables (e.g., SPE cartridges, chromatography columns), and energy for equipment operation.

  • Labor and Quality Control: Skilled personnel are required for operating the equipment and performing analytical checks (e.g., HPLC) to ensure purity and consistency.

  • Capital Expenditure: Initial investment in extraction and purification equipment (e.g., ultrasonic bath, rotary evaporator, HPLC system).

Techno-economic analyses of similar polyphenol extraction processes from agricultural waste, such as grape pomace, have demonstrated the potential for profitability, particularly when a biorefinery approach is adopted to produce multiple value-added products.

Experimental Protocols

The following protocols provide a framework for the extraction and purification of this compound from agricultural waste. Optimization may be required based on the specific raw material.

2.1. Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is suitable for the initial extraction from dried and powdered agricultural waste.

Materials and Reagents:

  • Dried and powdered agricultural waste (e.g., potato peels, fruit pomace)

  • Extraction Solvent: Methanol (B129727) or Ethanol (HPLC grade), acidified with 0.1% HCl or formic acid (e.g., 70:29:1 methanol:water:formic acid v/v/v)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered agricultural waste.

  • Extraction:

    • Suspend the sample in 200 mL of the acidified extraction solvent in a beaker (solid-to-liquid ratio of 1:20 w/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the solid residue from the extract.

    • Centrifuge the filtrate at 4000 x g for 15 minutes to remove any remaining fine particles.

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

2.2. Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is for the purification of the crude extract obtained from Protocol 1.

Materials and Reagents:

  • Crude this compound extract

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acidified deionized water (e.g., with 0.1% formic acid)

  • Acidified methanol (e.g., with 0.1% formic acid)

  • Nitrogen gas or vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by acidified deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified deionized water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified deionized water to remove polar impurities such as sugars and organic acids.

  • Elution: Elute the anthocyanins, including this compound, from the cartridge using acidified methanol.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator to yield a purified extract.

2.3. Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of the purified extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acidified water (e.g., 5% formic acid in water).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A suitable gradient program to separate the anthocyanins.

  • Detection Wavelength: 520 nm.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dissolve the purified extract in the mobile phase and inject it into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Workflows and Signaling Pathways

3.1. Experimental Workflow

The overall workflow for the extraction and analysis of this compound from agricultural waste is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification cluster_application Application AgriWaste Agricultural Waste (Pomace, Peels) Drying Drying AgriWaste->Drying Grinding Grinding Drying->Grinding UAE Ultrasound-Assisted Extraction Grinding->UAE SPE Solid-Phase Extraction UAE->SPE HPLC HPLC-PDA SPE->HPLC Quant Quantification HPLC->Quant Pharma Pharmaceuticals Quant->Pharma Nutra Nutraceuticals Quant->Nutra PI3K_Akt_pathway P3R This compound Receptor Cell Surface Receptor P3R->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates CellResponse Cell Growth, Proliferation, Survival Akt->CellResponse Promotes MAPK_pathway P3R This compound UpstreamKinase Upstream Kinase P3R->UpstreamKinase Inhibits MAPKKK MAPKKK UpstreamKinase->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates CellularResponse Inflammation, Apoptosis MAPK->CellularResponse Regulates

References

Application Notes and Protocols: Consumer Perception of Food Products Containing Peonidin 3-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of consumer perception of food products containing Peonidin 3-rutinoside. This document includes detailed experimental protocols for sensory analysis and summarizes relevant quantitative data to guide research and product development.

Introduction: The Rise of Natural Colorants and Consumer Expectations

The demand for natural and clean-label ingredients in the food and beverage industry is a significant driver for the use of naturally derived colorants like this compound.[1][2] Consumers are increasingly health-conscious and wary of synthetic additives, associating natural colorants with healthier and safer food choices.[3][4] this compound, an anthocyanin responsible for the red, purple, and blue hues in many fruits and vegetables such as plums, cherries, and blackcurrants, presents a promising alternative to synthetic dyes.[2]

However, the success of food products formulated with this compound hinges not only on its "natural" appeal but also on its impact on the sensory characteristics of the final product. Color is a critical factor that influences consumer perception of taste and flavor even before the product is consumed.[5][6][7] An unfamiliar or altered color can impact consumer acceptance, making it crucial to understand and optimize the sensory profile of these products.[8] While this compound offers vibrant colors, its inherent taste and potential to interact with other food components can affect the overall flavor profile. Therefore, rigorous sensory evaluation is paramount to ensure that products containing this anthocyanin meet consumer expectations for taste, appearance, and overall appeal.

Quantitative Data on Consumer Perception of Anthocyanin-Rich Foods

Direct quantitative data on consumer perception of products specifically containing isolated this compound is limited. However, sensory evaluation data from fruits naturally rich in this and other anthocyanins, such as blackberries and blueberries, provide valuable insights into consumer preferences for key sensory attributes.

Table 1: Summary of Sensory Evaluation of Blackberry Cultivars

(Data adapted from a study using a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely)[9]

CultivarOverall FlavorOverall AppearanceColorSizeFirmnessSweetnessSourness
'Caddo'7.5a7.8a7.27.9a6.87.3a4.5
'Ouachita'6.5b6.9b7.16.8b6.76.4b4.7
'Ponca'7.1ab7.2ab7.37.2ab6.96.9ab4.6
'Osage'6.9ab7.0ab7.07.1ab6.56.8ab4.8

Means with different letters within the same column indicate significant differences (P ≤ 0.05).

Table 2: Sensory Analysis of Blueberries with Different Coatings

(Data adapted from a study using a 9-point hedonic scale where 0 = dislike extremely and 9 = like extremely)[10]

TreatmentColorFlavorAromaTextureOverall Acceptance
Control (uncoated)8.1a7.9a7.5a7.8a8.0a
HPC/SA/PD107.5b7.2b7.1b7.3b7.4b
HPC/SA/PD207.2b6.9b6.8b7.0b7.1b

Means with different letters within the same column indicate significant differences (p < 0.05).

Experimental Protocols

Protocol for Consumer Hedonic Testing

This protocol is designed to assess the overall liking and acceptance of a food product containing this compound.

Objective: To determine the consumer acceptability of a food product based on key sensory attributes.

Materials:

  • Food product samples with varying concentrations of this compound and a control sample (without added this compound).

  • Standardized serving containers (e.g., white or colorless cups/plates).[11]

  • Randomized three-digit codes for sample identification.

  • Water for palate cleansing between samples.

  • Sensory evaluation booths with controlled lighting and temperature.[11]

  • Questionnaires with a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).[9][10][12]

Procedure:

  • Panelist Recruitment: Recruit a panel of at least 40 untrained consumers who are regular consumers of the food product category being tested.[11]

  • Sample Preparation: Prepare all samples under identical conditions. Label each sample with a unique three-digit random code. The order of sample presentation should be randomized for each panelist.

  • Instructions to Panelists: Instruct panelists to evaluate each sample individually. They should rinse their mouths with water between samples to minimize carry-over effects.

  • Evaluation: Panelists will rate their overall liking of the product, as well as their liking of specific attributes such as appearance, color, flavor, and texture, using the 9-point hedonic scale on the provided questionnaire.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in consumer liking between the samples.

Protocol for Descriptive Sensory Analysis

This protocol is used to obtain a detailed sensory profile of a food product containing this compound.

Objective: To identify and quantify the specific sensory attributes of a food product.

Materials:

  • Food product samples with and without this compound.

  • Reference standards for various taste and aroma attributes (e.g., solutions for sweet, sour, bitter; reference aromas).[13]

  • Sensory evaluation booths.

  • Water for palate cleansing.

  • Scorecards with a list of sensory attributes and an intensity scale (e.g., 0-10 or 0-15).

Procedure:

  • Panelist Training: Select and train a panel of 8-12 individuals to recognize and quantify a range of sensory attributes relevant to the product. This involves familiarizing them with the reference standards.

  • Vocabulary Development: In initial sessions, the trained panel will collaboratively develop a lexicon of descriptive terms for the aroma, flavor, and texture of the product.

  • Sample Evaluation: In individual booths, panelists will evaluate the coded samples. They will rate the intensity of each identified attribute on the provided scorecard.

  • Data Collection: The panel leader will facilitate the session and collect the completed scorecards.

  • Data Analysis: Analyze the data to generate a sensory profile for each product. Statistical analysis (e.g., ANOVA, Principal Component Analysis) can be used to identify significant differences in the sensory profiles of the samples.

Visualizations

Experimental_Workflow_Hedonic_Testing cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Recruitment (n>=40) P2 Sample Preparation & Coding P1->P2 E1 Instructions to Panelists P2->E1 E2 Sensory Evaluation in Booths E1->E2 E3 Data Collection (Questionnaires) E2->E3 A1 Statistical Analysis (ANOVA) E3->A1 A2 Interpretation of Results A1->A2 Signaling_Pathway_Consumer_Perception cluster_product Food Product with this compound cluster_consumer Consumer Visual Visual Cues (Color, Appearance) Sensory Sensory Perception Visual->Sensory Cognitive Cognitive & Psychological Factors (Expectations, Health Beliefs) Visual->Cognitive Chemical Chemical Stimuli (Taste, Aroma) Chemical->Sensory Overall Overall Perception & Acceptance Sensory->Overall Cognitive->Overall

References

Application Notes and Protocols: Formulation Challenges of Incorporating Peonidin 3-rutinoside into Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a natural anthocyanin pigment responsible for the red-purple hues in various fruits and vegetables, including plums, cherries, and blackcurrants.[1] Beyond its function as a natural colorant, there is growing interest in its potential health benefits, such as its antioxidant and anti-inflammatory properties. However, the successful incorporation of this compound into food matrices is fraught with challenges, primarily related to its inherent instability and low bioavailability.[2][3]

This document provides a comprehensive guide to understanding and addressing these formulation challenges. It includes quantitative data on the stability of this compound, detailed experimental protocols for its analysis and stabilization, and visual workflows to guide the formulation development process.

Physicochemical Properties and Stability

The stability of this compound is a critical factor for its application as a food colorant and bioactive ingredient. Its degradation is influenced by several factors, including pH, temperature, light, and oxygen.[2] The degradation of this compound typically follows first-order kinetics.[2]

Effect of pH

This compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases, leading to color loss and degradation.[2] This is due to structural transformations from the stable red flavylium (B80283) cation to colorless carbinol and chalcone (B49325) forms.

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound.[2] Thermal processing methods common in the food industry, such as pasteurization, can significantly impact its stability and color intensity.

Data Presentation: Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation kinetics of this compound and closely related anthocyanins. This data is crucial for predicting shelf-life and designing appropriate processing and storage conditions.

Table 1: Degradation Kinetics of this compound in Sour Cherry Cloudy Juice

Storage Temperature (°C)Half-life (t½) (days)
464.7 - 188.5
3045.9 - 112.4

(Data from a study on various sour cherry cultivars)[1]

Table 2: Thermal Degradation Kinetics of Related Anthocyanins

AnthocyaninMatrixTemperature (°C)pHHalf-life (t½) (min)Degradation Rate Constant (k) (min⁻¹)Reference
Cyanidin-3-rutinosideFreeze-dried sour cherry paste80-45.691.5 x 10⁻²[4]
Cyanidin-3-rutinosideBlack rice extract801.0 - 6.0--[5]
Cyanidin-3-glucosylrutinosideFreeze-dried sour cherry paste80-32.102.2 x 10⁻²[4]

Note: Data for closely related compounds are included to provide a broader understanding of anthocyanin stability. Actual stability will vary depending on the specific food matrix.

Key Formulation Challenges and Mitigation Strategies

Low Bioavailability

A significant challenge with this compound is its low bioavailability. After ingestion, it undergoes extensive metabolism, and only a small fraction is absorbed in its intact form.[3]

Mitigation Strategy: Encapsulation

Encapsulation technologies can protect this compound from degradation in the gastrointestinal tract and potentially enhance its absorption. Common methods include spray drying and liposomal encapsulation.

Instability in Food Matrices

The interaction of this compound with other food components, such as proteins, sugars, and metal ions, can either stabilize or destabilize the pigment.

Mitigation Strategy: Co-pigmentation

Co-pigmentation involves the addition of colorless compounds (co-pigments) that can form complexes with anthocyanins, leading to enhanced color stability. Phenolic acids and other flavonoids are effective co-pigments.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the stability and bioavailability of this compound in food formulations.

Protocol for Stability Testing in a Model Food System (e.g., Yogurt)

Objective: To determine the degradation kinetics and color stability of this compound in a dairy matrix.

Materials:

  • Purified this compound extract

  • Plain yogurt (uncolored, unflavored)

  • pH meter

  • Colorimeter (e.g., Minolta)

  • HPLC-DAD system

  • Opaque containers

  • Refrigerator (4°C)

Procedure:

  • Colorant Preparation: Prepare a stock solution of the purified this compound extract.

  • Incorporation: Add the this compound solution to the plain yogurt at various concentrations (e.g., 10, 20, 50 mg per 100g of yogurt). Mix thoroughly. Prepare a control sample without the colorant.[1]

  • Initial Measurements (Day 0):

    • Measure the pH of the yogurt samples.

    • Measure the color of the yogurt samples using a colorimeter (L, a, b* values).

    • Determine the initial concentration of this compound using an HPLC-DAD system.[1]

  • Storage Study: Store the yogurt samples in opaque containers at 4°C.[1]

  • Periodic Analysis: At regular intervals (e.g., every 7 days for 4 weeks), repeat the pH, color, and anthocyanin content measurements.[1]

  • Data Analysis:

    • Calculate the change in color (ΔE*) over time.

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and half-life (t½ = 0.693/k).[2]

Protocol for Microencapsulation by Spray Drying

Objective: To encapsulate this compound to improve its stability.

Materials:

  • Purified this compound extract

  • Wall material (e.g., maltodextrin, gum arabic)

  • Laboratory-scale spray dryer

  • Peristaltic pump

  • Magnetic stirrer

Procedure:

  • Preparation of Feed Solution:

    • Dissolve the wall material (e.g., 24g of maltodextrin) in a buffer solution (e.g., 100 mL of phosphate (B84403) buffer, pH 7.24) with constant stirring for 1 hour.

    • Add the this compound extract (e.g., 100 mL) to the wall material solution and mix thoroughly.

  • Spray Drying:

    • Set the spray dryer operating conditions. A typical setup would be:

      • Inlet air temperature: 170°C

      • Outlet air temperature: 69°C

      • Atomization pressure: 0.08 - 0.12 bar

      • Feed flow rate: Controlled by a peristaltic pump.

    • Feed the mixture into the drying chamber.[8]

  • Powder Collection: Collect the resulting powder and store it in amber glass bottles at room temperature.[8]

  • Characterization:

    • Determine the encapsulation efficiency by measuring the total and surface anthocyanin content.

    • Analyze the particle size and morphology using techniques like scanning electron microscopy (SEM).

    • Evaluate the stability of the encapsulated powder under different conditions (pH, temperature, light).

Protocol for Liposomal Encapsulation

Objective: To encapsulate this compound in liposomes for enhanced stability and bioavailability.

Materials:

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve soybean lecithin (e.g., 1.08g), cholesterol (e.g., 0.18g), and Tween-80 (e.g., 0.24g) in absolute ethanol (e.g., 100 mL).

    • Add the this compound (e.g., 0.15g) to the lipid solution.

    • Add the buffer solution (e.g., 100 mL) and stir the mixture on a magnetic stirrer for 30 minutes.

    • Remove the ethanol using a rotary evaporator at 40°C to form a liposome (B1194612) dispersion.

  • Sonication:

    • Subject the liposome dispersion to ultrasonic treatment (e.g., 4.4 W/cm³ for 5 minutes) to reduce the particle size and form nanoliposomes.[2]

  • Characterization:

    • Measure the encapsulation efficiency, particle size, and zeta potential.

    • Assess the stability of the liposomes under simulated gastrointestinal conditions.

Protocol for Evaluating Co-pigmentation

Objective: To assess the effect of co-pigments on the color stability of this compound.

Materials:

  • Purified this compound solution

  • Co-pigments (e.g., ferulic acid, caffeic acid, rosmarinic acid)

  • UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Sample Preparation:

    • Prepare solutions by mixing the this compound solution with different co-pigments at various molar ratios (e.g., 1:0, 1:1, 1:5, 1:10, 1:20, 1:30).

  • Spectrophotometric Analysis:

    • Measure the absorbance spectra of the solutions in the visible range (e.g., 400-700 nm) to determine the hyperchromic (increase in absorbance) and bathochromic (shift to a longer wavelength) shifts.

  • Thermal Stability Test:

    • Incubate the pigment/co-pigment mixtures at different temperatures (e.g., 70, 80, 90°C) for a set period (e.g., 5 hours).

    • Measure the absorbance and color (L, a, b*) at regular intervals to evaluate the protective effect of the co-pigments on thermal degradation.[9]

Visualization of Key Pathways and Workflows

Degradation Pathway of this compound

The degradation of this compound is initiated by the hydration of the flavylium cation, leading to the formation of a colorless carbinol pseudo-base. This is in equilibrium with the chalcone form, which can then undergo cleavage to form smaller phenolic compounds, primarily vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[2]

G P3R This compound (Flavylium Cation, Red) Carbinol Carbinol Pseudo-base (Colorless) P3R->Carbinol + H2O (pH increase) Carbinol->P3R - H2O (pH decrease) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Degradation Degradation Products Chalcone->Degradation Cleavage Vanillic Vanillic Acid Degradation->Vanillic Phloro Phloroglucinaldehyde Degradation->Phloro

Degradation pathway of this compound.
General Workflow for Formulation Development

The development of a food product incorporating this compound involves a systematic approach, from initial feasibility studies to final product launch.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Validation & Scale-up cluster_3 Phase 4: Final Product A Source & Characterize This compound B Initial Stability Screening (pH, Temp, Light) A->B C Select Promising Stabilization Strategy (Encapsulation, Co-pigmentation) B->C D Develop Prototype Formulations C->D E Optimize Stabilizer Concentration D->E F Evaluate in Model Food System E->F G Accelerated Shelf-life Testing F->G H Sensory Evaluation G->H I Process Scale-up & Pilot Production H->I J Final Product Specification I->J K Commercial Production & Launch J->K

Formulation development workflow.
Experimental Workflow for Stability Assessment

A structured workflow is essential for accurately determining the stability of this compound in a given food matrix.

G Start Start: Prepare Sample with This compound Initial Initial Analysis (t=0) - Concentration (HPLC) - Color (Colorimeter) - pH Start->Initial Storage Store under Controlled Conditions (Temp, Light, Time) Initial->Storage Periodic Periodic Analysis (t=1, 2, ...n) Storage->Periodic Data Data Analysis Periodic->Data Kinetics Determine Degradation Kinetics (k, t½) Data->Kinetics Color Calculate Color Change (ΔE*) Data->Color End End: Stability Profile Kinetics->End Color->End

Workflow for stability assessment.

Conclusion

The incorporation of this compound into food matrices presents significant challenges due to its inherent instability and low bioavailability. However, through a systematic approach involving careful formulation design, and the application of stabilization techniques such as encapsulation and co-pigmentation, these challenges can be overcome. The protocols and data presented in this document provide a foundational framework for researchers and product developers to successfully formulate food products with this promising natural colorant and bioactive compound. Further research should focus on exploring novel stabilization methods and conducting in vivo studies to validate the efficacy of these formulation strategies in enhancing the bioavailability and health benefits of this compound.

References

Safety Operating Guide

Proper Disposal of Peonidin 3-Rutinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Peonidin 3-rutinoside, a naturally occurring anthocyanin frequently utilized in various research applications.

Chemical and Physical Properties Overview

A comprehensive understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes the key characteristics of this compound relevant to its disposal.

PropertyValueImplication for Disposal
Hazard Classification Not classified as a hazardous substance.[1][2]While not officially hazardous, it should be handled with standard laboratory care. Personal protective equipment (PPE) is recommended.[1]
Physical State Solid (powder).[1]Spills should be managed carefully to prevent dust formation.[1][2]
Solubility in Water Practically insoluble.[1]Drain disposal is not advised due to low solubility, which may lead to accumulation in plumbing.[1]
Chemical Stability Stable under recommended storage conditions.[1][2]No specific precautions for immediate chemical reactivity are necessary during disposal. However, it should not be mixed with other chemical wastes unless compatibility is confirmed.[1]

Standard Operating Procedures for Disposal

As this compound is not classified as a hazardous substance, the disposal protocols align with general best practices for non-hazardous chemical waste.[1] However, it is crucial to always adhere to local regulations and institutional policies, which may have specific requirements.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Waste Segregation and Collection

Proper segregation of waste is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect all dry, solid this compound waste, including contaminated items such as weigh boats, filter paper, and paper towels, in a designated, sealed, and clearly labeled waste container.[1]

    • The label should clearly identify the contents as "this compound Waste (Non-Hazardous)".[1]

    • Store this container in a designated waste accumulation area within the laboratory.[1]

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.[1]

    • The label should indicate "Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.[1]

    • Do not dispose of solutions down the drain due to the compound's low water solubility.[1]

  • Contaminated Sharps:

    • Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated sharps container.[1]

Spill Management

In the event of a spill:

  • Avoid Dust Generation: Gently manage the spill to prevent the powder from becoming airborne.[1][2]

  • Small Spills: For minor spills, carefully sweep the solid material into a designated waste container.[1]

  • Cleaning: Wipe the affected area with a damp cloth. Dispose of the cloth as solid waste.[1]

Final Disposal

All collected waste containers should be disposed of through your institution's official chemical waste disposal program.[1] Professional disposal ensures adherence to all local, state, and federal regulations, even for non-hazardous waste.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps cluster_spill Spill Management cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves start->ppe spill Spill Occurs start->spill waste_type Waste Generated ppe->waste_type solid_waste Collect in Labeled, Sealed Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Sealed Container waste_type->liquid_waste Liquid sharps_waste Dispose in Designated Sharps Container waste_type->sharps_waste Sharps solid_label Label: 'this compound Waste (Non-Hazardous)' solid_waste->solid_label final_disposal Dispose of all Waste Containers through Institutional Chemical Waste Program solid_label->final_disposal liquid_label Label: 'Aqueous this compound Waste (Non-Hazardous)' or specify solvent liquid_waste->liquid_label liquid_label->final_disposal sharps_waste->final_disposal spill_procedure Avoid Dust Generation Sweep Solid into Container Wipe Area with Damp Cloth Dispose of Cloth as Solid Waste spill->spill_procedure spill_procedure->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Peonidin 3-rutinoside, a naturally occurring anthocyanin. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2]

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is the first line of defense. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandard/SpecificationRationale
Eyes Safety glasses or gogglesEN 166 or equivalentProtects against splashes of solutions or airborne powder.[3]
Hands Category III work gloves (e.g., nitrile rubber)EN 374 or equivalentPrevents direct skin contact with the chemical.[3][4]
Body Laboratory coat or long-sleeved overallsDirective 89/686/EEC, EN ISO 20344Protects skin and personal clothing from contamination.[3]
Respiratory Mask with a type A filter (if dust is generated)EN 14387 or equivalentRecommended if the threshold limit value is exceeded or if dust formation is likely.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder form to avoid dust formation.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary items.

2. Handling the Solid Compound:

  • When weighing the solid (powder) form of this compound, do so carefully to avoid generating dust.[1]

  • Use appropriate tools (e.g., spatula) for transferring the powder.

  • Close the container tightly after use to prevent spillage and contamination.

3. Preparing Solutions:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Be aware that this compound is practically insoluble in water.[1][5]

4. Spill Management:

  • In case of a small spill of the solid material, gently sweep it into a designated waste container to avoid creating dust.[1]

  • Wipe the area with a damp cloth, and dispose of the cloth as solid waste.[1]

  • For liquid spills, absorb the solution with an inert material (e.g., sand, universal binder) and place it in a sealed container for disposal.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations. Although not classified as hazardous, it should be treated as chemical waste.[1]

Waste TypeDisposal ProcedureLabeling
Solid Waste Collect in a clearly labeled, sealed container. This includes unused compound and contaminated items like weigh boats and filter paper.[1]"this compound Waste (Non-Hazardous)"[1]
Liquid Waste Collect solutions in a separate, sealed, and clearly labeled waste container.[1]"Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.[1]
Sharps Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a designated sharps container.[1]Standard sharps waste labeling.

Note: Always follow your institution's and local regulations for chemical waste disposal.[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation: - Don PPE - Work in ventilated area weigh Weighing Solid: - Avoid dust generation prep->weigh dissolve Preparing Solution: - Add solvent slowly weigh->dissolve spill Spill Management: - Sweep solid gently - Absorb liquid weigh->spill If spill occurs segregate Waste Segregation: - Solid - Liquid - Sharps dissolve->segregate After Experiment label_waste Label Waste Containers segregate->label_waste dispose Dispose via Institutional Chemical Waste Program label_waste->dispose

Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.